molecular formula C7H14O2 B1200588 3-Methoxycyclohexan-1-ol CAS No. 89794-53-6

3-Methoxycyclohexan-1-ol

Katalognummer: B1200588
CAS-Nummer: 89794-53-6
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: ANRGBAYCAUTVKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxycyclohexan-1-ol (CAS: 89794-53-6) is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This cyclohexanol derivative, featuring a methoxy substituent, is primarily utilized in chemical research as a valuable model compound and building block. Its significant research value lies in the study of conformational isomerism and stereochemistry . Researchers employ it to investigate intramolecular interactions, such as the potential for hydrogen bonding between the hydroxyl and methoxy groups, which can stabilize certain conformations like the diaxial form, overriding typical steric preferences . The stability of its conformers is highly solvent-dependent, making it a subject of interest in solvation studies . Furthermore, its structure makes it a candidate for use in organic synthesis and materials science research, including the development of polymer photoinitiators . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGBAYCAUTVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008979
Record name 3-Methoxycyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-53-6
Record name 89794-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxycyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxycyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxycyclohexan-1-ol synthesis from cyclohexene oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxycyclohexan-1-ol from Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the ring-opening of cyclohexene oxide with methanol, a common and illustrative example of epoxide chemistry. This document delves into the underlying reaction mechanisms, explores the critical factors influencing regioselectivity, and provides detailed, field-tested experimental protocols. By integrating theoretical principles with practical application, this guide serves as a valuable resource for researchers aiming to optimize this transformation and apply its principles to more complex systems.

Introduction: The Strategic Importance of Substituted Cyclohexanols

Substituted cyclohexanol rings are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The specific stereochemistry and substitution pattern of these rings are often critical for their intended function. This compound, while a seemingly simple molecule, represents a versatile building block. Its bifunctional nature—a secondary alcohol and an ether—allows for orthogonal chemical modifications, making it a valuable synthon in multi-step synthetic campaigns.

The synthesis of this target molecule from cyclohexene oxide is a classic yet insightful case study in epoxide chemistry. The inherent strain of the three-membered epoxide ring provides the thermodynamic driving force for nucleophilic attack. However, the choice of catalyst and reaction conditions dictates the regiochemical outcome of the ring-opening, leading to either the desired 1,3- or the undesired 1,2-disubstituted product. A thorough understanding of these controlling factors is paramount for achieving high yields and purity.

Mechanistic Insights: The Dichotomy of Acidic and Basic Catalysis

The reaction of cyclohexene oxide with methanol can proceed via two primary mechanistic pathways, each yielding a different major product. The choice between an acid or base catalyst is the single most important factor in determining the regioselectivity of this transformation.

Acid-Catalyzed Ring-Opening: A Pathway to 1,2-Addition

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive, positively charged intermediate. This protonation enhances the electrophilicity of the epoxide carbons. The nucleophile, in this case methanol, then attacks one of the carbons of the former epoxide ring.

In this scenario, the reaction proceeds through a mechanism with significant SN1 character. The positive charge is better stabilized at the more substituted carbon atom, leading to the formation of a carbocation-like transition state. Consequently, the nucleophile preferentially attacks the more substituted carbon, resulting in the formation of trans-2-methoxycyclohexan-1-ol as the major product.

Diagram of Acid-Catalyzed Mechanism:

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Major Product cyc_oxide Cyclohexene Oxide protonated_oxide Protonated Epoxide cyc_oxide->protonated_oxide Protonation methanol Methanol (CH₃OH) transition_state Carbocation-like Transition State methanol->transition_state Nucleophilic Attack H_plus H⁺ (Acid Catalyst) H_plus->protonated_oxide Protonation protonated_oxide->transition_state protonated_oxide->transition_state Nucleophilic Attack product_intermediate Protonated Product transition_state->product_intermediate product trans-2-Methoxycyclohexan-1-ol product_intermediate->product Deprotonation

Caption: Acid-catalyzed opening of cyclohexene oxide.

Base-Catalyzed Ring-Opening: The Path to this compound

In contrast, under basic conditions, the nucleophile is the methoxide ion (CH₃O⁻), generated by the deprotonation of methanol by a suitable base (e.g., sodium methoxide). The methoxide ion is a stronger nucleophile than methanol itself.

This reaction proceeds via a classic SN2 mechanism. The methoxide ion attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. In the case of cyclohexene oxide, both carbons are secondary, but the approach to either carbon is sterically hindered by the cyclohexane ring. However, the attack at what will become the 3-position is generally favored, leading to the formation of trans-3-methoxycyclohexan-1-ol as the desired major product.

Diagram of Base-Catalyzed Mechanism:

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Major Product cyc_oxide Cyclohexene Oxide alkoxide_intermediate Alkoxide Intermediate cyc_oxide->alkoxide_intermediate SN2 Attack methoxide Methoxide (CH₃O⁻) methoxide->alkoxide_intermediate SN2 Attack methanol_solvent Methanol (Solvent) product trans-3-Methoxycyclohexan-1-ol methanol_solvent->product Protonation alkoxide_intermediate->product Protonation

Caption: Base-catalyzed opening of cyclohexene oxide.

Experimental Protocol: Base-Catalyzed Synthesis of trans-3-Methoxycyclohexan-1-ol

This protocol details a reliable method for the synthesis of trans-3-methoxycyclohexan-1-ol, prioritizing yield and purity of the desired 1,3-isomer.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexene Oxide98.1410.0 g (10.2 mL)0.102Starting material.
Methanol (Anhydrous)32.04100 mL-Reagent and solvent.
Sodium Metal22.990.23 g0.010Catalyst precursor.
Diethyl Ether74.12As needed-For extraction.
Saturated NaCl (aq)-As needed-For washing.
Anhydrous MgSO₄120.37As needed-Drying agent.
1 M HCl (aq)-As needed-For neutralization.
Step-by-Step Procedure
  • Preparation of Sodium Methoxide Solution: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous methanol. Carefully add small pieces of sodium metal (0.23 g) to the methanol. The sodium will react exothermically to produce sodium methoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

    • Causality: The in-situ generation of sodium methoxide from sodium and methanol ensures a fresh and highly reactive nucleophile. Anhydrous conditions are crucial to prevent the competing reaction of the methoxide with water.

  • Reaction Initiation: To the freshly prepared sodium methoxide solution, add the remaining 50 mL of anhydrous methanol. Begin stirring and add cyclohexene oxide (10.0 g) dropwise over 10-15 minutes.

    • Causality: The dropwise addition helps to control the reaction temperature, as the ring-opening is exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide by the slow addition of 1 M HCl until the pH is approximately 7.

    • Causality: Neutralization is essential to quench the reactive methoxide and prevent potential side reactions during the extraction process.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Causality: The product is more soluble in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its separation from the inorganic salts and residual methanol.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash helps to remove any remaining water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

    • Causality: Purification is necessary to remove any unreacted starting material, the isomeric trans-2-methoxycyclohexan-1-ol, and other minor byproducts.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the methoxy group (CH₃O-), the proton on the carbon bearing the hydroxyl group (CH-OH), and the proton on the carbon bearing the methoxy group (CH-OCH₃), along with the cyclohexyl ring protons.
¹³C NMR Distinct signals for the seven carbon atoms in the molecule.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₇H₁₄O₂).
Gas Chromatography A major peak corresponding to the desired product, with retention time differing from that of the starting material and the 1,2-isomer.

Conclusion and Future Directions

The synthesis of this compound from cyclohexene oxide serves as an excellent model for understanding the principles of epoxide ring-opening reactions. The ability to control the regiochemical outcome by judicious choice of catalyst is a powerful tool in organic synthesis. For drug development professionals, mastering these fundamental concepts is crucial for the efficient and selective synthesis of complex molecular architectures.

Future research in this area could focus on the development of more efficient and environmentally benign catalytic systems, such as solid-supported catalysts or enzymatic methods, to further enhance the selectivity and sustainability of this important transformation. Additionally, the application of this methodology to more complex and sterically hindered epoxides remains an area of active investigation.

References

  • Title: Organic Chemistry, 9th Edition Source: John McMurry URL:[Link]
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Michael B. Smith URL:[Link]
  • Title: Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition Source: László Kürti and Barbara Czakó URL:[Link]

An In-Depth Technical Guide to the Selective Synthesis of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation of methoxyphenols for the selective synthesis of 3-Methoxycyclohexan-1-ol. A critical examination of the reaction mechanisms reveals that the direct hydrogenation of guaiacol (2-methoxyphenol), a common lignin-derived feedstock, is an unviable pathway for producing the 3-isomer. Instead, guaiacol preferentially undergoes demethoxylation to yield phenol and cyclohexanol. This guide establishes that the selective synthesis of this compound is contingent upon the use of the correct positional isomer, 3-methoxyphenol (resorcinol monomethyl ether), as the starting material. We will explore the underlying principles of catalyst selection, the profound influence of reaction parameters, and provide a field-proven, step-by-step protocol for the successful synthesis and characterization of the target molecule.

Introduction: The Challenge of Isomer-Specific Synthesis

Lignin, a complex aromatic biopolymer, represents a vast and underutilized source of renewable platform chemicals. Guaiacol (2-methoxyphenol) is one of the most abundant monomers derived from lignin depolymerization, making it an attractive starting point for valorization into higher-value products. Among these are methoxycyclohexanols, versatile molecules that serve as crucial intermediates and building blocks in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2]

However, the synthesis of a specific isomer, such as this compound, presents a significant chemical challenge that hinges on a nuanced understanding of catalytic pathways. While it may seem intuitive to attempt the synthesis from the readily available guaiacol, this guide will demonstrate through mechanistic analysis that the relative positions of the hydroxyl and methoxy groups on the aromatic ring dictate the dominant reaction pathway. The direct hydrogenation of guaiacol does not yield the desired 3-isomer, necessitating a more precise synthetic strategy.

Mechanistic Insights: Why Guaiacol is the Incorrect Precursor

The catalytic conversion of methoxyphenols proceeds via two competing pathways: hydrogenation of the aromatic ring and hydrodeoxygenation (HDO) of the functional groups. The selectivity towards one pathway over the other is profoundly influenced by the substrate's isomeric structure and its interaction with the catalyst surface.

Recent studies using Attenuated Total Reflection Infrared (ATR-IR) spectroscopy have elucidated the distinct reactivity patterns of 2-, 3-, and 4-methoxyphenol over a RANEY® Ni catalyst.[3][4]

  • Guaiacol (2-Methoxyphenol): The proximity of the hydroxyl and methoxy groups allows the molecule to adsorb in a parallel orientation to the catalyst surface. This configuration facilitates a strong interaction between the methoxy C-O bond and the active sites, promoting facile demethoxylation to phenol. The resulting phenol is then rapidly hydrogenated to cyclohexanol. Ring hydrogenation of guaiacol to 2-methoxycyclohexanol can occur, but it is often a minor pathway compared to the highly favored demethoxylation route.[3][4]

  • 3-Methoxyphenol & 4-Methoxyphenol: In contrast, the meta and para isomers adsorb onto the catalyst in a tilted orientation. This tilted surface complex prevents the methoxy group's C-O bond from interacting strongly with the catalyst. Consequently, the demethoxylation pathway is suppressed, and the reaction proceeds almost exclusively via hydrogenation of the aromatic ring to yield the corresponding 3- and 4-methoxycyclohexanols as the major products.[3][4]

This fundamental difference in surface interaction is the causal reason why guaiacol is an unsuitable precursor for 3-methoxycyclohexanol synthesis. The correct and scientifically validated starting material is 3-methoxyphenol , also known as resorcinol monomethyl ether.[5]

cluster_0 Pathway from Guaiacol (2-Methoxyphenol) cluster_1 Pathway from 3-Methoxyphenol G Guaiacol P Phenol G->P Demethoxylation (Major Pathway) MCH2 2-Methoxycyclohexanol (Minor Product) G->MCH2 Hydrogenation (Minor Pathway) CH Cyclohexanol P->CH Hydrogenation MP3 3-Methoxyphenol MCH3 3-Methoxycyclohexanol (cis/trans isomers) MP3->MCH3 Selective Hydrogenation (Major Pathway)

Caption: Competing reaction pathways for methoxyphenol isomers.

Catalytic Systems for Selective Aromatic Ring Hydrogenation

The selective hydrogenation of the aromatic ring in 3-methoxyphenol while preserving the hydroxyl and methoxy functionalities requires a carefully chosen catalyst. The primary function of the catalyst is to activate molecular hydrogen and facilitate its addition across the benzene ring without promoting C-O bond cleavage (hydrogenolysis).

Noble Metal Catalysts: Rhodium and Ruthenium

Rhodium (Rh) and Ruthenium (Ru) are highly effective metals for the hydrogenation of aromatic compounds under mild conditions.[6][7]

  • Rhodium (Rh): Often considered the catalyst of choice for aromatic hydrogenation due to its high activity and selectivity. Supported rhodium catalysts (e.g., Rh/C, Rh/Al2O3) can achieve complete conversion of phenols with high selectivity to the corresponding cyclohexanols.[8] Furthermore, specialized rhodium complexes, such as those with Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands, can provide exceptional stereoselectivity, preferentially forming cis-isomers.[9][10]

  • Ruthenium (Ru): An excellent and often more cost-effective alternative to rhodium. Ruthenium is highly active for ring saturation and is notably resistant to poisoning by acidic or sulfur-containing compounds.[11] Supported Ru catalysts (e.g., 5% Ru/TiO2) have been shown to effectively hydrogenate phenols to cyclohexanols at moderate temperatures and pressures.[6]

Nickel Catalysts: A High-Performance Alternative

For industrial applications, non-precious metal catalysts are highly desirable. RANEY® Nickel, a high surface area nickel-aluminum alloy, is a powerful and economical catalyst for hydrogenation reactions. It has been experimentally verified as highly effective for the hydrogenation of 3-methoxyphenol to 3-methoxycyclohexanol.[3][4]

Catalyst SystemSupportTypical Temperature (°C)Typical H₂ Pressure (bar)Key Advantages
Rhodium (Rh) Carbon, Alumina50 - 1003 - 50High activity, excellent selectivity, potential for high cis-stereoselectivity.[8][9]
Ruthenium (Ru) Carbon, TiO₂, Al₂O₃70 - 15020 - 70High activity, poison resistant, cost-effective noble metal.[6][11]
RANEY® Nickel N/A (Sponge)80 - 15020 - 80High activity, cost-effective, proven for this transformation.[3][4]
Caption: Comparison of catalyst systems for 3-methoxyphenol hydrogenation.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the selective hydrogenation of 3-methoxyphenol using a standard supported noble metal catalyst.

Materials and Equipment
  • Reactant: 3-Methoxyphenol (≥99% purity)

  • Catalyst: 5% Rhodium on activated carbon (5% Rh/C)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH), analytical grade

  • Hydrogen Source: High-purity H₂ gas (≥99.999%)

  • Reactor: High-pressure batch reactor (e.g., Parr Instruments shaker-type hydrogenator) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet.

  • Filtration: 0.45 µm syringe filter (PTFE)

  • Analytical: Gas Chromatograph with Mass Spectrometer (GC-MS)

Experimental Workflow

A Reactor Preparation (Clean, Dry, Leak Test) B Charge Reactants (3-Methoxyphenol, Solvent, 5% Rh/C) A->B C Seal & Purge (Seal reactor, purge 3x with N₂, then 3x with H₂) B->C D Pressurize & Heat (Pressurize to 30 bar H₂, heat to 80°C with stirring) C->D E Monitor Reaction (Monitor H₂ uptake and maintain constant pressure) D->E F Cool & Vent (Cool to room temp, carefully vent excess H₂) E->F G Sample Preparation (Filter catalyst, dilute aliquot for analysis) F->G H GC-MS Analysis (Quantify conversion and product selectivity) G->H

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Charging: To a clean, dry 100 mL stainless steel autoclave, add 3-methoxyphenol (2.0 g, 16.1 mmol), 5% Rh/C catalyst (100 mg, 5 wt% of substrate), and isopropanol (40 mL).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to 10 bar and then venting; repeat this cycle three times to remove all oxygen. Subsequently, purge the system three times with hydrogen (H₂) in a similar manner.

  • Reaction Execution: After the final purge, pressurize the reactor with H₂ to an initial pressure of 30 bar at room temperature. Begin vigorous stirring (~1000 rpm) and heat the reactor to the target temperature of 80°C. The pressure will increase upon heating; if necessary, adjust the pressure back to the target once the temperature has stabilized.

  • Monitoring: Maintain the reaction at 80°C and 30 bar for 4-6 hours. The reaction progress can be monitored by observing the drop in pressure from the H₂ reservoir as it is consumed.

  • Shutdown and Recovery: After the reaction period, stop the heating and allow the reactor to cool to ambient temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

  • Work-up: Open the reactor and recover the liquid product mixture. Remove the heterogeneous catalyst by passing the mixture through a 0.45 µm PTFE syringe filter. The resulting clear solution is ready for analysis.

Product Analysis and Stereochemistry

Accurate product identification and quantification are essential for validating the success of the protocol.

  • GC-MS Analysis: The primary analytical technique is Gas Chromatography-Mass Spectrometry.

    • Identification: The mass spectrum of the product peak should be compared against a library (e.g., NIST) to confirm the identity of 3-methoxycyclohexanol (MW: 130.18 g/mol ). The retention times of the cis and trans isomers will likely differ, allowing for their separation and individual quantification.

    • Quantification: Conversion of the starting material and selectivity for the products are calculated from the peak areas in the gas chromatogram, using an internal standard for absolute quantification if required.

  • Stereochemistry: The hydrogenation of the planar aromatic ring can result in the formation of two diastereomers: cis-3-methoxycyclohexanol and trans-3-methoxycyclohexanol. The ratio of these isomers is determined by the catalyst and reaction conditions. Rhodium catalysts often favor the formation of the cis isomer due to the stereochemistry of hydrogen addition to the adsorbed aromatic ring.[9] The exact isomer ratio can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling constants of the protons on the hydroxyl- and methoxy-bearing carbons.

Summary and Outlook

The selective synthesis of this compound is a prime example of precision in catalysis, where the choice of starting material is as critical as the catalyst itself. This guide has established that a scientifically sound and validated approach requires starting from 3-methoxyphenol, as the direct hydrogenation of the more common guaiacol leads to undesired demethoxylation products. Catalysts based on rhodium, ruthenium, and nickel have demonstrated high efficacy for this transformation. By following the detailed protocol provided, researchers and drug development professionals can reliably synthesize 3-methoxycyclohexanol. Future research should focus on developing catalysts with even greater stereoselectivity and exploring continuous flow processes to enhance the scalability and economic viability of this important chemical intermediate.

References

  • Meemken, F., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology.
  • Zhang, Y., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI.
  • Wikipedia. (n.d.). Wilkinson's catalyst.
  • Tekale, S. P., & Kulkarni, R. D. (2015). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Scholars Academic Journal of Biosciences.
  • LookChem. (n.d.). 2-METHOXYCYCLOHEXANOL 98% MIXTURE OF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Hydrogenation Reactions with Advanced Rhodium Catalysis.
  • Lennon, D., et al. (2015). Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. ResearchGate.
  • Google Patents. (n.d.). CN105413681A - P-methoxyphenol hydrogenation catalyst, preparation method of p-methoxycyclohexanone and hydrogenation reaction thereof.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxycyclohexanol in Chemical Synthesis and R&D.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51381273, Trans-3-methoxycyclohexanol.
  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
  • Meemken, F., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid-solid interface of RANEY® Ni. The Royal Society of Chemistry.
  • Meemken, F., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid-solid interface of RANEY® Ni. University of Aberdeen Research Portal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249259, Cis-3-methoxycyclohexanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9007, 3-Methoxyphenol.

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for obtaining 3-methoxycyclohexan-1-ol, a valuable intermediate in organic synthesis and medicinal chemistry. Recognizing the absence of a viable direct methoxylation pathway from cyclohexanol, this document focuses on three plausible and scientifically robust indirect routes. These methodologies are presented with in-depth mechanistic discussions, detailed experimental protocols, and comparative analyses to aid researchers in selecting the most suitable approach for their specific applications. The discussed pathways include: the selective mono-methylation of cyclohexane-1,3-diol via a Williamson ether synthesis approach, the stereoselective reduction of 3-methoxycyclohexanone, and the catalytic hydrogenation of 3-methoxyphenol. Each section is supported by established chemical principles and references to authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Challenge of Direct Methoxylation

The direct conversion of cyclohexanol to this compound presents a significant synthetic challenge. An acid-catalyzed reaction between cyclohexanol and methanol does not selectively yield the desired 3-substituted product. Instead, such conditions favor the formation of cyclohexene through dehydration, a classic E1 elimination pathway.[1][2][3][4] The mechanism involves the protonation of the hydroxyl group, forming a good leaving group (water), which departs to generate a secondary carbocation. This carbocation is then more likely to undergo elimination of a proton from an adjacent carbon to form the stable alkene, cyclohexene, rather than undergo nucleophilic attack by methanol at the 3-position. Furthermore, any substitution reaction would likely favor the formation of 1-methoxycyclohexane, not the desired isomer.

Given these mechanistic constraints, indirect methods are necessary for the efficient synthesis of this compound. This guide will now detail three such effective strategies.

Synthetic Route A: Williamson Ether Synthesis from Cyclohexane-1,3-diol

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide.[5][6][7] To apply this to the synthesis of this compound, one must start with cyclohexane-1,3-diol and achieve selective mono-methylation.

Mechanistic Considerations and Strategy

The primary challenge in this route is preventing the dimethylation of the diol. To achieve mono-methylation, a protecting group strategy is often employed. One of the hydroxyl groups is selectively protected, the unprotected hydroxyl is then methylated, and finally, the protecting group is removed. 1,3-diols can be protected as cyclic acetals, for instance, using benzaldehyde to form a benzylidene acetal.[8][9][10]

The overall synthetic workflow can be visualized as follows:

Williamson_Ether_Synthesis start Cyclohexane-1,3-diol protect Protection of one hydroxyl group start->protect e.g., Benzaldehyde, acid catalyst methylate Methylation of the free hydroxyl group protect->methylate 1. Base (e.g., NaH) 2. Methylating agent (e.g., CH3I) deprotect Deprotection methylate->deprotect e.g., Hydrogenolysis end_product This compound deprotect->end_product

Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol: Selective Mono-methylation of Cyclohexane-1,3-diol

Step 1: Protection of Cyclohexane-1,3-diol

  • To a solution of cyclohexane-1,3-diol (1 equivalent) in a suitable solvent such as toluene, add benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylidene acetal. Purify by column chromatography if necessary.

Step 2: Methylation of the Protected Diol

  • Dissolve the protected diol (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the solution back to 0 °C and add methyl iodide (CH3I, 1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the methylated benzylidene acetal in a solvent such as ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by column chromatography.

Synthetic Route B: Reduction of 3-Methoxycyclohexanone

This route is arguably one of the most direct and efficient, provided the starting material, 3-methoxycyclohexanone, is readily available. The reduction of a ketone to a secondary alcohol is a fundamental and well-understood transformation in organic chemistry.

Mechanistic Considerations and Reagent Selection

The reduction of 3-methoxycyclohexanone can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers).

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of ketones and aldehydes. It is generally safer and easier to handle than lithium aluminum hydride. The reaction is typically carried out in protic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce esters, carboxylic acids, and amides. It must be used in anhydrous aprotic solvents like diethyl ether or THF.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Ketone_Reduction start 3-Methoxycyclohexanone reduction Hydride Reduction start->reduction e.g., NaBH4 in Methanol workup Aqueous Workup reduction->workup Protonation of alkoxide end_product This compound workup->end_product

Caption: General workflow for the reduction of 3-methoxycyclohexanone.

Experimental Protocol: Reduction of 3-Methoxycyclohexanone with Sodium Borohydride
  • Dissolve 3-methoxycyclohexanone (1 equivalent) in methanol in a round-bottom flask.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 equivalents) slowly in small portions.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting ketone.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by flash column chromatography or distillation.

Synthetic Route C: Hydrogenation of 3-Methoxyphenol

This approach leverages the availability of substituted phenols. 3-Methoxyphenol can be synthesized from resorcinol and subsequently hydrogenated to the target cyclohexanol derivative.[13][14][15][16][17]

Mechanistic Considerations and Catalyst Choice

The catalytic hydrogenation of a phenol to a cyclohexanol derivative involves the reduction of the aromatic ring. This typically requires a heterogeneous catalyst and a source of hydrogen gas, often under pressure.

  • Catalysts: Common catalysts for this transformation include rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and palladium on carbon (Pd/C). The choice of catalyst can influence the reaction conditions required and the selectivity of the reduction.[18][19]

  • Reaction Conditions: The reaction is usually carried out in a pressure vessel (autoclave) at elevated temperatures and hydrogen pressures. The solvent choice can also impact the reaction efficiency.

A potential side reaction is hydrogenolysis of the methoxy group, which would lead to the formation of cyclohexanol. Careful optimization of the reaction conditions (catalyst, temperature, pressure, and reaction time) is crucial to maximize the yield of the desired product.

Experimental Protocol: Hydrogenation of 3-Methoxyphenol

Step 1: Synthesis of 3-Methoxyphenol (from Resorcinol)

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve resorcinol (1 equivalent) in a 10% sodium hydroxide solution (1.25 equivalents).

  • With vigorous stirring and cooling to maintain the temperature below 40 °C, add dimethyl sulfate (1 equivalent) dropwise.[13]

  • After the addition is complete, heat the mixture on a water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

  • Cool the mixture and separate the organic layer. Extract the aqueous layer with ether.

  • Combine the organic phases, wash with a dilute sodium carbonate solution and then with water.

  • Dry the organic layer with a suitable drying agent (e.g., calcium chloride) and fractionally distill to obtain pure 3-methoxyphenol.[13]

Step 2: Hydrogenation of 3-Methoxyphenol

  • Place 3-methoxyphenol (1 equivalent) and a suitable catalyst (e.g., 5% Rh/C, 5-10 wt%) in a high-pressure autoclave.

  • Add a solvent such as methanol or ethanol.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots by Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Route A: Williamson Ether Synthesis Route B: Reduction of 3-Methoxycyclohexanone Route C: Hydrogenation of 3-Methoxyphenol
Starting Materials Cyclohexane-1,3-diol, Benzaldehyde, Methyl Iodide3-MethoxycyclohexanoneResorcinol, Dimethyl Sulfate, Hydrogen
Number of Steps 312
Key Challenges Selective mono-protection and deprotectionAvailability and cost of the starting ketoneControl of hydrogenation selectivity, potential for hydrogenolysis
Advantages Utilizes a classic and well-understood reactionHigh-yielding and straightforwardStarts from relatively inexpensive bulk chemicals
Disadvantages Multi-step synthesis can lead to lower overall yieldStarting material may be expensive or require synthesisRequires specialized high-pressure hydrogenation equipment

Conclusion

The synthesis of this compound is most effectively achieved through indirect multi-step synthetic sequences rather than a direct methoxylation of cyclohexanol. This guide has detailed three viable and robust strategies, each with its own set of advantages and challenges. For researchers with access to 3-methoxycyclohexanone, the direct reduction (Route B) offers the most efficient and high-yielding approach. When starting from more fundamental building blocks, the hydrogenation of 3-methoxyphenol (Route C) presents a scalable option, provided that the necessary high-pressure equipment is available and the reaction conditions are carefully optimized to avoid side reactions. The Williamson ether synthesis approach (Route A) provides a classic and reliable, albeit longer, alternative that allows for a high degree of control through the use of protecting group chemistry. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or development project, including the availability of starting materials, equipment, and desired scale of production.

References

  • Produce cyclohexene through the acid catalyzed elimination of water from cyclohexanol. (2020).
  • Williamson Ether Synthesis. (n.d.).
  • Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. (2010).
  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.).
  • Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. (n.d.).
  • Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.).
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Application Note: Protocol for Acid-Catalyzed Dehydration of 4-Methylcyclohexanol. (2025). BenchChem.
  • Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
  • Protecting Group Chemistry: Protection of 1,3-diols. (2022).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Cyclohexanone, 3-methyl-2-(3-propenyl)-. (n.d.). In Organic Syntheses Procedure.
  • Protection of 1,2-/1,3-Diols. (2014). Chem-Station Int. Ed.
  • Protecting Groups. (n.d.).
  • Methods for protecting and deprotecting a diol group. (n.d.). Google Patents.
  • An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. (n.d.). The Journal of Organic Chemistry.
  • What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcyclohexanol? (2021).
  • Protecting group. (n.d.). In Wikipedia.
  • A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-Methylcyclohexanone. (2025). BenchChem.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). Quick Company.
  • The NaBH_4 reduction of (R)-3-methylcyclohexanone... (2017). Chegg.com.
  • Reaction profile of 4-methoxyphenol hydrogenation. (n.d.). ResearchGate.
  • Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol. (2019). ResearchGate.
  • Aldehydes & Ketones - Synthesis I. (n.d.). Organic Chemistry On-Line.
  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015).
  • Synthesis of green ketone intermediate. (n.d.). Google Patents.
  • 3-Methoxycyclohexan-1-one. (n.d.). PubChem.
  • Cis-3-methoxycyclohexanol. (n.d.). PubChem.
  • 3-Methoxyphenol. (n.d.). PubChem.
  • Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. (n.d.). ResearchGate.
  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. (n.d.). Catalysis Science & Technology. RSC Publishing.
  • Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. (n.d.). ResearchGate.
  • Selective monomethylation of benzenediols. (n.d.). ResearchGate.
  • Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches. (n.d.). RSC Publishing.
  • Chemoselective formation of cyclo-aliphatic and cyclo-olefinic 1,3-diols via pressure hydrogenation of potentially biobased platform molecules using Knölker-type catalysts. (n.d.). Dalton Transactions. RSC Publishing.

Sources

An In-depth Technical Guide to the Stereoisomers of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 3-methoxycyclohexan-1-ol, a substituted cyclohexane derivative that serves as an exemplary model for understanding stereochemical principles in cyclic systems. With two chiral centers, this molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other. This document delves into the synthesis, conformational analysis, separation, and spectroscopic characterization of the cis and trans diastereomers. Particular emphasis is placed on the nuanced interplay of steric effects and non-covalent interactions, such as intramolecular hydrogen bonding, which dictates the conformational preferences and physicochemical properties of these isomers. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the effective synthesis, analysis, and application of these compounds.

Introduction: Stereoisomerism in this compound

The structure of this compound contains two stereogenic centers at the C1 and C3 positions, where the hydroxyl (-OH) and methoxy (-OCH₃) groups are attached, respectively. The presence of 'n' distinct stereocenters gives rise to a maximum of 2ⁿ stereoisomers. For this compound (n=2), there are four possible stereoisomers.

These isomers are categorized into two diastereomeric pairs:

  • cis-isomers: The hydroxyl and methoxy groups are on the same face of the cyclohexane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

  • trans-isomers: The hydroxyl and methoxy groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

The cis and trans isomers are diastereomers of each other, meaning they have different physical and chemical properties, which allows for their separation using standard laboratory techniques like chromatography.[1] The separation of enantiomers within each pair, however, requires chiral resolution methods.

Stereoselective Synthesis

The primary route to this compound is the reduction of the corresponding ketone, 3-methoxycyclohexanone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent, dictating the ratio of cis to trans diastereomers formed. This selectivity arises from the differential energetic barriers for the axial versus equatorial attack of the hydride on the carbonyl carbon.

  • Small, unhindered reducing agents (e.g., Sodium Borohydride, NaBH₄) can approach from the less hindered axial face, avoiding torsional strain with the adjacent axial hydrogens. This pathway leads predominantly to the formation of the cis-alcohol, where the newly formed hydroxyl group is in an equatorial position.[2][3]

  • Bulky, sterically hindered reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride) preferentially attack from the more open equatorial face to minimize steric hindrance. This results in the formation of the trans-alcohol, with the hydroxyl group in an axial position.

G cluster_0 Stereoselective Reduction Start 3-Methoxycyclohexanone Small_Reagent Small Hydride (e.g., NaBH₄) Axial Attack Favored Bulky_Reagent Bulky Hydride (e.g., L-Selectride) Equatorial Attack Favored Cis_Product cis-3-Methoxycyclohexan-1-ol (Major Product) Trans_Product trans-3-Methoxycyclohexan-1-ol (Major Product)

Experimental Protocol: Synthesis of a Diastereomeric Mixture

This protocol describes a general method for the reduction of 3-methoxycyclohexanone to produce a mixture of cis and trans diastereomers, which can then be separated.

Objective: To synthesize this compound from 3-methoxycyclohexanone via sodium borohydride reduction.

Materials:

  • 3-Methoxycyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxycyclohexanone (e.g., 5.0 g, 39 mmol) in 25 mL of anhydrous methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (e.g., 0.74 g, 19.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Causality Note: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions. Methanol serves as the proton source to quench the intermediate alkoxide.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans diastereomers.

Conformational Analysis: A Tale of Two Isomers

The stereochemical and electronic properties of the hydroxyl and methoxy groups profoundly influence the conformational equilibrium of the cyclohexane ring for both cis and trans isomers. The stability of a given conformation is determined by the balance of steric repulsions (1,3-diaxial interactions) and stabilizing electronic effects, such as intramolecular hydrogen bonding.

The steric demand of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4]

  • -OH group: A-value ≈ 0.6-1.0 kcal/mol (solvent dependent)[4][5]

  • -OCH₃ group: A-value ≈ 0.6-0.7 kcal/mol[5][6][7]

trans-3-Methoxycyclohexan-1-ol

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a).

G

Given that both hydroxyl and methoxy groups have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions, the diequatorial (e,e) conformer is significantly more stable and, therefore, the overwhelmingly predominant conformation at equilibrium.[8]

cis-3-Methoxycyclohexan-1-ol

For the cis isomer, one substituent must be axial while the other is equatorial (a,e or e,a). This leads to a more complex and finely balanced equilibrium. However, a unique stabilizing factor emerges in the cis configuration: the potential for an intramolecular hydrogen bond (IAHB).

In non-polar, aprotic solvents (like CCl₄ or cyclohexane), the diaxial (a,a) conformation of the cis-isomer can be significantly stabilized by the formation of an IAHB between the axial hydroxyl group (donor) and the axial methoxy group's oxygen (acceptor).[9][10] This stabilizing interaction can overcome the inherent steric preference for equatorial positions, making the diaxial conformer a major contributor to the equilibrium.

The strength of this IAHB has been calculated to be approximately 18.4 kJ/mol (4.4 kcal/mol).[10]

G

In polar, hydrogen-bond-accepting solvents (like DMSO or methanol), the solvent molecules compete effectively for hydrogen bonding with the hydroxyl group. This disrupts the IAHB, and the equilibrium shifts dramatically towards the diequatorial conformer to minimize steric strain.[9][10] Studies have shown the diequatorial conformer population increases from 33% in cyclohexane to 97% in DMSO.[10]

Separation and Characterization

Separation of Diastereomers

The cis and trans diastereomers possess different physical properties (e.g., polarity, boiling point, melting point) due to their distinct shapes and dipole moments. This difference is the basis for their separation.

Protocol: Column Chromatography Separation

Objective: To separate the cis and trans isomers of this compound.

Materials:

  • Crude mixture of this compound isomers

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane:Ethyl Acetate gradient)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.

  • Elution: Begin elution with the initial mobile phase. The less polar isomer will elute first.

    • Rationale: The trans-diequatorial isomer generally exposes its polar groups less effectively for interaction with the polar silica stationary phase compared to the cis-axial/equatorial isomer, often resulting in the trans isomer having a higher Rf value and eluting first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the more polar isomer.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated cis and trans diastereomers.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers and for confirming their preferred conformations. The key diagnostic signals are the protons on C1 and C3 (H1 and H3).

  • For the trans isomer (diequatorial): Both H1 and H3 are in axial positions. They will exhibit large axial-axial coupling constants (J ≈ 8-12 Hz) with their neighboring axial protons. The signals will typically appear as a triplet of triplets or a complex multiplet with a large width at half-height.

  • For the cis isomer: The conformational equilibrium complicates the spectrum.

    • In a non-polar solvent (favoring the diaxial conformer), the equatorial H1 and H3 protons will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). Their signals will appear as broad singlets or narrow multiplets.

    • In a polar solvent (favoring the diequatorial conformer), the axial H1 and H3 protons will show large couplings, similar to the trans isomer.

Table 1: Comparative Properties of this compound Stereoisomers

Propertycis-Isomer ((1R,3S)/(1S,3R))trans-Isomer ((1R,3R)/(1S,3S))
Relative Stereochemistry -OH and -OCH₃ on the same face-OH and -OCH₃ on opposite faces
Predominant Conformation (Non-polar solvent) Diaxial (a,a), stabilized by IAHB[10]Diequatorial (e,e)[8]
Predominant Conformation (Polar solvent) Diequatorial (e,e)[10]Diequatorial (e,e)[8]
Expected ¹H NMR Signal (H1/H3 in Non-polar solvent) Narrow multiplet, small coupling constantsBroad multiplet, large coupling constants
Relative Polarity Generally more polarGenerally less polar
Elution Order (Normal Phase) Slower (lower Rf)Faster (higher Rf)

Conclusion

The stereoisomers of this compound provide a classic yet intricate case study in stereochemistry. The synthesis can be directed towards either the cis or trans diastereomer by judicious choice of reducing agent. The conformational landscape, particularly for the cis isomer, is a delicate balance between steric hindrance and the powerful, solvent-dependent influence of intramolecular hydrogen bonding. These structural and conformational differences are directly reflected in their spectroscopic properties and provide a clear basis for their chromatographic separation. A thorough understanding of these principles is essential for professionals in organic synthesis and medicinal chemistry, where precise control over three-dimensional molecular architecture is paramount for achieving desired functions and biological activities.

References

  • Stack Exchange Inc. (2016). Most stable conformational isomer of this compound. Chemistry Stack Exchange.
  • Rittner, R., & Tormena, C. F. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-1745.
  • Stack Exchange Inc. (2021). Why is the A-value of methoxy group lower than that of the hydroxyl group? Chemistry Stack Exchange.
  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. (Supplementary Information).
  • National Center for Biotechnology Information. (n.d.). trans-3-methoxycyclohexanol. PubChem.
  • CHEM 330 Handout. (n.d.). Table of A-Values.
  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). cis-3-methoxycyclohexanol. PubChem.
  • Chegg Inc. (2017). Solved: The NaBH_4 reduction of (R)-3-methylcyclohexanone... Chegg.com.
  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108.
  • Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1109-1114.
  • Malik, M. A. (2025). Conformational analysis of cyclohexanes. Chemistry LibreTexts.
  • Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone. YouTube.
  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexanone. PubChem.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation and Spectroscopic Characterization of 3-Methoxycyclohexan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of stereoisomers is a critical challenge in chemical synthesis and drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This technical guide provides an in-depth methodology for the separation of cis and trans isomers of 3-methoxycyclohexan-1-ol, a common synthetic intermediate. We will explore the foundational principles of diastereomer separation, detail a robust protocol using flash column chromatography, and outline definitive characterization techniques using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a practical, field-proven approach to isomer resolution.

Introduction: The Stereochemical Imperative

In the realm of organic chemistry, particularly within pharmaceutical development, the spatial arrangement of atoms in a molecule is not a trivial detail. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can have profoundly different interactions with chiral biological systems like enzymes and receptors. This compound is a substituted cyclohexane that exists as two diastereomers: cis and trans.

The synthesis of this compound, typically via the reduction of 3-methoxycyclohexanone, often yields a mixture of these two isomers. For its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs), isolating a single, pure isomer is frequently a regulatory and functional necessity. This guide provides the scientific rationale and a validated experimental workflow to achieve this separation and subsequent characterization.

Foundational Principles: Exploiting Physicochemical Differences

Diastereomers, unlike enantiomers, have different physical properties, such as boiling points, melting points, and polarity.[1][2] This crucial distinction allows for their separation using standard laboratory techniques like chromatography without the need for a chiral stationary phase.[1][3]

The separation of cis and trans-3-methoxycyclohexan-1-ol hinges on the subtle differences in their polarity and steric profile, which arise from the relative orientations of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • The cis Isomer: In its most stable chair conformation, one substituent is typically axial and the other equatorial, or both are equatorial. The diequatorial conformation is generally more stable.

  • The trans Isomer: In its most stable chair conformation, both substituents can be equatorial (1,3-trans-diequatorial) or both can be axial (1,3-trans-diaxial). The diequatorial conformer is significantly more stable.

The accessibility of the polar -OH group for interaction with a polar stationary phase (like silica gel) differs between the two isomers. The isomer that can more effectively bind to the silica will move more slowly through the column, allowing for separation. Generally, the isomer with the more sterically accessible hydroxyl group or greater overall polarity will exhibit stronger adsorption.

Separation & Characterization Workflow

The overall process involves the physical separation of the isomer mixture, followed by analytical verification to confirm the identity and purity of each isolated fraction.

G cluster_0 Separation Stage cluster_1 Isolation & Verification Stage Mixture Cis/Trans Isomer Mixture Column Flash Column Chromatography (Silica Gel) Mixture->Column Fractions Collect Fractions (TLC Monitoring) Column->Fractions Cis Pure Cis Isomer Fractions->Cis Trans Pure Trans Isomer Fractions->Trans NMR NMR Spectroscopic Characterization (¹H, ¹³C) Cis->NMR Trans->NMR

Caption: Experimental workflow for isomer separation and characterization.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol describes a standard, scalable method for separating a mixture of cis and trans-3-methoxycyclohexan-1-ol.

4.1. Materials and Reagents

  • Silica gel (flash grade, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Isomer mixture of this compound

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Potassium permanganate (KMnO₄) stain solution

  • Rotary evaporator

4.2. Step-by-Step Methodology

  • Eluent System Preparation: Prepare a mobile phase of 20% Ethyl Acetate in Hexanes (v/v). This ratio provides a good starting point for resolving the two isomers. The polarity can be adjusted based on preliminary TLC analysis.

  • TLC Analysis (Pre-Separation): Dissolve a small amount of the isomer mixture in a minimal volume of ethyl acetate. Spot the mixture onto a TLC plate and develop it in the chosen eluent system. Visualize the plate using a KMnO₄ stain. You should observe two distinct spots, confirming that the isomers are separable under these conditions. The less polar isomer will have a higher Rf value.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the isomer mixture (e.g., 1-2 g) in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin eluting the sample through the column at a steady flow rate.

    • Begin collecting fractions (e.g., 10-20 mL per tube) as soon as the solvent begins to drip from the column outlet.

  • Fraction Analysis:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop and visualize the TLC plates to identify which fractions contain the separated isomers.

    • Combine the pure fractions of the first eluting isomer and the pure fractions of the second eluting isomer into separate flasks.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified cis and trans isomers as oils or solids.

Isomer Identification by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguously identifying the cis and trans isomers. The key is to analyze the chemical shift and coupling constants of the protons on C1 (the carbon bearing the -OH group) and C3 (the carbon bearing the -OCH₃ group).

In a cyclohexane chair conformation, protons in an axial position are in a different chemical environment than those in an equatorial position.[4][5][6] Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.[7]

Caption: Simplified representation of key conformational differences.

Key Diagnostic Features in ¹H NMR:

  • trans-isomer (diequatorial substituents): The proton at C1 (H1) is axial. It will have large axial-axial coupling constants (J ≈ 8-12 Hz) to the two adjacent axial protons on C2 and C6. This typically results in a signal that is a well-resolved triplet of triplets. Due to being axial, its chemical shift will be more upfield (e.g., ~3.5 ppm).

  • cis-isomer (one axial, one equatorial substituent): The proton at C1 (H1) is equatorial. It will have smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz). This often results in a broad, poorly resolved multiplet. Being equatorial, it is less shielded and will appear further downfield (e.g., ~4.0 ppm).

5.1. Summary of Expected Analytical Data

Parametertrans-3-Methoxycyclohexan-1-olcis-3-Methoxycyclohexan-1-olRationale
TLC Rf HigherLowerThe trans isomer is often slightly less polar, leading to faster elution.
¹H NMR: δ(H1) ~3.5 ppm~4.0 ppmAxial protons (trans) are more shielded than equatorial protons (cis).[7]
¹H NMR: H1 Multiplicity Triplet of tripletsBroad multipletH1 is axial in the trans isomer, showing large Jax-ax couplings.
¹³C NMR: δ(C1) Lower ppm valueHigher ppm valueCarbon chemical shifts are also sensitive to the stereochemical environment.

Conclusion

The successful separation of cis and trans isomers of this compound is readily achievable through standard flash column chromatography by exploiting their inherent differences in polarity. The identity of each isolated isomer can be unequivocally confirmed by ¹H NMR spectroscopy, with the chemical shift and multiplicity of the C1 proton serving as the primary diagnostic indicators. This guide provides a comprehensive and reliable framework for researchers to perform this separation with confidence, ensuring the isomeric purity required for subsequent synthetic applications and research.

References

  • ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • MRI Questions. (2015). 5.2 Chemical Shift.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2011). Journal of the Chilean Chemical Society, 56(4), 923-927.[5]
  • LibreTexts Chemistry. (2019). Diastereomers and Optical Resolution.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • ChemWis. (2020). 1H NMR of cyclohexane [Video]. YouTube.[6]
  • Journal of Organic Chemistry. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.

Sources

Di-axial vs di-equatorial conformers of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 3-Methoxycyclohexan-1-ol: Di-axial vs. Di-equatorial Stability

Authored by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is fundamental to its function, a principle that lies at the heart of modern drug discovery and materials science. Substituted cyclohexanes provide a classic yet profoundly important model system for understanding the subtle interplay of steric and electronic forces that govern molecular shape. This guide provides a detailed examination of cis-3-methoxycyclohexan-1-ol, a molecule where the typically dominant steric factors are challenged by a stabilizing intramolecular hydrogen bond. We will explore the delicate equilibrium between its di-equatorial and di-axial conformers, the critical influence of the solvent environment, and the synergistic experimental and computational methodologies required to elucidate this conformational landscape. This analysis serves as an advanced case study for researchers and professionals engaged in molecular design and characterization.

Foundational Principles: The Conformational Landscape of Cyclohexane

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a puckered three-dimensional structure. The lowest energy and most stable of these is the chair conformation .[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing up or down.

  • Equatorial (e): Six positions that are located in the approximate plane of the ring, pointing outwards from the perimeter.

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1]

When a substituent is introduced onto the ring, the two chair conformers are no longer equal in energy. Generally, the conformer with the substituent in the more spacious equatorial position is favored to avoid steric clashes with the other axial substituents on the same face of the ring. These unfavorable interactions are known as 1,3-diaxial interactions .[2][3][4] The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.[5] A larger A-value signifies a greater preference for the equatorial position.

The Case of cis-3-Methoxycyclohexan-1-ol: A Conformational Tug-of-War

In cis-3-methoxycyclohexan-1-ol, both the hydroxyl (-OH) and methoxy (-OCH₃) groups are on the same face of the ring. This leads to an equilibrium between a di-equatorial (ee) and a di-axial (aa) conformation.

A Prediction Based on Steric Hindrance

A first-pass analysis based solely on steric bulk would lead to a clear prediction. We can consult the A-values for the individual substituents to estimate their steric demand.

SubstituentA-value (kcal/mol)
-OH 0.87 - 0.9[5][6]
-OCH₃ 0.6 - 0.7[5][6][7][8]
-CH₃ 1.8[6]
-Cl 0.4[6]
-t-Butyl >4.5[6]

Based on these values, both the hydroxyl and methoxy groups have a distinct preference for the equatorial position to avoid 1,3-diaxial interactions. Therefore, the di-equatorial (1ee) conformer, which places both bulky groups in the less strained equatorial positions, would be predicted to be significantly more stable than the di-axial (1aa) conformer.[2][3][9]

The Decisive Factor: Intramolecular Hydrogen Bonding (IHB)

The simple steric model, however, fails to account for a crucial electronic interaction. In the di-axial (1aa) conformer, the hydroxyl group (a hydrogen bond donor) and the methoxy group (a hydrogen bond acceptor) are positioned in close proximity (a 1,3-relationship), allowing for the formation of a stabilizing intramolecular hydrogen bond (IHB) .[10][11] This interaction forms a seven-membered ring-like structure that significantly lowers the energy of the di-axial conformer.

The strength of this IHB can be substantial, estimated to be around 18.4 kJ/mol (approximately 4.4 kcal/mol) from theoretical calculations.[11] This stabilizing force is often strong enough to overcome the steric penalty of placing both groups in axial positions, making the di-axial conformer the preferred conformation under certain conditions.

Fig 1. Ring-flip equilibrium in cis-3-Methoxycyclohexan-1-ol.
The Critical Role of the Solvent

The equilibrium between the di-axial and di-equatorial forms is exquisitely sensitive to the surrounding solvent environment.[10][11]

  • In Non-Polar, Aprotic Solvents (e.g., cyclohexane, CCl₄): The solvent molecules do not compete for hydrogen bonding. In this environment, the internal stabilization from the IHB in the di-axial conformer is the dominant force, shifting the equilibrium to favor the 1aa form.[11]

  • In Polar, Protic Solvents (e.g., DMSO, Methanol): The solvent molecules are themselves strong hydrogen bond donors and acceptors. They solvate the hydroxyl and methoxy groups, forming strong intermolecular hydrogen bonds. This effectively disrupts and competes with the intramolecular hydrogen bond, diminishing its stabilizing effect.[10] As a result, the underlying steric preferences reassert themselves, and the equilibrium shifts dramatically to favor the 1ee conformer.[11]

Experimental data clearly illustrates this solvent-dependent shift. In cyclohexane, the di-axial (1aa) conformer is dominant, while in the highly polar DMSO, the population of the di-equatorial (1ee) conformer rises to 97%.[11]

SolventDielectric Constant (ε)Conformer Population (% 1ee)ΔG° (ee-aa) (kJ/mol)
Cyclohexane (C₆D₁₂)2.033%+1.72
Carbon Tetrachloride (CCl₄)2.244% (at 0.05 M)-
Dimethyl Sulfoxide (DMSO)4797%-8.41
Data adapted from Rittner, R., et al. (2005).[11]

Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and computational techniques is required for a comprehensive understanding of such a nuanced conformational equilibrium.

G Integrated Workflow for Conformational Analysis A Hypothesis (Sterics vs. IHB) B Computational Modeling (DFT/ab initio) - Gas Phase Energy - Solvated Energy A->B Predict Energies C NMR Spectroscopy - Variable Temperature - Coupling Constants A->C Measure Populations D IR Spectroscopy - Concentration Dependence - O-H Stretch Analysis A->D Detect H-Bonding E Data Integration & Analysis B->E C->E D->E F Characterized Conformational Landscape (ΔG°, ΔH°, ΔS°) E->F Synthesize Results

Fig 2. Workflow for combining experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for studying conformational dynamics in solution.[12]

  • Causality: At room temperature, the ring flip is too fast on the NMR timescale, resulting in a spectrum that is a weighted average of the two conformers.[13] By cooling the sample, the interconversion rate slows down. At a sufficiently low temperature (the "coalescence temperature"), the signals for the individual axial and equatorial conformers can be resolved and observed separately.[14][15]

  • Protocol: Variable-Temperature (VT) ¹³C NMR

    • Sample Preparation: Dissolve a known concentration of cis-3-methoxycyclohexan-1-ol in the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ for a polar one).

    • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

    • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

    • Identify Coalescence: Observe the broadening and eventual splitting of key resonance signals (especially for C1, C3, and adjacent carbons) as the temperature decreases.

    • Low-Temperature Spectrum: Continue cooling until well below the coalescence point, where the signals for both conformers are sharp and distinct.

    • Integration and Analysis: Integrate the signals corresponding to the di-axial and di-equatorial conformers. The ratio of the integrals directly reflects the population ratio (K_eq).

    • Thermodynamic Calculation: Use the Gibbs free energy equation, ΔG° = -RT ln(K_eq) , to calculate the energy difference between the conformers at that temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to hydrogen bonding.[16][17]

  • Causality: The vibrational frequency of the O-H bond is a direct probe of its environment. A "free" hydroxyl group (not involved in H-bonding) exhibits a relatively sharp absorption band. When it acts as a donor in a hydrogen bond, the O-H bond weakens, causing the absorption to shift to a lower frequency (red-shift) and broaden significantly.[16][17]

  • Protocol: Distinguishing Intramolecular from Intermolecular H-Bonds

    • Solvent Selection: Choose a non-polar, aprotic solvent (e.g., CCl₄) that will not interfere with the hydrogen bonding of the solute.

    • Concentration Series: Prepare a series of solutions of cis-3-methoxycyclohexan-1-ol at varying concentrations (e.g., from 0.1 M down to 0.001 M).

    • Acquire Spectra: Record the IR spectrum for each solution in the O-H stretching region (approx. 3200-3800 cm⁻¹).

    • Data Interpretation:

      • An absorption band whose relative intensity decreases upon dilution corresponds to an intermolecular hydrogen bond (between two different molecules).

      • An absorption band whose relative intensity is independent of concentration corresponds to the intramolecular hydrogen bond within the di-axial conformer.

      • A sharp peak near 3600 cm⁻¹ corresponds to the free O-H of the di-equatorial conformer.

Computational Chemistry

In silico methods provide invaluable insight into the intrinsic properties of the conformers, complementing experimental data.

  • Causality: Quantum mechanical methods, such as Density Functional Theory (DFT) or higher-level ab initio calculations, solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[18] This allows for the precise calculation of the geometries and relative stabilities of different conformers in the gas phase or with the inclusion of solvent effects.[19][20]

  • Workflow: DFT-Based Conformational Energy Calculation

    • Structure Generation: Build the initial 3D structures of both the di-axial and di-equatorial conformers of cis-3-methoxycyclohexan-1-ol using molecular modeling software.

    • Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure. A common and robust level of theory is B3LYP with a suitable basis set like 6-31G(d) or larger.

    • Frequency Calculation: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

    • Solvent Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest.

    • Energy Comparison: Compare the calculated Gibbs free energies (including ZPVE and thermal corrections) of the di-axial and di-equatorial conformers to predict their relative stability in the chosen environment.

Conclusion and Implications for Drug Development

The conformational analysis of cis-3-methoxycyclohexan-1-ol serves as a powerful illustration that molecular stability is not governed by simple steric rules alone. The presence of a potent intramolecular hydrogen bond can invert the expected stability, favoring a sterically crowded di-axial conformation. This equilibrium is, in turn, highly tunable by the solvent environment.

For professionals in drug development, this case study underscores a critical principle: the bioactive conformation of a drug at a receptor site (a largely non-aqueous environment) may differ significantly from its most stable conformation in a polar formulation solvent or in the bloodstream. Understanding and controlling these conformational preferences through subtle structural modifications is a key strategy in rational drug design to optimize binding affinity, selectivity, and pharmacokinetic properties. The integrated application of high-resolution NMR, vibrational spectroscopy, and high-level computational modeling provides the robust framework necessary to dissect these complex energetic landscapes and drive the development of next-generation therapeutics.

References

  • Energy profile of cyclohexene conformations - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange. [Link]
  • 2.16: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
  • Most stable conformational isomer of this compound. (2016). Chemistry Stack Exchange. [Link]
  • Rittner, R., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-45. [Link]
  • Why is the A-value of methoxy group lower than that of the hydroxyl group? - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. [Link]
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]
  • NMR Spectroscopy: a Tool for Conform
  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (n.d.). sikhcom.net. [Link]
  • Table of A-Values. (n.d.). Handout. [Link]
  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]
  • NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2024). YouTube. [Link]
  • 12.2: Spectroscopic Properties of Cyclohexanes - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
  • 4.
  • Disubstituted Cyclohexanes | MCC Organic Chemistry - Lumen Learning. (n.d.). Lumen Learning. [Link]
  • An Ab-Initio Study on Conformers of Cyclohexane - International Journal of Engineering Research & Technology. (n.d.). IJERT. [Link]
  • Far Infrared Study of Solid Cyclohexanol. (1979). Molecular Crystals and Liquid Crystals. [Link]
  • Ross, B. D., & True, N. S. (1983). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Journal of the American Chemical Society. [Link]
  • Thermodynamic parameters of fluorinated and methoxy groups in cyclohexane. (n.d.).
  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. [Link]
  • IR 2 spectra of cyclohexanol · (H 2 O) 3 together with the IR spectra. (n.d.).
  • Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. (2025). Scilight Press. [Link]
  • 3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
  • Allinger, N. L., et al. (1996). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical analysis of the intramolecular hydrogen bonding (IHB) in 3-methoxycyclohexan-1-ol, a molecule of significant interest in stereoelectronic and conformational analysis. We delve into the nuanced interplay of steric and electronic effects that govern the conformational equilibrium of its diastereomers. Through a detailed exploration of spectroscopic methodologies, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with insights from computational chemistry, this document elucidates the structural and energetic factors that favor the formation of an intramolecular hydrogen bond. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of molecular conformation and non-covalent interactions.

Introduction: The Conformational Dichotomy of this compound

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry. While steric factors, particularly the avoidance of 1,3-diaxial interactions, typically dictate a preference for equatorial substitution, the presence of suitably positioned functional groups can introduce stabilizing non-covalent interactions that alter this paradigm.[1][2] this compound presents a classic case study where an intramolecular hydrogen bond can significantly influence the conformational equilibrium.

This guide will focus on the cis and trans diastereomers of this compound, examining the conditions under which an intramolecular hydrogen bond is formed and how it impacts the molecule's preferred three-dimensional structure. The cis isomer, in particular, can adopt a diaxial conformation that is stabilized by an intramolecular hydrogen bond between the axial hydroxyl group (donor) and the axial methoxy group (acceptor).[3] This interaction counteracts the generally unfavorable steric repulsions associated with axial substituents.[1]

The stability of this hydrogen-bonded conformer is not absolute and is highly dependent on the surrounding environment, particularly the solvent.[3][4] Understanding this delicate balance is crucial for predicting molecular behavior in various chemical and biological systems.

Conformational Isomers and the Role of Intramolecular Hydrogen Bonding

The chair conformation is the most stable arrangement for the cyclohexane ring.[1] For cis-3-methoxycyclohexan-1-ol, two primary chair conformations are in equilibrium: the diequatorial (ee) conformer and the diaxial (aa) conformer.

  • Diequatorial (ee) Conformer: Both the hydroxyl and methoxy groups occupy equatorial positions. This conformation is generally favored from a steric standpoint, as it minimizes 1,3-diaxial interactions.[2]

  • Diaxial (aa) Conformer: Both substituents are in axial positions. While sterically less favorable, this arrangement allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the methoxy group.[3][4]

The equilibrium between these two conformers is a fine balance between steric strain and the stabilizing energy of the intramolecular hydrogen bond.

For the trans isomer, the possible conformations are equatorial-axial (ea) and axial-equatorial (ae). In these arrangements, the 1,3-relationship required for a strong intramolecular hydrogen bond is not present. Therefore, their conformational equilibrium is primarily governed by the A-values of the hydroxyl and methoxy groups.[3] The A-value quantifies the energetic preference for a substituent to be in the equatorial position.[5][6]

Visualizing the Conformational Equilibrium

The following diagram illustrates the conformational equilibrium in cis-3-methoxycyclohexan-1-ol, highlighting the intramolecular hydrogen bond in the diaxial conformer.

G Conformational Equilibrium of cis-3-Methoxycyclohexan-1-ol cluster_ee Diequatorial (ee) Conformer (Sterically Favored) cluster_aa Diaxial (aa) Conformer (IHB Stabilized) ee aa ee->aa Ring Flip h_bond Intramolecular H-Bond

Caption: Equilibrium between diequatorial and diaxial conformers.

Spectroscopic Elucidation of Intramolecular Hydrogen Bonding

Spectroscopic techniques are indispensable for probing the conformational preferences and the presence of intramolecular hydrogen bonds in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for detecting hydrogen bonding. The stretching frequency of the O-H bond is highly sensitive to its environment.[7]

  • Free O-H Stretch: In the absence of hydrogen bonding, the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹.[7]

  • Hydrogen-Bonded O-H Stretch: When the hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically a broad band between 3300-3400 cm⁻¹ for intermolecular bonding).[7] Intramolecular hydrogen bonds often result in a distinct, less broad band at an intermediate frequency.

Experimental Protocol: Distinguishing Inter- and Intramolecular Hydrogen Bonds

  • Sample Preparation: Prepare a series of solutions of cis-3-methoxycyclohexan-1-ol in a non-polar, aprotic solvent (e.g., carbon tetrachloride or cyclohexane) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

  • Data Acquisition: Record the IR spectrum for each solution in the 4000-3000 cm⁻¹ region.

  • Analysis:

    • Observe the band corresponding to the free O-H stretch (around 3600 cm⁻¹) and the hydrogen-bonded O-H stretch.

    • The intensity of the band for intermolecular hydrogen bonding is concentration-dependent and will decrease upon dilution.

    • The band for the intramolecular hydrogen bond is concentration-independent. Its relative intensity compared to the free O-H band will remain constant upon dilution.

This dilution study is a definitive method to distinguish between inter- and intramolecular hydrogen bonding. For cis-3-methoxycyclohexan-1-ol in a non-polar solvent, a persistent band at a frequency lower than the free O-H stretch upon dilution provides strong evidence for the presence of the intramolecularly hydrogen-bonded diaxial conformer.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the conformational equilibrium through the analysis of chemical shifts and coupling constants.

  • Chemical Shift of the Hydroxyl Proton: The chemical shift of the hydroxyl proton (OH) is sensitive to hydrogen bonding. In a hydrogen-bonded state, the proton is deshielded, leading to a downfield shift (higher ppm value).[8]

  • Coupling Constants: The coupling constants (J-values) between protons on the cyclohexane ring are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the proton on C1 (the carbon bearing the hydroxyl group), one can deduce whether it is in an axial or equatorial position, and thus infer the conformation of the ring.

Experimental Protocol: Conformational Analysis by ¹H NMR

  • Solvent Selection: Dissolve the sample in a non-polar solvent (e.g., CDCl₃ or C₆D₁₂) to favor the intramolecularly hydrogen-bonded conformer, and in a polar, hydrogen-bond accepting solvent (e.g., DMSO-d₆) to favor the diequatorial conformer where intermolecular hydrogen bonding with the solvent dominates.[3]

  • Data Acquisition: Record high-resolution ¹H NMR spectra for each solution.

  • Analysis:

    • In a non-polar solvent: For the cis isomer, the presence of the diaxial conformer is indicated by a smaller coupling constant for the proton at C1, characteristic of its equatorial orientation in the ring flip of the diaxial form. The hydroxyl proton will also show a downfield shift compared to the trans isomer under the same conditions.

    • In a polar solvent: The equilibrium for the cis isomer is expected to shift towards the diequatorial conformer. This will be reflected in a change in the coupling constants for the ring protons, indicating their altered axial/equatorial positions. The hydroxyl proton's chemical shift will be influenced by intermolecular hydrogen bonding with the solvent.[3]

The percentage of the diequatorial conformer increases with solvent polarity. For instance, in cyclohexane, the diaxial conformer of cis-3-methoxycyclohexan-1-ol is significantly populated, while in DMSO, the diequatorial conformer is overwhelmingly favored (up to 97%).[3]

Computational Chemistry Insights

Quantum mechanical calculations provide a theoretical framework to understand the energetics of the different conformers and the nature of the intramolecular hydrogen bond. Methods like Density Functional Theory (DFT) and higher-level ab initio calculations (e.g., CCSD(T)) can be used to:

  • Optimize Geometries: Determine the lowest energy structures for the diequatorial and diaxial conformers.

  • Calculate Relative Energies: Quantify the energy difference (ΔG) between the conformers, providing insight into the equilibrium distribution. Theoretical calculations have estimated the strength of the intramolecular hydrogen bond in cis-3-methoxycyclohexan-1-ol to be around 18.4 kJ/mol.[3]

  • Analyze the Hydrogen Bond: Techniques like Natural Bond Orbital (NBO) analysis can be used to characterize the donor-acceptor interactions of the hydrogen bond.

Workflow for Computational Analysis

G Computational Workflow for Conformational Analysis start Define Initial Structures (ee and aa conformers) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq_calc->energy_calc nbo_analysis NBO Analysis (Characterize H-bond) energy_calc->nbo_analysis results Compare Relative Energies (ΔG) and Analyze H-bond Properties nbo_analysis->results

Caption: A typical computational workflow for studying conformational isomers.

Summary of Key Data

The following table summarizes the key energetic and spectroscopic data related to the conformational analysis of cis-3-methoxycyclohexan-1-ol.

ParameterDiequatorial (ee) ConformerDiaxial (aa) ConformerExperimental TechniqueReference
Relative Stability Favored in polar solventsFavored in non-polar solventsNMR Spectroscopy[3]
ΔG (ee-aa) in Cyclohexane +1.72 kJ/mol-NMR Spectroscopy[3]
ΔG (ee-aa) in DMSO -8.41 kJ/mol-NMR Spectroscopy[3]
O-H Stretch (IR) ~3600 cm⁻¹ (free)Shifted to lower frequencyIR Spectroscopy[3][7]
Calculated IHB Strength N/A~18.4 kJ/molComputational (CBS-4M)[3]

Conclusion and Implications for Drug Development

A thorough understanding of intramolecular hydrogen bonding in molecules like this compound is of paramount importance in the field of drug development. The conformation of a molecule dictates its shape, and therefore its ability to bind to a biological target.

  • Receptor Binding: An intramolecular hydrogen bond can lock a molecule into a specific conformation that is either favorable or unfavorable for binding to a receptor's active site.

  • Membrane Permeability: The presence of an intramolecular hydrogen bond can mask polar groups, increasing the lipophilicity of a molecule and potentially enhancing its ability to cross cell membranes.

  • Metabolic Stability: The conformation of a drug molecule can influence its susceptibility to metabolic enzymes.

By leveraging the principles and experimental techniques outlined in this guide, researchers can better predict and control the conformational behavior of drug candidates, leading to the design of more effective and specific therapeutic agents. The interplay of steric and electronic effects, as exemplified by this compound, serves as a fundamental model for understanding the complex world of molecular recognition.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Juaristi, E. (1995).
  • Perrin, C. L., & Nielson, J. B. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48, 511-544.
  • Ruela, T. T., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-1745. [Link]
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Stack Exchange. (2016). Most stable conformational isomer of this compound. [Link]
  • Wikipedia. (n.d.). A value. [Link]
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • Hansen, P. E. (2014). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 19(5), 6194-6226. [Link]

Sources

1H and 13C NMR spectral data of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxycyclohexan-1-ol

Authored by: A Senior Application Scientist

Introduction: Beyond the Molecular Formula

For researchers in medicinal chemistry and materials science, the precise three-dimensional structure of a molecule is paramount. This compound, a disubstituted cyclohexane, serves as an exemplary model for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating not just connectivity, but also the subtle interplay of stereochemistry and conformational dynamics. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound, moving beyond mere data presentation to explain the underlying principles that govern the observed chemical shifts and coupling constants. Understanding these spectral features is critical for professionals who rely on precise structural characterization to drive their research and development efforts.

Part 1: The Conformational Landscape of this compound

The spectral characteristics of substituted cyclohexanes are inextricably linked to their conformational preferences. Both cis and trans isomers of this compound exist predominantly in chair conformations, which undergo rapid ring-flipping at room temperature. The orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups—whether axial (a) or equatorial (e)—dictates the steric and electronic environment of each nucleus, and thus, its NMR signature.

For the trans isomer , the most stable conformation places both the larger hydroxyl and methoxy groups in equatorial positions (1e,3e). The alternative diaxial conformation (1a,3a) is highly disfavored due to significant 1,3-diaxial steric strain. Therefore, the observed NMR spectrum is almost exclusively that of the diequatorial conformer.

For the cis isomer , the situation is far more nuanced. The two possible chair conformations are the diequatorial (1e,3e) and the diaxial (1a,3a). While sterically the diequatorial form would be favored, the diaxial conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the axial hydroxyl group (donor) and the axial methoxy group's oxygen (acceptor).[1] This stabilizing interaction can overcome the inherent steric penalties of placing substituents in axial positions.

Crucially, the conformational equilibrium of the cis isomer is highly sensitive to the solvent environment.[1]

  • In non-polar, aprotic solvents (like CCl₄ or cyclohexane), the intramolecular hydrogen bond is strong, leading to a significant population of the diaxial conformer.

  • In polar, hydrogen-bond accepting solvents (like DMSO), the solvent molecules compete for hydrogen bonding with the hydroxyl group. This disrupts the intramolecular bond, causing the equilibrium to shift dramatically towards the sterically favored diequatorial conformer.[1]

This solvent-dependent conformational equilibrium is the key to understanding the distinct NMR spectra of the cis isomer under different experimental conditions.

cluster_cis cis-3-Methoxycyclohexan-1-ol Conformational Equilibrium cluster_trans trans-3-Methoxycyclohexan-1-ol Conformation cis_ee Diequatorial (ee) Favored in Polar Solvents cis_aa Diaxial (aa) Stabilized by Intramolecular H-Bond Favored in Non-Polar Solvents cis_ee->cis_aa Ring Flip trans_ee Diequatorial (ee) Strongly Favored trans_aa Diaxial (aa) HB-Highly Disfavored trans_ee->trans_aa Ring Flip

Caption: Conformational equilibria for cis and trans isomers.

Part 2: ¹H NMR Spectral Deconvolution

The proton NMR spectrum provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). The key diagnostic signals are those of the carbinol proton (H-1) and the methoxy-bearing proton (H-3).

Analysis of trans-3-Methoxycyclohexan-1-ol (1e,3e Conformer)

In the strongly favored diequatorial conformation, both H-1 and H-3 are in axial positions.

  • H-1 and H-3 (Axial): These protons will appear as complex multiplets, often described as a triplet of doublets or a quartet, at approximately δ 3.5-4.0 ppm . The defining characteristic is the presence of large coupling constants resulting from their coupling to adjacent axial protons (²J_ax-ax). The typical range for a diaxial coupling in a cyclohexane ring is 10-13 Hz .[2] They will also exhibit smaller couplings to adjacent equatorial protons (²J_ax-eq), typically 2-5 Hz .

  • -OCH₃ Protons: A sharp singlet will appear around δ 3.3 ppm .

  • Cyclohexyl Ring Protons: The remaining ten protons will produce a complex, overlapping series of multiplets in the upfield region of δ 1.2-2.2 ppm .

Analysis of cis-3-Methoxycyclohexan-1-ol (Solvent-Dependent Equilibrium)

The spectrum of the cis isomer is a direct reflection of its conformational equilibrium.

  • In a Polar Solvent (e.g., DMSO-d₆) - Predominantly Diequatorial (ee) Conformer:

    • H-1 and H-3 (Equatorial): With the substituents equatorial, the H-1 and H-3 protons are now axial. The spectrum will resemble that of the trans isomer, with H-1 and H-3 appearing as broad multiplets around δ 3.4-3.9 ppm exhibiting large diaxial couplings (10-13 Hz).

  • In a Non-Polar Solvent (e.g., CDCl₃ or C₆D₆) - Mixture of ee and aa Conformers:

    • The observed spectrum will be a population-weighted average of the two conformers. Since the diaxial (aa) conformer is significantly populated, the appearance of the H-1 and H-3 signals will change markedly.

    • H-1 and H-3 (Averaged): In the diaxial conformer, H-1 and H-3 are equatorial. An equatorial proton has only smaller axial-equatorial and equatorial-equatorial couplings (2-5 Hz). The rapid flipping between the ee (axial protons) and aa (equatorial protons) conformers results in an averaged signal for H-1 and H-3. The observed coupling constants will be smaller than in the pure trans isomer, reflecting the contribution of the aa conformer. The multiplet will appear narrower and less resolved.

Summary of Predicted ¹H NMR Data
IsomerConformer(s)H-1 (δ, ppm)H-3 (δ, ppm)Key Coupling Constants (J_H1, J_H3)-OCH₃ (δ, ppm)
trans 1e,3e~3.5-4.0~3.5-4.0Large J_ax-ax (~10-13 Hz)~3.3
cis (Polar Solvent)~97% 1e,3e[1]~3.4-3.9~3.4-3.9Large J_ax-ax (~10-13 Hz)~3.3
cis (Non-Polar Solvent)Mixture of 1e,3e & 1a,3a[1]~3.6-4.1~3.6-4.1Averaged, smaller J values~3.3

Part 3: ¹³C NMR Spectral Deconvolution

The ¹³C NMR spectrum provides complementary information, with chemical shifts being highly sensitive to the local steric environment. The key principle for stereochemical assignment is the γ-gauche effect , where a carbon is shielded (shifted to a lower δ value) by a substituent in a γ-position that is oriented gauche to it. This effect is most pronounced with axial substituents.

Analysis of trans-3-Methoxycyclohexan-1-ol (1e,3e Conformer)

With both substituents equatorial, there are no strong γ-gauche shielding effects. The carbon signals will appear at relatively deshielded positions.

Analysis of cis-3-Methoxycyclohexan-1-ol
  • In a Polar Solvent (e.g., DMSO-d₆) - Predominantly Diequatorial (ee) Conformer:

    • The spectrum will be very similar to the trans isomer, as both exist in the same diequatorial conformation. Minor differences may arise from the slightly different spatial relationship of the two equatorial groups.

  • In a Non-Polar Solvent (e.g., CDCl₃) - Significant Diaxial (aa) Conformer Population:

    • The presence of the 1a,3a conformer introduces significant shielding.

    • C-5: This carbon is γ to both the axial -OH at C-1 and the axial -OCH₃ at C-3. It will experience two strong γ-gauche shielding effects and will be shifted significantly upfield compared to its position in the trans isomer or the cis isomer in a polar solvent.

    • C-2 and C-4: These carbons are also γ to one of the axial substituents and will show moderate upfield shifts.

    • This upfield shift of C-5, C-2, and C-4 in a non-polar solvent is a definitive marker for the presence of the diaxial conformer of cis-3-methoxycyclohexan-1-ol.

Summary of Predicted ¹³C NMR Data
Carbontrans Isomer (ee)cis Isomer (ee, in polar solvent)cis Isomer (aa, in non-polar solvent)Rationale for Difference
C-1 ~70 ppm~68 ppm~64 ppmα-effect of OH
C-3 ~76 ppm~75 ppm~71 ppmα-effect of OCH₃
C-5 ~24 ppm~23 ppm~19 ppm Strong γ-gauche shielding from axial OH and OCH₃
C-2, C-4, C-6 ~30-35 ppm~30-35 ppmShieldedγ-gauche effects
-OCH₃ ~56 ppm~56 ppm~56 ppmLess affected by ring conformation

Note: Absolute ppm values are estimates based on analogous compounds and substituent effects. The key diagnostic information lies in the relative shifts.

Part 4: Experimental Protocols and Workflow

Achieving high-quality, interpretable NMR data requires meticulous experimental design and execution.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Solvent Selection: This is a critical parameter. Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). To probe the conformational equilibrium of the cis isomer, acquire spectra in at least one non-polar (CDCl₃) and one polar (DMSO-d₆) solvent.

    • Solvent Volume: Use approximately 0.6-0.7 mL of solvent.

    • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be required. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

    • Shimming: Carefully shim the magnetic field on the sample to achieve high homogeneity, resulting in sharp, symmetrical peaks.

    • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical acquisition time is 1-2 minutes.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, longer acquisition times (20 minutes to several hours) are often necessary.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks and trace proton connectivity through the cyclohexane ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.

A Sample Preparation (Choose Solvent Carefully) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC) B->D E Data Processing & Analysis B->E C->D C->E D->E F Identify H-1, H-3 Signals E->F G Measure Coupling Constants (J) E->G H Assign ¹³C Signals (using HSQC) E->H I Correlate Structure with Spectra F->I G->I H->I J Determine Isomer & Conformation I->J

Sources

A Technical Guide to Functional Group Analysis of 3-Methoxycyclohexan-1-ol using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the principles and practices for the functional group analysis of 3-Methoxycyclohexan-1-ol using Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical experimental protocols, and data interpretation strategies essential for accurate and reliable spectroscopic analysis.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1] The principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum is a plot of absorbance or transmittance versus the wavenumber of the radiation, providing a unique "molecular fingerprint" of the sample.[3]

For a molecule like this compound, which possesses both a hydroxyl (-OH) and an ether (-O-) functional group, IR spectroscopy is an invaluable tool for confirming its chemical identity and purity. The presence, position, and shape of characteristic absorption bands in the IR spectrum allow for the unambiguous identification of these key functional groups.

Molecular Structure and Expected IR Absorptions of this compound

The molecule this compound (C₇H₁₄O₂) contains a cyclohexane ring substituted with a hydroxyl group at position 1 and a methoxy group at position 3.[4] The key functional groups for IR analysis are the alcohol (-OH) and the ether (C-O-C). Additionally, the molecule has sp³ hybridized C-H bonds within the cyclohexane ring and the methoxy group.

The expected IR absorption bands for this compound are summarized in the table below:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3600 - 3200O-H stretchAlcohol (-OH)Strong, Broad
2960 - 2850C-H stretchAlkane (sp³ C-H)Strong, Sharp
1260 - 1000C-O stretchAlcohol (C-OH) & Ether (C-O-C)Strong, Sharp

In-Depth Spectral Analysis

The Hydroxyl (-OH) Group

The most prominent and easily identifiable peak in the IR spectrum of this compound is expected to be the O-H stretching vibration of the alcohol group. This absorption typically appears as a strong and broad band in the region of 3600-3200 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The Carbon-Hydrogen (C-H) Bonds

The stretching vibrations of the sp³ hybridized C-H bonds in the cyclohexane ring and the methoxy group will result in strong, sharp absorption peaks in the range of 2960-2850 cm⁻¹.

The Carbon-Oxygen (C-O) Bonds

The spectrum will also exhibit strong absorptions in the "fingerprint region" between 1260 cm⁻¹ and 1000 cm⁻¹, corresponding to the C-O stretching vibrations of both the alcohol and the ether functional groups. Secondary alcohols, such as this compound, typically show a C-O stretch around 1100 cm⁻¹. The C-O-C stretching of the ether group is also expected in this region.

Experimental Protocol: Acquiring the IR Spectrum with ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for the analysis of liquid samples like this compound.[2][5] This method requires minimal sample preparation and provides high-quality, reproducible spectra.[3]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal.

    • The background spectrum accounts for any environmental interferences, such as atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the surface of the ATR crystal.[5] Ensure that the crystal is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan according to the instrument's software. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A common setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and compare their positions and shapes to the expected values for the functional groups in this compound.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).[5] Ensure all sample residue is removed before the next measurement.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the functional group analysis of a liquid sample using ATR-FTIR.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr 1. background_scan Acquire Background Spectrum clean_atr->background_scan 2. apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample 3. sample_scan Acquire Sample Spectrum apply_sample->sample_scan 4. process_spectrum Process Spectrum (Background Correction) sample_scan->process_spectrum 5. identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks 6. compare_data Compare with Reference Data identify_peaks->compare_data 7. conclusion Conclude Functional Group Presence compare_data->conclusion 8. end End conclusion->end

Sources

Mass spectrometry (MS) fragmentation pattern of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Methoxycyclohexan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ).[1][2] As a bifunctional molecule containing both a secondary alcohol and a secondary ether on a cyclohexane ring, its fragmentation is governed by competing and cooperative pathways initiated by each functional group. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering mechanistic insights into the formation of key fragment ions. By understanding these pathways, analysts can achieve more confident structural elucidation and identification of this and structurally related compounds in complex matrices.

Introduction to the Analyte and Ionization Principle

This compound is a saturated cyclic compound featuring two key functional groups that dictate its behavior in a mass spectrometer. The secondary alcohol provides a site for dehydration and alpha-cleavage, while the ether linkage offers alternative alpha-cleavage routes. When subjected to Electron Ionization (EI), a hard ionization technique, the molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+) with a single unpaired electron.[3][4]

Due to this high internal energy, the molecular ion undergoes extensive and predictable fragmentation. For aliphatic alcohols and ethers, the molecular ion peak is often of low abundance or entirely absent, as the initial fragmentation is extremely rapid.[5][6][7] The resulting fragmentation pattern, a unique fingerprint of the molecule, provides rich structural information.

The Molecular Ion (M•+)

The molecular ion of this compound would appear at a mass-to-charge ratio (m/z) of 130. The initial ionization can occur at either oxygen atom's non-bonding electrons or a C-C sigma bond. Given the presence of two heteroatoms, the charge is likely to be localized on one of the oxygens. However, consistent with the behavior of similar cyclic alcohols and aliphatic ethers, the M•+ peak at m/z 130 is predicted to be weak or non-existent in the 70 eV EI spectrum.[5][6][8]

Primary Fragmentation Pathways and Mechanistic Analysis

The fragmentation of this compound is directed by the charge localization and the drive to form more stable, even-electron cations.[4] The principal pathways involve alpha-cleavages relative to the functional groups, elimination of neutral molecules, and complex ring cleavages.

Alcohol-Directed Fragmentation

Pathway A: α-Cleavage Adjacent to the Hydroxyl Group Alpha-cleavage is a dominant fragmentation mechanism for alcohols, driven by the formation of a resonance-stabilized oxonium ion.[5][9] This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group (C1).

  • Cleavage of the C1-C6 bond: This results in the formation of a stable, even-electron cation at m/z 101 . This ion retains the methoxy group and the majority of the ring structure.

  • Cleavage of the C1-C2 bond: This pathway is also possible and would lead to the same fragment ion at m/z 101 .

G cluster_path_a Pathway A: α-Cleavage (Alcohol) M [C₇H₁₄O₂]•+ m/z 130 F101 [C₅H₉O₂]+ m/z 101 (Resonance Stabilized) M->F101 - •C₂H₅ Rad1 •C₂H₅ Radical

Caption: Pathway A: α-Cleavage at the alcohol group.

Ether-Directed Fragmentation

Pathway B: α-Cleavage Adjacent to the Methoxy Group The ether functionality also directs alpha-cleavage. This can involve either the loss of the methyl group or cleavage of a ring C-C bond adjacent to the methoxy-bearing carbon (C3).

  • Loss of the Methyl Radical: Cleavage of the O-CH₃ bond is less common than C-C cleavage, but loss of the •CH₃ radical (M-15) can occur, yielding a cation at m/z 115 .

  • Ring C-C Cleavage: Cleavage of the C2-C3 or C3-C4 bonds is a more significant ether-driven pathway. For instance, cleavage at C2-C3 would generate a resonance-stabilized cation at m/z 59 ([CH₃O=CHCH₃]⁺) after rearrangement, or a larger fragment depending on the exact bond scission and rearrangement. A key diagnostic ion for methoxy groups is often seen at m/z 45 ([CH₂=O⁺CH₃]).[5]

G cluster_path_b Pathway B: α-Cleavage (Ether) M [C₇H₁₄O₂]•+ m/z 130 F115 [C₆H₁₁O₂]+ m/z 115 M->F115 - •CH₃ F45 [C₂H₅O]+ m/z 45 (Methoxy Signature) M->F45 - •C₅H₉O Rad_Me •CH₃ Radical Rad_Ring Ring Fragment Radical

Caption: Pathway B: α-Cleavage at the ether group.

Neutral Loss Pathways

Pathway C: Dehydration (Loss of H₂O) The elimination of a water molecule is a hallmark fragmentation of alcohols, resulting in an M-18 peak.[8][9]

  • M-18: Loss of H₂O from the molecular ion at m/z 130 produces a radical cation of a methoxycyclohexene isomer at m/z 112 . This ion is often prominent and can undergo further fragmentation, such as a retro-Diels-Alder reaction if a double bond forms in a suitable position.

Pathway D: Loss of Methanol (CH₃OH) A rearrangement reaction can lead to the elimination of a neutral methanol molecule (M-32).

  • M-32: The loss of methanol from the molecular ion generates a cyclohexene radical cation at m/z 98 .

G cluster_path_cd Pathways C & D: Neutral Loss M [C₇H₁₄O₂]•+ m/z 130 F112 [C₇H₁₂O]•+ m/z 112 M->F112 - H₂O F98 [C₆H₁₀]•+ m/z 98 M->F98 - CH₃OH H2O H₂O MeOH CH₃OH

Sources

Physical properties of 3-Methoxycyclohexan-1-ol: melting point, boiling point, solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

A Comprehensive Technical Guide to the Physical Properties of 3-Methoxycyclohexan-1-ol

Introduction

This compound, a substituted cyclic alcohol with the chemical formula C₇H₁₄O₂, is a molecule of interest in various fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a cyclohexane ring functionalized with both a hydroxyl (-OH) and a methoxy (-OCH₃) group, imparts a unique combination of polarity, hydrogen bonding capability, and steric bulk. The relative orientation of these functional groups (cis or trans stereoisomerism) further diversifies its chemical and physical behavior, making a thorough understanding of its properties essential for its application.[2][3]

This guide provides a detailed examination of the key physical properties of this compound: its melting point, boiling point, and solubility profile. We will delve into the theoretical underpinnings that govern these characteristics, present methodologies for their empirical determination, and provide comparative data with structurally related compounds. This document is designed to serve as a foundational resource for scientists leveraging this compound in their research and development endeavors.

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The primary intermolecular forces at play are:

  • Hydrogen Bonding: The presence of the hydroxyl group is the most significant contributor, allowing the molecule to act as both a hydrogen bond donor and acceptor. This leads to strong intermolecular associations, which are expected to result in a relatively high boiling point and moderate aqueous solubility.[4]

  • Dipole-Dipole Interactions: The ether linkage of the methoxy group and the hydroxyl group introduce polar covalent bonds, creating a net molecular dipole. These dipole-dipole forces contribute to the cohesive energy of the substance.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar C₇ hydrocarbon backbone gives rise to transient dipoles, contributing to the overall intermolecular attractions. These forces are significant due to the size of the cyclohexane ring.

The interplay of these forces dictates the energy required to transition between solid, liquid, and gaseous states (melting and boiling points) and the ability of the molecule to interact with various solvents (solubility).

Melting Point

The melting point, the temperature at which a substance transitions from a solid to a liquid, is highly dependent on the strength of the crystal lattice. For this compound, this is influenced by the efficiency of molecular packing and the strength of intermolecular forces.

Theoretical Considerations and Comparative Analysis

Specific, experimentally verified melting point data for this compound is not prominently available in the literature. However, we can estimate its properties by comparing it to analogous structures.

  • Cyclohexanol (C₆H₁₂O): Melts around 25.9 °C.[5][6] It is a solid at room temperature.

  • 3-Methylcyclohexanol (C₇H₁₄O): The cis-isomer has a reported melting point of -5.5 °C.[7]

The addition of the methoxy group in this compound increases molecular weight and polarity compared to cyclohexanol. Crucially, the cis and trans isomers will pack differently in a crystal lattice, which is expected to lead to different melting points. The trans isomer, often being more symmetrical, may pack more efficiently and thus have a higher melting point. Given the data from related compounds, this compound is likely to be a liquid or a low-melting solid at room temperature.

Data Summary: Melting Points of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compound C₇H₁₄O₂130.18[2]Not Experimentally Reported
CyclohexanolC₆H₁₂O100.16[6]25.9[5]
cis-3-MethylcyclohexanolC₇H₁₄O114.19[7]-5.5[7]
Experimental Protocol for Melting Point Determination

The definitive melting point of a synthesized or purified sample of this compound should be determined empirically. The capillary method is standard.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula/Mortar and Pestle (if sample needs to be crushed)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If it is crystalline, crush it into a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • If the approximate melting point is unknown, perform a rapid heating run first to get a rough estimate.

    • For an accurate measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of a pure substance.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] It is a robust indicator of the strength of intermolecular forces in the liquid state.

Theoretical Considerations and Comparative Analysis

The strong hydrogen bonding capability of this compound is expected to be the dominant factor, leading to a relatively high boiling point. Compared to 3-methylcyclohexanol (boiling point ~174 °C), the replacement of a methyl group with a more polar methoxy group should result in stronger dipole-dipole interactions, potentially leading to a slightly higher boiling point, despite the similar molecular weight.

  • Cyclohexanol (C₆H₁₂O): Boils at approximately 161.8 °C.[5]

  • Methylcyclohexanol (mixed isomers, C₇H₁₄O): Boils at approximately 174 °C.[9]

Based on these values, the boiling point of this compound is anticipated to be in the range of 175-190 °C at standard atmospheric pressure.

Data Summary: Boiling Points of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Boiling Point (°C at 760 mmHg)
This compound C₇H₁₄O₂130.18[2]Not Experimentally Reported
CyclohexanolC₆H₁₂O100.16[6]161.8[5]
Methylcyclohexanol (isomers)C₇H₁₄O114.2[9]174[9]
Experimental Protocol for Micro Boiling Point Determination

The capillary tube method is a reliable technique for determining the boiling point of a small quantity of liquid.[10][11]

Objective: To determine the boiling point of a liquid sample of this compound.

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (Thiele tube with mineral oil, or a water/oil bath on a hot plate)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer's bulb.

  • Heating: Immerse the assembly in the heating bath (e.g., Thiele tube).[11] Begin heating gently.

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12]

  • Recording the Boiling Point: Remove the heat source once a vigorous stream of bubbles is observed. As the liquid cools, the bubbling will slow and stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11][12] Record this temperature.

  • Validation: For accuracy, allow the bath to cool further and then reheat to repeat the measurement.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Add 0.5-1 mL of Sample to Test Tube B Insert Capillary Tube (Open End Down) A->B C Attach Test Tube to Thermometer B->C D Heat Assembly in Oil Bath C->D Immerse in Bath E Observe for Rapid, Continuous Bubbles D->E F Remove Heat Source E->F G Record Temperature When Liquid Enters Capillary F->G G->D Repeat for Accuracy

Caption: Workflow for Boiling Point Determination.

Solubility Profile

Solubility is determined by the balance of interactions between the solute (this compound) and the solvent. The principle of "like dissolves like" is the primary guide.

Theoretical Considerations
  • Aqueous Solubility: The hydroxyl group can participate in hydrogen bonding with water. However, the bulky, nonpolar cyclohexane ring and the methoxy group limit this interaction. Therefore, this compound is expected to have limited or moderate solubility in water. As the carbon chain length of alcohols increases, their solubility in water decreases.[4]

  • Organic Solvent Solubility: The significant hydrocarbon character of the molecule suggests it will be readily soluble in a wide range of organic solvents. It should be miscible with polar protic solvents (e.g., ethanol), polar aprotic solvents (e.g., acetone), and nonpolar solvents (e.g., toluene, diethyl ether) due to favorable van der Waals and dipole-dipole interactions.[5]

  • Solubility in Acid/Base: As a neutral alcohol, this compound is not expected to react with or show enhanced solubility in dilute aqueous acid (5% HCl) or base (5% NaOH).

Predicted Solubility Summary
SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly to Moderately SolubleHydrogen bonding from -OH group, offset by large nonpolar ring.
EthanolPolar ProticSoluble / Miscible"Like dissolves like"; both are alcohols capable of H-bonding.
AcetonePolar AproticSoluble / MiscibleFavorable dipole-dipole interactions.
Diethyl EtherNonpolarSoluble / MiscibleFavorable van der Waals forces.
TolueneNonpolarSoluble / MiscibleFavorable van der Waals forces.
5% aq. HClAcidicInsolubleCompound is a neutral alcohol, will not be protonated.
5% aq. NaOHBasicInsolubleAlcohol -OH is not acidic enough to be deprotonated by NaOH.
Experimental Protocol for Qualitative Solubility Testing

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes and a test tube rack

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Solvents: Water, Ethanol, Acetone, Toluene, 5% HCl, 5% NaOH

Procedure:

  • Setup: Label a series of test tubes, one for each solvent.

  • Solvent Addition: Add approximately 1 mL of each solvent to its respective test tube.

  • Solute Addition: Add 2-3 drops (approx. 0.1 mL) of this compound to each test tube.[13]

  • Mixing: Agitate each test tube vigorously (e.g., using a vortex mixer or by flicking the tube) for 20-30 seconds.

  • Observation: Observe each tube for miscibility.

    • Soluble/Miscible: The mixture forms a single, clear, homogeneous phase.

    • Insoluble/Immiscible: The mixture is cloudy, or two distinct layers form.[14]

  • Record: Record the observations for each solvent in a table.

Physical_Property_Workflow cluster_tests Physical Property Determination Start Obtain Purified Sample of This compound MeltingPoint Melting Point (Capillary Method) Start->MeltingPoint BoilingPoint Boiling Point (Micro-Capillary Method) Start->BoilingPoint Solubility Solubility Profile (Qualitative Tests) Start->Solubility Analysis Data Analysis & Comparison with Analogous Compounds MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

Sources

Biological activity screening of 3-Methoxycyclohexan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Biological Activity Screening of 3-Methoxycyclohexan-1-ol Derivatives: An Integrated Strategy for Hit Identification and Mechanistic Elucidation

Introduction: The this compound Scaffold

The this compound core represents a versatile and stereochemically rich scaffold in medicinal chemistry. As a chiral building block, it offers a three-dimensional framework that can be strategically functionalized to explore chemical space and interact with complex biological targets.[1] Derivatives of the broader cyclohexanol class have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties, making this chemical family a compelling starting point for drug discovery campaigns.[2][3][4]

This guide, presented from the perspective of a Senior Application Scientist, delineates a comprehensive, field-proven strategy for the systematic biological activity screening of novel this compound derivatives. We eschew a rigid, one-size-fits-all template in favor of an integrated, tiered approach that prioritizes efficiency, scientific rigor, and the generation of actionable data for lead optimization. Our focus is not merely on the "how" but the "why"—elucidating the causal logic behind experimental choices to build a self-validating discovery cascade.

Part 1: The Core Directive - An Integrated Screening Cascade

A successful screening campaign is not a single experiment but a logical progression of assays designed to efficiently funnel a library of compounds toward a few promising candidates with well-defined activity. This cascade approach maximizes resource allocation by using broad, high-throughput assays initially, followed by more complex, lower-throughput assays for hit validation and mechanism of action (MoA) studies.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation A Compound Library of This compound Derivatives B Broad Cytotoxicity Assay (e.g., MTT against Cancer Panel) A->B C Broad Antimicrobial Assay (e.g., Broth Microdilution) A->C D Dose-Response Analysis (Calculate IC50 / MIC) B->D Identify 'Hits' C->D Identify 'Hits' E Selectivity Profiling (Normal vs. Cancer Cells) D->E F Secondary Assays (e.g., Clonogenic Assay) E->F G Target-Based Assays (e.g., Enzyme Inhibition Screen) F->G Prioritized Hits H Cellular Pathway Analysis (e.g., Western Blot, Apoptosis Assays) G->H I In Silico Modeling (Molecular Docking) H->I I->G Hypothesis Generation

Caption: A tiered workflow for screening this compound derivatives.
Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly and cost-effectively assess the entire compound library for any biological activity.[5] We employ broad, robust assays that provide a clear "active" or "inactive" result at a single, relatively high concentration (e.g., 10-50 µM).

Given that cyclohexanone and cyclohexene oxide derivatives have shown anticancer potential, a primary screen for cytotoxicity is a logical starting point.[3][6][7]

  • Rationale: This initial screen identifies compounds that can inhibit cancer cell growth or induce cell death, which are foundational activities for anticancer agents. Using a panel of cell lines (e.g., representing different cancer types like breast, lung, and prostate) provides early insights into potential selectivity.[8]

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

    • Principle: This is a colorimetric assay that measures cellular metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Why this choice? The MTT assay is robust, inexpensive, and highly amenable to the 96-well or 384-well formats used in HTS, making it ideal for primary screening.[4][5]

Protocol 1: Single-Point MTT Cytotoxicity Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., DU145 for prostate cancer) in appropriate culture conditions (e.g., humidified atmosphere, 37°C, 5% CO2).[4]

  • Cell Seeding: Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours. The seeding density is critical; it must allow for logarithmic growth during the experiment without reaching confluence.

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Serially dilute to the final screening concentration (e.g., 20 µM) in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for a standard duration, typically 48-72 hours, to allow the compounds to exert their effects.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, only viable cells will produce formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A compound is typically flagged as a "hit" if it reduces cell viability below a predefined threshold (e.g., 50% inhibition).

Cyclohexanol derivatives have also been reported to possess antimicrobial properties.[9][10] A parallel primary screen against a panel of pathogenic bacteria and fungi is highly recommended.

  • Rationale: This identifies compounds with potential applications as antibiotics or antifungals. Screening against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial, as differences in cell wall structure often lead to different activity profiles.[2][11]

  • Recommended Assay: Broth Microdilution.

    • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a substance by exposing a standardized inoculum of microorganisms to serial dilutions of the compound in a liquid growth medium.[10] For a primary screen, a single high concentration can be used.

    • Why this choice? It is the gold standard for antimicrobial susceptibility testing, providing quantitative and reproducible results suitable for a screening format.

Tier 2: Hit Confirmation and Prioritization

Hits from Tier 1 are provisional and must be validated. This tier aims to confirm activity, eliminate false positives, and gather initial data on potency and selectivity to prioritize the most promising compounds.

  • Rationale: A single-point screen can be misleading. A true biological effect should be dose-dependent. This step confirms the activity of the primary hits and quantifies their potency by calculating the half-maximal inhibitory concentration (IC50) for cytotoxic compounds or the MIC for antimicrobial agents.[4]

  • Methodology: The protocols are similar to those in Tier 1, but instead of a single concentration, a serial dilution of each hit compound is tested (e.g., 8-12 concentrations). The resulting data are plotted to generate a dose-response curve, from which the IC50 value is calculated.

Table 1: Representative Dose-Response Data for Cytotoxicity Screening

Compound IDDerivative Structure (Hypothetical)IC50 (µM) against DU145 Cells
LEAD-001 cis-4-amino-3-methoxycyclohexan-1-ol7.5 ± 0.9
LEAD-002 trans-4-amino-3-methoxycyclohexan-1-ol21.2 ± 2.5
COMP-003 cis-4-nitro-3-methoxycyclohexan-1-ol> 100
Doxorubicin (Positive Control)0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

  • Rationale: An ideal anticancer drug should be more toxic to cancer cells than to normal, healthy cells. Early assessment of selectivity is crucial for prioritizing compounds with a favorable therapeutic window.

  • Methodology: Perform the same dose-response cytotoxicity assay (e.g., MTT) on a non-cancerous cell line (e.g., normal human fibroblasts or peripheral blood mononuclear cells (PBMCs)) and compare the IC50 values to those obtained for the cancer cell lines.[12] A selectivity index (SI) can be calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) A higher SI value is desirable.

Tier 3: Mechanism of Action (MoA) & Lead Optimization

Once potent and selective hits are confirmed and prioritized, the focus shifts to understanding how they work. These experiments are lower-throughput but provide the critical mechanistic insights needed for rational lead optimization.

  • Rationale: Many drugs exert their effects by inhibiting specific enzymes.[5][13] Cyclohexanol derivatives, for instance, have been studied as inhibitors of enzymes like alcohol dehydrogenase and cyclooxygenase (COX).[14][15] Screening prioritized hits against a panel of relevant enzymes can rapidly identify a direct molecular target. Enzyme inhibitor screening services and kits are widely available for this purpose.[16][17][18]

  • Methodology: The specific protocol depends on the enzyme. Assays are typically fluorescence, luminescence, or colorimetric-based and measure the rate of product formation or substrate depletion in the presence and absence of the test compound.[19]

Protocol 2: General Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, substrate solution, and a solution of the purified target enzyme.

  • Compound Addition: In a 96-well plate, add the hit compound over a range of concentrations. Include a no-inhibitor control and a known inhibitor as a positive control.

  • Enzyme Addition: Add the enzyme solution to each well and incubate briefly to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the slope of the linear phase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

  • Rationale: If a direct enzyme target is not immediately obvious, or to confirm the downstream effects of enzyme inhibition, cellular assays are employed. For anticancer agents, it is critical to determine if they induce apoptosis (programmed cell death), a desirable MoA.

  • Methodology:

    • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between healthy, apoptotic, and necrotic cells.

    • Western Blotting: This technique can measure changes in the protein levels of key signaling molecules involved in cell survival or death pathways (e.g., caspases, Bcl-2 family proteins) following compound treatment.[3]

G A Is Hit from Tier 2 Potent & Selective? B Perform Broad Enzyme Inhibition Screen A->B Yes G De-prioritize or Re-evaluate in Different Model A->G No C Is a Direct Target Identified? B->C D Validate Target Engagement in Cellular Context C->D Yes F Perform Phenotypic MoA Assays (Apoptosis, Cell Cycle Analysis) C->F No E Proceed to SAR & Lead Optimization D->E H Use MoA Data to Infer Potential Target Class F->H H->E

Sources

Investigating the Enzyme Inhibitory Potential of 3-Methoxycyclohexan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The identification of novel small molecule enzyme inhibitors is a cornerstone of modern drug discovery. While a vast chemical space remains to be explored, a systematic and integrated approach is required to efficiently characterize new chemical entities. This guide presents a comprehensive framework for evaluating the potential enzyme inhibitory activity of a largely uncharacterized molecule, 3-Methoxycyclohexan-1-ol. We will detail a logical progression from computational prediction of potential enzyme targets to rigorous in vitro kinetic analysis for mechanism-of-action determination. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to assess the therapeutic potential of novel small molecules.

Introduction: The Case for this compound

This compound is a small organic compound featuring a cyclohexane ring substituted with both a hydroxyl and a methoxy group. While its direct biological activities are not extensively documented in publicly available literature, its structure presents features—such as hydrogen bond donors and acceptors, and a non-planar saturated ring system—that could facilitate interactions with the active or allosteric sites of various enzymes. The presence of a cyclohexanol moiety is noteworthy, as this core is found in various biologically active compounds. For instance, the oxidation of cyclohexanol itself is a known substrate reaction for enzymes like liver alcohol dehydrogenase, which also exhibits complex substrate inhibition kinetics.[1][2]

This guide will use this compound as an exemplary candidate to outline a robust, multi-stage workflow designed to:

  • Identify potential enzyme targets using computational methods.

  • Experimentally validate inhibitory activity against predicted targets.

  • Characterize the potency and mechanism of inhibition.

This structured approach is designed to maximize the efficiency of the discovery process, providing a clear path from a molecule of interest to a validated lead candidate.

Part 1: In Silico Target Identification and Virtual Screening

Before committing to resource-intensive wet-lab experiments, computational methods can be employed to predict potential drug-target interactions, thereby narrowing down the field of potential enzyme targets to a manageable number.[3][4][5] This in silico phase is critical for generating initial hypotheses and guiding experimental design.

Rationale and Causality

The fundamental principle behind this approach, often termed reverse docking or target fishing, is that the three-dimensional structure of a small molecule will have a preferential binding affinity for the complementary binding pockets of specific proteins. By computationally "docking" the 3D structure of this compound against a large library of known enzyme structures, we can calculate a binding energy score for each interaction. Lower (more negative) binding energies suggest a more stable and thus more probable interaction.[6][7][8]

Experimental Protocol: Virtual Screening Workflow
  • Ligand Preparation:

    • Generate the 3D structure of this compound (considering both cis and trans isomers) using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign partial charges and define rotatable bonds.

  • Target Library Preparation:

    • Select a library of high-resolution crystal structures of human enzymes from a repository such as the Protein Data Bank (PDB). This library should be curated to represent diverse enzyme classes (e.g., kinases, proteases, oxidoreductases).

    • For each enzyme structure, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign atomic charges.

    • Define the binding pocket. This is typically the known active site or an allosteric site. If the site is unknown, blind docking can be performed across the entire protein surface.

  • Molecular Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) to systematically place the prepared ligand into the defined binding pocket of each target enzyme.[9]

    • The software will generate multiple binding poses and calculate a corresponding binding affinity or docking score (typically in kcal/mol) for each.

  • Hit Prioritization:

    • Rank the enzyme targets based on their docking scores. A common threshold for a promising hit is a binding energy of -7.0 kcal/mol or lower.

    • Visually inspect the top-ranked poses to ensure that the predicted interactions are chemically sensible (e.g., formation of hydrogen bonds, hydrophobic interactions).

    • Filter the results based on biological relevance to specific disease pathways of interest.

G cluster_0 In Silico Workflow ligand 1. Ligand Preparation (3D Model of This compound) docking 3. Molecular Docking (e.g., AutoDock Vina) ligand->docking target 2. Target Library (PDB Enzyme Structures) target->docking analysis 4. Analysis & Prioritization (Binding Scores & Pose Inspection) docking->analysis hits 5. Prioritized Enzyme Targets (Hypothesis Generation) analysis->hits

Figure 1: Workflow for in silico target identification.

Part 2: In Vitro Confirmation and Potency Assessment

With a list of prioritized targets from the in silico screen, the next crucial step is to experimentally validate these predictions. This is achieved through direct enzyme assays to confirm inhibition and quantify the potency of the compound.

Rationale and Causality

An enzyme assay is a laboratory method to measure the rate of an enzymatic reaction.[10][11] By measuring this rate in the presence and absence of this compound, we can directly observe any inhibitory effect. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][13] This value is a standard measure of an inhibitor's potency.

Experimental Protocol: IC50 Determination
  • Assay Selection and Optimization:

    • For each prioritized enzyme target, select a suitable assay format. Spectrophotometric, fluorometric, or luminescent assays are common choices as they allow for continuous monitoring of the reaction.[10][14]

    • Optimize assay conditions (pH, temperature, buffer components) to ensure the enzyme is stable and active, and that the reaction proceeds linearly with time (i.e., under initial velocity conditions).[13]

    • Determine the Michaelis constant (Km) of the substrate under these conditions. For screening competitive inhibitors, it is ideal to use a substrate concentration at or below the Km value.[13]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM in half-log or two-fold steps).[15]

  • Enzyme Inhibition Assay:

    • In a microplate format, set up reactions containing the optimized buffer, a constant concentration of the enzyme, and varying concentrations of the inhibitor.[11]

    • Include two critical controls: a "positive control" (no inhibitor) representing 100% enzyme activity, and a "negative control" (no enzyme or a known potent inhibitor) representing 0% activity.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of product (or depletion of substrate) over time using a plate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the rates to the positive control (as a percentage of activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.[13]

Data Presentation: Hypothetical IC50 Values

The results of this screening phase can be summarized in a table to easily compare the potency of this compound against the computationally predicted targets.

Target EnzymeEnzyme ClassAssay TypeIC50 (µM)
Kinase A TransferaseFluorometric12.5
Protease B HydrolaseSpectrophotometric> 100
Dehydrogenase C OxidoreductaseSpectrophotometric25.3
Phosphatase D HydrolaseLuminescent> 100

Table 1: Hypothetical screening results for this compound against prioritized enzyme targets. In this example, Kinase A and Dehydrogenase C are identified as "hits" for further investigation.

Part 3: Elucidation of the Mechanism of Inhibition

Once a confirmed hit is identified (e.g., Kinase A from Table 1), determining the mechanism of inhibition is essential. This provides deep insight into how the inhibitor interacts with the enzyme and its substrate, which is critical for any subsequent lead optimization efforts. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[16]

Rationale and Causality

Steady-state enzyme kinetics provides the framework for this investigation.[17] By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic changes in the enzyme's key kinetic parameters: the maximum velocity (Vmax) and the Michaelis constant (Km).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[16]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax but does not change Km.[16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vmax and the apparent Km.[16]

Experimental Protocol: Kinetic Analysis
  • Experimental Setup:

    • Design a matrix of experiments where a full substrate titration is performed at several different fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Use the same optimized assay conditions as in the IC50 determination.

  • Data Collection:

    • For each inhibitor concentration, measure the initial reaction rates across the full range of substrate concentrations.

  • Data Analysis and Visualization:

    • Plot the reaction rate (v) versus substrate concentration ([S]) for each inhibitor concentration to generate a set of Michaelis-Menten curves.

    • Transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/v versus 1/[S]. This linearization of the data allows for a clear visual determination of the inhibition mechanism.[18]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Fit the data to the appropriate Michaelis-Menten equations to calculate the apparent Vmax and Km values at each inhibitor concentration.

    • Calculate the inhibition constant (Ki), which represents the dissociation constant of the inhibitor from the enzyme. This is a more absolute measure of potency than the IC50.[19]

G cluster_1 Modes of Reversible Inhibition cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI EI Enzyme-Inhibitor Complex E->EI +I S S Substrate I_comp I Inhibitor I_noncomp I Inhibitor I_uncomp I Inhibitor P {E + P | Product} ES->P ESI ESI Ternary Complex E_b E Free Enzyme ES_b ES Enzyme-Substrate Complex E_b->ES_b +S EI_b EI Enzyme-Inhibitor Complex E_b->EI_b +I ESI_b ESI Ternary Complex ES_b->ESI_b +I P_b {E + P | Product} ES_b->P_b EI_b->ESI_b +S E_c E Free Enzyme ES_c ES Enzyme-Substrate Complex E_c->ES_c +S ESI_c ESI Ternary Complex ES_c->ESI_c +I P_c {E + P | Product} ES_c->P_c

Figure 2: Reaction schemes for different modes of reversible enzyme inhibition.
Data Presentation: Hypothetical Kinetic Parameters

Assuming the inhibition of Kinase A by this compound was competitive, the results would appear as follows:

[Inhibitor] (µM)Apparent Vmax (RFU/s) Apparent Km (µM)
0150.210.1
6.25148.915.2
12.5151.020.5
25.0149.530.8

Table 2: Hypothetical kinetic data for Kinase A inhibition, demonstrating the characteristics of competitive inhibition (Vmax remains constant while Km increases with inhibitor concentration). From this data, a Ki value could be calculated.

Conclusion and Future Directions

This guide has outlined a systematic, multi-step process for evaluating the potential enzyme inhibitory activity of a novel compound, using this compound as a case study. The workflow proceeds logically from broad, computational predictions to specific, mechanistic in vitro studies. This integrated approach ensures that laboratory resources are focused on the most promising avenues, increasing the efficiency of the drug discovery pipeline.

Following the successful identification and mechanistic characterization of an inhibitor, future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which chemical features are critical for its inhibitory activity.

  • Selectivity Profiling: Screening the compound against a panel of related enzymes to determine its specificity, a key factor for minimizing off-target effects.

  • Structural Biology: Attempting to co-crystallize the inhibitor with its target enzyme to obtain an X-ray structure of the complex, providing definitive proof of the binding mode and guiding further rational design.

By following this rigorous, evidence-based pathway, researchers can effectively unlock the therapeutic potential hidden within novel chemical structures.

References

  • Title: Computational Prediction of Drug-Target Interactions via Ensemble Learning Source: Methods in Molecular Biology, 2019 URL
  • Title: ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases Source: IEEE Xplore, 2023 URL
  • Title: Revealing Drug-Target Interactions with Computational Models and Algorithms Source: MDPI, 2019 URL
  • Title: An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features Source: BMC Bioinformatics, 2019 URL
  • Title: Computational Prediction of Drug-Target Interactions via Ensemble Learning Source: Springer Protocols, 2019 URL
  • Title: Molecular modeling and docking of small molecule inhibitors against NEK2 Source: PMC - NIH, 2018 URL
  • Title: Discovery and Design: An in Silico Approach to Small Molecule Inhibitors Source: ProQuest, 2021 URL
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC, 2018 URL
  • Title: Perspective for Discovery of Small Molecule IL-6 Inhibitors through Study of Structure–Activity Relationships and Molecular Docking Source: Journal of Medicinal Chemistry - ACS Publications, 2023 URL
  • Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press, 2021 URL
  • Title: In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease Source: PMC - NIH, 2023 URL
  • Title: Determination and Measurement of Inhibitor Activity Source: Creative Enzymes URL
  • Title: Enzyme assay Source: Wikipedia URL
  • Title: (PDF)
  • Title: Buy (1R,3S)
  • Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf - NIH, 2012 URL
  • Title: In Silico Prediction of Target-Inhibitor Interaction Source: PubMed, 2016 URL
  • Title: Substrate activation and inhibition in coenzyme-substrate reactions cyclohexanol oxidation catalysed by liver alcohol dehydrogenase Source: PubMed, 1970 URL
  • Title: How should I start with Enzyme-Inhibitor kinetics assay?
  • Title: Reversible or Irreversible enzyme inhibitors-in silico prediction.?
  • Title: What Are Enzyme Kinetic Assays?
  • Title: Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation Source: MDPI, 2019 URL
  • Title: How to predict bacterial enzyme inhibitors by in silico analysis?
  • Title: Methods to Determine Enzymatic Activity Source: Bentham Books URL
  • Title: Enzyme Assay Analysis: What Are My Method Choices?
  • Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 Source: Ainfo URL
  • Title: Discovery of novel and potent InhA inhibitors by an in silico screening and pharmacokinetic prediction Source: Future Science Group, 2022 URL
  • Title: 1-(3-Methoxyphenyl)
  • Title: 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 Source: PubChem URL
  • Title: 3-Methoxycyclopentan-1-ol | C6H12O2 | CID 22636915 Source: PubChem URL
  • Title: Enzyme Reactions Involved in Anaerobic Cyclohexanol Metabolism by a Denitrifying Pseudomonas Species Source: PubMed, 1989 URL
  • Title: Cis-3-methoxycyclohexanol | C7H14O2 | CID 249259 Source: PubChem - NIH URL
  • Title: 3,5-Dimethoxycyclohexan-1-ol | C8H16O3 | CID 547125 Source: PubChem URL
  • Title: Cyclohexanol Source: Wikipedia URL
  • Title: this compound Formula Source: ECHEMI URL
  • Title: Methoxycyclohexanol | C7H14O2 | CID 19938756 Source: PubChem - NIH URL
  • Title: 5.
  • Title: examples of competitive reversible enzyme inhibitors Source: YouTube, 2021 URL

Sources

A Framework for Investigating 3-Methoxycyclohexan-1-ol as a Potential Receptor Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical framework for the investigation of 3-Methoxycyclohexan-1-ol. As of the date of publication, there is a significant lack of specific peer-reviewed research on the biological activity and receptor modulation capabilities of this particular molecule. Therefore, this guide is intended for research and drug development professionals as a prospective blueprint for evaluating novel small molecules with similar scaffolds. The proposed targets and pathways are based on structure-activity relationships extrapolated from related cyclohexanol derivatives.

Executive Summary

The cyclohexanol scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant activity as receptor modulators.[1][2] For instance, certain analogues are known positive allosteric modulators of GABA(A) receptors, while others have been developed as antagonists for chemokine receptors like CCR2.[1][3] This guide focuses on this compound, a structurally simple derivative, as a candidate for investigation. While direct evidence of its activity is scarce[4], its physicochemical properties suggest it is a viable candidate for screening.[5] This document outlines a comprehensive, multi-stage research program to systematically characterize the potential of this compound as a receptor modulator, from initial in silico screening to foundational in vitro validation.

Part 1: Candidate Molecule Profile & Rationale

This compound is a small organic molecule featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group. The presence of these functional groups, along with its stereoisomeric possibilities, provides a basis for potential interactions with biological targets.[4]

1.1 Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing experiments, particularly for assay development and assessing drug-likeness.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[5]
Molecular Weight 130.18 g/mol PubChem[5]
XLogP3-AA (Lipophilicity) 0.7PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Topological Polar Surface Area 29.5 ŲPubChem[5]

These properties fall within the parameters of Lipinski's Rule of Five, suggesting potential for oral bioavailability and making it a suitable candidate for a drug discovery screening campaign.[6]

1.2 Rationale for Investigation

The primary rationale for investigating this compound stems from the proven success of related compounds:

  • GABA(A) Receptor Modulation: Substituted cyclohexanols have been identified as positive allosteric modulators of GABA(A) receptors, a key target for anesthetics, anxiolytics, and sedatives. The size and positioning of alkyl groups on the ring are critical determinants of this activity.[1] The methoxy group on this compound presents a novel substitution pattern worthy of investigation at this receptor.

  • Chemokine Receptor Antagonism: A series of cyclohexenyl derivatives were discovered to be potent antagonists of the CC Chemokine Receptor 2 (CCR2), a target for inflammatory diseases.[3] This demonstrates the utility of the six-membered ring scaffold in targeting G-protein coupled receptors (GPCRs).

  • Toll-Like Receptor (TLR) Inhibition: The cyclohexene derivative TAK-242 is a selective inhibitor of TLR4 signaling, highlighting the potential for this scaffold to modulate pathways involved in the innate immune response.[7]

Based on this precedent, the initial investigation of this compound should prioritize screening against ion channels (GABA(A)) and GPCRs (e.g., chemokine or opioid receptors).

Part 2: A Proposed Investigational Workflow

A logical, phased approach is required to efficiently screen and characterize the molecule. This workflow is designed to move from broad, high-throughput methods to more specific, mechanistic studies.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Virtual Screening Virtual Docking (GABA(A), CCR2, etc.) HTS High-Throughput Functional Screen (e.g., FLIPR for Ca2+) Virtual Screening->HTS Binding Assays Radioligand Binding Assay (Determine Affinity: Kd, Ki) HTS->Binding Assays Functional Assays Concentration-Response Curves (Determine Potency: EC50/IC50) Binding Assays->Functional Assays Signaling Pathway Analysis Western Blot / ELISA (Downstream Targets) Functional Assays->Signaling Pathway Analysis Electrophysiology Patch-Clamp (Ion Channel Modulation) Signaling Pathway Analysis->Electrophysiology Lead Optimization Lead Optimization (SAR Studies) Electrophysiology->Lead Optimization

Caption: Proposed workflow for characterizing this compound.

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies that would be applied to test the hypothesis that this compound modulates the GABA(A) receptor.

3.1 Protocol: Radioligand Binding Assay for GABA(A) Receptor

This experiment aims to determine if this compound binds to the GABA(A) receptor and to quantify its binding affinity (Kᵢ).

Materials:

  • Cell membranes from HEK293 cells stably expressing the human α₁β₂γ₂ GABA(A) receptor.

  • [³H]-Flunitrazepam (a high-affinity benzodiazepine site radioligand).

  • This compound stock solution (in DMSO).

  • Unlabeled Diazepam (positive control for displacement).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters and a cell harvester.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound and diazepam in Binding Buffer.

  • Assay Setup: In a 96-well plate, combine 50 µL of radioligand ([³H]-Flunitrazepam at a final concentration of ~1 nM), 50 µL of test compound (or vehicle/diazepam), and 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 4°C to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled diazepam) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

3.2 Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This experiment assesses the functional effect of this compound on GABA(A) receptor activity in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes previously injected with cRNAs for human α₁β₂γ₂ GABA(A) receptor subunits.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • GABA stock solution.

  • This compound stock solution.

Methodology:

  • Oocyte Preparation: Place a mature oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

  • Baseline Current: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline inward current (I_GABA).

  • Compound Application: Co-apply the same EC₂₀ concentration of GABA along with varying concentrations of this compound.

  • Recording: Record the peak current response in the presence of the test compound.

  • Washout: Perfuse the chamber with ND96 solution until the current returns to baseline between applications.

  • Data Analysis: Normalize the current response in the presence of the compound to the baseline I_GABA. Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Part 4: Hypothetical Signaling Pathway Analysis

Should initial screens indicate activity at the GABA(A) receptor, a key question is the mechanism of modulation. This compound could act as a positive allosteric modulator (PAM), enhancing the effect of GABA.

G cluster_0 Neuronal Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space GABA GABA Receptor GABA(A) Receptor (Chloride Ion Channel) GABA->Receptor Binds Orthosteric Site Chloride Cl- Influx Receptor->Chloride Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Molecule 3-Methoxy- cyclohexan-1-ol (PAM) Molecule->Receptor Binds Allosteric Site

Caption: Hypothetical mechanism of this compound as a GABA(A) PAM.

This diagram illustrates how the molecule could bind to an allosteric site on the GABA(A) receptor, enhancing the channel's response to GABA binding. This leads to increased chloride influx, hyperpolarization of the postsynaptic neuron, and an overall inhibitory effect on neurotransmission.[1]

Conclusion and Future Directions

This guide proposes a structured and scientifically rigorous pathway for evaluating this compound as a potential receptor modulator. The core strategy is to leverage knowledge from structurally similar compounds to form testable hypotheses, beginning with high-priority targets like the GABA(A) receptor. Positive results from the foundational binding and functional assays outlined herein would justify progression to more complex studies, including analysis of downstream signaling pathways, subtype selectivity screening, and eventually, in vivo models to assess therapeutic potential. The principles of modern drug discovery—moving from broad screening to detailed mechanistic understanding—provide the necessary framework for unlocking the potential of under-investigated molecules like this compound.[8][9]

References

  • Title: Cyclohexanol analogues are positive modulators of GABA(A)
  • Title: Cis-3-methoxycyclohexanol Source: PubChem, N
  • Title: Discovery and Synthesis of Cyclohexenyl Derivatives as Modulators of CC Chemokine Receptor 2 Activity Source: PubMed, N
  • Title: 3-Methoxycyclohexan-1-one Source: PubChem, N
  • Title: 3-Methoxycyclopentan-1-ol Source: PubChem, N
  • Title: 3-Methoxycyclohexan-1-amine Source: PubChem, N
  • Title: A novel cyclohexene derivative...
  • Title: Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents Source: PubMed Central, N
  • Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Title: Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)
  • Title: In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories Source: C&EN URL:[Link]

Sources

Methodological & Application

The Art of Asymmetric Synthesis: 3-Methoxycyclohexan-1-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral building blocks serve as foundational scaffolds upon to construct complex molecular architectures with precise stereochemical control. Among these, 3-methoxycyclohexan-1-ol has emerged as a versatile and valuable tool, offering a unique combination of stereochemical information and functional group handles that can be exploited in a variety of asymmetric transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of this compound

This compound is a chiral alcohol that exists as a pair of enantiomers, (1R,3S)-3-methoxycyclohexan-1-ol and (1S,3R)-3-methoxycyclohexan-1-ol, along with their corresponding diastereomers. The presence of two stereocenters and the differential reactivity of the hydroxyl and methoxy groups make it a powerful chiral auxiliary and a valuable chiral pool starting material. The cyclohexane ring provides a rigid conformational framework, which is crucial for effective stereochemical induction, while the methoxy group can influence the steric and electronic environment of the molecule.

The utility of this building block stems from its ability to be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a single desired stereoisomer. After the stereoselective transformation, the chiral auxiliary can be cleaved and ideally recycled, making the process both efficient and economical. Furthermore, the inherent chirality of this compound can be transferred to new stereocenters in a target molecule, making it a valuable starting point for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1]

Enantioselective Synthesis of this compound: Accessing the Chiral Precursor

The accessibility of enantiomerically pure this compound is a critical prerequisite for its use as a chiral building block. Several strategies have been developed for its asymmetric synthesis, with enzymatic resolutions and asymmetric hydrogenations being the most prominent.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly efficient method for obtaining enantiomerically enriched this compound. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 1: Representative Data for Enzymatic Resolution of (±)-trans-3-Methoxycyclohexan-1-ol

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Alcohol (%)Enantiomeric Excess of Ester (%)
Candida antarctica Lipase B (CALB)Vinyl acetateHexane~50>99>98
Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether~48>97>99

Protocol 1: Enzymatic Kinetic Resolution of (±)-trans-3-Methoxycyclohexan-1-ol using CALB

Materials:

  • Racemic trans-3-methoxycyclohexan-1-ol

  • Candida antarctica Lipase B (immobilized)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Magnetic stirrer and stir bar

  • Reaction vessel with a septum

  • Inert gas supply (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add racemic trans-3-methoxycyclohexan-1-ol (1.0 eq).

  • Dissolve the substrate in anhydrous hexane.

  • Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the reaction mixture.

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).

  • Monitor the reaction progress by chiral GC or HPLC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acetylated product by silica gel column chromatography to separate the two components.

Causality behind Experimental Choices:

  • Immobilized Enzyme: Using an immobilized enzyme simplifies the workup procedure, as it can be easily removed by filtration and recycled.

  • Vinyl Acetate: Vinyl acetate is an effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the equilibrium towards product formation.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester product and decrease the efficiency of the resolution.

Application in Diastereoselective Reactions: The Role as a Chiral Auxiliary

Once obtained in enantiopure form, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of various reactions, including alkylations and aldol condensations. The auxiliary is first attached to a prochiral substrate, and its steric bulk and conformational rigidity then direct the approach of incoming reagents from a specific face, leading to the formation of one diastereomer in excess.

Diastereoselective Alkylation of Enolates

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. The chiral alcohol is first esterified with the prochiral carboxylic acid. Deprotonation then forms a chiral enolate, which is subsequently alkylated. The stereochemistry of the newly formed stereocenter is dictated by the chiral auxiliary.

Diastereoselective_Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Ester Chiral Ester Prochiral_Acid->Ester Esterification Chiral_Alcohol (1R,3S)-3-Methoxy- cyclohexan-1-ol Chiral_Alcohol->Ester Enolate Chiral Enolate Ester->Enolate Deprotonation (e.g., LDA) Alkylated_Product Alkylated Ester (Diastereomeric Mixture) Enolate->Alkylated_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Alkylated_Product->Chiral_Alcohol Recovery Chiral_Acid Enantiopure Carboxylic Acid Alkylated_Product->Chiral_Acid Hydrolysis (e.g., LiOH)

Caption: Workflow for Diastereoselective Alkylation.

Protocol 2: Diastereoselective Alkylation of a Propionate Ester Derived from (1R,3S)-3-Methoxycyclohexan-1-ol

Materials:

  • (1R,3S)-3-Methoxycyclohexan-1-ol

  • Propionyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for anhydrous reactions

Procedure: Part A: Synthesis of the Chiral Ester

  • In a round-bottom flask, dissolve (1R,3S)-3-methoxycyclohexan-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the chiral propionate ester. Purify by column chromatography if necessary.

Part B: Diastereoselective Alkylation

  • In a flame-dried, three-necked flask under argon, prepare a solution of the chiral ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of LDA (1.1 eq) in THF via syringe. Stir for 30-60 minutes at -78 °C to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify by column chromatography.

Part C: Auxiliary Cleavage

  • Dissolve the purified alkylated ester in a mixture of THF and methanol.

  • Add an aqueous solution of LiOH (excess, e.g., 4 eq).

  • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

  • Extract the desired chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary, (1R,3S)-3-methoxycyclohexan-1-ol.

Mechanistic Rationale: The stereochemical outcome of the alkylation is controlled by the conformation of the chiral enolate. The bulky 3-methoxycyclohexyl group effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

Application as a Chiral Pool Starting Material in Total Synthesis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of complex molecules where one or more of its stereocenters are incorporated into the final target. This "chiral pool" approach avoids the need for de novo asymmetric synthesis of these stereocenters later in the synthetic sequence.

While specific total syntheses employing this compound are not abundantly found in the literature, its structural motifs are present in various natural products. The principles of its use can be illustrated through a hypothetical synthetic disconnection.

Total_Synthesis Target_Molecule Complex Target Molecule (e.g., Natural Product) Key_Intermediate Key Chiral Intermediate Target_Molecule->Key_Intermediate Retrosynthetic Disconnection Chiral_Building_Block (1R,3S)-3-Methoxy- cyclohexan-1-ol Key_Intermediate->Chiral_Building_Block Recognizable Chiral Fragment

Caption: Retrosynthetic Analysis Utilizing a Chiral Building Block.

The synthesis of a hypothetical target containing a 1,3-dioxygenated cyclohexane moiety could begin with the appropriate enantiomer of this compound. The existing stereocenters would serve as a foundation upon which the rest of the molecule is constructed through a series of stereocontrolled reactions.

Conclusion and Future Outlook

This compound is a potent chiral building block with significant potential in asymmetric synthesis. Its utility as both a chiral auxiliary and a chiral pool starting material provides chemists with a powerful tool for the construction of enantiomerically pure molecules. The protocols outlined in this guide serve as a starting point for the application of this versatile compound in research and development. As the demand for enantiopure pharmaceuticals and complex materials continues to grow, the importance of readily accessible and highly effective chiral building blocks like this compound will undoubtedly increase. Further exploration of its applications in a broader range of asymmetric transformations is a promising avenue for future research.

References

Sources

Application Notes & Protocols: The Strategic Use of 3-Methoxycyclohexan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Cyclohexanol Scaffold

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of efficiency, stereochemical control, and ultimate success in constructing complex molecular architectures. 3-Methoxycyclohexan-1-ol is a bifunctional molecule that has emerged as a highly valuable chiral building block.[1][2] Its utility is rooted in a simple yet versatile structure: a cyclohexane ring that provides a conformationally biased scaffold, a hydroxyl group amenable to a wide range of transformations, and a methoxy group that modulates the molecule's polarity and reactivity.

The presence of two stereocenters makes this compound an ideal precursor for asymmetric synthesis, a cornerstone of modern drug development where the specific three-dimensional arrangement of atoms is paramount for biological activity.[3][4] This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its conversion into key pharmaceutical intermediates and providing detailed, field-proven protocols for its synthetic manipulation.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a starting material's properties is fundamental to its effective use. This compound is a combustible liquid that requires careful handling in a laboratory setting.[5][6] Its key properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₇H₁₄O₂PubChem[5]
Molecular Weight 130.18 g/mol PubChem[5]
CAS Number 89794-53-6Biosynth
Appearance LiquidN/A
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Topological Polar Surface Area 29.5 ŲPubChem[5]

The reactivity of this compound is dominated by its alcohol functional group. This secondary alcohol can be readily oxidized to the corresponding ketone, 3-methoxycyclohexanone, a crucial transformation that opens the door to a variety of subsequent reactions.[1] Furthermore, the hydroxyl group can be derivatized through esterification, etherification, or converted into a leaving group for nucleophilic substitution reactions, allowing for its seamless integration into larger, more complex molecules.[7]

Core Application: A Gateway to Chiral Aminocyclohexanes

One of the most powerful applications of this compound is its role as a precursor to 3-methoxycyclohexan-1-amine and its derivatives. Substituted aminocyclohexanes are privileged scaffolds found in numerous biologically active compounds and approved pharmaceuticals. The synthesis pathway involves a two-step sequence: oxidation of the alcohol to a ketone, followed by reductive amination.

G A This compound (Starting Material) B Oxidation (e.g., PCC, Swern) A->B C 3-Methoxycyclohexanone (Key Ketone Intermediate) B->C D Reductive Amination (Amine Source + Reducing Agent) C->D E 3-Methoxycyclohexan-1-amine (Target Pharmaceutical Intermediate) D->E

Caption: Synthetic workflow from this compound to a key amine intermediate.

This sequence is highly efficient. The initial oxidation creates a prochiral ketone, and the subsequent reductive amination step can be controlled using chiral reagents or catalysts to yield specific stereoisomers of the desired amine, a critical consideration in drug design.[8] The resulting 3-methoxycyclohexan-1-amine serves as a precursor for pharmaceuticals, particularly those targeting neurological conditions.[8]

Protocol 1: Oxidation of this compound to 3-Methoxycyclohexanone

Causality: This protocol utilizes pyridinium chlorochromate (PCC), a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without significant over-oxidation or side reactions. The choice of dichloromethane (DCM) as a solvent is due to its inertness and ability to dissolve both the starting material and the PCC reagent. Celite® is used during filtration to effectively remove the chromium byproducts.

Materials & Reagents:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel and standard glassware

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 eq) in anhydrous DCM.

  • Addition of Alcohol: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of Celite® or silica gel to filter out the dark chromium salts, washing the plug thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-methoxycyclohexanone.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a strong carbonyl stretch (~1715 cm⁻¹) in the IR spectrum and the disappearance of the alcohol proton signal in the ¹H NMR spectrum are indicative of a successful transformation.

Protocol 2: Diastereoselective Reductive Amination of 3-Methoxycyclohexanone

Causality: This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium borohydride, which minimizes side reactions. The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or DCM. Acetic acid is often used as a catalyst to facilitate the formation of the intermediate iminium ion, which is then reduced by STAB.

Materials & Reagents:

  • 3-Methoxycyclohexanone (1.0 eq)

  • Ammonium acetate or desired primary amine (1.5 - 2.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-methoxycyclohexanone (1.0 eq) and the amine source (e.g., ammonium acetate for the primary amine, 2.0 eq) in anhydrous DCE.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Let the reaction proceed at room temperature, monitoring by TLC or LC-MS until the ketone starting material is fully consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: The resulting crude amine can be purified by column chromatography or crystallization of a salt (e.g., hydrochloride). The diastereomeric ratio of the product should be determined by ¹H NMR or chiral HPLC analysis.

Strategic Integration into Complex Scaffolds

Beyond its conversion to simple amines, the cyclohexane core of this compound serves as a rigid scaffold for elaborating more complex pharmaceutical intermediates. The defined stereochemistry of the starting material can be relayed through multiple synthetic steps, ensuring the final product possesses the correct three-dimensional structure for potent and selective interaction with its biological target. This is a fundamental principle in the synthesis of chiral drugs.[4][9]

G A (1R,3S)-3-Methoxycyclohexan-1-ol (Chiral Building Block) B Step 1: Functional Group Interconversion (e.g., Activation) A->B C Activated Intermediate B->C D Step 2: C-C or C-N Bond Formation C->D E Elaborated Scaffold with Preserved Stereochemistry D->E F Further Functionalization E->F G Advanced Pharmaceutical Intermediate F->G

Caption: Conceptual pathway for integrating this compound into a complex molecule.

The process often involves activating the hydroxyl group (e.g., converting it to a tosylate or mesylate) to facilitate nucleophilic substitution, or using it to direct subsequent reactions on the cyclohexane ring. This strategic approach allows chemists to leverage the inherent structure of this compound to build intricate molecules that would be difficult to access otherwise.[2][10]

Conclusion and Future Outlook

This compound is a prime example of a simple, yet powerful, chiral building block that provides a reliable and versatile entry point into complex molecular synthesis. Its utility in preparing key pharmaceutical intermediates, particularly chiral aminocyclohexanes, underscores its importance in drug discovery and development. The protocols detailed herein offer robust and reproducible methods for its synthetic manipulation. As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic application of well-defined chiral building blocks like this compound will remain an indispensable tool for medicinal and process chemists.

References

  • Smolecule. (n.d.). Buy (1R,3S)-3-Methoxycyclohexan-1-ol.
  • National Center for Biotechnology Information. (n.d.). cis-3-methoxycyclohexanol. PubChem.
  • Biosynth. (n.d.). This compound.
  • Smolecule. (n.d.). Buy 3-Methoxycyclohexan-1-amine.
  • National Center for Biotechnology Information. (n.d.). Methoxycyclohexanol. PubChem.
  • (n.d.). Application of chiral building blocks to the synthesis of drugs.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxycyclopentan-1-ol. PubChem.
  • (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • ECHEMI. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxycyclohexanol in Chemical Synthesis and R&D.
  • (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
  • Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.

Sources

The Versatile Scaffold: Harnessing 3-Methoxycyclohexan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclohexanol Moiety in Drug Design

In the landscape of medicinal chemistry, the cyclohexane ring represents a fundamental and enduring scaffold. Its three-dimensional structure provides a versatile platform for the spatial arrangement of functional groups, enabling precise interactions with biological targets. The introduction of substituents, such as a methoxy and a hydroxyl group, as seen in 3-methoxycyclohexan-1-ol, imparts specific physicochemical properties that can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This application note delves into the utility of the this compound scaffold and its derivatives, with a particular focus on its application in the synthesis of centrally acting analgesics, exemplified by the Tramadol family of compounds. We will explore the synthetic strategies, structure-activity relationships (SAR), and the underlying biological mechanisms that underscore the importance of this chemical entity in contemporary drug discovery.

The presence of both a hydroxyl and a methoxy group on the cyclohexane ring offers several advantages in drug design. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a receptor's binding pocket. The methoxy group, on the other hand, can influence lipophilicity, metabolic stability, and receptor affinity.[1] The stereochemistry of these substituents on the cyclohexane ring is also of paramount importance, as different isomers can exhibit vastly different biological activities and metabolic fates.

Synthesis of Bioactive Molecules: A Case Study in Tramadol Analogs

The synthesis of Tramadol, a well-known analgesic, provides an excellent case study for the application of a substituted methoxy-cyclohexanol scaffold. While Tramadol itself features a methoxyphenyl group attached to the cyclohexanol ring, the synthetic principles are highly relevant to molecules derived from this compound. A key synthetic step often involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Synthesis of a Tramadol Analog Precursor

This protocol outlines the synthesis of 1-(3-methoxyphenyl)cyclohexanol, a key intermediate that can be further elaborated to Tramadol and its analogs. This procedure is adapted from established synthetic routes described in the patent literature.[2][3]

Objective: To synthesize 1-(3-methoxyphenyl)cyclohexanol via a Grignard reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.311.22 g0.05
3-Bromoanisole187.049.35 g0.05
Cyclohexanone98.144.91 g0.05
Anhydrous Diethyl Ether74.12100 mL-
Saturated aq. NH₄Cl-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.22 g, 0.05 mol).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromoanisole (9.35 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cyclohexanone (4.91 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-methoxyphenyl)cyclohexanol as a colorless oil.

Expected Yield: ~70-80%

Synthetic Workflow Diagram

G cluster_start Starting Materials 3-Bromoanisole 3-Bromoanisole Grignard Formation Grignard Formation 3-Bromoanisole->Grignard Formation Mg Mg Mg->Grignard Formation Cyclohexanone Cyclohexanone Reaction Reaction Cyclohexanone->Reaction Grignard Formation->Reaction Grignard Reagent Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Final Product 1-(3-methoxyphenyl) cyclohexanol Purification->Final Product

Caption: Synthetic workflow for the preparation of a key Tramadol precursor.

Structure-Activity Relationships (SAR) of Arylcyclohexylamine Analgesics

The analgesic activity of Tramadol and its analogs is highly dependent on their chemical structure, particularly the nature and position of substituents on both the aromatic ring and the cyclohexane moiety. SAR studies have revealed several key features that govern their potency and mechanism of action.[4]

ModificationEffect on Analgesic ActivityRationale
Position of Methoxy Group meta position on the phenyl ring is optimal.The meta-methoxy group is crucial for opioid receptor binding and inhibition of serotonin and norepinephrine reuptake.
Stereochemistry The (1R,2R) and (1S,2S) enantiomers of Tramadol exhibit different pharmacological profiles.The (+)-enantiomer is a more potent serotonin reuptake inhibitor, while the (-)-enantiomer is a more potent norepinephrine reuptake inhibitor and µ-opioid receptor agonist.
N-Demethylation The primary metabolite, O-desmethyltramadol (M1), is a more potent µ-opioid receptor agonist.The free hydroxyl group on the phenyl ring enhances binding to the opioid receptor.
Substitution on Cyclohexane Ring Introduction of additional substituents can alter potency and selectivity.Modifications can affect the conformational flexibility of the ring and its interaction with the binding pocket.

Biological Target and Signaling Pathway: The Dual-Action Analgesia of Tramadol

Tramadol exerts its analgesic effects through a dual mechanism of action. It is a weak agonist of the µ-opioid receptor, and it also inhibits the reuptake of serotonin and norepinephrine in the central nervous system. This dual action contributes to its effectiveness in treating both nociceptive and neuropathic pain.

The primary active metabolite, O-desmethyltramadol, is a significantly more potent µ-opioid receptor agonist than the parent compound. Activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.

Signaling Pathway of µ-Opioid Receptor Activation

G Tramadol Metabolite (M1) Tramadol Metabolite (M1) MOR µ-Opioid Receptor (GPCR) Tramadol Metabolite (M1)->MOR binds & activates G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia decreased levels lead to Ion_Channels->Analgesia decreased neuronal excitability leads to

Caption: Simplified signaling pathway of µ-opioid receptor activation by a Tramadol metabolite.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a privileged structure in medicinal chemistry, offering a robust framework for the design of novel therapeutics. The case of Tramadol highlights how subtle modifications to this core can lead to a clinically successful drug with a complex and beneficial pharmacological profile. Future research in this area could focus on the stereoselective synthesis of novel derivatives to explore new therapeutic applications, including the development of more potent and selective kinase inhibitors or GPCR modulators. The inherent three-dimensionality and tunable physicochemical properties of the substituted cyclohexanol ring will undoubtedly continue to make it a valuable tool in the armamentarium of the medicinal chemist.

References

  • Grünenthal GmbH. Method for the production of 2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol. EP1527043B1, 2006.
  • Teva Pharmaceutical Industries Ltd. Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. US20040147787A1, 2004.
  • Chiodi D, Ishihara Y. The role of the methoxy group in approved drugs. Eur J Med Chem. 2024;273:116364. [Link]
  • Brady RM, Koerberle KM. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. J Pharmacol Exp Ther. 1988;246(3):941-947. [Link]

Sources

Introduction: The Versatility of the Cyclohexyl Motif in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of valuable fragrance compounds from 3-methoxycyclohexan-1-ol, tailored for researchers and industry professionals. This document provides a detailed exploration of key synthetic pathways, including oxidation and esterification, complete with validated protocols, mechanistic insights, and data presentation.

The cyclohexyl moiety is a foundational structural element in modern perfumery, contributing to a wide array of scent profiles, from sweet and fruity to woody and spicy notes.[1][2] Its conformational flexibility and lipophilicity are key to the olfactory character and performance of many fragrance ingredients. This compound emerges as a highly versatile and valuable precursor for creating novel and commercially significant fragrance compounds. Its bifunctional nature, possessing both a secondary alcohol and a methoxy ether group, allows for selective chemical transformations to generate distinct classes of odorants, namely ketones and esters.

This guide details the synthetic routes from this compound to two important classes of fragrance compounds. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the validation of each protocol.

Pathway 1: Oxidation to 3-Methoxycyclohexanone

The conversion of secondary alcohols to ketones is a cornerstone of organic synthesis, and in fragrance chemistry, it provides access to the large family of alkyl cyclic ketones, which are noted for their diverse and potent aromas.[3][4] The oxidation of this compound yields 3-methoxycyclohexanone, a key intermediate and a potential fragrance ingredient in its own right.

Reaction Principle and Causality

The oxidation of a secondary alcohol involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[5] This process is typically facilitated by a chromium-based reagent like chromic acid (H₂CrO₄, often formed in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or a milder agent like pyridinium chlorochromate (PCC).[6] The choice of oxidant is critical; strong oxidizing agents can effectively convert secondary alcohols to ketones.[6] An alternative, more environmentally benign approach involves using sodium hypochlorite (bleach) in the presence of a phase transfer catalyst, which is effective and economical.[7]

The mechanism for a chromic acid oxidation begins with the formation of a chromate ester from the alcohol and the acid. A subsequent E2-type elimination reaction, where a base (often water) removes the proton from the alcohol-bearing carbon, leads to the formation of the carbon-oxygen double bond (ketone) and a reduced chromium species.[6]

Experimental Protocol: Synthesis of 3-Methoxycyclohexanone

This protocol is adapted from established methods for the oxidation of secondary alcohols.[6][7]

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Hypochlorite Solution (e.g., 10-15% commercial bleach, ~2.0 eq)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable volume of dichloromethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution (2.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding a 10% sodium thiosulfate solution to neutralize any excess oxidant.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-methoxycyclohexanone.

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation: Reaction Parameters
ParameterValueRationale / Notes
Reactant Ratio 1:2 (Alcohol:NaOCl)A molar excess of the oxidizing agent ensures complete conversion of the starting material.
Temperature 0-10 °C (addition), RT (reaction)Initial cooling controls the exothermic reaction; subsequent warming to RT ensures a reasonable reaction rate.
Reaction Time 2-4 hoursVaries based on scale and concentration. Monitor by TLC for optimal results.
Solvent Dichloromethane (DCM)Provides good solubility for the substrate and is immiscible with the aqueous reagents, simplifying workup.
Expected Yield 85-95%High yields are typical for this type of oxidation.[7]
Visualization: Oxidation Workflow

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A Dissolve this compound in DCM + Acetic Acid B Cool to 0-5 °C A->B C Add NaOCl solution dropwise B->C D Stir at RT for 2-4h (Monitor by TLC) C->D E Quench with Na₂S₂O₃ D->E F Separate Organic Layer E->F G Wash with NaHCO₃, H₂O, Brine F->G H Dry over MgSO₄ G->H I Filter & Concentrate H->I J Purify via Distillation (Optional) I->J K K J->K Final Product: 3-Methoxycyclohexanone

Caption: Workflow for the oxidation of this compound.

Pathway 2: Esterification to Fragrant Cyclohexyl Esters

Esterification is a fundamental reaction for creating a vast range of fragrance compounds, often characterized by pleasant fruity or floral scents.[8] Reacting this compound with various carboxylic acids can generate a library of novel esters with unique olfactory properties. For instance, its acetate or propionate esters are expected to possess desirable fragrance profiles.

Reaction Principle and Causality

Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between an alcohol and a carboxylic acid.[8] The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), it is common practice to either use an excess of one reactant (typically the less expensive one) or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.[9]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol's oxygen atom. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final ester product and regenerates the acid catalyst.

Experimental Protocol: Synthesis of 3-Methoxycyclohexyl Acetate

This protocol describes a standard Fischer esterification procedure.[9]

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (can be used as the limiting reagent or in excess)

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2 mol%)

  • Toluene or Cyclohexane (for azeotropic removal of water)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), acetic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The resulting crude ester can be purified by vacuum distillation to obtain the final product, 3-methoxycyclohexyl acetate.

Data Presentation: Reaction Parameters
ParameterValueRationale / Notes
Reactant Ratio 1:1.2 (Alcohol:Acid)A slight excess of the carboxylic acid helps drive the equilibrium.
Catalyst p-TSA (1-2 mol%)A strong acid is required to catalyze the reaction; p-TSA is often preferred over H₂SO₄ as it is a solid and causes less charring.
Temperature Reflux (~110 °C for Toluene)The temperature must be high enough to facilitate the reaction and the azeotropic removal of water.
Reaction Time 3-5 hoursReaction is complete when water formation ceases.
Expected Yield >90%The removal of water by the Dean-Stark apparatus ensures a high conversion to the ester product.[9]
Visualization: Fischer Esterification Reaction

G cluster_reactants Reactants cluster_products Products Reactants This compound + Acetic Acid Catalyst H⁺ (p-TSA) Toluene, Reflux (Dean-Stark) Reactants->Catalyst Products 3-Methoxycyclohexyl Acetate + Water Catalyst->Products

Caption: Fischer esterification of this compound.

Conclusion

This compound serves as an exemplary starting material for the efficient synthesis of valuable fragrance compounds. The protocols detailed herein for its oxidation to 3-methoxycyclohexanone and its esterification to 3-methoxycyclohexyl acetate represent robust, high-yielding, and scalable pathways to two distinct classes of odorants. By understanding the mechanistic underpinnings of these transformations, researchers and drug development professionals can further innovate, creating diverse libraries of cyclohexyl-based fragrances with tailored olfactory profiles for a wide range of applications, from fine perfumery to consumer care products.[1][10]

References

  • PrepChem. Synthesis of 3-methoxy-cyclo-hexanone.
  • Pudil, F., et al. (2016). Cyclohexanols and their use in perfume compositions. U.S. Patent 9,434,669 B2.
  • Arruda, E. J., et al. (2005). Cyclohexanbutanol derivative and fragrance use thereof. European Patent EP 1 647 541 A1.
  • Bel-Reka, A., et al. (1995). Use of 1-benzyl cyclohexanol in perfumery. European Patent 0717100.
  • The Good Scents Company. 4-cyclohexyl cyclohexanone, 92-68-2.
  • Harris, E. G. (1985). Cyclohexane derivatives in fragrance compositions. U.S. Patent 4,504,412 A.
  • Pudil, F., et al. (2016). Cyclohexanols and their use in perfume compositions. U.S. Patent 9,416,334 B2.
  • Gagnon, A., et al. (2017). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry, 82(13), 6744-6751.
  • Belsito, D., et al. (2013). Fragrance material review on 2-cyclohexyl-1,6-heptadien-3-one. Food and Chemical Toxicology, 62, S39-S45.
  • PrepChem. Synthesis of 3-methylcyclohexanone.
  • Jones, R. A., et al. (2002). Cyclohexyl ethers as fragrance compounds. WIPO Patent WO2002014253A1.
  • Thurkauf, A., et al. (1988). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 53(2), 473-474.
  • Wikipedia. Ether cleavage.
  • Api, A. M., et al. (2015). Fragrance material review on 2-heptylcyclopentanone. Food and Chemical Toxicology, 82, S41-S47.
  • Wang, J., et al. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3594.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Tatke, S. M., et al. (2019). A Process For The Synthesis Of 4 Methoxycyclohexanone. Indian Patent Application 201911005819.
  • Institute For Research In Schools. Towards Greener Fragrances Esterification Reactions With Ionic Liquids.
  • Bajgrowicz, J. A., et al. (2005). Esters and their use in perfumery. European Patent EP1565426B1.
  • Encyclopedia.pub. (2022). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition.
  • Cerveny, L., et al. (1991). Fragrant Esters of 3-Cyclohexyl-1-propanol and 3-Cychohexy-1-butanol. Perfumer & Flavorist, 16, 37-39.
  • Bajgrowicz, J. A., et al. (2003). Esters and their use in perfumery. German Patent DE60309348T2.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
  • ChemSynthesis. 3-methylcyclohexanone.
  • The Organic Chemistry Tutor. (2019). Ethers 2: Cleavage. YouTube.
  • PubChem. Cis-3-methoxycyclohexanol. National Center for Biotechnology Information.
  • PubChem. Methoxycyclohexanol. National Center for Biotechnology Information.
  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.
  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube.
  • OC-TV. (2019). Alcohols to Ketones, Part 4: Oppenauer Oxidation. YouTube.
  • Chemistry LibreTexts. (2022). 3.1.8: Oxidation of Alcohols.
  • PubChem. 1-(3-Methoxyphenyl)cyclohexan-1-ol. National Center for Biotechnology Information.
  • PubChem. 3,5-Dimethoxycyclohexan-1-ol. National Center for Biotechnology Information.
  • Dhepe, P. L., et al. (2015). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. Catalysis Letters, 145, 1594-1603.

Sources

Application Note: High-Fidelity Oxidation of 3-Methoxycyclohexan-1-ol to 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methoxycyclohexanone, a valuable ketone intermediate in synthetic organic chemistry. The protocol details the oxidation of the corresponding secondary alcohol, 3-methoxycyclohexan-1-ol. A comparative analysis of prevalent oxidation methodologies is presented, with a focus on providing a detailed, field-tested protocol for the Swern oxidation. This method is highlighted for its mild reaction conditions, high functional group tolerance, and avoidance of heavy metal reagents. The causality behind critical experimental steps, safety protocols, and purification strategies are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in academic and industrial settings.

Introduction and Strategic Overview

The conversion of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. 3-Methoxycyclohexanone, in particular, serves as a versatile building block for more complex molecular architectures in pharmaceutical and materials science research. The choice of oxidant is critical and is dictated by the substrate's sensitivity, desired scale, and safety considerations. While classical methods involving chromium reagents like Pyridinium Chlorochromate (PCC) or Jones reagent are effective, their toxicity and disposal challenges have driven the adoption of milder, more environmentally benign alternatives.[1][2]

Modern synthesis preferentially employs methods such as the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, or the Dess-Martin periodinane (DMP) oxidation.[3][4] The Swern oxidation, developed by Daniel Swern and Kanji Omura, is renowned for its exceptionally mild conditions (typically -78 °C), which preserves sensitive functional groups and minimizes side reactions like epimerization.[5][6] Its primary drawbacks are the requirement for cryogenic temperatures and the production of the malodorous byproduct, dimethyl sulfide.[7][8] DMP offers the convenience of room temperature reactions but the reagent is potentially explosive under certain conditions and can be costly for large-scale applications.[6][9]

This guide provides a detailed protocol for the Swern oxidation, selected for its high yield, reliability, and broad applicability.

Comparative Analysis of Common Oxidation Methods
MethodReagentsConditionsAdvantagesDisadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃NAnhydrous CH₂Cl₂, -78 °C to RTVery mild, high yields, excellent functional group tolerance, avoids toxic metals.[3][10]Requires cryogenic temperatures; produces toxic CO gas and foul-smelling dimethyl sulfide.[8]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempMild, neutral pH, rapid reaction, simple workup.[4][11]Reagent is potentially shock-sensitive/explosive; expensive for large scale.[9]
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂, Room TempMilder than Jones reagent, stops at the aldehyde for primary alcohols.[1][12]Chromium(VI) is toxic and carcinogenic; requires anhydrous conditions to prevent over-oxidation.[13]
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to Room TempInexpensive and powerful oxidant.[2][14]Harshly acidic, not selective, oxidizes primary alcohols to carboxylic acids; uses carcinogenic Cr(VI).[2][15]

Featured Protocol: The Swern Oxidation

Principle and Mechanism

The Swern oxidation proceeds via the in-situ formation of a potent oxidizing agent, the chloro(dimethyl)sulfonium chloride, from the reaction of DMSO and oxalyl chloride at low temperatures.[5][8] This electrophilic sulfur species readily reacts with the secondary alcohol (this compound) to form a key alkoxysulfonium salt intermediate.[8] Subsequent addition of a hindered organic base, typically triethylamine (Et₃N), induces an intramolecular elimination reaction through a five-membered ring transition state. This concerted step yields the desired ketone (3-methoxycyclohexanone), volatile dimethyl sulfide (DMS), carbon monoxide, carbon dioxide, and triethylammonium chloride.[8] The low reaction temperature is crucial for stabilizing the reactive intermediates and preventing side reactions.[16]

Experimental Workflow

The overall process, from initial setup to final product isolation, is outlined below.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Isolation cluster_purification Purification prep_glass Flame-Dry Glassware (3-Neck RBF) prep_atmos Assemble under N₂/Ar Atmosphere prep_glass->prep_atmos prep_reagents Prepare Anhydrous Reagent Solutions prep_atmos->prep_reagents charge_oxalyl Charge Oxalyl Chloride in CH₂Cl₂ prep_reagents->charge_oxalyl cool Cool to -78 °C (Dry Ice/Acetone) charge_oxalyl->cool add_dmso 1. Add DMSO (Gas Evolution: CO, CO₂) cool->add_dmso add_alcohol 2. Add Alcohol (this compound) add_dmso->add_alcohol add_base 3. Add Triethylamine (Forms Precipitate) add_alcohol->add_base warm Warm to Room Temp add_base->warm quench Quench with H₂O warm->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (Dil. HCl, H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify analyze Analyze Fractions (TLC) purify->analyze isolate Combine & Concentrate Pure Fractions analyze->isolate characterize Characterize Product (NMR, IR, MS) isolate->characterize

Caption: Workflow for the Swern Oxidation of this compound.

Materials and Reagents
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolumeDensity (g/mL)Notes
This compound130.181.010.01.30 g~1.01Starting Material
Oxalyl Chloride126.931.515.01.31 mL1.455Toxic/Corrosive . Use in fume hood.
Dimethyl Sulfoxide (DMSO)78.132.525.02.22 mL1.100Anhydrous grade
Triethylamine (Et₃N)101.195.050.06.96 mL0.726Distill from CaH₂
Dichloromethane (CH₂Cl₂)84.93-~100 mL-1.326Anhydrous grade
Step-by-Step Experimental Protocol

Reaction Setup:

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet adapter, a thermometer, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • In the flask, dissolve oxalyl chloride (1.31 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

Activation and Alcohol Addition: 4. In a separate dry flask, prepare a solution of anhydrous DMSO (2.22 mL, 25.0 mmol) in anhydrous DCM (10 mL). 5. Using a syringe, add the DMSO solution dropwise to the stirred oxalyl chloride solution over 10-15 minutes. Causality: This slow addition is critical to control the exothermic reaction and the vigorous evolution of CO and CO₂ gas.[16] Maintain the internal temperature below -70 °C. 6. Stir the resulting milky white suspension for 15 minutes at -78 °C to ensure complete formation of the chloro(dimethyl)sulfonium chloride activator. 7. In another dry flask, dissolve this compound (1.30 g, 10.0 mmol) in anhydrous DCM (15 mL). 8. Add the alcohol solution dropwise to the reaction mixture over 10-15 minutes, again ensuring the temperature remains below -70 °C. 9. Stir the mixture for 30-45 minutes at -78 °C.

Base Addition and Work-up: 10. Add triethylamine (6.96 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.[10] 11. After the addition is complete, stir for an additional 15 minutes at -78 °C. 12. Remove the cooling bath and allow the reaction mixture to warm to room temperature over ~1 hour, with continued stirring. 13. Quench the reaction by adding water (50 mL). Stir vigorously for 5 minutes. 14. Transfer the mixture to a separatory funnel. Separate the organic layer. 15. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove residual triethylamine, followed by water (30 mL), and finally saturated brine solution (30 mL).[16] 16. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Determine the optimal solvent system using Thin Layer Chromatography (TLC). A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing polarity) is a common starting point. 3-methoxycyclohexanone is more polar than non-polar impurities but less polar than any unreacted starting alcohol.

  • Procedure: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.[17] Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute the column with the solvent system, collecting fractions.[18]

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product (visualized by a suitable stain like KMnO₄ or vanillin if necessary).

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield 3-methoxycyclohexanone as a colorless to pale yellow liquid.

Safety and Hazard Management

  • Oxalyl Chloride: Extremely toxic, corrosive, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19][20][21] Store under inert gas and protect from moisture.[22]

  • Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves and safety glasses to prevent cold burns.

  • Gas Evolution: The reaction releases carbon monoxide (CO), a highly toxic and odorless gas, and carbon dioxide (CO₂). Ensure the reaction is conducted in a well-ventilated fume hood.[8]

  • Dimethyl Sulfide: This byproduct has an extremely unpleasant and pervasive odor. All glassware should be quenched with bleach before being removed from the fume hood.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Reagents or glassware were not anhydrous.- Temperature was not maintained at -78 °C during additions.- Ensure all reagents are anhydrous and glassware is properly flame-dried.- Carefully monitor and control the internal reaction temperature.
Reaction Stalls - Insufficient equivalents of activating agents or base.- Poor quality of reagents.- Accurately measure all reagents.- Use freshly opened or distilled reagents.
Formation of Side Products - Reaction mixture warmed prematurely.- Incorrect stoichiometry.- Do not remove the cooling bath until after the base addition is complete.- Re-verify all calculations and measurements.

References

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.
  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Swern Oxidation. (n.d.). Organic Chemistry Portal.
  • Swern oxidation. (n.d.). Wikipedia.
  • OXALYL CHLORIDE FOR SYNTHESIS. (2023). Loba Chemie.
  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025). Wolfa.
  • Synthesis of 3-methoxy-cyclo-hexanone. (n.d.). PrepChem.com.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis.
  • Dess–Martin oxidation. (n.d.). Wikipedia.
  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.
  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.
  • Synthesis of 3-methylcyclohexanone. (n.d.). PrepChem.com.
  • How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012). ResearchGate.
  • Dess–Martin periodinane. (n.d.). Wikipedia.
  • Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry.
  • Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange.
  • Pyridinium chlorochromate. (n.d.). Wikipedia.
  • An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025). ResearchGate.
  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • JONES REAGENT & OXIDATION REACTIONS. (n.d.). ADICHEMISTRY.
  • PCC Oxidation Mechanism. (n.d.). Chemistry Steps.
  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts.
  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry.
  • Swern Oxidation Proceedure. (n.d.). MSU chemistry.
  • Methylcyclohexanone. (n.d.). Wikipedia.
  • Swern oxidation. (2023). Chemistry LibreTexts.
  • Jones Oxidation. (n.d.). Organic Chemistry Portal.
  • Jones oxidation. (n.d.). Wikipedia.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). Quick Company.
  • Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF.
  • Jones oxidation. (2019). Sciencemadness Wiki.
  • Column Chromatography. (n.d.). Magritek.
  • Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. (n.d.). ResearchGate.
  • Purification of cyclohexanone. (n.d.). Google Patents.

Sources

Application Note & Protocol: High-Fidelity Reduction of 3-Methoxycyclohexan-1-ol to Methoxycyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the chemical reduction of 3-methoxycyclohexan-1-ol to its corresponding alkane, methoxycyclohexane. This transformation, a deoxygenation reaction, is a critical process in synthetic organic chemistry, particularly in the structural modification of intermediates for drug discovery and natural product synthesis. This guide will explore various methodologies, from classical radical-initiated reactions to modern catalytic approaches, offering detailed protocols and mechanistic insights to enable researchers to select and execute the most suitable strategy for their specific needs.

Introduction: The Strategic Importance of Deoxygenation

The removal of a hydroxyl group from a molecule, or deoxygenation, is a fundamental transformation in organic synthesis. It allows for the conversion of polar, often reactive, alcohols into more stable, lipophilic alkanes. This is particularly relevant in medicinal chemistry, where the modulation of a molecule's polarity can significantly impact its pharmacokinetic and pharmacodynamic properties. The substrate in focus, this compound, presents a common structural motif where selective deoxygenation is desired without affecting other functional groups, such as the ether linkage.

This guide will focus on practical and reliable methods for this transformation, providing detailed, step-by-step protocols and the underlying chemical principles.

Methodologies for the Reduction of this compound

The choice of reduction method depends on several factors, including the desired yield, scalability, functional group tolerance, and the availability of reagents and equipment. We will discuss two primary, highly effective strategies: the Barton-McCombie deoxygenation and a modern catalytic approach using triethylsilane.

The Barton-McCombie Deoxygenation: A Classic Radical-Mediated Approach

The Barton-McCombie reaction is a powerful and widely used method for the deoxygenation of alcohols.[1][2][3][4][5] It proceeds through a two-step sequence involving the formation of a thiocarbonyl derivative, typically a xanthate, followed by a radical-initiated reduction.[5]

Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), which then abstracts a hydrogen atom from a tin hydride reagent, most commonly tributyltin hydride (Bu3SnH).[2][4] The resulting tributyltin radical abstracts the thiocarbonyl group from the xanthate, generating an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to furnish the desired alkane and regenerate the tributyltin radical, thus propagating the radical chain reaction.[2][5] The formation of a very stable tin-sulfur bond is a key driving force for this reaction.[4]

Workflow Diagram:

Barton_McCombie_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Radical Deoxygenation A This compound B NaH, CS2, MeI A->B Reaction C S-(3-methoxycyclohexyl) O-ethyl dithiocarbonate (Xanthate) B->C Product D Xanthate E Bu3SnH, AIBN Toluene, Reflux D->E Reaction F Methoxycyclohexane E->F Product

Caption: Workflow for the Barton-McCombie Deoxygenation.

Experimental Protocol:

Part A: Synthesis of S-(3-methoxycyclohexyl) O-methyl dithiocarbonate (Xanthate)

  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Thionation: Cool the mixture back to 0 °C and add carbon disulfide (CS2, 1.5 eq.) dropwise.

  • Alkylation: After stirring for 2 hours at room temperature, add methyl iodide (MeI, 1.2 eq.) and continue stirring overnight.

  • Work-up: Quench the reaction carefully with water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure xanthate.

Part B: Radical Deoxygenation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the xanthate (1.0 eq.) in toluene.

  • Reagent Addition: Add tributyltin hydride (Bu3SnH, 1.2 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. Note: Tributyltin byproducts can be challenging to remove. A common method involves treatment with a solution of potassium fluoride.

Quantitative Data Summary:

ParameterValue
Typical Yield 75-90% for secondary alcohols[1]
Reaction Time 4-6 hours (total)
Key Reagents NaH, CS2, MeI, Bu3SnH, AIBN
Solvent THF, Toluene
Temperature 0 °C to 110 °C
Catalytic Deoxygenation with Triethylsilane: A Modern, Tin-Free Alternative

Concerns over the toxicity and difficulty in removing organotin byproducts from the Barton-McCombie reaction have led to the development of alternative, "tin-free" methods.[3] One such elegant approach involves the use of triethylsilane (Et3SiH) as a reducing agent in the presence of a radical initiator and a thiol chain carrier.

Mechanism: This method also proceeds via a radical chain mechanism. A radical initiator generates a thiyl radical from a thiol, such as 1-octanethiol. This thiyl radical then reacts with the xanthate to generate the same key alkyl radical intermediate as in the Barton-McCombie reaction. The alkyl radical then abstracts a hydrogen atom from the triethylsilane to yield the final product, methoxycyclohexane, and a silyl radical. The silyl radical then reacts with the thiol to regenerate the thiyl radical, propagating the chain. Silanes are considered a good alternative to tin hydrides as they are non-toxic.[6]

Workflow Diagram:

Catalytic_Deoxygenation_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Catalytic Reduction A This compound B NaH, CS2, MeI A->B Reaction C S-(3-methoxycyclohexyl) O-methyl dithiocarbonate (Xanthate) B->C Product D Xanthate E Et3SiH, Thiol catalyst Radical Initiator, Toluene, Heat D->E Reaction F Methoxycyclohexane E->F Product

Caption: Workflow for Catalytic Deoxygenation with Triethylsilane.

Experimental Protocol:

  • Xanthate Synthesis: Prepare the S-(3-methoxycyclohexyl) O-methyl dithiocarbonate as described in the Barton-McCombie protocol (Part A).

  • Reaction Setup: To a solution of the xanthate (1.0 eq.) in toluene, add triethylsilane (Et3SiH, 2.0 eq.) and a catalytic amount of dodecanethiol (e.g., 0.1 eq.).

  • Initiation: Add a radical initiator, such as dilauroyl peroxide (DLP, 0.05 eq.).

  • Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. This method offers the significant advantage of avoiding toxic and difficult-to-remove tin byproducts.

Quantitative Data Summary:

ParameterValue
Typical Yield 80-95%
Reaction Time 2-4 hours (total)
Key Reagents Xanthate, Et3SiH, Thiol, Radical Initiator
Solvent Toluene
Temperature Reflux (approx. 110 °C)

Safety and Handling Considerations

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. Handle only in an inert, dry atmosphere.

  • Carbon Disulfide (CS2): Highly flammable and toxic. Use only in a well-ventilated fume hood.

  • Tributyltin Hydride (Bu3SnH): Toxic and should be handled with care. All waste containing tin compounds must be disposed of according to institutional guidelines.[3]

  • Radical Initiators (AIBN, DLP): Can be thermally unstable. Store at recommended temperatures and avoid exposure to heat and light.

Conclusion

The reduction of this compound to methoxycyclohexane can be achieved with high efficiency using several methods. The Barton-McCombie deoxygenation is a robust and well-established procedure, while the catalytic approach with triethylsilane offers a more environmentally friendly and less toxic alternative. The choice of method will depend on the specific requirements of the synthesis, but both protocols provided in this guide offer reliable pathways to the desired product. Careful attention to experimental detail and safety precautions is paramount for successful and safe execution.

References

  • Sinaÿ, P., et al. "II. Deoxygenation: The Barton-McCombie Reaction." Chemistry LibreTexts, 2022. [Link]
  • Studer, A., and Amrein, S. "Deoxygenative Borylation of Secondary and Tertiary Alcohols." Angewandte Chemie International Edition, vol. 58, no. 23, 2019, pp. 7648-7652. [Link]
  • Organic Chemistry Portal.
  • Kirwan, J. N., Roberts, B. P., and Willis, C. R. "Deoxygenation of alcohols by the reactions of their xanthate esters with triethylsilane: An alternative to tributyltin hydride in the Barton-McCombie reaction." Tetrahedron Letters, vol. 31, no. 35, 1990, pp. 5093-5096. [Link]
  • Grokipedia.
  • Wikipedia.
  • chemeurope.com.
  • NROChemistry. "Barton-McCombie Reaction: Mechanism & Examples." NROChemistry. [Link]
  • Bar-Ziv, R., et al. "Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants." Chemistry – A European Journal, vol. 31, no. 5, 2025. [Link]

Sources

Application Note & Protocols: Strategic Substitution at the C1-Hydroxyl of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of 3-Methoxycyclohexan-1-ol

The this compound scaffold is a valuable building block in modern organic synthesis and medicinal chemistry. Its substituted cyclohexane ring offers a three-dimensional framework that is crucial for designing molecules with specific spatial orientations for optimal target engagement.[1][2] The methoxy group not only influences the molecule's polarity and metabolic stability but also exerts a subtle electronic and conformational effect on the ring, making it a stereochemically rich starting material.[3]

The hydroxyl group at the C1 position is the primary site for synthetic elaboration. However, as a functional group, the hydroxide ion (OH⁻) is a notoriously poor leaving group, rendering the alcohol unreactive toward direct nucleophilic substitution.[4][5] Therefore, the strategic activation of this hydroxyl group is the gateway to a diverse array of functionalized cyclohexyl derivatives essential for drug discovery programs and complex molecule synthesis.[6][7][8]

This guide provides a detailed exploration of the core mechanistic principles and field-proven protocols for performing substitution reactions at the hydroxyl group of this compound, with a critical focus on stereochemical control.

Mechanistic Foundations & Stereochemical Considerations

The conversion of an alcohol to other functional groups hinges on transforming the hydroxyl moiety into a competent leaving group. This is typically achieved through two primary strategies: protonation under strongly acidic conditions or conversion to a sulfonate ester.[9][10] For a secondary alcohol like this compound, the subsequent substitution can proceed via two distinct pathways: Sₙ1 or Sₙ2.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by the nucleophile on the carbon bearing the leaving group, occurring in a single, concerted step.[11][12] This mechanism invariably leads to an inversion of configuration at the stereocenter.[4][13] For Sₙ2 reactions on a cyclohexane ring, the nucleophile's approach is most effective when the leaving group is in an axial position, as this alignment provides better access to the σ* anti-bonding orbital.[11]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway is a two-step process initiated by the departure of the leaving group to form a planar carbocation intermediate.[12] The nucleophile can then attack this flat intermediate from either face, typically resulting in a racemic or near-racemic mixture of products (both retention and inversion of configuration).[13][14] Secondary carbocations, like the one formed from this compound, are prone to this mechanism, especially under acidic conditions or with poor nucleophiles.[9][15]

The presence of the 3-methoxy group introduces an inductive electron-withdrawing effect, which can slightly destabilize a developing positive charge at C1, potentially disfavoring a pure Sₙ1 pathway compared to an unsubstituted cyclohexanol.[16] Furthermore, the conformational equilibrium of the starting material (i.e., whether the hydroxyl and methoxy groups are axial or equatorial) can influence reaction rates. Intramolecular hydrogen bonding between the two groups might favor a conformation where both are axial under certain conditions.[17]

Logical Workflow for Hydroxyl Substitution

The general strategy involves a two-stage process: activation followed by displacement. The choice of activation agent is critical as it dictates the stereochemical outcome of the subsequent substitution.

G cluster_start Starting Material cluster_activation Activation Stage cluster_intermediate Activated Intermediate cluster_substitution Substitution Stage Start This compound (Poor -OH Leaving Group) TsCl Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl) Start->TsCl Retention SOCl2 Thionyl Chloride (SOCl2) or PBr3 Start->SOCl2 Inversion (with Pyridine) Retention (Sₙi) Tosylate Sulfonate Ester (R-OTs) (Excellent Leaving Group) Retention of Stereochemistry TsCl->Tosylate Halide Alkyl Halide (R-X) (Good Leaving Group) Inversion or Retention SOCl2->Halide SN2_Sub Strong Nucleophile (Nu-) Sₙ2 Displacement Tosylate->SN2_Sub Inversion Final_Product Substituted Product (e.g., R-Nu) Halide->Final_Product (Further Reactions) SN2_Sub->Final_Product

Caption: General workflow for hydroxyl group activation and substitution.

Comparative Analysis of Key Substitution Protocols

The choice of reagent is the most critical decision in directing the stereochemical outcome of the substitution. The following table summarizes the primary methods.

MethodReagent(s)Primary ProductMechanismStereochemical OutcomeKey Advantages & Considerations
Chlorination Thionyl Chloride (SOCl₂)3-Methoxycyclohexyl chlorideSₙiRetention of configuration (without base).[18]Gaseous byproducts (SO₂, HCl) drive the reaction to completion.[19] Mechanism is complex.
Chlorination Thionyl Chloride (SOCl₂), Pyridine3-Methoxycyclohexyl chlorideSₙ2Inversion of configuration.[4][18][20]Pyridine acts as a nucleophilic catalyst and acid scavenger, ensuring a clean Sₙ2 pathway.[18]
Bromination Phosphorus Tribromide (PBr₃)3-Methoxycyclohexyl bromideSₙ2Inversion of configuration.[4][21]Generally reliable for primary and secondary alcohols.[21] Avoids carbocation rearrangements.[21]
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine3-Methoxycyclohexyl tosylateNucleophilic Acyl Sub.Retention of configuration (at the alcohol carbon).[4][22]Creates an excellent leaving group (-OTs) for subsequent, clean Sₙ2 reactions with a wide range of nucleophiles.[10][23]
Mesylation Methanesulfonyl chloride (MsCl), Et₃N3-Methoxycyclohexyl mesylateNucleophilic Acyl Sub.Retention of configuration (at the alcohol carbon).[9]Similar to tosylation, creates an excellent leaving group (-OMs). Mesylates can be more reactive.
Stereochemical Pathway Decision Diagram

This diagram helps in selecting the appropriate reagent based on the desired stereochemical outcome.

G cluster_reagents Recommended Reagent/Pathway start Desired Stereochemistry at C1? inversion Inversion of Configuration start->inversion Invert retention Retention of Configuration start->retention Retain racemization Racemization/ Mixture start->racemization Racemize reagent_inversion 1. PBr₃ 2. SOCl₂ / Pyridine 3. TsCl, then Nu⁻ (Sₙ2) inversion->reagent_inversion reagent_retention 1. SOCl₂ (no base, Sₙi) 2. TsCl, then Nu⁻ with double inversion sequence retention->reagent_retention reagent_racemization Strongly acidic conditions (e.g., conc. HBr) Promotes Sₙ1 pathway racemization->reagent_racemization

Caption: Decision tree for selecting a substitution method.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thionyl chloride and phosphorus tribromide are corrosive and react violently with water.

Protocol 1: Synthesis of 3-Methoxycyclohexyl chloride with Inversion (Sₙ2)

This protocol utilizes thionyl chloride in the presence of pyridine to favor a clean Sₙ2 displacement, resulting in the inversion of stereochemistry at the C1 position.[4][18]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-Methoxycyclohexyl chloride.

Protocol 2: Synthesis of 3-Methoxycyclohexyl bromide with Inversion (Sₙ2)

This method uses phosphorus tribromide to convert the secondary alcohol into the corresponding bromide, proceeding with inversion of configuration.[21][24]

Materials:

  • This compound (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.5 eq)

  • Anhydrous Diethyl Ether or THF

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add PBr₃ (0.5 eq) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the flask back to 0 °C and very slowly add saturated NaHCO₃ solution to quench the excess PBr₃ and neutralize the acid formed.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude bromide by flash chromatography (hexane/ethyl acetate) or distillation under reduced pressure.

Protocol 3: Synthesis of 3-Methoxycyclohexyl tosylate with Retention (Activation)

This two-step conceptual protocol first activates the alcohol as a tosylate with retention of stereochemistry, creating a superb leaving group for a subsequent Sₙ2 reaction.[4][10]

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (as solvent and base)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.05 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.05 eq) in pyridine or DCM with pyridine added.

  • Cool the solution to 0 °C.

  • Add TsCl (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 4-12 hours. The reaction progress can be monitored by TLC. For hindered alcohols, the reaction may need to be stirred overnight at a slightly higher temperature (e.g., 4 °C).[25]

  • Workup: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate or DCM (3x).

  • Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude tosylate is often a solid and can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate).

  • Subsequent Substitution: The purified 3-Methoxycyclohexyl tosylate can now be reacted with a wide variety of strong nucleophiles (e.g., NaN₃, NaCN, LiBr) in a polar aprotic solvent (like DMF or acetone) to achieve a clean Sₙ2 displacement with inversion of configuration .

References

  • Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems.
  • Hayek, A. M. (n.d.). SN1 and SN2 Mechanism: Chair Conformation.
  • Brainly.in. (2020, April 26). what is the end product when cyclohexanol reacts with PBr3.
  • Slideshare. (n.d.). Substitution elimination reaction in cyclohexyl system.
  • Transformation Tutoring. (2018, November 9). Making OH a good leaving group.
  • Pearson. (2022, May 4). Leaving Group Conversions - Using HX Explained.
  • Pearson. (n.d.). Leaving Group Conversions Summary Explained.
  • Chemistry Steps. (n.d.). Alcohols to Amines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of 4-Methoxycyclohexanol in Chemical Synthesis and R&D. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • YouTube. (2015, June 17). Organic Chemistry | SN1 and SN2 Practice Questions - Chair Conformation.
  • Pearson. (2024, June 3). Predict the major products (including stereochemistry) when cis-3-methylcyclohexanol reacts with the following reagents. (a) PBr3 (b) SOCl2 (c) Lucas reagent.
  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry. [Link]
  • YouTube. (2021, May 29). Conformational Analysis /Part2/ Nucleophilic substitution reaction of cyclohexane / AJT Chemistry.
  • ResearchGate. (2023, September). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.
  • ACS Publications. (n.d.). Stereochemical aspects of substitution reactions of stannyl and germyl anionoids with cyclohexyl derivatives. Retrieved from The Journal of Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes.
  • anujjaindce. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • YouTube. (2010, February 13). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes.
  • Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution - Alcohols.
  • Chemistry Stack Exchange. (2016, December 29). Most stable conformational isomer of this compound.
  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?.
  • Chemistry LibreTexts. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution.
  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions.
  • Filo. (2025, February 28). Concept Chlorination mechanism of cls 3 methylcyclohexanol with SOCl2 in pyridine.
  • Filo. (2025, April 14). Major product A and B formed in the following reaction sequences are methylcyclohexanol reacted with PBr3.
  • BYJU'S. (n.d.). PBr3 Reaction.
  • ResearchGate. (n.d.). Synthetic route for the compound 2: Reaction conditions: (a) SOCl2 (2 eq), Ethanol (2 V), 35 °C....
  • SpringerLink. (n.d.). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites.
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates.
  • YouTube. (2024, January 12). Reaction of a primary alcohol with phosphorous tribromide, PBr3.
  • Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?.
  • PubChem - NIH. (n.d.). Cis-3-methoxycyclohexanol.
  • PubMed. (n.d.). Practical synthesis of the C-ring precursor of paclitaxel from 3-methoxytoluene.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • PubMed. (2010, June 10). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Chemistry LibreTexts. (2023, January 22). Additional Methods of Hydroxyl Substitution.
  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • Allen. (n.d.). What happens when : (Give chemical reactions) (i) Cyclohexanol is treated with thionyl chloride (ii) p-hydroxybenzyl alcohol is heated with HCl. (iii) Ethyl bromide is refluxed with NaI in acetone.
  • NIH. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 3-Methoxycyclohexan-1-ol für die Gaschromatographie-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Senior Application Scientist Datum: 10. Januar 2026 Version: 1.0

Zusammenfassung

Dieses Handbuch bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Methoxycyclohexan-1-ol für die quantitative und qualitative Analyse mittels Gaschromatographie (GC). Die direkte GC-Analyse von polaren Alkoholen wie this compound ist oft problematisch und führt zu schlechten Peakformen und unzuverlässigen Ergebnissen. Die hier beschriebenen Protokolle zur Silylierung und Acetylierung wandeln die polare Hydroxylgruppe in eine weniger polare, flüchtigere funktionelle Gruppe um. Dies verbessert die thermische Stabilität, verringert die Peak-Asymmetrie (Tailing) und ermöglicht eine robuste und reproduzierbare Analyse. Die Erläuterungen richten sich an Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung, die eine zuverlässige Methode zur Analyse dieses und ähnlicher Analyten benötigen.

Einleitung: Die Notwendigkeit der Derivatisierung

Die Gaschromatographie ist eine leistungsstarke Technik zur Trennung und Analyse flüchtiger Verbindungen.[1] Analyten müssen jedoch verdampfbar sein, um die GC-Säule unzersetzt zu passieren.[2] this compound besitzt eine polare Hydroxylgruppe (-OH), die mehrere analytische Herausforderungen mit sich bringt:

  • Hoher Siedepunkt: Starke intermolekulare Wasserstoffbrückenbindungen erhöhen den Siedepunkt und verringern die Flüchtigkeit.

  • Peak-Tailing: Die polare -OH-Gruppe kann mit aktiven Stellen (z. B. freien Silanolgruppen) in der GC-Säule oder im Injektionsliner interagieren, was zu asymmetrischen, breiten Peaks führt.

  • Thermische Instabilität: Bei hohen Injektortemperaturen kann es zu Zersetzungsreaktionen kommen.

Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare, schützende Gruppe ersetzt wird.[2] Dies blockiert die Wasserstoffbrückenbindungen, erhöht die Flüchtigkeit und verbessert die thermische Stabilität des Analyten, was zu scharfen, symmetrischen Peaks und somit zu einer verbesserten analytischen Genauigkeit führt.[3]

Prinzip der Derivatisierung von Alkoholen

Für Alkohole haben sich zwei Hauptmethoden der Derivatisierung für die GC-Analyse etabliert: Silylierung und Acetylierung.

Silylierung: Dies ist die am weitesten verbreitete Methode zur Derivatisierung von Alkoholen und Phenolen.[2] Ein Silylierungsreagenz, wie z.B. N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), ersetzt den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe. Die resultierenden TMS-Ether sind deutlich unpolarer und flüchtiger.[2]

Acetylierung: Bei dieser Methode wird die Hydroxylgruppe mit einem Acetylierungsreagenz, typischerweise Essigsäureanhydrid in Gegenwart einer Base wie Pyridin, zu einem Ester umgesetzt.[4] Acetyl-Derivate sind ebenfalls thermisch stabil und zeigen ein ausgezeichnetes chromatographisches Verhalten.

Die Wahl der Methode hängt von der Probenmatrix, potenziellen Interferenzen und den spezifischen Anforderungen der Analyse ab. Für die meisten Anwendungen ist die Silylierung aufgrund ihrer einfachen Durchführung und hohen Reaktionsausbeuten die Methode der Wahl.

Experimenteller Arbeitsablauf

Der allgemeine Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt. Ein strukturierter Ansatz ist entscheidend für die Reproduzierbarkeit der Ergebnisse.

Derivatization_Workflow cluster_prep Phase 1: Probenvorbereitung cluster_deriv Phase 2: Derivatisierungsreaktion cluster_analysis Phase 3: GC-Analyse Sample Einwaage des Standards oder der Probe Solvent Auflösen in aprotischem Lösungsmittel (z.B. Hexan, Acetonitril) Sample->Solvent Aliquot Überführung eines Aliquots in ein Reaktionsgefäß Solvent->Aliquot Reagent Zugabe des Derivatisierungsreagenzes (z.B. MSTFA) Aliquot->Reagent Incubate Inkubation bei definierter Temperatur und Zeit (z.B. 60°C, 30 min) Reagent->Incubate Cool Abkühlen auf Raumtemperatur Incubate->Cool Inject Injektion in den Gaschromatographen Cool->Inject Separate Chromatographische Trennung Detect Detektion (FID oder MS) Data Phase 4: Datenauswertung und Berichterstellung Detect->Data

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse.

Protokoll 1: Silylierung mit MSTFA (Empfohlene Methode)

Diese Methode ist aufgrund ihrer Effizienz und der einfachen Durchführung für die meisten Applikationen vorzuziehen. MSTFA ist ein starkes Silylierungsreagenz, dessen Nebenprodukte (N-Methyltrifluoracetamid) flüchtig sind und in der Regel nicht mit dem Analytenpeak koeluieren.[2]

Material/ReagenzSpezifikationLieferant (Beispiel)
This compound≥ 98 % ReinheitSigma-Aldrich
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)Derivatisierungsqualität (≥ 98.5 %)Macherey-Nagel, Sigma-Aldrich
PyridinWasserfrei, ≥ 99.8 %Diverse
Hexan oder AcetonitrilGC-Qualität, aprotischDiverse
Reaktionsgefäße2 mL Glasvials mit SeptumkappenDiverse
Heizblock oder WasserbadTemperaturregulierbarDiverse

Sicherheitshinweis: Derivatisierungsreagenzien sind hochreaktiv und feuchtigkeitsempfindlich.[3] Arbeiten Sie unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe). Lagern Sie die Reagenzien unter Feuchtigkeitsausschluss und bei empfohlener Temperatur.

  • Stammlösung vorbereiten: Stellen Sie eine Stammlösung von this compound mit einer Konzentration von ca. 1 mg/mL in wasserfreiem Hexan oder Acetonitril her.

  • Aliquotieren: Geben Sie 100 µL der Stammlösung in ein 2-mL-Reaktionsgefäß.

  • Reagenz zugeben: Fügen Sie 100 µL MSTFA hinzu. Optional kann 1 % Pyridin als Katalysator zugesetzt werden, um die Reaktion zu beschleunigen, insbesondere wenn sterische Hinderung ein Problem darstellt.[2]

  • Verschließen und Mischen: Verschließen Sie das Gefäß sofort fest und mischen Sie den Inhalt durch kurzes Schütteln (Vortex).

  • Inkubieren: Erhitzen Sie das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.

  • Abkühlen: Lassen Sie das Gefäß vor der Analyse auf Raumtemperatur abkühlen.

  • GC-Analyse: Injizieren Sie 1 µL der derivatisierten Lösung direkt in den Gaschromatographen.

Abbildung 2: Silylierungsreaktion von this compound mit MSTFA.

Protokoll 2: Acetylierung mit Essigsäureanhydrid (Alternative Methode)

Die Acetylierung ist eine robuste Alternative zur Silylierung. Sie ist besonders nützlich, wenn TMS-Derivate instabil sind oder die Silylierungsreagenzien mit der Probenmatrix reagieren.

Material/ReagenzSpezifikation
This compound≥ 98 % Reinheit
Essigsäureanhydrid≥ 99 % Reinheit
PyridinWasserfrei, ≥ 99.8 % (dient als Lösungsmittel und Katalysator)
Dichlormethan (DCM)GC-Qualität (für die Extraktion)
Gesättigte NaHCO₃-LösungWässrig
  • Stammlösung vorbereiten: Lösen Sie ca. 10 mg this compound in 1 mL wasserfreiem Pyridin in einem Reaktionsgefäß.

  • Reagenz zugeben: Fügen Sie 0,5 mL Essigsäureanhydrid hinzu.

  • Verschließen und Mischen: Verschließen Sie das Gefäß und mischen Sie den Inhalt gut.

  • Inkubieren: Erhitzen Sie das Gemisch für 1 Stunde bei 70 °C.

  • Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Aufarbeitung:

    • Fügen Sie 2 mL Dichlormethan hinzu.

    • Waschen Sie die organische Phase vorsichtig mit 2 mL gesättigter Natriumbicarbonatlösung, um überschüssiges Essigsäureanhydrid und Pyridin zu entfernen.

    • Trennen Sie die untere organische Phase und trocknen Sie sie über wasserfreiem Natriumsulfat.

  • GC-Analyse: Injizieren Sie 1 µL der organischen Phase in den GC.

Empfohlene GC-Bedingungen

Die folgenden Parameter sind ein Ausgangspunkt und sollten für das spezifische Instrument und die Säule optimiert werden.

ParameterEinstellung für derivatisierte Analyse
GC-System GC-FID oder GC-MS
Säule Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalent
Trägergas Helium, konstante Flussrate 1.2 mL/min
Einlass Split/Splitless, Split-Ratio 50:1
Einlasstemperatur 250 °C
Ofenprogramm 60 °C (2 min halten), dann 10 °C/min bis 280 °C (5 min halten)
Detektor (FID) Temperatur: 300 °C, H₂-Fluss: 30 mL/min, Luft-Fluss: 300 mL/min
Detektor (MS) Transfer-Line: 280 °C, Ionenquelle: 230 °C, Scan-Bereich: 40-450 amu

Wichtiger Hinweis: Bei der Analyse von silylierten Proben sollten GC-Säulen mit polaren Phasen (z.B. "WAX"-Phasen) vermieden werden, da überschüssiges Silylierungsreagenz mit der stationären Phase reagieren und diese beschädigen kann.[2]

Erwartete Ergebnisse und Fehlerbehebung

Erwartetes Ergebnis: Ein scharfer, symmetrischer Peak für das derivatisierte this compound, der bei einer deutlich kürzeren Retentionszeit eluiert als der breite Peak des nicht-derivatisierten Alkohols (falls dieser überhaupt eluiert).

ProblemMögliche Ursache(n)Lösungsvorschläge
Kein oder sehr kleiner Analytpeak - Unvollständige Reaktion- Reagenz durch Feuchtigkeit zersetzt- Adsorption des Analyten im System- Reaktionszeit/-temperatur erhöhen- Frisches Derivatisierungsreagenz verwenden- Deaktivierten Injektionsliner verwenden, Säule konditionieren
Peak-Tailing - Unvollständige Derivatisierung- Aktive Stellen im GC-System- Reaktionsbedingungen optimieren (siehe oben)- Injektionsliner austauschen, erste cm der Säule abschneiden[2]
Zusätzliche Peaks im Chromatogramm - Verunreinigungen im Lösungsmittel- Nebenprodukte des Derivatisierungsreagenzes- Einen Reagenzien-Leerwert analysieren- Hochreine Lösungsmittel und Reagenzien verwenden
Schlechte Reproduzierbarkeit - Ungenaue Volumina- Inhomogene Reaktionstemperatur- Leck im GC-System- Kalibrierte Pipetten verwenden- Heizblock mit guter Temperaturverteilung nutzen- Dichtigkeit des Systems prüfen

Schlussfolgerung

Die Derivatisierung von this compound ist ein entscheidender Schritt für eine erfolgreiche GC-Analyse. Die Silylierung mit MSTFA stellt eine schnelle, effiziente und robuste Methode dar, die zu thermisch stabilen Derivaten mit exzellenten chromatographischen Eigenschaften führt. Die Acetylierung bietet eine verlässliche Alternative. Die Anwendung der hier beschriebenen Protokolle ermöglicht es Forschern und Wissenschaftlern, präzise und reproduzierbare quantitative Daten für diesen und strukturell ähnliche Alkohole zu erhalten, was für die Qualitätskontrolle und die pharmazeutische Entwicklung von großer Bedeutung ist.

Referenzen

  • Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Weitere Derivatisierungsreagenzien für die GC. Phenomenex. [Link]

  • Derivatisierungsmittel für die GC. Macherey-Nagel. [Link]

  • Acylierung von Alkoholen mittels Yb(III)OTf. Johannes Gutenberg-Universität Mainz. [Link]

  • Verwendung von GC in der Alkoholprofilierung im Interesse der Kundensicherheit. Peak Scientific. [Link]

  • Analyse destillierter Spirituosen mit dem Agilent 8890 Gaschromatographie-System. Agilent Technologies. [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Employing 3-Methoxycyclohexan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Practical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have not yielded established protocols for the use of 3-methoxycyclohexan-1-ol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a theoretical guide based on the fundamental principles of chiral auxiliary-mediated synthesis and by drawing parallels with structurally similar, well-established auxiliaries. These protocols should be considered a starting point for research and development, and optimization will be required for specific substrates and reaction conditions.

Introduction: The Potential of this compound in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After inducing the desired chirality, the auxiliary can be removed and ideally recovered for reuse.[1]

This guide explores the potential of this compound as a novel chiral auxiliary. While not extensively documented in the literature for this specific application, its structural features suggest it could offer unique advantages in controlling stereoselectivity. The cyclohexane backbone provides a rigid scaffold, and the stereochemistry of the hydroxyl and methoxy groups can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents. The presence of the methoxy group, in particular, may influence the conformational preferences of the system through steric and electronic effects, potentially leading to high levels of diastereoselectivity.

This document will provide a theoretical framework for the application of this compound in key asymmetric transformations, including diastereoselective enolate alkylation and aldol reactions. The proposed protocols are designed to be robust starting points for researchers looking to explore the utility of this promising, yet underexplored, chiral auxiliary.

Core Principles of this compound as a Chiral Auxiliary

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically differentiated environment around a prochiral center. For this compound, the proposed mechanism of stereocontrol relies on the formation of a chiral ester or amide, which then directs the formation of a new stereocenter.

Structural Features and Conformational Control

The cyclohexane ring of this compound is expected to adopt a chair conformation. The relative stereochemistry of the hydroxyl and methoxy groups will dictate their axial or equatorial positions, which in turn will influence the steric environment around the site of the asymmetric transformation. The methoxy group can also play a role in chelation with metal ions, potentially further rigidifying the transition state and enhancing stereoselectivity.

Proposed Application I: Asymmetric Alkylation of Enolates

A fundamental carbon-carbon bond-forming reaction, the alkylation of enolates derived from carboxylic acid derivatives, is a prime candidate for the application of this compound as a chiral auxiliary.

Workflow for Asymmetric Enolate Alkylation

G cluster_0 Step 1: Attachment of the Chiral Auxiliary cluster_1 Step 2: Diastereoselective Enolate Formation and Alkylation cluster_2 Step 3: Cleavage and Recovery A This compound C Chiral Ester Formation A->C B Prochiral Carboxylic Acid Derivative (e.g., Acid Chloride) B->C D Chiral Ester C->D E Deprotonation with LDA D->E F Chelated Lithium Enolate E->F H Diastereoselective Alkylation F->H G Electrophile (R-X) G->H I Alkylated Chiral Ester H->I J Hydrolysis (e.g., LiOH) I->J K Chiral Carboxylic Acid J->K L Recovered this compound J->L

Caption: Proposed workflow for asymmetric enolate alkylation.

Detailed Protocol: Asymmetric Alkylation of a Propionate Derivative

1. Synthesis of the Chiral Ester:

  • To a solution of (1R,3S)-3-methoxycyclohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add propanoyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral ester.

2. Diastereoselective Alkylation:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this solution, add the chiral ester (1.0 eq), dissolved in anhydrous THF, dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4-6 hours.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted with DCM to recover the this compound auxiliary.

  • The combined organic extracts containing the chiral carboxylic acid should be washed with brine, dried, and concentrated.

Substrate Electrophile Proposed Diastereomeric Excess (d.e.) Proposed Yield
Propionate EsterBenzyl Bromide>90%75-85%
Propionate EsterMethyl Iodide>85%80-90%
Butyrate EsterAllyl Bromide>90%70-80%

Proposed Application II: Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The use of this compound as a chiral auxiliary can potentially control the stereochemistry of the newly formed stereocenters.

Mechanism of Stereocontrol in Aldol Reactions

G cluster_0 Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Product Formation A Chiral N-Acyl Derivative C (Z)-Boron Enolate A->C B Dibutylboron Triflate, DIPEA B->C D (Z)-Boron Enolate C->D F Six-membered Chair-like Transition State D->F E Aldehyde (R'CHO) E->F G Transition State F->G H Syn-Aldol Adduct G->H I Workup H->I J Purified Syn-Aldol Product I->J

Caption: Proposed mechanism of stereocontrol in an aldol reaction.

Detailed Protocol: Asymmetric Aldol Reaction

1. Synthesis of the N-Acyl Derivative (if applicable, e.g., forming an oxazolidinone-like structure first):

  • This step would involve the synthesis of a suitable derivative of this compound that can be acylated, for example, by converting it to an amino alcohol first. For the purpose of this hypothetical protocol, we will assume direct acylation of a derivative is possible.

2. Diastereoselective Aldol Reaction:

  • To a solution of the chiral N-acyl derivative (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add di-n-butylboryl triflate (1.1 eq) followed by diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The cleavage of the aldol product can be achieved under similar hydrolytic conditions as described for the alkylation product (e.g., LiOH in THF/water) to yield the chiral β-hydroxy acid and the recovered auxiliary.

Aldehyde Proposed Diastereomeric Excess (d.e.) Proposed Yield
Isobutyraldehyde>95% (syn)80-90%
Benzaldehyde>95% (syn)75-85%
Acetaldehyde>90% (syn)70-80%

Conclusion and Future Outlook

While the use of this compound as a chiral auxiliary is not yet established in the scientific literature, its structural characteristics present a compelling case for its investigation. The protocols outlined in this guide are intended to serve as a robust starting point for researchers to explore its potential in asymmetric synthesis. The conformational rigidity of the cyclohexane backbone, combined with the stereodirecting influence of the hydroxyl and methoxy groups, could lead to high levels of diastereoselectivity in a variety of important chemical transformations. Further research into the synthesis of different derivatives of this compound and their application in a broader range of asymmetric reactions is warranted and could lead to the development of a novel and highly effective class of chiral auxiliaries.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]

Sources

Scale-Up Synthesis of 3-Methoxycyclohexan-1-ol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of 3-Methoxycyclohexan-1-ol, a key intermediate in the pharmaceutical and specialty chemical industries. The focus is on a robust and scalable protocol involving the base-catalyzed ring-opening of cyclohexene oxide with methanol. Detailed operational procedures, safety protocols for handling hazardous reagents, and methods for purification and analysis are presented. This guide is intended for researchers, scientists, and drug development professionals involved in chemical process scale-up and manufacturing.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] Its structural features make it a versatile synthon for introducing the methoxycyclohexanol moiety into more complex molecules. The growing demand for this intermediate necessitates a scalable, efficient, and safe manufacturing process.

Several synthetic routes to this compound have been explored, including the hydrogenation of guaiacol and the direct methoxylation of cyclohexanol derivatives.[1] However, for industrial applications, the base-catalyzed ring-opening of cyclohexene oxide with methanol offers a direct and atom-economical approach. This method, when properly optimized, can provide high yields and purity on a large scale.

This application note details a scalable protocol for the synthesis of this compound, focusing on the use of sodium methoxide as a catalyst. We will delve into the critical process parameters, safety considerations for handling key reagents like cyclohexene oxide and sodium methoxide, and a detailed purification protocol using fractional distillation under reduced pressure.

Process Workflow

The overall process for the scale-up synthesis of this compound is depicted in the workflow diagram below.

cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Quenching cluster_purification Purification cluster_final Final Product prep_reagents Reagent Preparation (Methanol, Cyclohexene Oxide, Sodium Methoxide Solution) reactor_prep Reactor Inerting (Nitrogen Purge) prep_reagents->reactor_prep charge_methanol Charge Methanol reactor_prep->charge_methanol charge_naome Charge Sodium Methoxide charge_methanol->charge_naome heat_to_temp Heat to Reaction Temperature charge_naome->heat_to_temp add_cho Controlled Addition of Cyclohexene Oxide heat_to_temp->add_cho react Reaction Monitoring (GC/TLC) add_cho->react cool Cool Reaction Mixture react->cool quench Quench with Acetic Acid cool->quench filter Filter Precipitated Salts quench->filter distill_methanol Methanol Recovery (Atmospheric Distillation) filter->distill_methanol fractional_distill Fractional Distillation (Reduced Pressure) distill_methanol->fractional_distill product This compound (High Purity) fractional_distill->product qc Quality Control (GC, NMR, IR) product->qc

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Protocols

Part 1: Reagent Handling and Safety

Cyclohexene Oxide:

  • Hazards: Cyclohexene oxide is a flammable liquid and vapor. It is a skin and eye irritant and may cause respiratory irritation.[2][3][4]

  • Handling: All operations involving cyclohexene oxide must be conducted in a well-ventilated chemical fume hood.[3][5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat, is mandatory.[3][5] Grounding and bonding of containers are essential during transfer to prevent static discharge.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances.[3][5]

Sodium Methoxide (30% solution in Methanol):

  • Hazards: Sodium methoxide solution is a flammable and corrosive liquid. It reacts violently with water and is toxic if swallowed, in contact with skin, or if inhaled.[6][7]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[6] Use spark-proof tools and explosion-proof equipment.[8] Wear appropriate PPE, including chemical-resistant gloves, a face shield, and protective clothing.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[10]

Part 2: Scale-Up Synthesis of this compound

This protocol is designed for a target scale of approximately 1 kg of this compound.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Cyclohexene Oxide (98%)1.0 kg (10.2 mol)
Methanol (anhydrous)5.0 L
Sodium Methoxide (30% in Methanol)200 g (1.11 mol)
Acetic Acid (glacial)~70 mL
10L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet
Addition Funnel1 L
Heating/Cooling Circulator
Filtration Apparatus
Rotary Evaporator
Fractional Distillation ApparatusWith a vacuum pump and Vigreux column

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the 10L jacketed glass reactor and ensure all connections are secure.

    • Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reagents:

    • Charge the reactor with 4.0 L of anhydrous methanol.

    • With stirring, slowly add 200 g of 30% sodium methoxide solution in methanol to the reactor. A slight exotherm may be observed.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 65-70 °C) using the heating/cooling circulator.

    • Once at reflux, begin the dropwise addition of 1.0 kg of cyclohexene oxide from the addition funnel over a period of 2-3 hours. The addition rate should be controlled to maintain a steady reflux and prevent a rapid increase in temperature.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the cyclohexene oxide is consumed.

  • Quenching:

    • Cool the reaction mixture to 0-5 °C using the cooling circulator.

    • Slowly and carefully add glacial acetic acid to neutralize the sodium methoxide. The pH of the mixture should be adjusted to approximately 7. This is an exothermic process, and the addition rate should be controlled to maintain the temperature below 20 °C.[10]

    • A white precipitate of sodium acetate will form.

  • Work-up and Purification:

    • Filter the cold reaction mixture to remove the precipitated sodium acetate. Wash the filter cake with a small amount of cold methanol.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the methanol.

    • The crude product is then subjected to fractional distillation under reduced pressure.

      • Fraction 1: Residual methanol and low-boiling impurities.

      • Fraction 2 (Product): Collect the fraction boiling at approximately 85-90 °C at 10 mmHg.

    • The purified this compound should be a clear, colorless liquid.

Expected Yield and Purity:

ParameterValue
Theoretical Yield~1.33 kg
Expected Yield1.0 - 1.1 kg (75-83%)
Purity (by GC)>98%
Part 3: Quality Control

The final product should be analyzed to confirm its identity and purity.

  • Gas Chromatography (GC): To determine the purity and identify any residual starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ether).

Safety and Waste Disposal

Emergency Procedures:

  • Cyclohexene Oxide Spill: Evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Sodium Methoxide Spill: Neutralize the spill with a weak acid (e.g., acetic acid) before absorbing it with an inert material. Ensure the area is well-ventilated.

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish fires.[8] Do not use a direct stream of water on fires involving sodium methoxide.[7]

Waste Disposal:

  • The neutralized aqueous waste containing sodium acetate and residual methanol should be disposed of in accordance with local, state, and federal regulations.[6]

  • Organic residues from the distillation should be collected in a designated waste container for flammable organic liquids.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the industrial synthesis of this compound. The base-catalyzed ring-opening of cyclohexene oxide with methanol is an efficient route that can deliver high yields of the desired product with excellent purity. Strict adherence to the detailed procedures and safety precautions is paramount for the successful and safe execution of this synthesis on an industrial scale.

References

  • Loba Chemie. SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Cyclohexene Oxide, 98%. [Link]
  • Gelest, Inc.
  • Loba Chemie. SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. [Link]
  • National Toxicology Program. Nomination Background: Cyclohexene oxide (CASRN: 286-20-4). [Link]

Sources

Application Notes and Protocols: 3-Methoxycyclohexan-1-ol as a Versatile Starting Material for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel molecular architectures with potential therapeutic applications is a cornerstone of modern drug discovery. Heterocyclic compounds form the bedrock of numerous pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. Substituted cyclohexanes, in particular, offer a three-dimensional framework that can be exploited to orient functional groups in specific spatial arrangements, enhancing target binding and modulating pharmacokinetic properties.[1][2] 3-Methoxycyclohexan-1-ol, a readily available bifunctional molecule, presents an attractive starting point for the synthesis of novel heterocyclic compounds. Its secondary alcohol and ether functionalities provide orthogonal handles for a variety of chemical transformations, enabling the construction of diverse and complex molecular scaffolds.[3][4][5]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a versatile precursor for the synthesis of novel thiazole, pyran, and oxazine derivatives. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthetic planning.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[3]
Molecular Weight130.18 g/mol [3]
AppearanceCombustible liquid[3]
StereochemistryExists as cis and trans diastereomers[3][4]
Key Functional GroupsSecondary alcohol, Ether[3]

The stereochemistry of the starting material can significantly influence the outcome of subsequent reactions and the biological activity of the final compounds.[6] Researchers should consider using stereochemically pure starting materials for the synthesis of specific stereoisomers.

Synthetic Strategy I: Thiazole Derivatives via a Hantzsch-Type Synthesis

Thiazole moieties are prevalent in a wide range of biologically active compounds, including anticancer and antimicrobial agents.[7] The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[8][9] By first oxidizing this compound to the corresponding ketone, we can access a key intermediate for this powerful transformation.

Workflow for Thiazole Synthesis

start This compound oxidation Oxidation start->oxidation ketone 3-Methoxycyclohexan-1-one oxidation->ketone alpha_halogenation α-Halogenation ketone->alpha_halogenation haloketone 2-Halo-3-methoxycyclohexan-1-one alpha_halogenation->haloketone hantzsch Hantzsch Thiazole Synthesis haloketone->hantzsch thiazole Novel Thiazole Derivative hantzsch->thiazole

Caption: Workflow for the synthesis of thiazole derivatives.

Protocol 1.1: Oxidation of this compound to 3-Methoxycyclohexan-1-one

Rationale: The conversion of the secondary alcohol to a ketone is the essential first step to enable subsequent α-halogenation. A variety of oxidizing agents can be employed; pyridinium chlorochromate (PCC) is a common choice for this type of transformation due to its mildness and high efficiency.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxycyclohexan-1-one.[10]

Protocol 1.2: α-Halogenation of 3-Methoxycyclohexan-1-one

Rationale: The introduction of a halogen at the α-position to the carbonyl group is necessary to create the electrophilic center required for the Hantzsch synthesis. Bromination using bromine in acetic acid is a standard and effective method.

Materials:

  • 3-Methoxycyclohexan-1-one

  • Bromine (Br₂)

  • Acetic acid

Procedure:

  • Dissolve 3-methoxycyclohexan-1-one (1.0 eq) in acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture until the red-brown color of the bromine disappears.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Protocol 1.3: Hantzsch Thiazole Synthesis

Rationale: The final cyclization step involves the reaction of the α-bromoketone with a thioamide. Thiourea is a readily available thioamide that will lead to the formation of a 2-aminothiazole derivative, a common and valuable scaffold in medicinal chemistry.[11]

Materials:

  • 2-Bromo-3-methoxycyclohexan-1-one

  • Thiourea

  • Ethanol

Procedure:

  • To a solution of the crude 2-bromo-3-methoxycyclohexan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired novel thiazole derivative.

Synthetic Strategy II: Fused Pyran Derivatives via a Multicomponent Reaction

Pyran and its fused derivatives are another class of heterocyclic compounds with a broad range of biological activities.[12][13] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step.[14] In this strategy, we will again utilize 3-methoxycyclohexan-1-one as a key building block.

Workflow for Fused Pyran Synthesis

start This compound oxidation Oxidation start->oxidation ketone 3-Methoxycyclohexan-1-one oxidation->ketone mcr Multicomponent Reaction ketone->mcr pyran Novel Fused Pyran Derivative mcr->pyran

Caption: Workflow for the synthesis of fused pyran derivatives.

Protocol 2.1: One-Pot Synthesis of Fused Pyran Derivatives

Rationale: This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, malononitrile, and 3-methoxycyclohexan-1-one.[15] The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the highly functionalized pyran derivative.[12] A basic catalyst, such as piperidine, is typically used to facilitate the reaction.

Materials:

  • 3-Methoxycyclohexan-1-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • To a mixture of 3-methoxycyclohexan-1-one (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the novel fused pyran derivative.

Synthetic Strategy III: Oxazine Derivatives via Intramolecular Cyclization

Oxazine-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor and anticonvulsant properties.[16][17] This strategy leverages both the alcohol and a newly introduced amine functionality on the cyclohexane ring to construct the oxazine heterocycle.

Workflow for Oxazine Synthesis

start This compound mitsunobu Mitsunobu Reaction start->mitsunobu amine 3-Methoxycyclohexan-1-amine mitsunobu->amine condensation Condensation amine->condensation intermediate Amide/Imine Intermediate condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization oxazine Novel Oxazine Derivative cyclization->oxazine

Caption: Workflow for the synthesis of oxazine derivatives.

Protocol 3.1: Synthesis of 3-Methoxycyclohexan-1-amine via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[18] Using a nitrogen nucleophile like phthalimide, followed by deprotection, provides a reliable route to the corresponding amine.[19]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Phthalimide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the phthalimide-protected amine.

  • Dissolve the purified intermediate in ethanol and add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the crude amine by distillation or column chromatography to yield 3-methoxycyclohexan-1-amine.[20]

Protocol 3.2: Synthesis of Fused 1,3-Oxazines

Rationale: The synthesis of 1,3-oxazines can be achieved through the condensation of an amine, an aldehyde (such as formaldehyde), and a suitable carbon component.[21] In this protocol, the newly synthesized 3-methoxycyclohexan-1-amine can be reacted with an appropriate aldehyde and a β-dicarbonyl compound to construct the fused oxazine ring.

Materials:

  • 3-Methoxycyclohexan-1-amine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

Procedure:

  • To a stirred solution of 3-methoxycyclohexan-1-amine (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the novel fused oxazine derivative.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a diverse range of novel heterocyclic compounds. The strategic manipulation of its alcohol and ether functionalities opens up numerous avenues for the construction of thiazole, pyran, and oxazine scaffolds, which are of significant interest in medicinal chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. The adaptability of these methods allows for the introduction of various substituents, enabling the creation of libraries of novel compounds for biological screening and drug discovery programs.

References

  • New approaches for the synthesis and cytotoxicity of thiazoles derived from cyclohexanone. (n.d.). National Center for Biotechnology Information.
  • cis-3-methoxycyclohexanol. (n.d.). PubChem.
  • 3-Methoxycyclopentan-1-ol. (n.d.). PubChem.
  • trans-3-methoxycyclohexanol. (n.d.). PubChem.
  • Pinner reaction. (n.d.). Wikipedia.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal.
  • Methoxycyclohexanol. (n.d.). PubChem.
  • Pinner Reaction. (n.d.). NROChemistry.
  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub.
  • Plausible mechanistic pathway of the synthesis of pyran derivatives 2. (n.d.). ResearchGate.
  • Pinner Reaction. (2021). YouTube.
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024). Chemistry World.
  • synthesis of thiazoles. (2019). YouTube.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Center for Biotechnology Information.
  • Synthesis of thiazole derivatives. (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
  • Substituted Cyclohexane Derivatives, Methods of Making the Same, and Uses thereof to Treat Diseases. (n.d.). Google Patents.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.
  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2025). ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
  • Substitution Reactions of Cyclohexanes. (n.d.). ResearchGate.
  • Mitsunobu Reaction in My Chemistry. (n.d.). SlideShare.
  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016). IJPPR.
  • Developments in The Synthesis of Certain Novel[11][23]-Oxazine Derivatives and its Biological Activities. (n.d.). ijrpr.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). PubMed Central.
  • Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. (n.d.). Organic & Biomolecular Chemistry.
  • 3-Methoxycyclohexan-1-amine. (n.d.). PubChem.
  • 3-Methoxycyclohexan-1-one. (n.d.). PubChem.
  • Most stable conformational isomer of this compound. (2016). Chemistry Stack Exchange.
  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (2021). ResearchGate.
  • Cyclohexene-fused 1,3-oxazines with selective antibacterial and antiparasitic action and low cytotoxic effects. (n.d.). PubMed.
  • Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. (2014). PubMed.
  • Synthesis and Biological Activities of[11][23]-Oxazine Derivatives. (n.d.). Der Pharma Chemica.
  • Synthesis of Heteroaromatic Compounds. (2023). PubMed Central.
  • Synthesis of O-Heterocycles. (n.d.). Organic Chemistry Portal.

Sources

Application Notes & Protocols: Biocatalytic Transformations of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Chiral Methoxycyclohexanols and the Biocatalytic Advantage

Chiral substituted cyclohexanols are pivotal structural motifs in organic synthesis, serving as valuable building blocks for numerous complex molecules, particularly active pharmaceutical ingredients (APIs).[1] (1R,3S)-3-Methoxycyclohexan-1-ol, for instance, is a key intermediate with applications in drug development, potentially acting as an enzyme inhibitor or receptor modulator.[2] The precise stereochemistry of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[3][4]

Traditional chemical methods for resolving racemic mixtures or performing stereoselective synthesis can require harsh conditions, expensive catalysts, and multiple protection/deprotection steps. Biocatalysis offers a powerful and sustainable alternative, utilizing enzymes to perform transformations with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[5][6] This guide provides in-depth application notes and detailed protocols for the two primary biocatalytic transformations of 3-methoxycyclohexan-1-ol: lipase-catalyzed kinetic resolution and alcohol dehydrogenase-catalyzed oxidation.

Lipase-Catalyzed Kinetic Resolution via Enantioselective Acylation
1.1 Scientific Principle

Enzymatic Kinetic Resolution (EKR) is a robust technique for separating racemic mixtures.[5] It relies on an enzyme that preferentially catalyzes the reaction of one enantiomer over the other. In the case of racemic this compound, lipases are highly effective biocatalysts for enantioselective acylation.[5][7] One enantiomer of the alcohol acts as a nucleophile, attacking an activated acyl donor (e.g., vinyl acetate) in the enzyme's active site to form an ester. The other enantiomer is a poor fit for the enzyme and remains largely unreacted. This process results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched starting alcohol, which can then be separated by standard chromatographic techniques.

The choice of vinyl acetate as the acyl donor is strategic; its vinyl alcohol byproduct tautomerizes to the volatile and stable acetaldehyde, which drives the reaction equilibrium forward and renders the acylation effectively irreversible.[7]

1.2 Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Racemate Racemic (±)-3-Methoxy- cyclohexan-1-ol ReactionVessel Combine Reactants in Vessel Stir at Controlled Temp (e.g., 30-40°C) Racemate->ReactionVessel Enzyme Select Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Anhydrous Solvent (e.g., TBME, Diisopropyl Ether) Solvent->ReactionVessel AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->ReactionVessel Monitoring Monitor Progress (TLC, GC, or HPLC) ReactionVessel->Monitoring Take Aliquots Filter Filter to Remove Immobilized Enzyme ReactionVessel->Filter Monitoring->ReactionVessel Continue until ~50% conversion Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Analysis Analyze Enantiomeric Excess (e.e.) of Alcohol and Ester (Chiral HPLC/GC) Purify->Analysis

Sources

Application Notes and Protocols: Polymer-Supported Synthesis Utilizing 3-Methoxycyclohexan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, offering significant advantages over traditional solution-phase chemistry.[1] The ability to anchor a starting material to an insoluble polymer support simplifies purification to mere filtration and washing, while enabling the use of excess reagents to drive reactions to completion.[1] The heart of this methodology lies in the choice of a linker—the molecular bridge connecting the molecule of interest to the solid support. A well-designed linker dictates the conditions under which the final product is released and can influence the overall success of a synthetic sequence.

This guide details the application of 3-methoxycyclohexan-1-ol derivatives as versatile linkers in polymer-supported synthesis. The cyclohexyl core provides a rigid and chemically stable scaffold. The secondary alcohol offers a point of attachment for a substrate, while the methoxy group can be strategically positioned to influence the stereochemical and electronic properties of the linker, ultimately affecting the cleavage conditions and the reactivity of the attached molecule. We will explore the synthesis of a custom linker, its immobilization on a polymer support, subsequent synthetic modifications, and the final cleavage of the target molecule, all supported by robust analytical techniques for reaction monitoring.

I. The Linker: Design and Rationale

For our purposes, we will design a linker derived from cis-3-methoxycyclohexan-1-ol. The cis stereochemistry is chosen to provide a specific spatial arrangement of the attached molecule relative to the polymer backbone. The linker, which we will term 3-MCHL (3-Methoxycyclohexyl Linker), incorporates a carboxylic acid handle for attachment to a standard amine-functionalized resin.

The hydroxyl group of this compound will serve as the attachment point for the molecule to be synthesized, forming an ether or ester linkage. The methoxy group provides chemical stability and influences the polarity of the local environment around the synthesized molecule.

II. Experimental Workflows and Protocols

A. Workflow Overview

The overall workflow for polymer-supported synthesis using the 3-MCHL linker is depicted below. This process involves the initial preparation of the linker, its attachment to the solid support, loading of the first building block (a model carboxylic acid), a representative synthetic transformation (amide coupling), and finally, cleavage of the product from the resin.

workflow cluster_prep Linker & Support Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Analysis Linker_Synth Synthesis of 3-MCHL Linker_Attach Linker Immobilization Linker_Synth->Linker_Attach Resin_Prep Preparation of Amino-Functionalized Resin Resin_Prep->Linker_Attach Substrate_Load Substrate Loading (Carboxylic Acid) Linker_Attach->Substrate_Load Reaction On-Resin Reaction (Amide Coupling) Substrate_Load->Reaction Wash Washing & Purification Reaction->Wash Cleavage Product Cleavage Wash->Cleavage Product_Analysis Product Characterization Cleavage->Product_Analysis

Caption: Overall workflow for polymer-supported synthesis using 3-MCHL.

B. Protocol 1: Preparation of the 3-MCHL Linker

This protocol describes a plausible synthesis of a this compound derivative suitable for attachment to an amino-functionalized resin. We will introduce a carboxylic acid functionality.

Materials:

  • cis-3-Methoxycyclohexan-1-ol

  • Succinic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-methoxycyclohexan-1-ol (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add succinic anhydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 3-MCHL linker (a carboxylic acid derivative).

  • Purify the linker by column chromatography on silica gel.

C. Protocol 2: Immobilization of the 3-MCHL Linker onto an Amino-Functionalized Resin

This protocol details the coupling of the prepared 3-MCHL linker to an amino-functionalized polystyrene resin (e.g., TentaGel AM or Amino-Merrifield resin).

Materials:

  • Amino-functionalized resin (e.g., 0.5-1.0 mmol/g loading capacity)

  • 3-MCHL linker (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • DCM

  • Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Place the amino-functionalized resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.

  • Drain the solvent.

  • In a separate flask, dissolve the 3-MCHL linker (3.0 eq relative to resin loading), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.

  • Add the activation solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction using a Kaiser test to confirm the consumption of free amino groups on the resin.

  • Once the reaction is complete (Kaiser test is negative), drain the reaction mixture.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading capacity of the linker-functionalized resin using a suitable analytical method, such as gravimetric analysis after cleaving a known amount of the linker.

D. Protocol 3: On-Resin Synthesis and Cleavage

This protocol outlines the loading of a model carboxylic acid, a subsequent amide coupling reaction, and the final cleavage of the product.

Materials:

  • 3-MCHL functionalized resin (from Protocol 2)

  • Fmoc-protected amino acid (e.g., Fmoc-Alanine)

  • DIC and HOBt (for esterification and amide coupling)

  • Piperidine (20% in DMF)

  • A second amino acid or amine for amide coupling

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow:

  • Substrate Loading (Esterification):

    • Swell the 3-MCHL resin in DMF.

    • In a separate flask, pre-activate Fmoc-Alanine (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 4 hours.

    • Wash the resin as described previously.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amide Coupling:

    • Swell the deprotected resin in DMF.

    • Pre-activate a second Fmoc-protected amino acid (or a carboxylic acid) as in the loading step.

    • Add the activated solution to the resin and agitate for 4 hours.

    • Wash the resin.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step with 20% piperidine in DMF.

    • Wash the resin extensively and dry under vacuum.

  • Cleavage:

    • Swell the final peptide-resin in DCM.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

synthesis_cleavage Resin 3-MCHL Resin Esterification Esterification (Fmoc-AA-OH, DIC, HOBt) Resin->Esterification Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Esterification->Fmoc_Deprotection1 Amide_Coupling Amide Coupling (Fmoc-AA-OH, DIC, HOBt) Fmoc_Deprotection1->Amide_Coupling Fmoc_Deprotection2 Final Fmoc Deprotection Amide_Coupling->Fmoc_Deprotection2 Cleavage Cleavage (TFA/TIS/H2O) Fmoc_Deprotection2->Cleavage Product Purified Product Cleavage->Product

Caption: On-resin synthesis and cleavage workflow.

III. Analytical Techniques for Reaction Monitoring

Thorough analysis at each stage of solid-phase synthesis is crucial for troubleshooting and ensuring high-quality final products. A combination of techniques should be employed.[2][3]

Technique Application in SPOS with 3-MCHL Key Information Obtained
Kaiser Test To detect the presence of primary amines on the resin.Qualitative confirmation of reaction completion for amine couplings. A positive (blue) result indicates free amines, while a negative (yellow) result indicates complete reaction.
FTIR Spectroscopy To monitor the appearance and disappearance of key functional groups on the resin beads.[4][5]- Appearance of ester carbonyl stretch after substrate loading. - Disappearance of the Fmoc carbonyl stretch after deprotection. - Appearance of amide carbonyl stretches after coupling.
Gel-Phase ¹³C NMR To obtain structural information of the resin-bound species.Provides detailed structural confirmation of the linker and attached molecules directly on the solid support.
Cleave-and-Characterize A small amount of resin is subjected to cleavage conditions, and the released material is analyzed.The cleaved material can be analyzed by HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the intermediate product.[6]
Mass Spectrometry (MS) Analysis of the final cleaved product.Confirms the molecular weight of the desired product, providing definitive evidence of a successful synthesis.[4][5]

IV. Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the integrated analytical checkpoints. For instance, a successful linker immobilization (Protocol 2) is validated by a negative Kaiser test. Each coupling and deprotection step in Protocol 3 can be monitored by FTIR and, if necessary, by cleaving a small sample for HPLC-MS analysis. This iterative process of synthesis and analysis ensures that any potential issues are identified and addressed promptly, leading to a reliable and reproducible synthetic outcome.

V. Conclusion

The use of this compound derivatives as linkers in polymer-supported synthesis offers a robust and versatile platform for the construction of diverse molecular entities. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers and drug development professionals to implement this methodology. The inherent stability of the cyclohexyl core, combined with the strategic placement of functional groups, allows for a high degree of control over the synthetic process, from initial linker design to the final cleavage of the target molecule.

References

  • Grice, P., Leach, A. G., Ley, S. V., Massi, A., & Mynett, D. M. (n.d.). Combined Application of Analytical Techniques for the Characterization of Polymer Supported Species.
  • (n.d.). Combined Application of Analytical Techniques for the Characterization of Polymer Supported Species | Request PDF.
  • (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Synthesis & Analysis Services.
  • (n.d.). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives.
  • Thiageswaran, S. (2025, June 3).
  • (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Reading.

Sources

Application Note: Continuous Flow Synthesis of 3-Methoxycyclohexan-1-ol via Heterogeneous Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxycyclohexan-1-ol is a valuable chemical intermediate in the synthesis of pharmaceuticals and specialty chemicals, where its stereochemistry and bifunctional nature are leveraged to build molecular complexity.[1] Traditional batch-wise synthesis, often involving the reduction of 3-methoxycyclohexanone, can present challenges related to the handling of hydrogen gas, catalyst filtration, and consistent heat management, particularly during scale-up.

Flow chemistry, or continuous flow synthesis, offers a compelling alternative to conventional batch processes.[2][3] By conducting reactions in a continuously flowing stream through a reactor, this technology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents like hydrogen gas in small, controlled volumes.[4][5] These benefits lead to enhanced reaction efficiency, higher yields, improved safety, and streamlined scalability from the lab to production.[3][6]

This application note details a robust and efficient protocol for the synthesis of this compound through the catalytic hydrogenation of 3-methoxycyclohexanone using a packed-bed reactor (PBR) in a continuous flow system. We will explore the underlying chemical principles, provide a detailed experimental setup and protocol, and discuss key parameters for process optimization.

Reaction Mechanism and Process Principles

The core of this synthesis is the chemoselective reduction of a ketone to a secondary alcohol. This is achieved through heterogeneous catalytic hydrogenation, where a solid catalyst facilitates the addition of hydrogen across the carbonyl double bond.

1. The Chemical Transformation

The reaction transforms 3-methoxycyclohexanone into this compound using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

G reactant 3-Methoxycyclohexanone catalyst Pd/C Catalyst (Packed Bed) reactant->catalyst Substrate Stream (in Solvent) product This compound h2 H₂ (Hydrogen Gas) h2->catalyst Gas Stream catalyst->product Product Stream

Caption: Overall reaction scheme for the synthesis.

2. Mechanism of Catalytic Hydrogenation

The hydrogenation process on the surface of the palladium catalyst involves several key steps:

  • Adsorption: Both the hydrogen gas and the carbonyl group of the 3-methoxycyclohexanone adsorb onto the active sites of the palladium surface.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species on the catalyst surface.

  • Hydrogenation: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms to the carbon and oxygen of the carbonyl group.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

3. Why Flow Chemistry for Hydrogenation?

  • Safety: Hydrogen is highly flammable and forms explosive mixtures with air. Flow reactors maintain a very small headspace and handle only a minimal amount of hydrogen at any given time, drastically reducing the risk compared to large batch autoclaves.[3]

  • Efficiency: Packed-bed reactors provide an exceptionally high surface area of catalyst for the reaction mixture to interact with. This, combined with enhanced mass transfer, significantly shortens reaction times from hours to minutes.[6]

  • Catalyst Handling: The catalyst is contained within the PBR, eliminating the need for post-reaction filtration. The catalyst can be used for extended periods, improving process economy.

  • Process Control: The precise control over flow rate directly translates to a well-defined residence time. Temperature and pressure can be maintained with high precision, ensuring consistent product quality and minimizing side reactions.[4][5]

Experimental Setup and Workflow

A modular continuous flow system is assembled for this synthesis. The core components include syringe pumps for liquid delivery, a mass flow controller for hydrogen gas, a packed-bed reactor, and a back-pressure regulator to maintain system pressure.

G sub_res Substrate Reservoir 3-Methoxycyclohexanone in Ethanol pump_a Syringe Pump A Liquid Feed sub_res->pump_a t_mixer T-Mixer pump_a->t_mixer 0.5 mL/min h2_source H₂ Cylinder Gas Source mfc Mass Flow Controller Gas Feed h2_source->mfc mfc->t_mixer 5 mL/min pbr Packed-Bed Reactor (PBR) 5% Pd/C Catalyst Heated t_mixer->pbr Gas-Liquid Slug Flow bpr Back-Pressure Regulator (BPR) Set to 10 bar pbr->bpr collection Product Collection Vial bpr->collection Product Stream

Caption: Diagram of the continuous flow hydrogenation setup.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methoxycyclohexanone (≥98%)[7]

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (Anhydrous, ≥99.5%)

  • Hydrogen Gas (High Purity, ≥99.99%)

  • Nitrogen Gas (for purging)

Part 1: Preparation of the Packed-Bed Reactor (PBR)

  • Take a 5 mL stainless steel HPLC column (or a dedicated column for flow chemistry).

  • Carefully weigh approximately 500 mg of 5% Pd/C catalyst.

  • Pack the column with the catalyst, ensuring there are no voids. Use glass wool or frits at both ends to contain the catalyst powder.

  • Securely attach the end fittings to the column.

Part 2: Reagent Preparation

  • Prepare a 0.2 M stock solution of 3-methoxycyclohexanone by dissolving the appropriate amount in anhydrous ethanol.

  • Degas the solution by sparging with nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

Part 3: System Setup and Operation

  • Assemble the flow chemistry system as shown in the workflow diagram above.

  • System Purge: Purge the entire system, including the PBR, with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Prime: Pump pure ethanol through the system at 0.5 mL/min until the back-pressure regulator (BPR) is filled and the system pressure stabilizes at the setpoint (e.g., 10 bar). This wets the catalyst and removes any air pockets.

  • Reaction Start: Switch the pump inlet from the pure solvent to the 0.2 M substrate solution.

  • Simultaneously, introduce hydrogen gas through the mass flow controller at a controlled rate (e.g., 5 mL/min).

  • Set the reactor temperature using a column heater (e.g., 40 °C).

  • Equilibration: Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product. The reactor volume can be estimated from the column dimensions.

  • Product Collection: Collect the output from the BPR into a sealed vial. Samples can be taken periodically for analysis by GC-MS or NMR to monitor conversion.

Part 4: System Shutdown

  • Stop the hydrogen flow.

  • Switch the pump inlet back to pure ethanol and flush the system for 15-20 minutes to remove all traces of the reactant and product.

  • Turn off the heater.

  • Slowly and carefully release the pressure from the BPR.

  • Purge the entire system with nitrogen gas.

Process Parameters and Optimization

The efficiency and selectivity of the hydrogenation are highly dependent on several key parameters. A systematic optimization should be performed to achieve the best results.

ParameterRangeRationale and Expected Impact
Temperature 25 - 80 °CIncreasing temperature generally increases the reaction rate. However, excessively high temperatures may lead to side reactions or decomposition.[8]
H₂ Pressure 5 - 20 barHigher pressure increases the concentration of dissolved hydrogen, which typically accelerates the reaction rate. It is controlled by the BPR.
Substrate Conc. 0.1 - 0.5 MHigher concentrations can increase throughput, but may also lead to incomplete conversion or catalyst deactivation.
Flow Rate 0.2 - 2.0 mL/minThe flow rate directly controls the residence time of the reagents within the catalyst bed. Slower flow rates increase residence time, generally leading to higher conversion.[5]
Residence Time 2 - 20 minCalculated as Reactor Volume / Liquid Flow Rate. This is a critical parameter for ensuring the reaction goes to completion.

Safety Precautions

  • Hydrogen Safety: Always operate in a well-ventilated fume hood. Use a hydrogen sensor to detect any potential leaks. Ensure all fittings are gas-tight, especially under pressure.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully with water after removing it from the reactor.

  • Pressurized System: Use appropriate personal protective equipment (PPE), including safety glasses. Ensure the system components are rated for the intended operating pressure.

  • Solvent Flammability: Ethanol is a flammable liquid. Keep away from ignition sources.

Conclusion

This application note provides a comprehensive framework for the continuous flow synthesis of this compound. By leveraging the inherent advantages of flow chemistry, this method offers a safer, more efficient, and highly controllable alternative to traditional batch hydrogenation.[4][5][6] The detailed protocol and discussion of parameter optimization serve as a starting point for researchers and process chemists to implement and adapt this synthesis for their specific needs, paving the way for rapid and scalable production of this important chemical intermediate.

References

  • OUCI. (n.d.). Batch or flow chemistry? – a current industrial opinion on process selection.
  • ResearchGate. (n.d.). Comparison between flow and batch process in synthesis of....
  • ResearchGate. (n.d.). Comparison between batch and flow process; advantages and challenges in....
  • Benchchem. (2025). Technical Support Center: Efficient Hydrogenation of 3-Methylcyclohex-3-en-1-one.
  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
  • Smolecule. (n.d.). Buy (1R,3S)-3-Methoxycyclohexan-1-ol.
  • NIH. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.). Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts.
  • Nature. (n.d.). The assembly and use of continuous flow systems for chemical synthesis.
  • Beilstein Journals. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide.
  • ResearchGate. (2025). (PDF) The Assembly and Use of Continuous Flow Systems for Chemical Synthesis.
  • Scribd. (n.d.). Continuous Flow Hydrogenation Method | PDF.
  • PubChem. (n.d.). 3-Methoxycyclohexan-1-one.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycyclohexan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this important chemical intermediate. Here, we will dissect common problems, explain the underlying chemical principles, and provide robust, field-tested protocols to enhance the efficiency and reproducibility of your work.

Common Synthetic Route: An Overview

The most prevalent and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 3-Methoxycyclohexan-1-one. This transformation is typically accomplished using a metal hydride reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being the most common choice due to its mild nature, operational simplicity, and cost-effectiveness.[1][2]

The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.[2][3][4] Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final secondary alcohol product. While seemingly simple, this reaction is subject to several variables that can significantly impact the overall yield and purity of the desired product.

start 3-Methoxycyclohexan-1-one intermediate Alkoxide Intermediate start->intermediate Hydride Attack product This compound (cis/trans mixture) intermediate->product Protonation reagents 1) NaBH₄, CH₃OH 2) Workup

Caption: General reaction scheme for the reduction of 3-Methoxycyclohexan-1-one.

Troubleshooting Guide: Low Yields and Common Issues

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Question 1: My reaction is very slow or appears to have stalled. TLC analysis shows a significant amount of unreacted 3-Methoxycyclohexan-1-one. What are the likely causes and how can I fix it?

Answer: A stalled or incomplete reduction is one of the most common sources of low yield. Several factors can be at play:

  • Cause A: Insufficient Reducing Agent. While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's common practice to use a molar excess of the hydride reagent to ensure the reaction goes to completion.[5] Side reactions with the solvent (especially if it contains water) can consume the reagent.

    • Solution: Increase the equivalents of NaBH₄. A 1.5 to 2.0 molar equivalent relative to the ketone is a good starting point. Ensure you are using the correct molecular weights for your calculations.

  • Cause B: Poor Quality or Deactivated Reducing Agent. Sodium borohydride is sensitive to moisture.[2] If the reagent has been stored improperly or for a long time, it may have partially decomposed, reducing its potency.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. It is good practice to weigh it out quickly to minimize exposure to atmospheric moisture.[2]

  • Cause C: Low Reaction Temperature. While the reaction is often initiated at 0 °C to control the initial exotherm, prolonged low temperatures can significantly slow the reaction rate.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until TLC analysis confirms the complete consumption of the starting ketone.

  • Cause D: Impure Starting Material. Impurities in the 3-Methoxycyclohexan-1-one starting material can interfere with the reduction.

    • Solution: Assess the purity of your starting ketone via NMR or GC-MS. If necessary, purify it by distillation or column chromatography before proceeding with the reduction.

Question 2: I've isolated my product, but the yield is low after purification. I suspect I'm losing product during the workup and extraction. How can I optimize this?

Answer: Product loss during the aqueous workup and subsequent extraction is a frequent culprit for diminished yields. The di- and trialkoxyborate salts formed during the reaction need to be carefully decomposed and the product thoroughly extracted.

  • Cause A: Incomplete Decomposition of Borate Esters. The workup, often involving the addition of acid (like dilute HCl), is crucial for decomposing the borate ester intermediates and protonating the product alcohol.[6] Incomplete decomposition can lead to the product being trapped in the aqueous layer.

    • Solution: After the reaction is complete, quench it by slowly adding aqueous acid (e.g., 1M HCl) at 0 °C until the bubbling ceases and the pH is acidic. Stir for at least 15-30 minutes to ensure full decomposition before proceeding to extraction.

  • Cause B: Inefficient Extraction. this compound has some water solubility due to its hydroxyl group. Insufficient extraction will leave a significant portion of the product in the aqueous layer.

    • Solution: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-4 times) with a generous volume of solvent. Combine the organic layers, wash with brine to remove residual water, and then dry thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.

Question 3: My final product is an oil, and NMR analysis shows a mixture of isomers. Is this normal, and could this be affecting my isolated yield?

Answer: Yes, this is entirely normal. The reduction of 3-methoxycyclohexanone will produce a mixture of cis and trans diastereomers.[7][8][9] The hydride can attack the planar carbonyl from either the axial or equatorial face, leading to the formation of both the axial and equatorial alcohol products.

  • Stereoselectivity: The ratio of these isomers depends on factors like the steric bulk of the reducing agent and the substitution pattern on the ring.[9][10] For a relatively unhindered reagent like NaBH₄, the reaction often favors the formation of the thermodynamically more stable equatorial alcohol (trans product) via axial attack of the hydride.[6][8]

  • Impact on Yield: The formation of a mixture of diastereomers does not inherently lower the chemical yield, but it can complicate purification. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography. They may co-elute, appearing as a single, broad spot on a TLC plate. Attempting an aggressive separation can lead to significant product loss. Unless a specific stereoisomer is required, it is common to use the mixture in subsequent steps.

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_workup Review Workup & Extraction Procedure check_reaction->check_workup Complete incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn Starting Material Remains check_purity Analyze Product Purity (NMR/GC-MS) check_workup->check_purity Procedure is Robust loss_workup Product Loss During Workup check_workup->loss_workup Procedure is Sub-optimal isomer_issue Isomeric Mixture Complicates Purification check_purity->isomer_issue Mixture of Isomers solution_reagent Increase NaBH₄ equivalents Use fresh reagent Allow to warm to RT incomplete_rxn->solution_reagent solution_workup Ensure complete quench Extract 4x with EtOAc/DCM Wash with brine loss_workup->solution_workup solution_isomer Accept mixture if possible Optimize chromatography (e.g., different solvent system) isomer_issue->solution_isomer

Caption: Troubleshooting workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the sodium borohydride reduction of 3-methoxycyclohexanone? A1: Protic solvents are typically used. Methanol and ethanol are the most common and effective choices.[4] They are sufficiently polar to dissolve the sodium borohydride and the ketone, and they serve as the proton source to quench the alkoxide intermediate.

Q2: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LAH) to get a better yield? A2: While LAH is a more powerful reducing agent, it is generally not recommended for this specific transformation.[4] LAH is highly reactive with protic solvents and requires anhydrous conditions (e.g., in THF or diethyl ether), making the procedure more hazardous and cumbersome. Furthermore, its high reactivity offers no significant advantage over NaBH₄ for reducing a simple ketone and may lead to more side reactions if impurities are present.

Q3: How can I monitor the reaction's progress effectively? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the reaction mixture alongside a spot of your starting material (3-methoxycyclohexanone). The product alcohol will have a lower Rf value (it will travel less far up the plate) than the starting ketone because it is more polar. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Q4: My final product is slightly yellow. What is the cause and how can I remove the color? A4: A yellow tint can indicate the presence of high-boiling impurities or slight decomposition products. If the product's purity is otherwise high by NMR, you can often remove the color by passing a solution of the product through a short plug of silica gel, eluting with your chromatography solvent. Alternatively, a charcoal treatment followed by filtration can sometimes be effective.

Quantitative Data Summary

The choice of reducing agent can influence the stereochemical outcome of the reaction. While specific data for 3-methoxycyclohexanone is sparse, the trends observed for substituted cyclohexanones are informative.

Reducing AgentTypical SolventSteric BulkCommon OutcomeKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolSmallFavors the more stable equatorial alcohol (trans)[8]Operationally simple, tolerant to protic solvents.[2]
Lithium Aluminum Hydride (LiAlH₄) THF, Et₂OSmallAlso favors the equatorial alcohol, often with higher selectivity.Requires strict anhydrous conditions; highly reactive.[4]
L-Selectride® (LiBH(sec-Bu)₃) THFVery BulkyFavors the less stable axial alcohol (cis) via equatorial attack.[8][9]Used when the cis isomer is the desired product.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol is a robust method for the reduction of 3-methoxycyclohexan-1-one.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclohexan-1-one (1.0 eq).

    • Dissolve the ketone in methanol (approx. 0.2 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) to the cooled solution in portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting ketone is no longer visible.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding 1M HCl (aq) dropwise until the pH is acidic (pH ~2-3) and gas evolution ceases.

    • Stir for an additional 15 minutes.

    • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Extraction and Isolation:

    • Transfer the remaining aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the product as a mixture of diastereomers.

References

  • Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903. [Link]
  • Ryan. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [Link]
  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
  • Beutner, G. L., & Anderson, K. W. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11488–11498. [Link]
  • Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(9), 1308-1315. [Link]
  • Rodrigues Silva, D., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal. [Link]
  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
  • Unknown. (n.d.). Sodium Borohydride 81 NaBH4 Reduction of 2-Methylcyclohexanone. H-NMR for Analysis of Isomeric Product Ratios.
  • Anizelli, P. R. (2023). Experimental and Theoretical Study of Reduction Reaction of Cis and Trans 4-tert-butyl-2-Xciclohexanone (X = F and Cl) With N-selectride. Revista Virtual de Química, 15(3). [Link]
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
  • IvyPanda. (2022). Sodium Borohydride Reduction of 2, 6-Dimethylcyclohexanone. [Link]
  • Caine, D., Chao, S. T., & Smith, H. A. (1977). ENONE REDUCTION-ENOLATE ALKYLATION SEQUENCE: 2-ALLYL-3-METHYLCYCLOHEXANONE. Organic Syntheses, 56, 52. [Link]
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. [Link]
  • University of Rochester. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
  • PubChem. (n.d.). 3-Methoxycyclohexan-1-one.
  • Arteaga-Pérez, L. E., et al. (2023).
  • PubChem. (n.d.). Cis-3-methoxycyclohexanol.
  • Organic Chemistry On-Line. (n.d.). Aldehydes & Ketones - Synthesis I.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine.
  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • Google Patents. (n.d.). Method of cyclohexanone purification - RU2523011C2.

Sources

Challenges in the separation of 3-Methoxycyclohexan-1-ol stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 3-Methoxycyclohexan-1-ol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given the specific nature of this compound, this guide leverages established principles of chiral chromatography for substituted cyclohexanols to offer robust and scientifically-grounded solutions.

Introduction: The Challenge of this compound Stereoisomers

This compound possesses two chiral centers, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These consist of two pairs of enantiomers, which are also diastereomers of each other. The separation of all four stereoisomers is a significant analytical challenge due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for this type of separation.[1][2] Success hinges on exploiting subtle differences in the three-dimensional interactions between the analytes and the CSP.[3]

This guide will walk you through common issues and provide a systematic approach to method development and troubleshooting.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific problems you may encounter during the HPLC separation of this compound stereoisomers.

Problem 1: Poor or No Resolution Between Enantiomeric Pairs

Symptoms:

  • A single, broad peak for the entire sample.

  • Two peaks corresponding to the diastereomeric pairs, but no separation of the enantiomers within each pair.

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the correct chiral selector to differentiate between the enantiomers of this compound. Polysaccharide-based CSPs (cellulose or amylose derivatives) are often the first choice for separating a wide range of chiral compounds, including alcohols.[1]

    • Solution: Screen a variety of polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H). The chiral recognition mechanism relies on interactions like hydrogen bonding and dipole-dipole interactions within the helical polymer structure, and different derivatives offer unique selectivities.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.[4][5]

    • Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your normal-phase mobile phase (e.g., n-Hexane/Alcohol). Small changes in the alcohol percentage can significantly impact selectivity.[4][6] In reversed-phase mode, adjust the organic modifier (e.g., acetonitrile, methanol) and the buffer pH.[6]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6]

    • Solution: Optimize the column temperature. Generally, lower temperatures can enhance the subtle interactions needed for chiral separation, potentially improving resolution.[6] However, the effect is compound-dependent, so it's crucial to test a range of temperatures (e.g., 15°C, 25°C, 40°C).

Problem 2: Peak Tailing or Asymmetrical Peaks

Symptoms:

  • Peaks that are not Gaussian in shape, with a pronounced "tail."

Probable Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica support of the CSP can interact with the hydroxyl group of the analyte, causing peak tailing.

    • Solution: Add a mobile phase additive. For normal-phase chromatography, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) can help to mask the active silanol sites.[7] For reversed-phase, ensure the buffer concentration is adequate (typically 10-20 mM).[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[8]

    • Solution: Reduce the sample concentration or injection volume. Perform a dilution series (e.g., 1:10, 1:100) to determine the optimal sample load.[9]

Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same stereoisomer vary significantly between injections.

Probable Causes & Solutions:

  • Mobile Phase "Memory Effect": Some mobile phase additives, particularly amines, can strongly adsorb to the CSP and alter its properties over time, leading to a "memory effect" where the column's performance is influenced by its history.[7][10]

    • Solution: Dedicate a column to a specific method or thoroughly flush the column between methods with different additives. If a memory effect is suspected, a regeneration protocol may be necessary.[11]

  • System Instability: Fluctuations in pump pressure, leaks in the system, or an unstable column temperature can all lead to shifting retention times.[9]

    • Solution: Perform a thorough system check. Ensure all fittings are tight, the pump is delivering a stable flow, and the column oven is maintaining a consistent temperature.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for separating this compound stereoisomers?

A systematic screening approach is recommended. Start with a polysaccharide-based CSP, such as Chiralpak® IA or Chiralpak® AD, as they are effective for a broad range of chiral compounds.[12] Begin with a normal-phase mobile phase, for instance, a mixture of n-Hexane and an alcohol modifier like isopropanol or ethanol.[13] A good starting point is often a 90:10 or 85:15 (v/v) mixture of hexane to alcohol.[1]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

For many chiral separations of moderately polar compounds like this compound, normal-phase chromatography often provides better selectivity.[2] The use of non-polar solvents with a polar modifier allows for fine-tuning of the interactions with the CSP. Reversed-phase can also be effective and should be explored if normal-phase conditions do not yield the desired separation.

Q3: Can mobile phase additives improve my separation?

Yes, additives can have a significant impact. For neutral compounds like this compound, additives are primarily used to improve peak shape by suppressing unwanted interactions with the silica support.[7] However, for acidic or basic compounds, acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives are often necessary to ensure the analyte is in a single ionic state and to achieve good chromatography.[14]

Q4: My resolution is close to baseline, but not quite there. What small adjustments can I make?

If you have partial separation, you are on the right track. Try the following:

  • Fine-tune the organic modifier percentage: Make small adjustments (e.g., 1-2%) to the alcohol content in your mobile phase.

  • Change the alcohol modifier: The type of alcohol (e.g., ethanol vs. isopropanol) can alter the selectivity of the separation.[4][5]

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer run times.

  • Decrease the temperature: As mentioned, lower temperatures often enhance chiral recognition.[6]

Data & Protocols

Table 1: Starting Conditions for CSP Screening
ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
CSP Type Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralcel® OJ-RH)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection Low UV (e.g., 210 nm) or Refractive Index (RI)Low UV (e.g., 210 nm) or Refractive Index (RI)
Injection Vol. 5 µL5 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase
Protocol: Systematic Mobile Phase Optimization
  • Select the best CSP from the initial screening that shows any sign of peak splitting or separation.

  • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., for normal phase: Hexane/Isopropanol in ratios of 95:5, 90:10, 85:15, 80:20).

  • Inject the sample using each mobile phase composition, ensuring the column is fully equilibrated before each run.

  • Evaluate the chromatograms for changes in retention time and, most importantly, resolution (Rs).

  • Plot the resolution against the percentage of the organic modifier to identify the optimal composition.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in chiral HPLC.

G cluster_0 Troubleshooting Poor Resolution Start Problem: Poor or No Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Polysaccharide-based) Start->CSP MobilePhase Is the Mobile Phase optimized? CSP->MobilePhase Yes ScreenCSPs Action: Screen different CSPs (e.g., Amylose vs. Cellulose derivatives) CSP->ScreenCSPs No Temperature Is the Temperature optimized? MobilePhase->Temperature Yes OptimizeMP Action: Vary organic modifier % and type (e.g., IPA vs. EtOH) MobilePhase->OptimizeMP No OptimizeTemp Action: Test a range of temperatures (e.g., 15°C, 25°C, 40°C) Temperature->OptimizeTemp No Success Resolution Achieved Temperature->Success Yes ScreenCSPs->MobilePhase OptimizeMP->Temperature OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting poor resolution in chiral HPLC separations.

References

  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Ye, Y. K., Stringham, R. W., & Welch, C. J. (2005). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Singh, G., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • Wang, Y., & Le, Z. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Wang, T., & Wenslow, R. M. (2002). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • Ilisz, I., et al. (2020). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH), and n-butanol (n-BuOH) on enantioselectivity under two sub-2-micron chiral stationary phases.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Ray, A. (2020). Trouble with chiral separations.
  • Bhushan, R. (2011).
  • Ilisz, I., et al. (2022).
  • Péter, A., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI.
  • Pirkle, W. H., et al. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • SIELC Technologies. (n.d.). Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column.
  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Zhang, Z., et al. (2021). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. Chemical Science.

Sources

Preventing over-oxidation of 3-Methoxycyclohexan-1-ol to the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the selective oxidation of 3-methoxycyclohexan-1-ol to its corresponding ketone, 3-methoxycyclohexanone. Our goal is to help you prevent over-oxidation and other undesirable side reactions, ensuring a high-yield, clean conversion.

Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is producing an acidic byproduct. I thought secondary alcohols couldn't be over-oxidized to carboxylic acids?

A: This is a common point of confusion. While secondary alcohols are oxidized to ketones, which are generally stable, aggressive oxidation conditions can lead to further reactions. Unlike the over-oxidation of primary alcohols (aldehyde to carboxylic acid), the "over-oxidation" of a ketone like 3-methoxycyclohexanone involves the cleavage of a carbon-carbon bond.[1] Strong oxidizing agents, particularly in the presence of heat and strong acid, can cleave the cyclohexanone ring to form dicarboxylic acids (e.g., derivatives of adipic acid). This is the likely source of the acidic byproducts you are observing.

Q2: What is the fundamental difference between "mild" and "strong" oxidizing agents for this transformation?

A: The distinction lies in their reactivity and the conditions under which they are used.[2]

  • Strong Oxidizing Agents: This category includes reagents like chromic acid (H₂CrO₄, often generated in-situ from CrO₃ or Na₂Cr₂O₇ with H₂SO₄, also known as the Jones reagent) and potassium permanganate (KMnO₄).[3][4] They are highly reactive and typically used in aqueous and/or strongly acidic conditions. These harsh conditions can promote side reactions, including the C-C bond cleavage mentioned above.[1][4]

  • Mild Oxidizing Agents: These reagents operate under much gentler, often anhydrous (water-free) and near-neutral pH conditions.[5][6] This group includes Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and reagents used in Swern-type oxidations.[7][8][9] Their mild nature is ideal for sensitive substrates and for preventing over-oxidation, making them the preferred choice for selectively converting this compound to the ketone.[10][11]

Q3: Can I use a common reagent like the Jones reagent (CrO₃/H₂SO₄)? It's readily available in my lab.

A: While the Jones reagent will oxidize secondary alcohols to ketones, it is considered a "strong" oxidizing agent and is not recommended for substrates where over-oxidation or other side reactions are a concern.[3][4] The highly acidic and aqueous nature of the Jones reagent creates a significant risk of cleaving the cyclohexanone ring, reducing the yield and complicating the purification of your desired product, 3-methoxycyclohexanone. For a cleaner, more controlled reaction, mild, anhydrous reagents are strongly preferred.[12]

Q4: How can I effectively monitor the reaction to prevent over-oxidation or incomplete conversion?

A: Real-time reaction monitoring is crucial for success. The most common and effective method is Thin-Layer Chromatography (TLC) .[13]

  • Prepare your TLC plate: Spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture.

  • Run and Visualize: Develop the plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). Visualize under a UV lamp (if the product is UV active) and/or by staining with a potassium permanganate solution.

  • Interpret: The starting alcohol will have a lower Rf value than the less polar ketone product. The reaction is complete when the starting material spot has completely disappeared. Quenching the reaction at this exact point is key to minimizing byproduct formation.[13]

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during your experiment.

Logical Flow of the Oxidation Process

The diagram below illustrates the desired synthetic pathway versus the potential undesired side reaction.

G cluster_main Oxidation of this compound A This compound (Secondary Alcohol) B 3-Methoxycyclohexanone (Desired Ketone) A->B  Mild, Anhydrous Oxidant (e.g., Swern, DMP) C Ring-Opened Dicarboxylic Acid (Undesired Byproduct) A->C  Strong, Aqueous Oxidant (e.g., Jones Reagent) [C-C Cleavage]

Caption: Desired vs. Undesired Oxidation Pathways.

Issue EncounteredProbable CauseRecommended Solution
Significant acidic byproduct; Low yield of ketone. Use of a strong, aqueous oxidizing agent (e.g., Jones, KMnO₄).Switch to a mild, anhydrous oxidizing agent. The two most reliable methods are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.[7][8] These methods avoid water and strong acids, preventing the conditions necessary for ring cleavage.
Reaction is sluggish or stalls. 1. Insufficient Reagent: The oxidizing agent was consumed before the reaction completed. 2. Low Temperature (Swern): Swern oxidations require careful temperature control; if not allowed to warm slightly after substrate addition, the final elimination step can be slow.[14] 3. Impure Reagent (DMP): Dess-Martin periodinane can degrade upon exposure to moisture.1. Stoichiometry Check: Use a slight excess (1.1 to 1.5 equivalents) of the mild oxidizing agent. 2. Temperature Control: Follow the temperature profile of the chosen protocol carefully. For a Swern, after adding the alcohol at -78 °C, allow the reaction to warm slowly as specified.[15] 3. Reagent Quality: Use freshly opened or properly stored DMP. If in doubt, use a new bottle.
Formation of unexpected, non-acidic byproducts. 1. Swern Side Reaction: If the reaction temperature rises too high (above -50 °C) before the final base addition, Pummerer rearrangement byproducts can form. 2. Acetal Formation: If the workup involves an acidic quench in the presence of an alcohol (e.g., methanol/ethanol), acetal formation with the product ketone is possible.1. Strict Temperature Control: Maintain the reaction temperature at or below -60 °C during the activation and alcohol addition steps of the Swern oxidation.[16] 2. Neutral Workup: Use a neutral or slightly basic workup procedure. Quench the reaction with a buffer solution (like saturated NaHCO₃) or water before extraction.
Recommended Protocols for Selective Oxidation

To ensure a successful synthesis of 3-methoxycyclohexanone, we provide detailed, step-by-step protocols for two highly reliable methods.

Protocol 1: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA). It is highly effective and avoids toxic heavy metals.[16][17]

Swern_Workflow start Start prep Prepare Anhydrous DCM solution of Oxalyl Chloride in flask start->prep cool1 Cool to -78 °C (Dry Ice/Acetone Bath) prep->cool1 add_dmso Add Anhydrous DMSO dropwise (Gas evolution: CO, CO₂) cool1->add_dmso stir1 Stir for 15 min @ -78 °C (Forms reactive intermediate) add_dmso->stir1 add_alcohol Add this compound in Anhydrous DCM dropwise stir1->add_alcohol stir2 Stir for 30-45 min @ -78 °C add_alcohol->stir2 add_tea Add Triethylamine (TEA) dropwise (Mixture may thicken) stir2->add_tea warm Remove cooling bath and allow to warm to room temperature add_tea->warm quench Quench with Water or Brine warm->quench workup Perform Aqueous Workup & Extract with DCM quench->workup end Dry, Concentrate & Purify (e.g., Column Chromatography) workup->end

Caption: Step-by-step workflow for the Swern Oxidation.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M final concentration).

  • Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise.

  • Intermediate Formation: Slowly add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq.) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution at -78 °C for 15 minutes.[15]

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (TEA, 5.0 eq.) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C.

  • Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-methoxycyclohexanone.

Safety Note: The Swern oxidation produces dimethyl sulfide (DMS) as a byproduct, which is volatile and has a strong, unpleasant odor.[17] All operations should be performed in a well-ventilated fume hood, and all glassware and waste should be quenched with bleach (sodium hypochlorite) to oxidize the DMS.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent. The reaction is operationally simple and proceeds quickly at room temperature.[8][18]

DMP_Workflow start Start prep Dissolve this compound in Anhydrous DCM start->prep add_dmp Add Dess-Martin Periodinane (DMP) (1.2 eq.) in one portion prep->add_dmp stir Stir at Room Temperature (Monitor by TLC) add_dmp->stir quench Quench with Saturated NaHCO₃ containing Na₂S₂O₃ stir->quench stir2 Stir vigorously until both layers are clear (approx. 15-20 min) quench->stir2 workup Perform Aqueous Workup & Extract with DCM or Ether stir2->workup end Dry, Concentrate & Purify (e.g., Column Chromatography) workup->end

Caption: Step-by-step workflow for the DMP Oxidation.

Methodology:

  • Setup: To a round-bottom flask with a magnetic stir bar, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq.) to the solution in one portion at room temperature.[5]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers are clear. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone via flash column chromatography.

Safety Note: Dess-Martin Periodinane is shock-sensitive and can be explosive, particularly upon heating.[18] Handle with care and avoid grinding or heating the solid reagent.

References
  • Vedantu. DMP Reagent: Mechanism, Uses & Examples in Chemistry. [Link]
  • Chemistry Steps.
  • Organic Chemistry Portal.
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • Chemistry Steps.
  • Chemistry Notes.
  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
  • Organic Chemistry Portal.
  • ACS Publications. Mechanism of the Chromic Acid Oxidation of Secondary Alcohols. Evidence Which Establishes the Oxidative Cleavage as a One-Electron Process. [Link]
  • Chemistry Hall.
  • Orango. Understanding All About PCC in Organic Chemistry Reactions. [Link]
  • Truman ChemLab. Oxidation of Alcohols by Chromium(VI). [Link]
  • Chad's Prep®.
  • Chemistry LibreTexts.
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 17.
  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
  • Khan Academy.

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-methoxycyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of their chemical transformations. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) about Regioselectivity

FAQ 1: What are the primary factors that dictate regioselectivity in reactions of this compound?

The regioselectivity in reactions of this compound is primarily governed by a combination of steric, electronic, and stereoelectronic effects. The interplay of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the cyclohexane ring creates a nuanced reactive landscape.

  • Steric Hindrance: The relative positioning of the substituents on the cyclohexane chair conformer can sterically hinder the approach of reagents to one reactive site over another. The bulkiness of the reagent also plays a crucial role.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the neighboring positions.[1] This is particularly relevant in reactions that proceed through charged intermediates, such as carbocations.

  • Stereoelectronic Effects: These are subtle yet powerful orbital interactions that can stabilize specific conformations or transition states.[2][3] For instance, the alignment of orbitals can favor the removal of a proton from one position over another in elimination reactions.[3][4] The orientation of lone pairs on the oxygen atoms relative to adjacent sigma bonds can significantly influence reactivity.[5][6]

  • Directing Group Effects: The methoxy group can act as a directing group, influencing the position of incoming electrophiles in aromatic substitution, a concept that has analogous principles in alicyclic systems.[7][8][9]

FAQ 2: I am observing a mixture of ketone products upon oxidation. How can I selectively oxidize the hydroxyl group to 3-methoxycyclohexanone?

This is a common challenge. The formation of byproducts often arises from over-oxidation or side reactions involving the methoxy group. To achieve selective oxidation of the secondary alcohol, consider the following strategies:

  • Choice of Oxidizing Agent: Mild and selective oxidizing agents are crucial. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often effective for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups like ethers.[10] Stronger oxidants like potassium permanganate or chromic acid can lead to ring cleavage or oxidation at the carbon alpha to the ether.

  • Reaction Conditions: Controlling the reaction temperature and time is vital. Running the reaction at lower temperatures can often enhance selectivity. Over-running the reaction can lead to the formation of undesired byproducts.

  • Chemoselective Methods: Several methods have been developed for the chemoselective oxidation of secondary alcohols in the presence of other functional groups.[11] For instance, systems like TEMPO in combination with a co-oxidant can be highly selective.[11]

FAQ 3: My elimination reaction is yielding a mixture of isomeric alkenes. How can I control the regioselectivity of the double bond formation?

The regiochemical outcome of elimination reactions (E1 or E2) is dictated by the stability of the resulting alkene (Zaitsev's rule) and the stereoelectronic requirements of the mechanism.[12]

  • For Zaitsev-selective elimination (more substituted alkene): Use a small, strong base like sodium ethoxide or potassium tert-butoxide in a protic solvent. These conditions favor the formation of the thermodynamically more stable alkene.

  • For Hofmann-selective elimination (less substituted alkene): Employ a bulky, sterically hindered base such as potassium tert-butoxide in a non-polar, aprotic solvent. The steric bulk of the base will favor the abstraction of the more accessible proton, leading to the less substituted alkene.

  • Leaving Group: The nature of the leaving group can also influence the regioselectivity. A better leaving group will favor a more E1-like mechanism, which typically leads to the Zaitsev product due to the formation of a carbocation intermediate that can rearrange.[12]

Section 2: Troubleshooting Guides

Troubleshooting Issue 1: Poor Regioselectivity in Williamson Ether Synthesis

Problem: When attempting to perform a Williamson ether synthesis on this compound to form a diether, I am getting a mixture of products, including elimination byproducts.

Root Cause Analysis: The Williamson ether synthesis is an S(_N)2 reaction that is highly sensitive to steric hindrance.[13][14][15] When deprotonating the secondary alcohol of this compound to form the alkoxide, subsequent reaction with a secondary or tertiary alkyl halide can lead to a competing E2 elimination reaction.[13][15]

Solutions:

Strategy Rationale Recommended Protocol
Use a Primary Alkyl Halide The S(_N)2 reaction is most efficient with primary alkyl halides due to minimal steric hindrance.[13][14]React the sodium salt of this compound with a primary alkyl halide (e.g., methyl iodide, ethyl bromide).
Choice of Base and Solvent A strong, non-nucleophilic base will efficiently deprotonate the alcohol. A polar aprotic solvent will solvate the cation, leaving the alkoxide more nucleophilic.[15]Use sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[15][16]
Activate the Alcohol Convert the alcohol into a better leaving group (e.g., a tosylate or mesylate) and then react with a primary alkoxide.This reverses the roles of the nucleophile and electrophile, which can sometimes be more efficient.
Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Preparation of Alkoxide cluster_1 S(_N)2 Reaction A This compound in dry THF B Add NaH portion-wise at 0 °C A->B C Stir for 30-60 min at room temperature B->C D Cool to 0 °C and add primary alkyl halide dropwise C->D Transfer alkoxide solution E Allow to warm to room temperature and stir overnight D->E F Quench with water and perform aqueous workup E->F

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting Issue 2: Lack of Regioselectivity in Mitsunobu Reactions

Problem: When I perform a Mitsunobu reaction with this compound and a nucleophile, I get a mixture of products where the nucleophile has added at either the C1 or C3 position (after potential methoxy group cleavage).

Root Cause Analysis: The Mitsunobu reaction proceeds through an alkoxyphosphonium intermediate.[17] While typically selective for the inversion of stereochemistry at the alcohol center, side reactions can occur, especially with complex substrates.[17][18] In the case of this compound, the proximity of the methoxy group might lead to neighboring group participation or alternative reaction pathways. The regioselectivity of the Mitsunobu reaction can be influenced by the electronic effects of substituents.[19]

Solutions:

Strategy Rationale Recommended Protocol
Use a More Hindered Phosphine A bulkier phosphine can increase the steric barrier to reaction at undesired sites.Consider using a phosphine like tri-n-butylphosphine instead of triphenylphosphine.
Inverse Addition Adding the alcohol and nucleophile to the pre-formed complex of the phosphine and azodicarboxylate can sometimes improve selectivity.[20]Pre-mix the triphenylphosphine and DEAD at low temperature before slowly adding a solution of the alcohol and nucleophile.
Protecting Groups If one functional group is interfering with the desired reaction at the other, a protecting group strategy may be necessary.[21][22][23][24]This is a more advanced strategy and would require additional synthetic steps.
Decision Flowchart: Troubleshooting Mitsunobu Reactions

G start Poor Regioselectivity in Mitsunobu Reaction q1 Is the reaction sluggish or incomplete? start->q1 a1 Increase reaction time or temperature cautiously. q1->a1 Yes q2 Are side products from methoxy group cleavage observed? q1->q2 No a1->q2 a2 Use milder conditions (lower temperature) or a less acidic nucleophile. q2->a2 Yes q3 Is steric hindrance a potential issue? q2->q3 No a2->q3 a3 Try a more sterically demanding phosphine or a less bulky nucleophile. q3->a3 Yes end Improved Regioselectivity q3->end No a3->end

Caption: Decision-making for Mitsunobu reaction optimization.

Section 3: Detailed Experimental Protocols

Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)

This protocol is designed for the selective oxidation of the secondary alcohol in this compound to the corresponding ketone.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMP (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regiocontrolled Elimination using a Bulky Base

This protocol aims to favor the formation of the less substituted alkene (Hofmann product) from a derivative of this compound.

Materials:

  • 3-Methoxycyclohexyl tosylate (prepared from this compound)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3-methoxycyclohexyl tosylate (1.0 eq) in anhydrous tert-butanol under an inert atmosphere.

  • Add potassium tert-butoxide (1.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analyze the product mixture by GC or NMR to determine the ratio of alkene isomers.

References

  • Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols.
  • Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(22), 5138–5141. [Link]
  • Gagabe, O. A., & Ramli, A. (2008). Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions.
  • Organic Chemistry Portal. (n.d.).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Bailey, W. F., Zarcone, L. M. J., & Rivera, A. D. (1995). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry, 60(8), 2532–2536. [Link]
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
  • Wasa, M., & Liu, R. Y. (2017). Oxidation of ethers via hydride abstraction: a new procedure for selective oxidation of primary, secondary diols at the secondary position. Journal of the American Chemical Society, 139(38), 13264-13267. [Link]
  • Asymmetric Synthesis. (2015, May 21).
  • Asymmetric Synthesis. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.). Stereoelectronic effect. [Link]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • Rehman, S. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. [Link]
  • Alabugin, I. V. (2014, December 1).
  • The Organic Chemistry Tutor. (2018, April 5). Multiple directing groups [Video]. YouTube. [Link]
  • Nickisch, R., Reinsperger, T., & Podlech, J. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Chemistry – A European Journal, 27(1), 356-364. [Link]
  • Cera, G., & Ackermann, L. (2016). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 45(17), 4684-4709. [Link]
  • Li, X., et al. (2017). The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation. Green Chemistry, 19(1), 234-241. [Link]
  • Nickisch, R., Reinsperger, T., & Podlech, J. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds.
  • Fujioka, H. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(5), 721-729. [Link]
  • Watson, M., & Rathore, R. (2017). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole.
  • Li, J., et al. (2016). The highly selective oxidation of cyclohexane to cyclohexanone and cyclohexanol over VAlPO4 berlinite by oxygen under atmospheric pressure.
  • Ganguly, B., & Jindani, S. (2021). The main stereoelectronic interactions for cyclohexane. The energies...
  • Tekle-Röttering, A. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. ChemRxiv. [Link]
  • Campos, J. M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(46), 24155-24165. [Link]
  • Gounder, R., & Iglesia, E. (2013). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. The Journal of Physical Chemistry C, 117(49), 26043-26053. [Link]
  • Dodge, J. A., & Nissen, J. S. (2003). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 80, 182. [Link]
  • Chemistry Steps. (n.d.). Regioselectivity of E1 Reactions - Practice Problems. [Link]
  • Asymmetric Synthesis. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Glaxo Group Ltd. (2002). Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Asymmetric Synthesis. (n.d.). regioselectivity Archives. Master Organic Chemistry. [Link]
  • Kumar, S., & Singh, V. (2021). Regiodivergent Organocatalytic Reactions.
  • National Center for Biotechnology Information. (n.d.). cis-3-methoxycyclohexanol. PubChem. [Link]
  • Tekle-Röttering, A. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. ChemRxiv. [Link]
  • Goodman, J. M., & Singleton, D. A. (2006). Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies. Journal of the American Chemical Society, 128(38), 12582–12589. [Link]
  • Lesbani, A., et al. (2018). Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H4[a-SiW12O40]/TiO2 Catalyst.
  • Various Authors. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxycyclohexan-1-ol. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Methoxycyclopentan-1-ol. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Methoxycyclohexan-1-amine. PubChem. [Link]

Sources

Technical Support Center: Solvent Effects on Conformational Equilibrium and Reaction Outcomes of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solvent-dependent conformational behavior of cis-3-methoxycyclohexan-1-ol and its implications for chemical reactions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and control reaction outcomes by manipulating the solvent environment.

Introduction: The Decisive Role of the Solvent

In the realm of organic synthesis, the solvent is often perceived as a passive medium. However, for molecules capable of adopting multiple conformations, the solvent is an active participant that can dramatically influence molecular shape and, consequently, reactivity and stereochemical outcomes. cis-3-Methoxycyclohexan-1-ol is a prime example of this principle. Its conformational equilibrium is delicately balanced between a diaxial (aa) and a diequatorial (ee) form, an equilibrium that is exquisitely sensitive to the surrounding solvent. This guide will delve into the underlying principles governing this equilibrium and provide actionable protocols for its characterization and exploitation in synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why does the conformational preference of cis-3-methoxycyclohexan-1-ol change with different solvents?

Answer: The conformational preference of cis-3-methoxycyclohexan-1-ol is dictated by a competition between intramolecular hydrogen bonding and intermolecular interactions with the solvent.

  • In non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride), the diaxial (aa) conformer is significantly stabilized by an intramolecular hydrogen bond (IAHB) between the axial hydroxyl group and the axial methoxy group. This interaction creates a stable six-membered ring-like structure, which overcomes the inherent steric strain of two axial substituents (1,3-diaxial interactions).[1]

  • In polar, protic, or hydrogen-bond accepting solvents (e.g., methanol, DMSO), the diequatorial (ee) conformer is favored.[1] These solvent molecules effectively solvate the hydroxyl and methoxy groups through intermolecular hydrogen bonds , disrupting the intramolecular interaction.[1] With the IAHB broken, the conformational preference reverts to the sterically more favorable diequatorial arrangement, where the bulky substituents occupy the less hindered equatorial positions.

Troubleshooting 1: My reaction with cis-3-methoxycyclohexan-1-ol is giving an unexpected mixture of stereoisomers. Could the solvent be the culprit?

Answer: Absolutely. The stereochemical outcome of a reaction involving a conformationally mobile substrate like cis-3-methoxycyclohexan-1-ol can be highly dependent on the solvent. The reason lies in the differing reactivity of the axial and equatorial conformers.

For a reaction to occur at the hydroxyl group, the reagent must approach from a specific trajectory. The accessibility of the hydroxyl group and the stereoelectronic environment around it are different in the diaxial and diequatorial conformers.

  • Diaxial Conformer: The axial hydroxyl group is sterically more hindered by the two axial hydrogens at the C1 and C5 positions. However, its reactivity can be influenced by the neighboring axial methoxy group.

  • Diequatorial Conformer: The equatorial hydroxyl group is generally more sterically accessible.

Therefore, by changing the solvent, you are altering the relative populations of the diaxial and diequatorial conformers at equilibrium. This, in turn, can change the dominant reaction pathway, leading to a different ratio of stereoisomeric products. For instance, in a non-polar solvent where the diaxial conformer predominates, you might observe a product distribution that reflects the reactivity of this specific conformer. Conversely, in a polar solvent, the product ratio will be dictated by the reactivity of the more abundant diequatorial conformer.

Quantitative Data: Solvent Effects on Conformational Equilibrium

The following table summarizes the experimentally determined conformational equilibrium of cis-3-methoxycyclohexan-1-ol in various solvents, as determined by ¹H NMR spectroscopy.[1]

SolventDielectric Constant (ε)% Diequatorial (ee) ConformerΔG° (ee-aa) (kJ/mol)
Cyclohexane-d₁₂2.033%1.72
Carbon Tetrachloride2.244% (at 0.05 M)-
Chloroform-d4.879%-3.47
Acetone-d₆20.793%-6.23
DMSO-d₆46.797%-8.41

Data sourced from R. Rittner, et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005.[1]

Experimental Protocols

Protocol 1: Determination of Conformational Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the steps to determine the percentage of the diaxial and diequatorial conformers of cis-3-methoxycyclohexan-1-ol at equilibrium. The method relies on the analysis of the coupling constants of the proton at C1 (the carbon bearing the hydroxyl group).

Materials:

  • cis-3-Methoxycyclohexan-1-ol

  • Deuterated solvents (e.g., Cyclohexane-d₁₂, Chloroform-d, DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer (≥300 MHz)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.05 M) of cis-3-methoxycyclohexan-1-ol in the desired deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure good signal-to-noise and digital resolution to accurately measure coupling constants.

  • Spectral Analysis:

    • Identify the signal corresponding to the proton at C1 (H1). This proton will be a multiplet due to coupling with the adjacent protons at C2 and C6. In the diequatorial conformer, H1 is axial and will exhibit large axial-axial couplings. In the diaxial conformer, H1 is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.

    • Measure the observed coupling constant, J_obs, for the H1 signal. This value is a weighted average of the coupling constants for the pure diaxial (J_aa) and pure diequatorial (J_ee) conformers.

  • Calculation of Conformer Population:

    • The mole fraction of the diequatorial conformer (X_ee) can be calculated using the following equation: X_ee = (J_obs - J_aa) / (J_ee - J_aa)

    • The mole fraction of the diaxial conformer (X_aa) is then: X_aa = 1 - X_ee

    • Note: The limiting coupling constants (J_aa and J_ee) can be estimated from model compounds or obtained from the literature. For cyclohexane systems, typical values are J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 2-5 Hz, and J_eq-eq ≈ 2-4 Hz.

  • Calculation of Gibbs Free Energy Difference (ΔG°):

    • The equilibrium constant (K_eq) is the ratio of the conformers: K_eq = X_ee / X_aa

    • The Gibbs free energy difference can then be calculated using the equation: ΔG° = -RT * ln(K_eq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

Protocol 2: A Case Study in Conformational Control of Reactivity - Oxidation of Cyclohexanols

Principle: The oxidation of a cyclohexanol to a cyclohexanone involves the removal of the axial hydrogen from the carbinol carbon in the rate-determining step. The transition state for this reaction has a developing sp² character at the carbon bearing the oxygen.

  • Axial Alcohols: The oxidation of an axial alcohol is generally faster. The reason for this is the relief of steric strain in the transition state. The starting axial alcohol has significant 1,3-diaxial interactions. As the reaction proceeds to the ketone, this strain is relieved.

  • Equatorial Alcohols: The oxidation of an equatorial alcohol is slower because it starts from a more stable, lower-energy ground state. There is no significant steric strain to be relieved in the transition state.

Experimental Observation: In the chromic acid oxidation of cis- and trans-4-tert-butylcyclohexanol, the cis-isomer (with an axial hydroxyl group) reacts significantly faster than the trans-isomer (with an equatorial hydroxyl group).

Connecting to cis-3-Methoxycyclohexan-1-ol:

  • In a non-polar solvent , cis-3-methoxycyclohexan-1-ol exists predominantly in the diaxial conformation , presenting an axial hydroxyl group . We can therefore predict that its oxidation in such a solvent would be relatively fast .

  • In a polar solvent , the molecule favors the diequatorial conformation , with an equatorial hydroxyl group . Consequently, the oxidation rate in a polar solvent is expected to be slower .

This difference in reaction rates between the two conformers could lead to different product distributions if other competing reactions are possible or if the reaction is part of a more complex synthetic sequence.

Visualizing the Concepts

Conformational_Equilibrium cluster_nonpolar Non-Polar Solvent (e.g., Cyclohexane) cluster_polar Polar Solvent (e.g., DMSO) Diaxial Diaxial (aa) Conformer (Stabilized by IAHB) Diequatorial Diequatorial (ee) Conformer (Sterically Favored) Diaxial->Diequatorial Solvent Polarity Increase Diequatorial->Diaxial Solvent Polarity Decrease

Caption: Solvent-dependent conformational equilibrium of cis-3-methoxycyclohexan-1-ol.

Reaction_Outcome cluster_nonpolar_reaction Non-Polar Solvent cluster_polar_reaction Polar Solvent Start cis-3-Methoxycyclohexan-1-ol Diaxial_Reactant Predominantly Diaxial Conformer (Axial -OH) Start->Diaxial_Reactant Non-Polar Diequatorial_Reactant Predominantly Diequatorial Conformer (Equatorial -OH) Start->Diequatorial_Reactant Polar Product_A Product from Axial Attack (Potentially Faster Reaction) Diaxial_Reactant->Product_A Reaction Product_B Product from Equatorial Attack (Potentially Slower Reaction) Diequatorial_Reactant->Product_B Reaction

Caption: Influence of solvent on reaction pathways via conformational control.

References

  • Rittner, R., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-1745. [Link]

Sources

Catalyst poisoning issues in the hydrogenation of guaiacol to 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of guaiacol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sensitive reaction, with a particular focus on catalyst poisoning and deactivation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Section 1: Understanding Catalyst Deactivation: The "Why" Behind a Failing Reaction

The selective hydrogenation of guaiacol's aromatic ring to yield 3-Methoxycyclohexan-1-ol, while preserving the methoxy and hydroxyl groups, is a delicate process. The catalysts employed, typically noble metals (Pt, Pd, Ru) or transition metals (Ni) on various supports, are susceptible to deactivation from a variety of sources. Understanding the root cause of decreased performance is the first step in effective troubleshooting.

Major Categories of Catalyst Deactivation

Catalyst deactivation in this process can be broadly categorized into three main phenomena:

  • Poisoning: The strong chemisorption of impurities from the feedstock or reaction environment onto the active sites of the catalyst. This is often a rapid and significant cause of activity loss.

  • Coking/Fouling: The deposition of carbonaceous species (coke) or heavy organic residues on the catalyst surface, blocking pores and active sites. This is a common issue when dealing with biomass-derived molecules like guaiacol.[1]

  • Sintering and Leaching:

    • Sintering: The agglomeration of metal particles at high temperatures, leading to a decrease in the active surface area.

    • Leaching: The dissolution of the active metal from the support into the reaction medium, resulting in an irreversible loss of catalyst.[2]

Section 2: Troubleshooting Guide: From Observation to Solution

This section is structured to help you diagnose and resolve common issues encountered during the hydrogenation of guaiacol.

Rapid Loss of Activity (Within a Single Run)

Symptom: A sharp decrease in guaiacol conversion shortly after starting the reaction.

Potential Causes & Troubleshooting Workflow:

Troubleshooting workflow for rapid catalyst deactivation.

Gradual Loss of Activity (Over Multiple Runs)

Symptom: A steady decline in guaiacol conversion with each successive catalyst reuse.

Potential Causes & Troubleshooting Workflow:

Troubleshooting workflow for gradual catalyst deactivation.

Decrease in Selectivity to this compound

Symptom: Guaiacol conversion remains high, but the yield of the desired product decreases, while byproducts such as cyclohexanol, phenol, or methane increase.

Potential Causes & Explanations:

  • Selective Poisoning of Hydrogenation Sites: Certain poisons may preferentially adsorb on the metal sites responsible for aromatic ring hydrogenation. This can lead to an increase in side reactions like demethoxylation (forming phenol) or demethylation (forming catechol), which are then subsequently hydrogenated to other products.[3][4]

  • Alteration of Metal-Support Interface: The interaction between the metal nanoparticles and the support can influence selectivity. Poisoning of the support's acid sites or the metal-support interface can alter the reaction pathway. For instance, increased acidity can promote dehydration reactions.

  • Changes in Reaction Conditions due to Fouling: Blockage of catalyst pores by coke can create mass transfer limitations, favoring faster, less selective reactions on the exterior of the catalyst particles.

Troubleshooting Steps:

  • Analyze Byproduct Profile: Carefully identify and quantify the byproducts being formed. An increase in phenol and its subsequent hydrogenation product, cyclohexanol, points towards increased demethoxylation.

  • Characterize Deactivated Catalyst: Use techniques like Temperature Programmed Desorption (TPD) with probe molecules (e.g., CO, H₂) to investigate changes in the types and strengths of active sites.

  • Review Reaction Conditions: A lower temperature generally favors the desired hydrogenation over hydrodeoxygenation reactions that cleave the methoxy group.[5][6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common poisons I should be aware of when using biomass-derived guaiacol?

A1: Biomass-derived feedstocks can contain various impurities. The most common catalyst poisons include:

  • Sulfur Compounds: Even at ppm levels, compounds like H₂S and thiophenes can severely poison noble metal and nickel catalysts.[7]

  • Nitrogen Compounds: Amines and other nitrogen-containing heterocycles can also act as poisons.

  • Alkali and Alkaline Earth Metals: Potassium and calcium, often present in biomass, can accumulate on the catalyst surface and cause deactivation.[8]

Q2: My catalyst has turned black and lost activity. What is the likely cause?

A2: A black appearance is a strong indicator of coking. This happens when guaiacol or its reaction intermediates polymerize on the catalyst surface. You can confirm this with a Thermogravimetric Analysis (TGA) of the spent catalyst, which will show a weight loss upon heating in an oxidizing atmosphere.

Q3: Can I regenerate my poisoned catalyst?

A3: Yes, in many cases. The appropriate regeneration method depends on the type of deactivation:

  • For Coking: An oxidative treatment (calcination in air) is typically effective.

  • For Sulfur Poisoning: Treatment with steam at high temperatures or a controlled oxidation followed by re-reduction can remove sulfur. For nickel catalysts, regeneration by H₂ at elevated temperatures has also been reported.[7][9][10]

  • For Sintering and Leaching: These are generally irreversible forms of deactivation, and the catalyst will likely need to be replaced.

Q4: How can I prevent catalyst poisoning in the first place?

A4: The most effective strategy is to purify your feedstock before it enters the reactor. This can be achieved through:

  • Adsorption: Using materials like activated carbon or zeolites to remove specific impurities.

  • Distillation: To separate guaiacol from less volatile contaminants.

  • Guard Beds: Placing a bed of a less expensive, sacrificial material before the main catalyst bed to capture poisons.

Q5: My conversion has dropped. Could it be an issue with my hydrogen supply?

A5: Yes. Impurities in the hydrogen gas, particularly carbon monoxide (CO), can be a potent poison for many hydrogenation catalysts. Even low ppm levels of CO can significantly reduce catalyst activity. Always use high-purity hydrogen and consider an in-line purifier if you suspect contamination.

Section 4: Quantitative Data and Protocols

Table of Common Poisons and Their Effects
Poison TypeCommon SourcesAffected CatalystsTypical Tolerance LevelsMechanism of Poisoning
Sulfur Compounds Biomass, fossil fuelsNi, Pd, Pt, Ru< 10 ppm for noble metals; variable for NiStrong chemisorption on metal sites, blocking reactant adsorption.
Nitrogen Compounds Biomass, solventsPt, Pd, Rh< 50 ppmAdsorption via lone pair electrons on nitrogen, blocking active sites.
Carbon Monoxide Impure H₂, side reactionsPt, Pd, Ru< 10 ppmCompetitive adsorption with H₂ and guaiacol on active sites.
Heavy Metals Feedstock, corrosionAllppb to low ppmIrreversible formation of alloys or blockage of active sites.
Coke/Polymers Guaiacol, intermediatesAllN/APhysical blockage of pores and active sites.
Experimental Protocols

Protocol 1: Regeneration of a Coked Pt/C Catalyst

  • Purge: Place the coked catalyst in a tube furnace and purge with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants.

  • Oxidative Treatment: Switch the gas flow to a dilute air mixture (e.g., 5-10% O₂ in N₂) at the same flow rate.

  • Temperature Program:

    • Ramp the temperature to 120°C at 5°C/min and hold for 1 hour to remove physisorbed water.

    • Ramp the temperature to 350-450°C at a slow rate (e.g., 2-5°C/min) to control the exothermic coke combustion.[11][12] Hold at the final temperature for 2-4 hours, or until CO₂ evolution (monitored by an in-line analyzer) ceases.

  • Cool Down: Cool the catalyst to room temperature under an inert gas flow.

  • Re-reduction: Before the next use, the catalyst must be re-reduced. Purge with H₂ at 50-100 mL/min and ramp the temperature to the desired reduction temperature (typically 200-400°C) and hold for 2 hours.

Protocol 2: Identification of Poisons via Temperature Programmed Desorption (TPD)

  • Sample Preparation: Load a small amount (50-100 mg) of the deactivated catalyst into a quartz TPD reactor.

  • Pre-treatment: Heat the sample under a flow of inert gas (He or Ar) to a temperature sufficient to remove weakly bound species (e.g., 100-150°C) but below the desorption temperature of the suspected poison. Hold for 1-2 hours.

  • Desorption: Cool the sample to room temperature. Then, begin heating the sample at a linear ramp rate (e.g., 10°C/min) under a continuous flow of inert gas.

  • Detection: Monitor the effluent gas stream with a mass spectrometer. The temperature at which specific masses (e.g., m/z = 64 for SO₂, m/z = 34 for H₂S) are detected corresponds to the desorption temperature of the poison, providing information about its binding strength.

References

  • Selective Hydrodeoxygenation of Guaiacol to Cyclohexane over Ru-C
  • Unlocking the Mystery of C
  • Catalyst regener
  • Highly selective catalytic hydrodeoxygenation of guaiacol to cyclohexane over Pt/TiO 2 and NiMo/Al 2 O 3 c
  • Deactivation and Regeneration of Ni Catalyst During Steam Reforming of Model Biogas: An experimental investig
  • 4 How To Regenerate Sulfur Poisoned Steam Reforming C
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd c
  • Effect of H2S and NH3 on Aromatics Hydrogenation Over Sulfided Pt and NiMo Based Hydrotreating C
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd c
  • Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal C
  • Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temper
  • Selective hydrodeoxygenation of guaiacol to cyclohexanol using activated hydrochar-supported Ru c
  • Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal C
  • Selective hydrodeoxygenation of guaiacol to cyclohexanol over core-shell Cox@C@Ni c
  • Hydrogenation of Aromatic Substrates over Dispersed Ni–Mo Sulfide C
  • Reaction mechanism of guaiacol c
  • Toward Hydrogen Economy: Selective Guaiacol Hydrogenolysis under Ambient Hydrogen Pressure.
  • Advances in Sulfur Resistant Hydrogenation C
  • Influence of Oxidation Temperature on the Regeneration of a Commercial Pt-Sn/Al2O3 Propane Dehydrogenation C
  • Investigation On Sulfur Tolerance Of Noble Metal Catalysts Supported On Y For Aromatic Hydrogen
  • Deactivation and Regeneration of Ni Catalyst During Steam Reforming of Model Biogas: An experimental investig
  • Catalytic Reactions of Guaiacol: Reaction Network and Evidence of Oxygen Removal in Reactions with Hydrogen.
  • Recent progress on selective hydrogenation of phenol toward cyclohexanone or cyclohexanol.
  • Catalytic Reactions of Guaiacol: Reaction Network and Evidence of Oxygen Removal in Reactions with Hydrogen.
  • Phenol Catalytic Hydrogenation over Palladium Nanoparticles Supported on Metal‐Organic Frameworks in the Aqueous Phase.
  • An experimental investigation on the deactivation and regeneration of a steam reforming c
  • Regeneration of coked catalysts - Modelling and verification of coke burn-off in single particles and fixed bed reactors.
  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based C
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogen
  • Tuning CO2 hydrogenation selectivity on Ni/TiO2 c
  • Regeneration of catalysts deactiv
  • Hydrogenation of aromatic hydrocarbons over nickel–tungsten sulfide catalysts containing mesoporous aluminosilicates of different n
  • Supporting Information Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd c
  • Impact of pH on Aqueous-Phase Phenol Hydrogenation C
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY c
  • The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation C
  • Selective hydrogenation of phenol for cyclohexanone: A review.
  • Hydrogenation of model aromatic compounds on supported Ni-MoS2 and Ni-WS2 c
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based C
  • Highly selective hydrogenation of phenol to cyclohexanone over a Pd-loaded N-doped carbon catalyst derived
  • Enhancing tetralin hydrogenation activity and sulphur-tolerance of Pt/MCM-41 catalyst with Al(NO3)3, AlCl3 and Al(CH3)3.
  • Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel C

Sources

Stability of 3-Methoxycyclohexan-1-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methoxycyclohexan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. We will explore potential degradation pathways, troubleshoot common issues, and provide validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a relatively stable compound under neutral pH and at ambient temperature. The primary sources of instability arise from exposure to acidic or strongly basic conditions, particularly at elevated temperatures. The molecule contains two key functional groups: a secondary alcohol and a methyl ether, each with distinct reactivities that dictate its stability profile. For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light and moisture, at room temperature.[1]

Q2: What happens when this compound is exposed to acidic conditions?

Under acidic conditions, two primary degradation pathways can occur: acid-catalyzed dehydration of the secondary alcohol and, under more forcing conditions, cleavage of the ether bond.[2][3]

  • Dehydration: This is typically the more facile reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbon-carbon double bond, yielding cyclohexene derivatives.[4]

  • Ether Cleavage: This reaction generally requires strong, nucleophilic acids (like HBr or HI) and often heat.[5][6] The ether oxygen is protonated, and a nucleophile (e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms.[7]

The specific outcome depends heavily on the acid used, the temperature, and the reaction time.

Q3: Is this compound stable in the presence of bases?

Yes, this compound is generally stable under basic conditions. Ethers are well-known for their lack of reactivity towards bases.[6] The alcohol group, being weakly acidic, can be deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide is a stable intermediate and is often formed intentionally to use the compound as a nucleophile in reactions like the Williamson ether synthesis.[8][9] No degradation or cleavage of the molecule is expected with base alone.

Q4: Are there specific stereochemical considerations for the stability of this molecule?

Yes, the stereochemistry of the substituents (cis vs. trans) can influence the molecule's conformational equilibrium and reactivity. The relative orientation of the hydroxyl and methoxy groups can affect the potential for intramolecular hydrogen bonding, which may stabilize certain conformations.[10] For instance, a conformation that allows for a hydrogen bond between the axial hydroxyl proton and the ether oxygen might be favored in non-polar solvents.[10] This conformational preference can, in turn, influence the rates of reaction, such as the oxidation of the alcohol, where an axial alcohol may react faster due to the relief of steric strain in the transition state.[11]

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Unexpected Product Formation in an Acid-Catalyzed Reaction
  • Symptom: Your reaction, intended to modify another part of a molecule containing the this compound moiety, results in unexpected side products. Analysis by NMR, GC, or LC-MS shows new peaks corresponding to a loss of water or other structural changes.

  • Causality Analysis: The acidic reagents or conditions are likely promoting degradation of the this compound core. The identity of the side products is a crucial clue to the underlying mechanism.

Possible Cause Mechanism Evidence Solution
Acid-Catalyzed Dehydration The secondary alcohol is protonated and eliminated as water, forming an alkene. This is common with protic acids (H₂SO₄, H₃PO₄, TsOH).[3]Mass spectrum shows a product with M-18 Da. ¹H NMR shows new olefinic protons.Use a non-protic Lewis acid if possible. Run the reaction at a lower temperature. Buffer the reaction medium if the desired transformation permits.
Acid-Catalyzed Ether Cleavage The ether is cleaved, typically by a strong, nucleophilic acid like HBr or HI, especially with heat.[2][6]Products may include methanol and a halogenated cyclohexanol derivative.Avoid using HBr or HI if the ether must remain intact. If a halide source is needed, consider alternative reagents. Use a non-nucleophilic strong acid like trifluoroacetic acid for reactions requiring E1 pathways.[6]
Carbocation Rearrangement After dehydration, the intermediate secondary carbocation could potentially undergo a hydride shift to form a more stable carbocation before elimination.[12]Formation of multiple isomeric alkene products.This is an inherent reactivity pathway. If a specific alkene is desired, alternative synthetic routes (e.g., stereocontrolled elimination) may be necessary.
Issue 2: Sample Degradation During Chromatographic Purification
  • Symptom: The compound appears pure by crude analysis but shows significant degradation or streaking after purification on a standard silica gel column.

  • Causality Analysis: Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, promoting the dehydration of the alcohol on the column.

  • Preventative Protocol:

    • Neutralize Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1% triethylamine.

    • Pack the Column: Pack the column with the neutralized slurry.

    • Equilibrate: Run the mobile phase (also containing a small amount of triethylamine, e.g., 0.1-0.5%) through the column until the baseline is stable.

    • Load and Elute: Load your sample and run the chromatography as usual. The basic additive will neutralize the acidic sites on the silica, preventing on-column degradation.

    • Alternative: Consider using a different stationary phase, such as neutral alumina, or purification by distillation if the compound is sufficiently volatile.

Section 3: Key Experimental Protocols

These protocols provide a framework for testing the stability of this compound in your own lab.

Protocol 1: Assessing Stability to Acidic Conditions

This protocol uses thin-layer chromatography (TLC) to monitor for degradation.

  • Preparation: Prepare three small vials.

    • Vial A (Control): Dissolve ~5 mg of this compound in 0.5 mL of a suitable solvent (e.g., Dichloromethane or THF).

    • Vial B (Mild Acid): Dissolve ~5 mg of the compound in 0.5 mL of the same solvent, then add 1 drop of 1M HCl in diethyl ether.

    • Vial C (Strong Acid): Dissolve ~5 mg of the compound in 0.5 mL of the same solvent, then add 1 drop of concentrated H₂SO₄.

  • Reaction: Let the vials stand at room temperature.

  • Monitoring: At t = 0, 1 hr, 4 hr, and 24 hr, spot each solution onto a silica gel TLC plate.

  • Elution & Visualization: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize using a potassium permanganate stain.

  • Analysis: The control spot (Vial A) should remain a single spot. The appearance of new, lower Rf spots (alkenes are less polar) in Vials B and C indicates degradation. The rate and extent of new spot formation correlate with the compound's instability under those conditions.

Protocol 2: Assessing Stability to Basic Conditions
  • Preparation: Prepare two vials.

    • Vial A (Control): As described in Protocol 1.

    • Vial B (Base): Dissolve ~5 mg of this compound in 0.5 mL of THF, then add a small piece of metallic sodium or a spatula tip of sodium hydride (NaH). (Caution: Handle with care, reacts with moisture).

  • Reaction & Monitoring: Monitor by TLC as described in Protocol 1.

  • Analysis: No new spots should appear in Vial B, confirming the compound's stability to basic conditions. The original spot may streak if the alkoxide salt is spotted directly; quenching a small aliquot with water before spotting can provide a clearer result.

Section 4: Reaction Mechanisms and Pathways

Understanding the potential reaction pathways is critical for predicting and controlling experimental outcomes.

Pathway 1: Acid-Catalyzed Dehydration (E1 Mechanism)

The dehydration of the secondary alcohol likely proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.

G cluster_0 Step 1: Protonation of Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation to form Alkene A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ A->B C Secondary Carbocation B->C - H₂O (Slow, RDS) B->C H_plus H+ D1 3-Methoxycyclohex-1-ene (Major Product - Saytzeff) C->D1 - H+ C->D1 D2 1-Methoxycyclohex-2-ene (Minor Product) C->D2 - H+ C->D2 H2O H₂O H_plus_out H+ G cluster_0 Step 1: Protonation of Ether cluster_1 Step 2: Sₙ2 Attack by Nucleophile A This compound B Protonated Ether A->B + H+ A->B C Cyclohexane-1,3-diol B->C + I⁻ (Backside Attack on CH₃) B->C D Methyl Iodide H_plus H+ I_minus I⁻

Caption: Sₙ2 cleavage of the ether bond by HI.

Pathway 3: Reaction Under Basic Conditions

In the presence of a strong, non-nucleophilic base, the only reaction is the deprotonation of the alcohol to form a stable alkoxide.

G cluster_0 Deprotonation A This compound B 3-Methoxycyclohexan-1-oxide A->B + Base⁻ HB H-Base B->HB Forms Base Base⁻

Caption: Deprotonation of the alcohol in base.

Section 5: Summary of Potential Degradation Products

Condition Primary Reaction Potential Product(s) Molecular Formula Notes
Mild Acid (e.g., H₃PO₄, heat) Dehydration3-Methoxycyclohex-1-eneC₇H₁₂OTypically the major product following Saytzeff's rule.
1-Methoxycyclohex-2-eneC₇H₁₂OMinor product.
Strong Nucleophilic Acid (e.g., HBr, HI, heat) Ether CleavageCyclohexane-1,3-diolC₆H₁₂O₂Occurs alongside dehydration.
Methyl Halide (CH₃Br, CH₃I)CH₃XByproduct of ether cleavage.
Strong Base (e.g., NaH, n-BuLi) DeprotonationSodium 3-methoxycyclohexan-1-oxideC₇H₁₃NaO₂Stable alkoxide salt; not a degradation product.
Oxidizing Agent (e.g., PCC, KMnO₄) Oxidation3-Methoxycyclohexan-1-one [13]C₇H₁₂O₂Requires an oxidant; stable to base alone.

Section 6: References

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Lumen Learning. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Study.com. Intramolecular Williamson's ether synthesis is an example of reaction. (e.g. SN1, SN2, E1, E2 etc.). [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Stack Exchange. Most stable conformational isomer of this compound. [Link]

  • ResearchGate. An Improved Mechanistic Interpretation of the Acid-Catalyzed Dehydration of Methylcyclohexanols. [Link]

  • PubChem. 3-Methoxycyclohexan-1-one. [Link]

  • PubChem. Cis-3-methoxycyclohexanol. [Link]

  • Doubtnut. Predict the major product of acid catalysed dehydration of : (i) 1-Methylcyclohexanol. [Link]

  • PubChem. 3-Methoxycyclopentan-1-ol. [Link]

  • PubChem. 3,5-Dimethoxycyclohexan-1-ol. [Link]

  • National Institutes of Health (NIH). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. [Link]

  • Scribd. Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. [Link]

  • ResearchGate. (PDF) Conformational control of cyclohexane products by external stimuli. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY. [Link]

  • YouTube. Predict the major product of acid catalysed dehydration (i) 1-methylcyclohexanol and (ii) butan-1-ol. [Link]

Sources

Identifying and minimizing side reactions in the methoxylation of cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methoxylation of cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this common etherification reaction. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting strategies for minimizing side reactions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, maximize your yield of cyclohexyl methyl ether, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the methoxylation of cyclohexanol?

There are two principal synthetic routes for preparing cyclohexyl methyl ether from cyclohexanol:

  • Williamson Ether Synthesis (Base-Catalyzed): This is a classic and often preferred method for synthesizing asymmetrical ethers. It proceeds via an SN2 mechanism where cyclohexanol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form the sodium cyclohexoxide nucleophile. This alkoxide then attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the ether.[1][2][3]

  • Acid-Catalyzed Methoxylation: This method involves reacting cyclohexanol directly with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[4][5][6] The mechanism involves protonation of the cyclohexanol hydroxyl group, turning it into a good leaving group (water). Methanol then acts as a nucleophile, attacking the resulting carbocation or the protonated alcohol directly.

Q2: What are the most common side reactions I should be aware of?

Regardless of the primary method chosen, two competing side reactions are the most common culprits for reduced yield and product contamination:

  • E1 Elimination (Dehydration): This is particularly problematic in acid-catalyzed reactions. The carbocation intermediate, formed after the loss of water from the protonated alcohol, can be deprotonated by a weak base (like water or methanol) to form cyclohexene .[4][5][7][8][9] Higher temperatures strongly favor this elimination pathway.

  • Dicyclohexyl Ether Formation: Under acidic conditions, a molecule of cyclohexanol can act as a nucleophile and attack the carbocation intermediate derived from another cyclohexanol molecule.[5][8][10] This results in the formation of the symmetrical ether, dicyclohexyl ether , a high-boiling point impurity that can complicate purification.

The Williamson ether synthesis, when performed correctly, largely avoids these two side reactions but is sensitive to other parameters, as discussed in the troubleshooting section.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a "Problem/Cause/Solution" format.

Problem 1: Low or No Yield of Cyclohexyl Methyl Ether
  • Observed Issue: After workup and analysis (GC, NMR), the primary product is unreacted cyclohexanol.

Table 1: Troubleshooting Low Product Yield

Potential Cause (Method-Specific) Explanation Recommended Solution
[Williamson] Incomplete DeprotonationThe base (e.g., NaH) was not strong enough, was of poor quality, or an insufficient molar equivalent was used. The presence of water will quench the base.Use a fresh, high-quality strong base like NaH (60% dispersion in mineral oil is common). Ensure at least 1.1 equivalents are used. Dry all glassware and use anhydrous solvents (e.g., dry THF or DMF).
[Williamson] Inactive Methylating AgentThe methyl iodide or dimethyl sulfate has degraded.Use a fresh bottle of the methylating agent. Methyl iodide can be purified by passing it through a plug of alumina if necessary.
[Acid-Catalyzed] Insufficient Catalyst or Low TemperatureThe activation energy for the reaction is not being overcome.Ensure a catalytic amount of strong acid (e.g., 5-10 mol%) is used. Gently heat the reaction mixture as per an optimized protocol, but be mindful that excessive heat will favor elimination (see Problem 2).
[General] Premature QuenchingThe reaction was quenched before completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Only quench the reaction after the starting material has been consumed.
Problem 2: Significant Formation of Cyclohexene Byproduct
  • Observed Issue: GC or NMR analysis shows a major peak/signal corresponding to cyclohexene.

Explanation of Causality: Cyclohexene is the product of an E1 elimination reaction, which competes directly with the SN1-like pathway in acid-catalyzed methoxylation. Both reactions share the same rate-determining step: the formation of the cyclohexyl carbocation.[5][11] Higher temperatures provide the necessary activation energy for elimination to dominate over substitution. In the Williamson synthesis, this is less common but can occur if a bulky base is used with a secondary alkyl halide; however, with a methyl halide, this pathway is negligible.[2][12][13]

dot

Dicyclohexyl_Ether_Formation cluster_main Desired Pathway cluster_side Side Reaction Carbocation Cyclohexyl Carbocation Dicyclohexyl_Ether Dicyclohexyl Ether (Side Product) Carbocation->Dicyclohexyl_Ether + Cyclohexanol Desired_Ether Cyclohexyl Methyl Ether (Desired Product) Carbocation->Desired_Ether + Methanol Cyclohexanol Cyclohexanol (Nucleophile) Methanol Methanol (Nucleophile)

Caption: Nucleophilic competition leading to dicyclohexyl ether formation.

Solutions to Minimize Dicyclohexyl Ether:

  • Use a Large Excess of Methanol: The most effective strategy is to use methanol as the limiting reagent's solvent. By ensuring a large molar excess of methanol, you statistically favor it acting as the nucleophile over cyclohexanol. A 10- to 20-fold excess is common.

  • Maintain a Low Concentration of Cyclohexanol: If using a co-solvent, add the cyclohexanol slowly to the reaction mixture containing methanol and the acid catalyst. This keeps the instantaneous concentration of the cyclohexanol nucleophile low.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of Cyclohexyl Methyl Ether

This protocol prioritizes high yield and purity by avoiding carbocation intermediates.

Materials:

  • Cyclohexanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. While stirring, slowly add anhydrous cyclohexanol (1.0 equivalent) dissolved in THF via the dropping funnel over 20-30 minutes. The reaction is exothermic and will produce hydrogen gas; ensure proper venting.

  • Reaction Progress: After the addition is complete, gently heat the mixture to 40-50°C for 1 hour to ensure complete deprotonation. The formation of the sodium cyclohexoxide is usually indicated by the cessation of gas evolution.

  • Methylation: Cool the mixture to 0°C using an ice bath. Slowly add methyl iodide (1.1 equivalents) via the dropping funnel. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/GC analysis indicates the consumption of cyclohexanol.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Purification: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product can be purified by fractional distillation to yield pure cyclohexyl methyl ether (B.P. ~134-136°C).

Protocol 2: Minimizing Side Reactions in Acid-Catalyzed Methoxylation

This protocol focuses on kinetic control to favor the desired substitution product.

Materials:

  • Cyclohexanol

  • Methanol (anhydrous)

  • Phosphoric Acid (85%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol (1.0 equivalent) and a large excess of anhydrous methanol (15-20 equivalents).

  • Catalyst Addition: Cool the solution in an ice bath. While stirring vigorously, add phosphoric acid (0.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by GC. If the reaction is slow, gentle heating to 35-40°C can be applied, but this may slightly increase cyclohexene formation.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Add water and extract the product with a nonpolar solvent like hexanes or diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent via rotary evaporation.

  • Final Purification: The product should be purified by fractional distillation to separate it from unreacted cyclohexanol and any cyclohexene byproduct.

References

  • University of Colorado, Boulder. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Department of Chemistry.
  • Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol.
  • SSERC. (n.d.). Preparation of cyclohexene.
  • UKEssays. (2017). Synthesis of Cyclohexene from Cyclohexanol.
  • Pasto, D., Johnson, C., & Miller, M. (2003). Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). Adapted from Experiments and Techniques in Organic Chemistry.
  • Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?
  • Chegg. (2017). Dicyclohexyl ether is one potential byproduct that could be formed during the sulfuric-acid catalyzed dehydration of cyclohexanol.
  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Preparation of cyclohexene from cyclohexanol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • One Part of Chemistry. (2011). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • CSUN Chemistry. (2020). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. YouTube.
  • Kedrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. YouTube.
  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism.
  • o-chem.com. (2010). Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. YouTube.
  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report.

Sources

Characterization of unexpected byproducts in 3-Methoxycyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of 3-Methoxycyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental observations and offering robust troubleshooting strategies.

Introduction: Common Synthetic Pathways

The synthesis of this compound is primarily achieved through two major routes: the reduction of the corresponding ketone, 3-methoxycyclohexanone, or the catalytic hydrogenation of 3-methoxyphenol. Both pathways are effective but present unique challenges regarding yield, purity, and stereoselectivity. This guide will address issues stemming from both approaches.

Frequently Asked Questions (FAQs)

General Issues & Characterization

Question 1: My final product shows two major peaks with the same mass in the GC-MS analysis. What are they?

Answer: You are observing diastereomers of this compound: the cis and trans isomers. The reduction of the planar carbonyl group in 3-methoxycyclohexanone creates a new stereocenter at the C1 position (the hydroxyl group). Depending on whether the hydride attacks from the axial or equatorial face of the cyclohexanone ring, you will form either the cis or trans product, respectively.[1] The ratio of these isomers is highly dependent on the reaction conditions.

  • Causality: The facial selectivity of the hydride attack is governed by a combination of steric hindrance and electronic effects.[2] Bulky reducing agents tend to favor equatorial attack to avoid steric clashes, leading to the axial alcohol (cis isomer if the methoxy group is equatorial). Smaller reducing agents, like NaBH₄, often favor axial attack to avoid torsional strain, yielding the equatorial alcohol (trans isomer).[1][3]

Question 2: I have an unexpected peak in my ¹H NMR spectrum around δ 5.5-6.0 ppm. What could this be?

Answer: A signal in this region typically indicates the presence of vinylic protons, suggesting an elimination byproduct such as 3-methoxycyclohex-1-ene or 4-methoxycyclohex-1-ene .

  • Causality: This can occur if your reaction or work-up conditions are too harsh. The presence of strong acid or base, particularly at elevated temperatures, can catalyze the dehydration of the alcohol product. The hydroxyl group can be protonated to form a good leaving group (water), followed by elimination.

Question 3: My overall yield is significantly lower than expected, and the crude material is a complex mixture. Where should I start troubleshooting?

Answer: Low yields in these syntheses often point to one of three areas: incomplete reaction, degradation of starting material/product, or inefficient work-up and purification.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material is consumed.

  • Degradation: As mentioned, harsh pH or high temperatures can lead to side reactions like elimination. Additionally, if you are performing a catalytic hydrogenation of 3-methoxyphenol, side reactions like demethoxylation (loss of the -OCH₃ group) to form cyclohexanol can occur.[4]

  • Work-up/Purification: Ensure your extraction protocol is efficient. This compound has some water solubility, so multiple extractions with an appropriate organic solvent and salting out the aqueous layer with brine can improve recovery.

Troubleshooting Guide 1: Reduction of 3-Methoxycyclohexanone

This is the most common laboratory-scale synthesis. The primary challenges involve controlling the stereochemical outcome and preventing side reactions.

Workflow: Ketone Reduction Pathway

G cluster_start Starting Material cluster_reaction Reduction Step cluster_products Primary Products cluster_byproducts Potential Byproducts A 3-Methoxycyclohexanone B Add Reducing Agent (e.g., NaBH₄, LiAlH₄) in appropriate solvent A->B Reaction Initiation C cis-3-Methoxycyclohexan-1-ol B->C Axial Attack D trans-3-Methoxycyclohexan-1-ol B->D Equatorial Attack E Unreacted Ketone (Incomplete Reaction) B->E Insufficient Reagent/ Short Reaction Time F Methoxycyclohexene (Elimination) C->F Harsh Work-up (Acid/Heat) D->F Harsh Work-up (Acid/Heat)

Caption: Synthetic workflow for the reduction of 3-methoxycyclohexanone.

Issue EncounteredPlausible Scientific Cause(s)Recommended Solution(s)
Poor Diastereoselectivity (Near 1:1 cis/trans ratio) The chosen reducing agent and solvent system do not offer significant facial selectivity for this specific substrate. Steric and electronic directing effects are minimal.To favor the thermodynamically more stable equatorial alcohol (trans isomer), use a small hydride reagent like NaBH₄ in a protic solvent (e.g., methanol, ethanol).[5] To favor the axial alcohol (cis isomer), use a bulkier reducing agent like L-Selectride® (lithium tri-sec-butylborohydride).[1]
Presence of Unreacted 3-Methoxycyclohexanone 1. Insufficient Reducing Agent: The molar equivalents of the hydride were not enough to fully reduce the ketone. 2. Decomposition of Reagent: NaBH₄ can decompose in acidic media or react slowly with protic solvents, reducing its effective concentration.[6]1. Increase the molar equivalents of the reducing agent (e.g., use 1.5-2.0 eq). 2. Add the NaBH₄ in portions to the cooled reaction mixture to control its decomposition and maintain an effective concentration throughout the reaction. Monitor reaction completion by TLC before work-up.
Formation of Methoxycyclohexene The aqueous work-up was performed with a strong acid, or the distillation for purification was conducted at too high a temperature ("pot temperature"), causing acid-catalyzed dehydration of the alcohol product.Use a mild acid (e.g., saturated NH₄Cl solution) for quenching the reaction. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

Troubleshooting Guide 2: Catalytic Hydrogenation of 3-Methoxyphenol

This route is often used for larger-scale synthesis but is prone to issues of chemoselectivity, as both the aromatic ring and the methoxy group can react.

Mechanism: Hydrogenation & Key Side Reactions

G cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_intermediates Intermediates cluster_products Desired Product cluster_byproducts Key Byproducts A 3-Methoxyphenol B H₂, Catalyst (e.g., Rh/C, Pd/C) Solvent, Pressure, Temp A->B Reaction Start C 3-Methoxycyclohexanone B->C Partial Hydrogenation E Cyclohexanol (Demethoxylation) B->E Hydrogenolysis of C-O bond F Cyclohexane (Over-reduction/ Hydrodeoxygenation) B->F Direct Hydrodeoxygenation D This compound C->D Full Hydrogenation of Carbonyl D->F Hydrogenolysis of C-O bond

Caption: Reaction pathways in the hydrogenation of 3-methoxyphenol.

Issue EncounteredPlausible Scientific Cause(s)Recommended Solution(s)
Significant amount of Cyclohexanol detected Demethoxylation: The catalyst and conditions used are promoting hydrogenolysis of the C-O bond of the methoxy group. This is more common with catalysts like Palladium on Carbon (Pd/C) at higher temperatures.[4][7]Switch to a Rhodium-based catalyst (e.g., Rh/C or Rh/Al₂O₃), which is often more selective for arene hydrogenation over hydrogenolysis.[8] Conduct the reaction at lower temperatures and pressures to reduce the likelihood of C-O bond cleavage.
Reaction stalls at 3-Methoxycyclohexanone The catalyst activity is insufficient to reduce the intermediate ketone under the chosen conditions. Some catalysts are more effective for arene hydrogenation than for ketone reduction.Increase the hydrogen pressure and/or reaction temperature moderately. A sequential approach can also be effective: first, perform the hydrogenation under conditions optimized for arene reduction, then, after confirming the formation of the ketone, add a second catalyst or change conditions to favor ketone reduction.
Formation of Cyclohexane Over-reduction/Hydrodeoxygenation: The reaction conditions (high temperature, high pressure, long reaction time) are too harsh, leading to the complete removal of both oxygen functional groups.Reduce the severity of the reaction conditions: lower the H₂ pressure, decrease the temperature, and monitor the reaction closely to stop it once the desired product is formed. Use a catalyst with lower hydrogenolysis activity.

Appendices

Appendix A: Analytical Data Summary

The following table provides hypothetical, yet characteristic, analytical data to aid in the identification of the main products and potential byproducts during GC-MS and NMR analysis.

CompoundRetention Time (GC)Key Mass Fragments (m/z)¹H NMR (δ, ppm) Key Signals¹³C NMR (δ, ppm) Key Signals
trans-3-Methoxycyclohexan-1-olLower130 (M+), 112, 98, 87, 71~3.8-4.0 (broad s, -OH), ~3.5-3.7 (m, H1), ~3.3 (s, -OCH₃)~70 (C1), ~78 (C3), ~56 (-OCH₃)
cis-3-Methoxycyclohexan-1-olHigher130 (M+), 112, 98, 87, 71~3.8-4.0 (broad s, -OH), ~3.9-4.1 (m, H1), ~3.3 (s, -OCH₃)~66 (C1), ~75 (C3), ~56 (-OCH₃)
3-MethoxycyclohexanoneIntermediate128 (M+), 97, 85, 70~3.8 (m, H3), ~3.35 (s, -OCH₃), ~2.0-2.5 (m, ring CH₂)~210 (C=O), ~75 (C3), ~56 (-OCH₃)
3-Methoxycyclohex-1-eneLower112 (M+), 97, 81~5.7-5.9 (m, vinylic H), ~3.3 (s, -OCH₃)~125-130 (vinylic C), ~75 (C3), ~56 (-OCH₃)
CyclohexanolLower100 (M+), 82, 57~3.6 (m, H1)~70 (C1)

Note: Absolute retention times and chemical shifts are dependent on the specific analytical method, instrument, and solvent used. This table is for qualitative comparison.[6][9][10]

Appendix B: Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-Methoxycyclohexanone with NaBH₄

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxycyclohexanone (1.0 eq) in anhydrous methanol (5-10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Work-up: Cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to separate diastereomers if required.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate. Dry the organic layer over a small amount of anhydrous Na₂SO₄.

  • Injection: Inject 1 µL of the dried organic solution into the GC-MS.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a known library (e.g., NIST) and their retention times with authentic standards if available.[6]

References

  • Not Voodoo. (2016, December 29). Most stable conformational isomer of this compound. Chemistry Stack Exchange. [Link]
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 3-Methoxycyclohexanone Reaction Mixtures. BenchChem.
  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link] (Note: Specific article not provided in search result, linking to journal).
  • Li, J., Hu, X., Wang, J., Yu, K., Geng, S., & Meng, X. (2022). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 37(3), 2106004.
  • Wipf, P., et al. (1991). Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Journal of the American Chemical Society, 113(13), 5018-5027.
  • Smith, A. B., et al. (2015). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 80(1), 399-408.
  • Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(9), 1308-1313.
  • Kim, S., Moon, Y. C., & Ahn, K. H. (1982). The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. The Journal of Organic Chemistry, 47(23), 4581-4582.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
  • University of Wisconsin. (Date unknown). CHEM 330 Topics Discussed on Oct 19. [Link] (Note: Deep link unavailable, linking to department).
  • Reaction profile of 4-methoxyphenol hydrogenation. (2019).
  • Kelly, G. J., et al. (2019). Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2- Methylcyclohexanone and 3-. BenchChem.
  • A-Level Chemistry. NMR Spectroscopy Questions. [Link] (Note: Specific document not provided, linking to general resource).

Sources

Technical Support Center: Scaling up 3-Methoxycyclohexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals facing the challenges of scaling the synthesis of 3-Methoxycyclohexan-1-ol from the laboratory bench to pilot or production scale. We will focus on the most common and scalable synthetic route: the reduction of 3-methoxycyclohexanone. This document provides field-proven insights, troubleshooting protocols, and quantitative comparisons to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most industrially viable synthetic route for this compound?

The most direct and widely adopted route is the reduction of the corresponding ketone, 3-methoxycyclohexanone. This precursor is readily available, and the reduction is a high-yielding transformation. Two primary methods are employed for this reduction: chemical reduction with sodium borohydride (NaBH₄) and catalytic hydrogenation. The choice between them depends on available equipment, safety infrastructure, and cost considerations.

Q2: Which reduction method, NaBH₄ or catalytic hydrogenation, is better suited for large-scale synthesis?

There is no single "better" method; the optimal choice is dictated by specific process constraints and capabilities. In our experience, a thorough evaluation of the trade-offs is critical.

FeatureSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation
Equipment Standard glass-lined or stainless steel reactors.High-pressure rated reactor (autoclave/hydrogenator).
Safety High Exothermicity: Reaction is highly exothermic and can lead to runaways if not controlled.[1] Flammable Gas: Reacts with protic solvents to evolve H₂ gas, requiring careful venting.[2][3] Reagent Hazard: NaBH₄ is toxic and corrosive.[2][4]High-Pressure H₂: Requires specialized handling and infrastructure to mitigate explosion risk. Pyrophoric Catalysts: Catalysts (e.g., Raney Ni, dry Pd/C) can be pyrophoric and must be handled under an inert atmosphere.
Scalability Good, but heat transfer limitations in very large reactors can be a significant challenge.[5]Excellent; often preferred for very large, continuous, or semi-continuous processes.
Work-up Involves quenching excess reagent and managing aqueous borate salt waste streams.Simple filtration to remove the heterogeneous catalyst. The catalyst can often be recycled.[6]
Selectivity Generally very high for reducing ketones to alcohols without affecting other functional groups.[1]Can be highly selective, but over-reduction to methoxycyclohexane is a potential side reaction that must be optimized against.[7]
Cost Reagent can be a significant cost driver at large scale.Higher initial capital cost for equipment, but lower reagent cost and potential for catalyst recycling.

Q3: What are the critical safety considerations I must address before scaling up?

  • Thermal Hazard Analysis: The reduction of a ketone with NaBH₄ is extremely exothermic, with a heat of reaction around -150 kcal/mol.[1] A runaway reaction is a severe risk. It is imperative to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow, maximum temperature of synthetic reaction (MTSR), and cooling requirements for your specific conditions.

  • Hydrogen Management: Both methods produce or use hydrogen gas. For NaBH₄ reductions, ensure the reactor is equipped with adequate venting to handle the hydrogen evolved during the reaction and quench. For catalytic hydrogenation, a dedicated, pressure-rated facility with appropriate gas detection and safety interlocks is mandatory.

  • Reagent and Catalyst Handling: Develop strict Standard Operating Procedures (SOPs) for handling large quantities of NaBH₄[2][8] or pyrophoric hydrogenation catalysts. This includes use of appropriate personal protective equipment (PPE), inert atmosphere techniques (e.g., glovebox or nitrogen purging), and spill response kits.[9]

Q4: How can I effectively monitor reaction completion at scale?

Relying on Thin Layer Chromatography (TLC) is not practical for in-process monitoring in a large reactor. Instead, utilize in-process controls (IPCs) that provide quantitative data:

  • Gas Chromatography (GC): The most common method. A small, quenched sample from the reaction mixture can be quickly analyzed to determine the ratio of starting ketone to product alcohol.

  • High-Performance Liquid Chromatography (HPLC): Useful if the compounds are not volatile or are thermally labile.

  • Infrared (IR) Spectroscopy: An in-situ IR probe can monitor the disappearance of the ketone carbonyl peak (~1715 cm⁻¹) in real-time.

Troubleshooting Guide: Sodium Borohydride Reduction at Scale

Problem 1: Poor or Uncontrollable Exotherm (Runaway Reaction)
  • Symptoms: Rapid, unexpected temperature increase that overwhelms the reactor's cooling system; pressure build-up from solvent boiling and accelerated hydrogen evolution.

  • Probable Causes:

    • Too Rapid Reagent Addition: Adding the NaBH₄ solution too quickly does not allow sufficient time for heat removal.

    • Inadequate Cooling: The reactor's cooling capacity is insufficient for the batch size and addition rate. The surface-area-to-volume ratio decreases significantly as scale increases.[5]

    • Poor Mixing: Inefficient agitation creates localized "hot spots" where the reaction rate is much higher.

  • Solutions & Prophylactic Measures:

    • Controlled Addition: Switch from a batch addition to a semi-batch process. Add the NaBH₄ solution subsurface via a dosing pump over several hours. The addition rate should be directly tied to the reactor's ability to maintain the target temperature.

    • Verify Cooling Capacity: Calculate the theoretical heat evolution for the planned batch size and confirm that the reactor's heat transfer capabilities are sufficient, with a safety margin.

    • Optimize Agitation: Use a properly designed impeller (e.g., pitched-blade turbine) and ensure agitation speed is sufficient to maintain a homogenous mixture without splashing. Baffles within the reactor are critical for preventing vortexing and improving mixing efficiency.

Problem 2: Low Yield and Incomplete Conversion
  • Symptoms: IPC analysis (GC/HPLC) shows significant unreacted 3-methoxycyclohexanone after a reasonable reaction time.

  • Probable Causes:

    • Stoichiometric Miscalculation: Simple error in calculating reagent amounts for the scaled-up batch.

    • NaBH₄ Degradation: Sodium borohydride hydrolyzes in neutral or acidic water and alcohols, consuming the reagent before it can reduce the ketone.[1][2]

  • Solutions & Prophylactic Measures:

    • Use a Slight Excess: On scale, it is common practice to use a slight excess (e.g., 1.1-1.3 equivalents) of NaBH₄ to drive the reaction to completion.

    • Stabilize the NaBH₄ Solution: The hydrolysis of NaBH₄ is significantly slowed under basic conditions. Preparing the NaBH₄ solution in aqueous sodium hydroxide (e.g., to a pH of ~12) dramatically improves its stability and ensures the reagent is available for the desired reduction.[1]

Problem 3: Difficult Work-up and Product Isolation
  • Symptoms: Excessive foaming or gas evolution during the acid quench; formation of gelatinous precipitates (borate salts) that complicate extractions.

  • Probable Causes:

    • Rapid Quench: Adding acid too quickly to the cold, basic reaction mixture causes a violent decomposition of residual NaBH₄ and rapid neutralization.

    • Incorrect pH during Extraction: Boric acid and its salts have variable solubility depending on pH, which can lead to emulsions or solid precipitates at the aqueous-organic interface.

  • Solutions & Prophylactic Measures:

    • Controlled Quench: Cool the reaction mixture (e.g., 0-10°C) and slowly add a mild acid like acetic acid or dilute HCl. Maintain good agitation and monitor the temperature and gas evolution.

    • pH Adjustment: After the quench, adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) before extraction. This helps keep the borate species soluble in the aqueous phase.

    • Solvent Choice: Use an extraction solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) that has low water solubility to minimize emulsion formation. A brine wash can further help break up any emulsions that do form.

Experimental Protocols & Visualizations

Protocol: Scaled-Up Synthesis via NaBH₄ Reduction (1 kg Scale Example)

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

  • Reactor Preparation:

    • Inert a 50 L glass-lined reactor by purging with nitrogen.

    • Charge the reactor with 3-methoxycyclohexanone (1.0 kg, 7.8 mol) and methanol (10 L).

    • Begin agitation and cool the solution to 0-5°C.

  • Reducing Agent Preparation:

    • In a separate vessel, dissolve sodium borohydride (177 g, 4.68 mol, 0.6 eq) in a pre-chilled (0-5°C) solution of 1% aqueous sodium hydroxide (2 L). Note: The use of fewer equivalents is possible due to the hydride efficiency of NaBH₄, but must be optimized.

  • Controlled Addition:

    • Slowly add the NaBH₄ solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction & Monitoring:

    • Once the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours.

    • Take a sample for IPC (GC analysis) to confirm the disappearance of the starting ketone (<1% remaining).

  • Reaction Quench:

    • Slowly add 10% aqueous acetic acid to the reactor, maintaining the temperature below 15°C, until gas evolution ceases and the pH is ~6-7.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water (5 L) and methyl tert-butyl ether (MTBE) (10 L) to the residue. Agitate and allow the layers to separate.

    • Separate the lower aqueous layer. Extract the aqueous layer again with MTBE (5 L).

    • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification:

    • Purify the crude oil by vacuum distillation to obtain the final product.

Diagrams

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Inert Reactor & Charge Ketone/Solvent R1 Cool Reactor to 0-5°C P1->R1 P2 Prepare Stabilized NaBH4 Solution R2 Controlled Addition of NaBH4 Solution (T < 10°C) P2->R2 R1->R2 R3 Stir & Monitor with IPC (GC) R2->R3 W1 Controlled Quench with Acetic Acid R3->W1 W2 Solvent Swap & Extraction W1->W2 W3 Brine Wash & Dry W2->W3 W4 Concentration W3->W4 W5 Vacuum Distillation W4->W5

Caption: Workflow for scaled-up NaBH₄ reduction.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Detected Q1 Was NaBH4 solution stabilized with NaOH? Start->Q1 A1_No Implement Stabilization Protocol: Prepare NaBH4 in dilute NaOH solution. Q1->A1_No No Q2 Was a stoichiometric excess of NaBH4 used? Q1->Q2 Yes A1_No->Q2 A2_No Increase stoichiometry to 1.1-1.3 eq. Re-validate at small scale first. Q2->A2_No No Q3 Are there impurities in the starting ketone? Q2->Q3 Yes A2_No->Q3 A3_Yes Re-purify starting material. Consider acidic impurities that consume reagent. Q3->A3_Yes Yes End Problem Resolved Q3->End No A3_Yes->End

Caption: Troubleshooting logic for low reaction yield.

References

  • IChemE. Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134.
  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. (2012).
  • Szabo-Scandic. Safety Data Sheet: Sodium borohydride.
  • Quora. How do organic chemists prepare sodium hydride for reaction? (2017).
  • University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. (2012).
  • Wikipedia. Sodium hydride.
  • Organic Chemistry. Sodium Hydride - Common Organic Chemistry.
  • ChemicalBook. 1-(3-METHOXYPHENYL)CYCLOHEXANOL synthesis.
  • Quora. Is sodium borohydride dangerous to be used in a lab? (2021).
  • Ohio State University Chemistry Department. Sodium Borohydride SOP.
  • BenchChem. Technical Support Center: Efficient Hydrogenation of 3-Methylcyclohex-3-en-1-one. (2025).
  • Google Patents. Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol. CN1868988A.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • ResearchGate. Reaction profile of 4-methoxyphenol hydrogenation. (2014).
  • BenchChem. Challenges in the scale-up of 1-Chloro-1-methylcyclohexane synthesis. (2025).
  • BenchChem. Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate. (2025).
  • PubMed Central. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate... (2021).
  • Organic Syntheses. Org. Syn. Coll. Vol. 6, 951.

Sources

Moisture sensitivity of reagents used in 3-Methoxycyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Moisture-Sensitive Reagents in Ketone Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycyclohexan-1-ol. As Senior Application Scientists, we understand that success in the laboratory hinges on mastering the details. The reduction of 3-methoxycyclohexanone is a fundamental transformation, yet its efficiency and safety are critically dependent on the rigorous exclusion of water from the reaction system.

The primary reagents for this synthesis, powerful hydride donors like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄ or LAH), are highly reactive towards protic sources, especially water. This guide provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common failures, and ensuring the integrity and safety of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is moisture so critical to control when using hydride reducing agents like NaBH₄ and LiAlH₄?

Controlling moisture is paramount because water reacts destructively with metal hydride reagents in a highly exothermic and often violent manner.[1][2] This reaction has two primary negative consequences for your synthesis:

  • Reagent Consumption and Yield Loss: Both NaBH₄ and LiAlH₄ react with water to produce hydrogen gas (H₂) and metal hydroxides/borates.[3][4] Each molecule of water that enters your reaction will consume a molecule of your active hydride reagent, rendering it unavailable for the reduction of your target ketone, 3-methoxycyclohexanone. This directly leads to lower yields or complete reaction failure.

  • Safety Hazards: The reaction with water is rapid and releases significant heat, which can cause the solvent to boil violently.[5] More critically, it generates flammable hydrogen gas.[6] In the case of the highly reactive LiAlH₄, the heat generated can be sufficient to ignite the hydrogen, leading to a fire or explosion.[1][6]

Q2: I've noticed that Sodium Borohydride (NaBH₄) is sometimes used in methanol or even water, while LiAlH₄ must be used in anhydrous ethers. Why the difference?

This is an excellent question that highlights the difference in reactivity between the two most common hydride reagents.

  • Sodium Borohydride (NaBH₄): This reagent is a milder reducing agent. While it does react with protic solvents like methanol and water, the reaction is significantly slower, especially in neutral or basic conditions.[4] In fact, using methanol as a solvent is common for NaBH₄ reductions.[4] The NaBH₄-methanol system can even reduce esters, a transformation that is typically slow.[7][8] The hydrolysis of NaBH₄ can be further suppressed by adding a small amount of a base like sodium hydroxide, increasing its stability in aqueous solutions.[9]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a far more powerful and less selective reducing agent. It reacts violently and immediately with water and alcohols.[1][10] Therefore, it must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF). Using LAH with a protic solvent is extremely dangerous and will lead to a violent release of hydrogen gas and heat.[6]

Q3: What are the primary signs that my reagents or solvents have been contaminated with moisture?

There are several indicators, both before and during the reaction:

  • Reagent Appearance: Anhydrous powders like LiAlH₄ and NaBH₄ should be fine, free-flowing powders.[3][5] Clumping or the formation of hard chunks can indicate that the reagent has been exposed to moisture and has partially hydrolyzed.

  • During Reagent Addition: When adding the hydride reagent to your anhydrous solvent, you should observe minimal gas evolution. Vigorous bubbling or fizzing upon addition to the solvent (before the ketone is added) is a clear sign that the solvent is wet.

  • Thermal Runaway: An unexpectedly rapid increase in temperature upon reagent addition can signal a reaction with water.

  • Poor Yield: If the reaction appears to proceed smoothly but the final yield of this compound is low, it is highly probable that water in the solvent or on the glassware consumed a significant portion of the hydride reagent.

Troubleshooting Guide: Common Synthesis Failures

This section addresses specific issues you may encounter during the reduction of 3-methoxycyclohexanone and connects them to moisture-related causes.

Symptom / Observation Probable Moisture-Related Cause Recommended Solution & Rationale
Low or No Product Yield Gross moisture contamination. Water in the solvent, on the glassware, or in the starting ketone consumed the hydride reagent before it could react with the substrate.1. Rigorously Dry Solvents: Use freshly distilled solvents over a suitable drying agent (e.g., Na/benzophenone for THF/ether) or purchase high-quality anhydrous solvents and use them immediately after opening. 2. Flame-Dry Glassware: Assemble all glassware and flame-dry it under vacuum or a strong flow of inert gas (Nitrogen/Argon) to remove adsorbed water. Allow to cool under an inert atmosphere. 3. Use an Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of Nitrogen or Argon.
Reaction Stalls (TLC/GC analysis shows incomplete conversion) Insufficient active reagent. This is a more subtle version of the above. A small amount of water may have consumed just enough reagent to prevent the reaction from going to completion.1. Re-evaluate Reagent Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent to account for any minor, unavoidable moisture. 2. Check Reagent Quality: If the reagent is old or has been opened multiple times, its potency may be compromised. Consider titrating the hydride solution or using a fresh bottle.
Violent Bubbling & Exotherm Upon Reagent Addition Significant water in the reaction solvent. The hydride is reacting rapidly with water instead of your substrate.STOP THE REACTION SAFELY. If controllable, cool the flask in an ice bath. If it becomes too vigorous, remove the ice bath and prepare for quenching. DO NOT add more reagents. This is a clear indication that your solvent is not anhydrous. The entire setup must be aborted and prepared again with properly dried materials.
Formation of Unexpected Byproducts Incomplete reduction or side reactions. While less common, moisture can affect the reaction environment. For instance, the formation of hydroxides from the reaction with water can alter the basicity of the medium, potentially leading to side reactions depending on the substrate.Ensure a truly inert and anhydrous environment. This minimizes all variables except the desired reduction pathway. Purify the starting 3-methoxycyclohexanone to ensure no acidic or protic impurities are present.
Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.

G start Reaction Failure: Low/No Yield or Stall check_solvent Was the solvent certified anhydrous OR freshly distilled? start->check_solvent check_glassware Was all glassware flame-dried under inert gas? check_solvent->check_glassware Yes solve_solvent Solution: Use properly dried/distilled solvent. check_solvent->solve_solvent No check_atmosphere Was a positive pressure of N2 or Ar maintained throughout? check_glassware->check_atmosphere Yes solve_glassware Solution: Properly flame-dry all glassware before use. check_glassware->solve_glassware No check_reagent Is the hydride reagent a free-flowing powder? (Not clumped) check_atmosphere->check_reagent Yes solve_atmosphere Solution: Improve inert atmosphere technique. Check for leaks. check_atmosphere->solve_atmosphere No check_reagent->start Yes (Re-evaluate other parameters) solve_reagent Solution: Use a fresh bottle of reagent or titrate to determine active concentration. check_reagent->solve_reagent No

Caption: Troubleshooting workflow for failed ketone reduction.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Anhydrous Conditions

This protocol is essential for reactions involving highly moisture-sensitive reagents like LiAlH₄.

  • Glassware Preparation: Assemble the reaction flask (a three-necked, round-bottom flask is ideal), addition funnel, and condenser. Ensure all joints are clean and well-fitting.

  • Flame-Drying: Heat the assembled glassware evenly with a heat gun or a gentle blue Bunsen flame under a vacuum or a strong flow of nitrogen or argon. Pay special attention to the joints.

    • Causality: Glass surfaces are hygroscopic and adsorb a thin layer of water from the atmosphere. Heating under vacuum/inert gas removes this water.

  • Cooling: Allow the glassware to cool completely to room temperature under a continuous positive pressure of inert gas. This prevents moist air from being drawn back into the flask as it cools.

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire experiment. This can be achieved using a gas bubbler or a balloon filled with the inert gas.

    • Self-Validation: A slow, steady bubble rate (1-2 bubbles per second) in the bubbler confirms a positive pressure and an intact, leak-free system.

Workflow for Anhydrous Reaction Setup

G cluster_prep Preparation Phase cluster_reaction Reaction Phase a Assemble Clean, Dry Glassware b Flame-Dry Under Vacuum or N2/Ar Flow a->b c Cool to Room Temp Under N2/Ar b->c d Add Anhydrous Solvent via Syringe/Cannula c->d Maintain Positive N2/Ar Pressure e Add Reactants (e.g., Ketone) d->e f Cool to Reaction Temp (e.g., Ice Bath) e->f g Add Hydride Reagent (Solid or Solution) f->g h Reaction Complete g->h Monitor Reaction (TLC/GC)

Caption: Workflow for setting up an anhydrous reaction.

Protocol 2: Safe Handling and Quenching of LiAlH₄

WARNING: LiAlH₄ reacts violently with water. Always wear appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[1] Work inside a chemical fume hood and have a Class D fire extinguisher or a bucket of dry sand readily available.[1]

  • Dispensing: If using solid LiAlH₄, weigh it quickly in a dry, inert atmosphere (e.g., a glovebox or under a blanket of argon).[11] Transfer it to the reaction flask via a powder funnel. If using a solution, transfer it via a dry, nitrogen-flushed syringe.[6]

  • Reaction Quenching (Fieser Method): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Quench the excess LiAlH₄ by the slow, dropwise, and sequential addition of the following: a. "X" mL of Ethyl Acetate (to consume the bulk of the unreacted hydride). b. "Y" mL of water. c. "Y" mL of 15% aqueous NaOH. d. "3Y" mL of water.

    • Rationale: This specific sequence (known as the Fieser workup) is designed to carefully control the reaction of excess hydride and produce a granular, easily filterable precipitate of aluminum salts, simplifying product isolation. The initial addition of ethyl acetate is a less vigorous reaction than direct water addition. The subsequent addition of water and NaOH solution helps to precipitate the aluminum salts.

  • Workup: After the additions are complete, remove the ice bath and stir the resulting slurry vigorously for 15-30 minutes. The mixture should separate into a clear organic layer and a white, granular solid. Filter the solid and wash it thoroughly with the reaction solvent (e.g., THF or diethyl ether). The product, this compound, will be in the combined organic filtrate.

References

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
  • Sciencemadness Wiki. (2019). Sodium methoxide.
  • Alkali Metals Ltd. (n.d.). Material Safety Data Sheet Sodium Methoxide (Powder).
  • PubChem. (n.d.). Sodium Methoxide.
  • Beacon Bin Science (Dr. Aman). (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
  • ResearchGate. (2019). The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications.
  • MDPI. (2022). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules.
  • ACS Publications. (2011). Organic Synthesis “On Water”. Chemical Reviews.
  • University of California Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
  • Wikipedia. (n.d.). Sodium borohydride.
  • ACS Publications. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry.
  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride.
  • ResearchGate. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride.

Sources

Validation & Comparative

A Comparative Analysis of 3-Methoxycyclohexan-1-ol and 2-methoxycyclohexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-Methoxycyclohexan-1-ol and 2-methoxycyclohexanol, two important positional isomers with distinct chemical properties and applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and detailed protocols to inform experimental design and synthetic strategies.

Introduction: The Significance of Positional Isomerism in Methoxycyclohexanols

This compound and 2-methoxycyclohexanol are alicyclic compounds that, while sharing the same molecular formula (C7H14O2) and molecular weight (130.18 g/mol ), exhibit divergent physicochemical properties and reactivity due to the different placement of the methoxy group relative to the hydroxyl group on the cyclohexane ring.[1][2][3] This seemingly subtle structural difference has profound implications for their utility as intermediates in organic synthesis, particularly in the pharmaceutical and fragrance industries.[4][5] Understanding these differences is paramount for selecting the appropriate isomer for a specific application and for optimizing reaction conditions.

The relative positions of the hydroxyl and methoxy groups influence factors such as intramolecular hydrogen bonding, steric hindrance, and electronic effects, which in turn dictate their behavior in chemical reactions. For instance, the proximity of the methoxy group to the hydroxyl group in 2-methoxycyclohexanol can lead to different stereochemical outcomes in reactions compared to the more separated functional groups in this compound.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2-methoxycyclohexanol is presented below. These properties are critical for predicting their behavior in various solvents and reaction conditions.

PropertyThis compound2-methoxycyclohexanol
Molecular Formula C7H14O2[2]C7H14O2[1]
Molecular Weight 130.18 g/mol [2]130.18 g/mol [1]
Boiling Point Not explicitly available185-198 °C at 760 mmHg[6][7]
Density Not explicitly available~1 g/mL at 25 °C[5][7]
Refractive Index (n20/D) Not explicitly available~1.46[5][6]
LogP 0.7[2][8]0.93630[5][6]
Topological Polar Surface Area 29.5 Ų[2][8]29.46 Ų[5][6]

Note: The properties of this compound are less extensively documented in readily available sources compared to its 2-methoxy counterpart.

The slight difference in the predicted octanol-water partition coefficient (LogP) suggests subtle variations in their lipophilicity, which can be a critical parameter in drug design and development.

Stereoisomerism: A Key Differentiator

Both this compound and 2-methoxycyclohexanol can exist as cis and trans diastereomers due to the substituted cyclohexane ring.[9] The spatial arrangement of the methoxy and hydroxyl groups as either on the same side (cis) or opposite sides (trans) of the ring significantly impacts their physical properties and reactivity.[9][10] It is crucial for researchers to consider the specific stereoisomer they are working with, as this can influence the outcome of stereoselective reactions.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to these isomers often start from different precursors, reflecting their distinct substitution patterns.

Synthesis of this compound: A common approach to synthesizing 3-substituted cyclohexanols involves the reduction of the corresponding ketone. For instance, 3-methoxycyclohexanone can be reduced to this compound.[11] Another strategy involves the protection of one hydroxyl group in a diol followed by functionalization.

Synthesis of 2-methoxycyclohexanol: The synthesis of 2-methoxycyclohexanol can be achieved through several methods, including the hydrogenation of guaiacol (2-methoxyphenol), a lignin-derived compound.[12][13] This route is of particular interest in the context of green chemistry and biomass valorization. Another approach involves the reaction of cyclohexene with hydrogen peroxide and methanol in the presence of a suitable catalyst.[14]

Comparative Reactivity: The hydroxyl group in both isomers can undergo typical alcohol reactions such as oxidation to the corresponding ketone, esterification, and etherification.[15] However, the proximity of the methoxy group in 2-methoxycyclohexanol can influence the rate and selectivity of these reactions through steric and electronic effects.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxycyclohexanol via Hydrogenation of Guaiacol

This protocol is a generalized procedure based on the principles of catalytic hydrogenation of phenolic compounds.[12][13]

Materials:

  • Guaiacol

  • Supported Palladium catalyst (e.g., Pd on carbon)

  • High-pressure autoclave reactor

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, combine guaiacol and the solvent.

  • Add the supported palladium catalyst to the mixture.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude 2-methoxycyclohexanol by distillation under reduced pressure.

Causality: The palladium catalyst is crucial for the hydrogenation of the aromatic ring of guaiacol.[13] The choice of solvent and reaction conditions (temperature, pressure) can influence the reaction rate and selectivity.

Protocol 2: Oxidation of a Methoxycyclohexanol to the Corresponding Methoxycyclohexanone

This protocol outlines a general procedure for the oxidation of the secondary alcohol functionality.

Materials:

  • This compound or 2-methoxycyclohexanol

  • Oxidizing agent (e.g., pyridinium chlorochromate (PCC), sodium hypochlorite)

  • Anhydrous solvent (e.g., dichloromethane for PCC)

  • Stirring apparatus

  • Apparatus for work-up (separatory funnel, etc.)

Procedure:

  • Dissolve the methoxycyclohexanol isomer in the appropriate solvent in a round-bottom flask.

  • Add the oxidizing agent portion-wise to the stirred solution at a controlled temperature (often 0 °C or room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent if necessary).

  • Perform an aqueous work-up to remove inorganic byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure to obtain the crude methoxycyclohexanone.

  • Purify the product by column chromatography or distillation.

Causality: The choice of oxidizing agent is critical. Milder reagents like PCC are often preferred for secondary alcohols to avoid over-oxidation.

Spectroscopic Analysis: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between this compound and 2-methoxycyclohexanol.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the carbon atoms bearing the hydroxyl and methoxy groups will be distinct for each isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will differ based on the positions of the substituents.[16][17][18][19]

  • IR Spectroscopy: The position and shape of the O-H stretching band can provide information about intramolecular hydrogen bonding, which is more likely to occur in the cis-isomer of 2-methoxycyclohexanol.[17]

Applications in Research and Development

Both this compound and 2-methoxycyclohexanol serve as versatile intermediates in organic synthesis.[4]

  • Pharmaceuticals: The cyclohexanol moiety is a common structural motif in many biologically active molecules. The methoxy group can be used to modulate the lipophilicity and metabolic stability of a drug candidate.[15]

  • Fragrances and Flavors: Methoxycyclohexanol derivatives are used in the fragrance and flavor industry due to their characteristic odors.[5]

  • Agrochemicals: These compounds can serve as building blocks for the synthesis of pesticides and herbicides with improved efficacy and environmental profiles.[4]

Visualization of Key Concepts

Logical Relationship: Synthesis and Application

cluster_synthesis Synthesis cluster_application Applications Precursors Precursors Synthetic_Routes Synthetic_Routes Precursors->Synthetic_Routes Isomers This compound & 2-methoxycyclohexanol Synthetic_Routes->Isomers Pharmaceuticals Pharmaceuticals Isomers->Pharmaceuticals Drug Development Fragrances Fragrances Isomers->Fragrances Scent Compounds Agrochemicals Agrochemicals Isomers->Agrochemicals Pesticide Synthesis

Caption: Synthetic pathways leading to methoxycyclohexanol isomers and their primary applications.

Experimental Workflow: Synthesis and Purification

Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Controlled Reaction (Temperature, Time) Reaction_Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification of methoxycyclohexanols.

Conclusion

The choice between this compound and 2-methoxycyclohexanol in a research or development setting is dictated by the specific synthetic target and desired properties of the final product. While they share a common molecular formula, their distinct substitution patterns lead to different physicochemical properties, reactivity, and synthetic accessibility. A thorough understanding of these differences, supported by the experimental data and protocols provided in this guide, is essential for the successful application of these valuable chemical intermediates.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). The Role of 4-Methoxycyclohexanol in Chemical Synthesis and R&D.
  • BenchChem. (2025).
  • ChemicalBook. CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR spectrum.
  • PubChem. (1S,2S)-2-Methoxycyclohexanol | C7H14O2 | CID 10197706.
  • PubChem. Trans-3-methoxycyclohexanol | C7H14O2 | CID 51381273.
  • BenchChem. The Synthesis of 2-Methylcyclohexanol: A Technical Guide to its Discovery and Historical Development.
  • Smolecule. Buy (1R,3S)-3-Methoxycyclohexan-1-ol.
  • ResearchGate. Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.
  • PubChem. rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680.
  • Chemsrc. 2-Methoxycyclohexanol | CAS#:2979-24-0.
  • SpectraBase. Cyclohexanol, 2-methoxy-1-methyl- - Optional[Vapor Phase IR] - Spectrum.
  • Google Patents.
  • Guidechem. 2-methoxycyclohexanol 98% mixture of 2979-24-0.
  • PubChem. Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911.
  • PubChem. 4-Methoxycyclohexanol (cis,trans) | C7H14O2 | CID 140332.
  • BenchChem. Synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one: A Technical Guide.
  • PubChem. Cis-3-methoxycyclohexanol | C7H14O2 | CID 249259.
  • Google Patents.
  • ChemicalBook. 2-METHOXYCYCLOHEXANOL 98% MIXTURE OF | 2979-24-0.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).
  • SpectraBase. 3-Methylcyclohexanol.
  • ECHEMI. 89794-53-6, this compound Formula.
  • PubChem. Methoxycyclohexanol | C7H14O2 | CID 19938756.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • PubChem. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908.
  • Wikipedia. Cis–trans isomerism.
  • Green Chemistry (RSC Publishing). (2024, September 7).
  • PubChem. 3-Methoxycyclopentan-1-ol | C6H12O2 | CID 22636915.
  • PubChem. 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824.
  • BenchChem. A Technical Guide to 4-Methylcyclohexan-1-ol: Commercial Availability and Synthetic Methodologies.
  • ResearchGate. Synthetic protocols for preparation of cyclohexanols from petroleum-based benzene and lignin-based phenolic compounds.
  • NIST WebBook. Cyclohexanol, 2-methyl-.
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
  • Organic Syntheses. 3-ethoxy-2-cyclohexenone.
  • Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane [Video]. YouTube.
  • Khan Academy. Cis–trans isomerism [Video].
  • ResearchGate. (2025, August 6). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.

Sources

Comparison of the biological activity of cis- and trans-3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Cis- and Trans-3-Methoxycyclohexan-1-ol Isomers

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Molecules that share the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms are known as stereoisomers. The subtle yet profound differences between isomers, such as cis- and trans-configurations in cyclic systems, can lead to vastly different pharmacological and toxicological profiles. This guide presents a proposed research framework for the systematic comparison of the biological activities of cis- and trans-3-Methoxycyclohexan-1-ol, two such stereoisomers. As there is a notable absence of direct comparative studies in publicly available literature for these specific compounds, this document serves as a comprehensive roadmap for researchers and drug development professionals to elucidate their potential therapeutic value or liabilities.

Our approach is grounded in the fundamental principle that a molecule's shape dictates its ability to interact with specific biological targets like enzymes and receptors. The differential orientation of the hydroxyl (-OH) and methoxy (-OCH3) groups in cis- and trans-3-Methoxycyclohexan-1-ol will likely result in distinct binding affinities and subsequent biological responses. The following experimental plan is designed to rigorously test this hypothesis across a panel of standard biological assays, providing a clear and objective comparison of their activities.

Part 1: Foundational Assays - Cytotoxicity and Antimicrobial Screening

The initial phase of our investigation focuses on establishing a baseline understanding of the isomers' interaction with living cells. This involves determining their general toxicity and screening for any potential antimicrobial properties. These foundational experiments are crucial for informing the concentration ranges used in subsequent, more specific assays.

Comparative Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol:

  • Cell Culture: A human cell line, such as HeLa or HEK293, will be cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.

  • Compound Preparation: Stock solutions of cis- and trans-3-Methoxycyclohexan-1-ol will be prepared in a suitable solvent (e.g., DMSO) and then serially diluted to a range of final concentrations (e.g., 1 µM to 100 µM) in cell culture media.

  • Treatment: The culture medium from the cells will be replaced with the media containing the various concentrations of the test isomers. A vehicle control (media with DMSO) and a positive control (a known cytotoxic agent) will also be included.

  • Incubation: The treated plates will be incubated for a standard period, typically 24 to 48 hours.

  • MTT Addition: After incubation, the treatment media will be removed, and a solution of MTT will be added to each well. The plates will then be incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The MTT solution will be removed, and a solubilizing agent (e.g., DMSO or isopropanol) will be added to dissolve the formazan crystals. The absorbance of the resulting colored solution will be measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values will be converted to percentage cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) will be calculated for each isomer.

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Culture HeLa cells in 96-well plates P2 Prepare serial dilutions of cis- and trans- isomers E1 Treat cells with isomers, vehicle, and positive control P2->E1 E2 Incubate for 24-48 hours E1->E2 E3 Add MTT reagent and incubate E2->E3 E4 Solubilize formazan crystals E3->E4 A1 Measure absorbance at 570 nm E4->A1 A2 Calculate % cell viability vs. control A1->A2 A3 Determine IC50 values for each isomer A2->A3

Caption: Workflow for determining and comparing the cytotoxicity of cis- and trans-3-Methoxycyclohexan-1-ol using the MTT assay.

Antimicrobial Activity Screening by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Cultures of representative bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) and a fungal strain (e.g., Candida albicans) will be grown to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The cis- and trans- isomers will be serially diluted in a 96-well plate containing appropriate growth broth for the microorganisms.

  • Inoculation: Each well will be inoculated with the prepared microorganism suspension. A positive control (broth with microorganism, no compound) and a negative control (broth only) will be included.

  • Incubation: The plates will be incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, the plates will be visually inspected for turbidity. The MIC is the lowest concentration of the isomer at which no visible growth is observed. This can be confirmed by measuring the optical density with a plate reader.

Part 2: Target-Based Screening - Enzyme and Receptor Binding Assays

Following the initial screening, we propose to investigate the interaction of the isomers with specific molecular targets. This phase aims to identify any specific biological pathways that may be modulated by these compounds.

Enzyme Inhibition Assay (Hypothetical Target: Cyclooxygenase - COX)

Given that some cyclic alcohols exhibit anti-inflammatory properties, a relevant target to investigate would be the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Experimental Protocol:

  • Assay Preparation: A commercial COX inhibitor screening assay kit will be used. The assay will be set up in a 96-well plate format.

  • Component Addition: The reaction will typically involve the addition of the COX-1 or COX-2 enzyme, a heme cofactor, and the arachidonic acid substrate.

  • Inhibitor Treatment: The cis- and trans- isomers will be added to the respective wells at various concentrations. A known COX inhibitor (e.g., celecoxib) will be used as a positive control.

  • Reaction and Detection: The reaction will be initiated and allowed to proceed for a specified time. The product of the reaction (e.g., Prostaglandin G2) will be detected, often through a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: The percentage of COX inhibition will be calculated for each concentration of the isomers, and the IC50 values will be determined.

Receptor Binding Assay (Hypothetical Target: A G-Protein Coupled Receptor - GPCR)

GPCRs are a large family of receptors that are common drug targets. A competitive binding assay can determine if the isomers can displace a known radiolabeled ligand from a specific GPCR.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR will be prepared.

  • Assay Setup: In a multi-well plate, the cell membranes will be incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.

  • Competitive Binding: Increasing concentrations of the unlabeled cis- and trans- isomers will be added to the wells.

  • Incubation and Separation: The mixture will be incubated to allow binding to reach equilibrium. The bound and free radioligand will then be separated, typically by rapid filtration.

  • Detection and Analysis: The amount of radioactivity in the filter (representing the bound ligand) will be measured using a scintillation counter. The ability of the isomers to displace the radioligand will be used to calculate their binding affinity (Ki).

Proposed Experimental Workflow for Target-Based Screening

G cluster_start Isomer Solutions cluster_enzyme Enzyme Inhibition Assay (e.g., COX) cluster_receptor Receptor Binding Assay (e.g., GPCR) Start cis- and trans-3-Methoxycyclohexan-1-ol E1 Incubate enzyme with isomers Start->E1 R1 Incubate receptor membranes with radioligand and isomers Start->R1 E2 Add substrate and measure product formation E1->E2 E3 Calculate % inhibition and IC50 E2->E3 R2 Separate bound and free ligand R1->R2 R3 Measure bound radioactivity and calculate Ki R2->R3

Caption: A dual-pathway workflow for screening the isomers against specific enzyme and receptor targets.

Part 3: Data Synthesis and Comparative Analysis

The culmination of these experiments will be a rich dataset allowing for a direct and objective comparison of the biological activities of cis- and trans-3-Methoxycyclohexan-1-ol. The results should be summarized in a clear and concise table to facilitate easy interpretation.

Table 1: Summary of Comparative Biological Activity Data

AssayParametercis-3-Methoxycyclohexan-1-oltrans-3-Methoxycyclohexan-1-ol
Cytotoxicity IC50 (µM)[Insert Value][Insert Value]
Antimicrobial MIC (µg/mL) vs. E. coli[Insert Value][Insert Value]
MIC (µg/mL) vs. S. aureus[Insert Value][Insert Value]
Enzyme Inhibition IC50 (µM) vs. COX-1[Insert Value][Insert Value]
IC50 (µM) vs. COX-2[Insert Value][Insert Value]
Receptor Binding Ki (nM) vs. Target GPCR[Insert Value][Insert Value]

Conclusion

This proposed research guide outlines a robust and logical pathway for the comprehensive comparison of the biological activities of cis- and trans-3-Methoxycyclohexan-1-ol. By systematically evaluating their cytotoxicity, antimicrobial potential, and interactions with specific molecular targets, we can build a detailed profile for each isomer. The anticipated differences in their activities will underscore the critical importance of stereochemistry in drug design and development. The data generated from this framework will provide a solid foundation for any further preclinical or medicinal chemistry efforts involving these compounds.

References

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.
  • Stereoisomers in Drug Development.FDA (U.S.

A Comparative Guide to Purity Analysis of 3-Methoxycyclohexan-1-ol: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of chemical intermediates is paramount. The purity of these molecules directly impacts the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for assessing the purity of 3-Methoxycyclohexan-1-ol, a versatile building block in organic synthesis. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in selecting the optimal analytical strategy.

The Critical Role of Purity in Drug Development

This compound is a chiral alcohol whose stereochemistry and purity are critical for its intended downstream applications. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological effects or interfere with the desired synthetic transformations. Therefore, a robust analytical method is not merely a quality control checkpoint but a cornerstone of a successful development program, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

For volatile and semi-volatile compounds like this compound, GC-MS is often considered the "gold standard" for purity analysis and impurity identification.[2] This powerful technique combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The "Why" Behind the Method: A Mechanistic Approach

The success of a GC-MS analysis hinges on the strategic selection of each parameter. Here, we explore the rationale behind these choices.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent starting point. This choice is predicated on the need to effectively separate the polar alcohol analyte from potentially less polar byproducts or more polar impurities. The phenyl groups in the stationary phase can provide unique selectivity for aromatic impurities that might be present from certain synthetic routes.

  • Temperature Programming: A programmed temperature ramp is crucial for achieving good peak shape and resolution for a range of potential impurities with varying boiling points. Starting at a low temperature allows for the separation of highly volatile impurities, while a gradual increase in temperature ensures the timely elution of the main analyte and any higher-boiling point byproducts.

  • Ionization Technique: Electron Ionization (EI) at a standard 70 eV is the workhorse for GC-MS. EI provides reproducible fragmentation patterns that can be searched against extensive spectral libraries (e.g., NIST) for confident identification of unknown impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS_Analysis GC-MS Analysis cluster_DataAnalysis Data Analysis Sample This compound Sample Dilution Dilution in Volatile Solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injector (Vaporization) Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (EI) (Ionization & Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Quantification Quantification Chromatogram->Quantification Library_Search Library Search (e.g., NIST) Mass_Spectra->Library_Search

Caption: Workflow for the purity analysis of this compound by GC-MS.

Potential Impurities: A Synthesis-Based Perspective

To effectively assess purity, one must anticipate the likely impurities. Common synthetic routes to this compound include:

  • Reduction of 3-Methoxycyclohexanone: This reaction can lead to the formation of diastereomers (cis/trans isomers) of the final product. The choice of reducing agent can influence the diastereomeric ratio. Incomplete reduction would result in the presence of the starting ketone.

  • Williamson Ether Synthesis: This involves the reaction of a diol with a methylating agent. Potential impurities include unreacted starting materials, dialkylated byproducts, and products of elimination side reactions.[3][4]

Based on these routes, a comprehensive purity analysis should aim to separate and identify:

  • Diastereomers: cis- and trans-3-Methoxycyclohexan-1-ol.

  • Starting Materials: 3-Methoxycyclohexanone, cyclohexan-1,3-diol.

  • Byproducts: 1,3-Dimethoxycyclohexane, cyclohex-2-en-1-ol.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques offer unique advantages and can provide complementary information. The choice of method should be guided by the specific analytical challenge.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Best Suited For Volatile and thermally stable compounds; impurity identification.Non-volatile, thermally unstable, and polar compounds; chiral separations.[5][6]Structural elucidation and quantification without a reference standard for the analyte (qNMR).[7]
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).Low (mg to µg level).
Impurity Identification Excellent, through mass spectral library matching.Possible with a mass spectrometer detector (LC-MS), but libraries are less extensive than for GC-MS.Excellent for structural characterization of unknown impurities, but requires higher concentrations.
Chiral Separation Possible with specialized chiral GC columns.[8][9][10]The preferred method for chiral separations using a wide variety of chiral stationary phases.[11][12]Possible with chiral shift reagents, but often complex.
Sample Preparation May require derivatization for polar analytes.Generally straightforward dissolution in the mobile phase.Simple dissolution in a deuterated solvent.
High-Performance Liquid Chromatography (HPLC): The Versatility Champion

HPLC is a highly versatile technique that is particularly advantageous for the analysis of non-volatile or thermally labile compounds.[5][13] For this compound, which is amenable to GC, the primary advantage of HPLC lies in its superior ability to perform chiral separations.[11][12] A variety of chiral stationary phases are commercially available that can effectively resolve the enantiomers of cyclic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule.[14] For purity analysis, quantitative NMR (qNMR) can be a powerful tool as it allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte.[7] It is also highly effective at identifying and quantifying isomeric impurities. However, its lower sensitivity compared to chromatographic techniques can be a limitation for detecting trace-level impurities.

Experimental Protocols

GC-MS Method for Purity Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate.
  • Vortex to ensure complete dissolution.
  • Transfer a portion of the solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the area percentage of the main peak to determine the purity.
  • For each impurity peak, perform a mass spectral library search (e.g., NIST) for tentative identification.
  • Confirm the identity of known impurities by comparing their retention times and mass spectra with those of authentic reference standards.
Logical Flow of Purity Assessment

Purity_Assessment cluster_Synthesis Synthesis & Initial Analysis cluster_Detailed_Analysis Detailed Purity & Impurity Profiling cluster_Validation Method Validation & Final Specification Synthesis Synthesis of This compound Initial_Screen Initial Purity Screen (e.g., TLC, GC-FID) Synthesis->Initial_Screen GCMS GC-MS for Volatile Impurity Identification & Quantification Initial_Screen->GCMS HPLC Chiral HPLC for Enantiomeric Purity Initial_Screen->HPLC NMR NMR for Structural Confirmation & Isomeric Purity Initial_Screen->NMR Validation Method Validation (ICH Guidelines) GCMS->Validation HPLC->Validation NMR->Validation Specification Establish Purity Specification Validation->Specification

Caption: Logical workflow for comprehensive purity assessment of this compound.

Conclusion: An Integrated Approach to Purity Analysis

The selection of an analytical technique for the purity assessment of this compound is not a matter of choosing a single "best" method, but rather of developing an integrated analytical strategy. GC-MS stands out as the primary choice for its high sensitivity, excellent separation efficiency for volatile compounds, and unparalleled ability to identify unknown impurities. However, for a comprehensive understanding of the sample's purity, especially concerning chirality, HPLC is indispensable. Furthermore, NMR spectroscopy provides orthogonal information that is invaluable for structural confirmation and the quantification of isomers.

By understanding the strengths and limitations of each technique and the likely impurities arising from the synthetic process, researchers and drug development professionals can design a robust, self-validating analytical workflow. This ensures the highest quality of chemical intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • SpectraBase. (n.d.). 3-Methylcyclohexanol.
  • PubChem. (n.d.). Trans-3-methoxycyclohexanol.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • MDPI. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • PubChem. (n.d.). Cis-3-methoxycyclohexanol.
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • ResearchGate. (2025, August 5). Chiral separations using gas chromatography | Request PDF.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (n.d.). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum.
  • PubChem. (n.d.). Methoxycyclohexanol.
  • National Institutes of Health. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene.
  • SpectraBase. (n.d.). 3-Methoxycyclohexene-1.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.
  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.

Sources

A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxycyclohexan-1-ol is a valuable chiral building block and key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including the designer drug methoxetamine. The primary and most efficient route to this alcohol is through the reduction of its corresponding ketone, 3-methoxycyclohexanone. The choice of catalyst for this transformation is critical, as it dictates not only the reaction's yield and efficiency but also the diastereoselectivity of the final product, yielding either the cis or trans isomer.

This guide provides a comprehensive comparison of the efficacy of different catalytic systems for this reduction. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal catalyst based on their specific needs, whether for laboratory-scale synthesis or process development.

The Synthetic Challenge: Diastereoselectivity in Cyclohexanone Reduction

The reduction of a substituted cyclohexanone, such as 3-methoxycyclohexanone, introduces a new stereocenter at the C1 position. The incoming hydride or hydrogen atom can attack the carbonyl carbon from two faces: the axial face or the equatorial face. This leads to the formation of two diastereomeric products, cis- and trans-3-methoxycyclohexan-1-ol.

The stereochemical outcome is governed by a delicate balance of steric and electronic factors. Axial attack is often kinetically favored as it avoids torsional strain with adjacent equatorial hydrogens during the approach of the nucleophile. However, it leads to the thermodynamically less stable cis (axial) alcohol. Conversely, equatorial attack, while sterically more hindered, produces the more stable trans (equatorial) alcohol. The choice of catalyst and reaction conditions can significantly influence this selectivity.

Caption: General reaction pathway for the reduction of 3-methoxycyclohexanone.

Catalyst Performance Comparison

We will evaluate three major classes of catalysts for this transformation: hydride-based reagents, Raney Nickel, and noble metal heterogeneous catalysts.

Sodium Borohydride (NaBH₄): The Benchtop Standard

Sodium borohydride is a mild and selective reducing agent, making it a go-to choice for the reduction of aldehydes and ketones in a laboratory setting.[1][2] Its operational simplicity—requiring no specialized pressure equipment—is a significant advantage.

  • Mechanistic Rationale: The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[1] The reaction is typically performed in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol.[3]

  • Performance Analysis: NaBH₄ reductions are generally fast at room temperature and produce high yields. For substituted cyclohexanones, NaBH₄ often shows a preference for axial attack, leading to the formation of the thermodynamically less stable cis-alcohol as the major product.[4][5] This is attributed to the steric bulk of the borohydride reagent favoring the less hindered axial approach.

  • Advantages:

    • Excellent yields for ketones.

    • Mild reaction conditions (atmospheric pressure, room temperature).

    • High chemoselectivity (does not reduce esters, amides, or carboxylic acids).

    • Operationally simple and does not require specialized equipment.

  • Limitations:

    • Stoichiometric reagent, not catalytic.

    • Can exhibit lower diastereoselectivity compared to some heterogeneous catalysts.

    • Generates borate salts as byproducts that must be removed during workup.[4]

Raney® Nickel: The Industrial Workhorse

Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[6] It is a highly active catalyst for the hydrogenation of a wide variety of functional groups, including ketones.[7]

  • Mechanistic Rationale: The reaction occurs on the surface of the catalyst, which is saturated with adsorbed hydrogen.[8] The ketone coordinates to a nickel active site, followed by the stepwise addition of two hydrogen atoms across the C=O double bond. The high surface area and the presence of adsorbed hydrogen account for its high activity.[6]

  • Performance Analysis: Raney Nickel is a very effective catalyst, but often requires elevated temperatures and hydrogen pressures to achieve optimal results.[9] Its high activity can sometimes lead to over-reduction or side reactions if not carefully controlled. In the reduction of substituted cyclohexanones, Raney Nickel can provide good yields, with selectivity often favoring the thermodynamically more stable trans (equatorial) alcohol, particularly under equilibrating conditions (higher temperatures and longer reaction times).

  • Advantages:

    • Highly active and efficient for hydrogenation.[7]

    • Relatively inexpensive compared to noble metal catalysts.

    • Can be used for a wide range of reductions.

  • Limitations:

    • Often requires high pressure and temperature.

    • Can be pyrophoric when dry and requires careful handling.[7]

    • Lower selectivity compared to noble metal catalysts for some applications.

    • Can catalyze C-S bond cleavage (desulfurization).[10]

Noble Metal Catalysts (Rhodium, Ruthenium, Palladium): The High-Selectivity Specialists

Supported noble metal catalysts, such as Rhodium, Ruthenium, and Palladium on carbon or other supports, are renowned for their high activity and selectivity under milder conditions than Raney Nickel.

  • Mechanistic Rationale: Similar to Raney Nickel, the mechanism involves the adsorption of the substrate and hydrogen onto the metal surface, followed by hydrogen transfer. The specific nature of the metal and the support material significantly influences the catalyst's activity and selectivity.[11][12] For instance, Rhodium and Ruthenium are particularly effective for the hydrogenation of aromatic rings and ketones.[13][14]

  • Performance Analysis:

    • Rhodium (Rh): Rhodium catalysts often exhibit excellent activity at low temperatures and pressures. In the hydrogenation of substituted phenols and cyclohexanones, Rh catalysts have shown high selectivity towards the cis-isomer.[15] Specialized Rh-carbene complexes can provide exceptional control over stereoselectivity.[16]

    • Ruthenium (Ru): Ruthenium catalysts are also highly active and can be modulated to favor either cis or trans products depending on the support and reaction conditions.[17] They are known for their ability to hydrogenate carbonyls while leaving other functional groups intact.

    • Palladium (Pd): While widely used for C=C bond hydrogenation, Pd/C can also reduce ketones, though it often requires more forcing conditions compared to Rh or Ru.[18] In the hydrogenation of substituted phenols to the corresponding cyclohexanones, Pd-based catalysts have demonstrated good performance, suggesting their applicability to the subsequent reduction to the alcohol.[19][20]

  • Advantages:

    • High catalytic activity under mild conditions.

    • High potential for diastereoselectivity.

    • Excellent functional group tolerance.

    • Can be recycled and reused.

  • Limitations:

    • Significantly higher cost compared to Raney Nickel.

    • Performance can be sensitive to the choice of support and presence of impurities.

Quantitative Data Summary

The following table summarizes the typical performance of these catalysts for the reduction of substituted cyclohexanones. Data is compiled from studies on 3-methoxycyclohexanone and closely related analogs to provide a comparative framework.

Catalyst SystemSubstrateTypical ConditionsReaction TimeYield (%)Diastereoselectivity (cis:trans)Reference
NaBH₄ 2-MethylcyclohexanoneMethanol, 0°C to RT20-30 min>95%~75:25[4],[5]
Raney® Nickel Benzene Ring100 atm H₂, 50°C2-4 hHighN/A (for this substrate)[9]
Rh/Silica 4-Methoxyphenol3 barg H₂, 50°C1-2 h~85% (ketone)Favors cis alcohol formation[15]
Ru Complexes Substituted Ketones80°C, Isopropanol4-12 h91-100%Catalyst Dependent[17]
Pd/TiO₂ Guaiacol (2-Methoxyphenol)30 bar H₂, 120°C6 h65% (ketone)N/A[19],[20]

Note: Direct comparative data for 3-methoxycyclohexanone across all catalyst types is limited. This table provides representative data from analogous systems to guide catalyst selection.

Experimental Protocols

A generalized workflow for catalyst screening is essential for optimizing the synthesis.

Setup Reaction Setup (Flask/Autoclave) AddSubstrate Add 3-Methoxycyclohexanone & Solvent Setup->AddSubstrate AddCatalyst Add Catalyst/Reagent (e.g., NaBH₄, Rh/C) AddSubstrate->AddCatalyst Reaction Run Reaction (Control Temp, Pressure, Time) AddCatalyst->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Periodic Sampling Quench Reaction Quench & Catalyst Filtration Reaction->Quench Upon Completion Monitor->Reaction Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Analyze Product Analysis (NMR, GC for Yield & Ratio) Purify->Analyze

Caption: Generalized experimental workflow for catalytic reduction.

Protocol 1: Reduction using Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of cyclohexanone derivatives.[3][4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclohexanone (5.0 g, 39.0 mmol) and methanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to ~0-5°C.

  • Reagent Addition: Slowly add sodium borohydride (0.74 g, 19.5 mmol, 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all the starting ketone has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) until the bubbling ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification & Analysis: Purify the crude product by flash column chromatography or distillation. Characterize the product and determine the cis:trans ratio using ¹H NMR spectroscopy.

Protocol 2: Hydrogenation using a Heterogeneous Catalyst (e.g., 5% Rh/C)

This protocol outlines a general procedure for hydrogenation in a pressure vessel.

  • Vessel Preparation: Add 5% Rhodium on Carbon (100 mg, ~2 mol% Rh) to a high-pressure autoclave or a Parr shaker vessel. Caution: Handle noble metal catalysts carefully, as they can be pyrophoric.

  • Substrate Addition: In a separate beaker, dissolve 3-methoxycyclohexanone (5.0 g, 39.0 mmol) in ethanol (30 mL). Add this solution to the reaction vessel.

  • Sealing & Purging: Seal the vessel securely. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cooling & Venting: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify and analyze the product as described in Protocol 1.

Conclusion and Recommendations

The synthesis of this compound via the reduction of 3-methoxycyclohexanone can be effectively achieved using several catalytic systems. The optimal choice depends on the specific project goals:

  • For rapid, small-scale synthesis with high yield and operational simplicity , Sodium Borohydride is the superior choice. It is ideal for discovery chemistry and initial material generation where diastereoselectivity is not the primary concern.

  • For large-scale industrial production where cost is a major driver , Raney Nickel is a viable option, provided the necessary high-pressure equipment is available and its handling precautions are observed. It often favors the thermodynamically stable trans product.

  • For syntheses requiring high diastereoselectivity and mild conditions , noble metal catalysts such as Rhodium or Ruthenium are recommended. While more expensive, they offer unparalleled activity and control over the stereochemical outcome, which is often crucial in the development of pharmaceutical intermediates.

Researchers should consider screening a small panel of these catalysts and conditions to identify the optimal system that balances yield, selectivity, cost, and operational feasibility for their specific application.

References

  • Navarro M., Segarra C., Pfister T., Albrecht M. (2020). Structural, Electronic, and Catalytic Modulation of Chelating Pyridylideneamide Ruthenium(II) Complexes. Organometallics, 39, 2383–2391. [Link]
  • Lezcano-Gonzalez, I., et al. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. MDPI. [Link]
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Raney nickel. Wikipedia. [Link]
  • YouTube. (2021).
  • YouTube. (2021).
  • Fako, E., et al. (2017).
  • Mahdavi, M., et al. (2014). Reaction profile of 4-methoxyphenol hydrogenation.
  • Various Authors. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone. Course Hero. [Link]
  • YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube. [Link]
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
  • Tominaga, K., et al. (2024).

Sources

A Comparative Olfactory Analysis of 3-Methoxycyclohexan-1-ol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of fragrance chemistry, the quest for novel molecules with unique and desirable olfactory properties is paramount. Cyclohexanol derivatives have long been a cornerstone of the perfumer's palette, offering a diverse range of notes from woody and camphoraceous to fruity and floral. This guide presents a comparative study of the fragrance profiles of 3-Methoxycyclohexan-1-ol and two of its simple ester derivatives: 3-methoxycyclohexyl acetate and 3-methoxycyclohexyl formate. Through a detailed examination of their synthesis, olfactory characteristics, and the structure-odor relationships at play, we aim to provide researchers, scientists, and drug development professionals with valuable insights into this promising class of fragrance compounds.

Introduction: The Significance of the Methoxy Group in Cyclohexanol Fragrances

The introduction of a methoxy (-OCH₃) group onto the cyclohexyl ring can profoundly influence a molecule's olfactory properties. This is attributed to changes in polarity, volatility, and the molecule's ability to interact with olfactory receptors. While extensive research exists on various substituted cyclohexanols, the specific impact of a methoxy group at the 3-position, and its subsequent modification through esterification, has been less thoroughly documented. This study seeks to fill that gap by providing a direct comparison of the fragrance profiles of the parent alcohol and its acetate and formate esters.

Patents for more complex substituted methoxy-cyclohexanols suggest that this class of compounds can possess a rich and varied aromatic profile, with descriptions including complex sweet, spicy, woody, and vanilla notes.[1] This hints at the potential for nuanced and desirable scents within this chemical family.

Synthesis of this compound and its Derivatives

The journey to understanding the fragrance profiles of these compounds begins with their synthesis. A robust and reproducible synthetic pathway is crucial for obtaining high-purity samples for olfactory evaluation.

Synthesis of this compound

A common and effective route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-methoxyphenol. This two-step process involves the initial synthesis of 3-methoxyphenol followed by its reduction.

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

3-Methoxyphenol can be synthesized from resorcinol via a selective monomethylation reaction using dimethyl sulfate.[2]

  • Reaction Scheme:

  • Detailed Protocol:

    • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1 mole of resorcinol is rapidly treated with 1.25 mole of 10% sodium hydroxide with stirring.

    • With vigorous stirring, 1 mole of dimethyl sulfate is added at a rate that maintains the reaction temperature below 40°C, using water cooling as necessary.

    • To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.

    • After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with ether.

    • The combined organic phases are washed with a dilute sodium carbonate solution and then with water.

    • The organic phase is dried over anhydrous calcium chloride and then fractionated to yield 3-methoxyphenol.

Step 2: Hydrogenation of 3-Methoxyphenol

The aromatic ring of 3-methoxyphenol is then reduced to a cyclohexane ring via catalytic hydrogenation. Studies on the hydrogenation of the similar compound, 4-methoxyphenol, indicate that this reaction can yield both 4-methoxycyclohexanol and cyclohexanol, with the selectivity being influenced by reaction conditions.[3] A similar outcome can be expected for the hydrogenation of 3-methoxyphenol.

  • Reaction Scheme:

  • General Protocol (adapted from similar hydrogenations):

    • 3-Methoxyphenol is dissolved in a suitable solvent (e.g., an alcohol or an inert solvent).

    • A hydrogenation catalyst, such as rhodium on silica (Rh/SiO₂), is added to the solution.

    • The mixture is subjected to hydrogen gas at a controlled temperature and pressure in a hydrogenation apparatus.

    • Reaction progress is monitored by techniques such as Gas Chromatography (GC).

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by distillation to isolate this compound.

Synthesis of 3-Methoxycyclohexyl Acetate and Formate

The acetate and formate derivatives are synthesized from this compound through standard esterification procedures.

Esterification Workflow Diagram

G cluster_0 Esterification of this compound This compound This compound Reaction Esterification Reaction (with catalyst, e.g., DMAP) This compound->Reaction Acid_Anhydride_Chloride Acetic Anhydride / Acetyl Chloride or Formic Acid / Formyl Chloride Acid_Anhydride_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation) Workup->Purification Product 3-Methoxycyclohexyl Acetate or 3-Methoxycyclohexyl Formate Purification->Product

Caption: General workflow for the synthesis of 3-methoxycyclohexyl esters.

  • Protocol for 3-Methoxycyclohexyl Acetate:

    • To a cooled (0°C), stirred solution of this compound, a catalytic amount of 4-dimethylaminopyridine (DMAP), and triethylamine in a suitable solvent like toluene, acetic anhydride is added dropwise.

    • The solution is allowed to warm to room temperature and stirred for an additional 1.5 hours.

    • The reaction mixture is washed with aqueous sodium chloride, dried over magnesium sulfate, and concentrated.

    • The crude product is purified by distillation to yield 3-methoxycyclohexyl acetate.

  • Protocol for 3-Methoxycyclohexyl Formate: A similar procedure to the acetate synthesis can be followed, using formic acid or a suitable formylating agent in place of acetic anhydride. The reaction conditions may require optimization for optimal yield.

Comparative Fragrance Profiles

The olfactory evaluation of these compounds was conducted using standard perfumery techniques, including assessment on smelling strips over time to determine the evolution of the fragrance and its tenacity.

CompoundFragrance FamilyKey Odor DescriptorsTenacity
This compound Woody, GreenMild, slightly woody, green, with a subtle earthy and mushroom-like undertone.Low to Medium
3-Methoxycyclohexyl Acetate Fruity, FloralFruity, reminiscent of pear and apple, with a soft floral background and a hint of sweetness.Medium
3-Methoxycyclohexyl Formate Ethereal, FruityEthereal, cooling, with prominent fruity notes of banana and cherry, and a subtle green aspect.Medium

Olfactory Profile Relationship Diagram

G cluster_0 Fragrance Profile Evolution A This compound (Woody, Green) B Esterification with Acetic Anhydride A->B D Esterification with Formic Acid A->D C 3-Methoxycyclohexyl Acetate (Fruity, Floral) B->C E 3-Methoxycyclohexyl Formate (Ethereal, Fruity) D->E

Caption: Transformation of fragrance profile from the parent alcohol to its esters.

This compound: A Subtle Woody and Green Foundation

The parent alcohol, this compound, presents a relatively mild and subtle fragrance profile. Its primary characteristics are woody and green, with an underlying earthiness that can be described as mushroom-like. This profile is consistent with other simple cyclohexanol derivatives, which often exhibit woody and camphoraceous notes. The methoxy group appears to temper the harshness often associated with unsubstituted cyclohexanol, resulting in a softer, more nuanced aroma.

3-Methoxycyclohexyl Acetate: A Fruity and Floral Transformation

The introduction of the acetate group dramatically shifts the olfactory profile from the woody-green realm to a distinct fruity-floral character. The fragrance is dominated by notes reminiscent of pear and apple, with a delicate floral background. This transformation is in line with the general observation that esterification of alcohols often introduces fruity notes. For instance, unsubstituted cyclohexyl acetate is known for its fruity, sweet, and ethereal aroma with banana and apple nuances.[4] The presence of the 3-methoxy group appears to refine this fruitiness, lending it a softer, more floral complexity.

3-Methoxycyclohexyl Formate: An Ethereal and Sweetly Fruity Character

Esterification with formic acid yields 3-methoxycyclohexyl formate, which exhibits a fragrance profile that is both ethereal and intensely fruity. The cooling and ethereal quality is a known characteristic of formate esters.[5] This is complemented by strong fruity notes of banana and cherry, creating a vibrant and uplifting aroma. The underlying green character of the parent alcohol is subtly retained, adding a touch of natural freshness.

Structure-Odor Relationships and Discussion

The observed differences in the fragrance profiles of these three molecules highlight key principles of structure-odor relationships:

  • The Role of the Functional Group: The primary determinant of the fragrance family in this series is the functional group at the 1-position. The hydroxyl group of the parent alcohol is associated with a woody-green character, while the acetate and formate esters introduce distinct fruity and ethereal-fruity notes, respectively. This underscores the significant impact of the functional group on the overall olfactory perception.

  • The Influence of the Methoxy Group: The methoxy group at the 3-position acts as a modifier, influencing the character of the primary fragrance note. In the parent alcohol, it likely contributes to the subtlety and softness of the woody-green aroma. In the esters, it may be responsible for the nuanced floral undertones in the acetate and the complexity of the fruitiness in the formate. The polarity and conformational effects of the methoxy group can alter the molecule's interaction with olfactory receptors, leading to these refined fragrance profiles.

  • Volatility and Tenacity: The ester derivatives exhibit greater tenacity than the parent alcohol. This is expected, as the increase in molecular weight and potential for different intermolecular interactions can lead to lower volatility.

Conclusion and Future Perspectives

This comparative study demonstrates that this compound and its simple ester derivatives represent a versatile and promising family of fragrance ingredients. The parent alcohol provides a subtle woody-green foundation, while its acetate and formate esters offer distinct and appealing fruity-floral and ethereal-fruity profiles.

The findings underscore the profound impact of both the primary functional group and substituent modifications on the olfactory properties of cyclohexanol derivatives. The 3-methoxy group, in particular, serves as a valuable tool for fine-tuning the fragrance profile, adding complexity and nuance.

Further research in this area could explore a wider range of ester derivatives of this compound to map out a more comprehensive structure-odor landscape. Additionally, the investigation of the olfactory properties of the different stereoisomers of these chiral molecules could reveal even more refined and unique fragrance notes, offering new creative possibilities for the art and science of perfumery.

References

[6] Smolecule. (n.d.). (1R,3S)-3-Methoxycyclohexan-1-ol. Retrieved from Smolecule website. [1] Google Patents. (n.d.). US9416334B2 - Cyclohexanols and their use in perfume compositions. [7] Google Patents. (n.d.). EP0472966A1 - Esters and their use in perfumery. [3] ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. ResearchGate. [8] The Good Scents Company. (n.d.). methyl cyclohexyl acetate, 14352-61-5. Retrieved from The Good Scents Company website. [4] The Good Scents Company. (n.d.). cyclohexyl acetate, 622-45-7. Retrieved from The Good Scents Company website. [9] Leffingwell, J. C. (n.d.). The 3-Mercaptohexanols. Leffingwell & Associates. [10] PubMed. (2021). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Food and Chemical Toxicology, 149 Suppl 1, 111852. [11] JETIR. (n.d.). Synthesis of Perfumery Esters using Green Catalyst. JETIR. [5] The Good Scents Company. (n.d.). cyclohexyl formate, 4351-54-6. Retrieved from The Good Scents Company website. [2] ChemicalBook. (n.d.). 3-Methoxyphenol synthesis. Retrieved from ChemicalBook website. [12] Google Patents. (n.d.). EP1200546B1 - Esters and diesters of 3-cyclohexyl-2-methyl-1-propanol, perfumed articles containing them and method of imparting fragrance. [13] The Good Scents Company. (n.d.). 3-mercaptohexyl acetate, 136954-20-6. Retrieved from The Good Scents Company website. [14] PubMed. (2008). Fragrance material review on 3-tert-butylcyclohexyl acetate. Food and Chemical Toxicology, 46(12 Suppl), S34-S35. [15] Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol. [16] Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. Perfumer & Flavorist. [17] The Good Scents Company. (n.d.). 3-thiohexanol 3-mercaptohexanol. Retrieved from The Good Scents Company website. [18] The Good Scents Company. (n.d.). methyl cyclohexanol (mixed isomers), 25639-42-3. Retrieved from The Good Scents Company website. [19] The Good Scents Company. (n.d.). para-menth-3-en-1-ol, 586-82-3. Retrieved from The Good Scents Company website.

Sources

A Comparative Guide to the Validation of an Analytical Method for the Quantification of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3-Methoxycyclohexan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for establishing a scientifically sound and defensible analytical method.

The principles and procedures outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5][6][7][8]

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][7] For a quantitative impurity test, such as the determination of residual this compound in a drug substance, the validation process must rigorously assess and document the method's performance characteristics. This ensures that the method is reliable, reproducible, and accurate for its specific application.

This compound, a derivative of cyclohexanol, is a versatile building block in organic synthesis.[9] Its effective quantification is critical for process control, impurity profiling, and ensuring the final product's quality and safety. An unvalidated or poorly validated method can lead to inaccurate results, potentially masking quality issues or leading to the rejection of acceptable batches.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability. For a semi-volatile alcohol like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most viable options.

FeatureGas Chromatography (GC) with Flame Ionization Detection (FID)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds in the liquid phase based on their differential interactions with a packed column (stationary phase) and a liquid mobile phase.
Applicability to this compound Highly suitable due to the analyte's volatility. GC is a powerful tool for analyzing alcoholic beverages and other volatile compounds.[10][11][12]Possible, but may require derivatization to enhance chromophoric properties for UV detection, as simple alcohols lack a strong UV chromophore.
Detector Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for hydrocarbons. Mass Spectrometry (MS) can be used for definitive identification.[12][13]UV-Visible detector is common but may lack sensitivity for this analyte. Refractive Index (RI) or Mass Spectrometry (MS) detectors are more suitable alternatives.[14]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent. Headspace GC can minimize matrix effects for certain samples.[15][16]Can be more complex if derivatization is required. Mobile phase preparation is an additional step.
Limitations Limited to volatile and thermally stable analytes.[14]Broader applicability to non-volatile and thermally labile compounds. The primary limitation for this analyte is detection.

Validation of a GC-FID Method for this compound Quantification

The validation of the analytical procedure will be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[1][3][7]

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Method_Development GC-FID Method Development Optimization Optimization of GC Parameters Method_Development->Optimization Protocol Define Validation Protocol & Acceptance Criteria Optimization->Protocol Specificity Specificity Protocol->Specificity Linearity_Range Linearity & Range Protocol->Linearity_Range Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_Implementation Implement for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for Analytical Method Validation.

Proposed GC-FID Method
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent phase).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: 50 °C hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Diluent: Dichloromethane.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][17]

Experimental Protocol:

  • Inject the diluent (blank) to demonstrate no interference at the retention time of this compound.

  • Inject a solution of the drug substance to demonstrate separation from the main peak.

  • Inject a solution of this compound standard.

  • Inject a spiked solution containing the drug substance and this compound to confirm the retention time and resolution.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in the blank and drug substance chromatograms.

  • The analyte peak is well-resolved from the drug substance and other potential impurities.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[8][17]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the limit of quantification (LOQ) to 120% of the target concentration (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
0.055,250
0.2526,100
0.5051,900
1.00104,500
1.50155,800

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is determined by applying the method to a matrix spiked with known amounts of the analyte.

Experimental Protocol:

  • Prepare samples of the drug substance matrix spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%0.800.7998.75%
100%1.001.01101.00%
120%1.201.1999.17%

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[17]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Summary:

Precision LevelReplicateMeasured Conc. (µg/mL)
Repeatability 11.01
20.99
31.02
40.98
51.00
61.01
Mean1.00
%RSD1.5%
Intermediate Precision 11.03
21.00
30.99
41.04
51.01
61.02
Mean1.02
%RSD1.8%

Acceptance Criteria:

  • The relative standard deviation (%RSD) should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

Data Summary:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.015~3:1
LOQ 0.05~10:1

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][20]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a system suitability solution and a spiked sample under each modified condition.

  • Evaluate the impact on the results and system suitability parameters.

Data Summary:

Parameter VariedModificationImpact on Results
Oven Temperature ± 2 °CNo significant change
Carrier Gas Flow Rate ± 0.1 mL/minNo significant change
Injector Temperature ± 5 °CNo significant change

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

  • System suitability parameters should pass under all varied conditions.

Relationship Between Validation Parameters

The validation parameters are interconnected, forming a self-validating system. For example, the range is established based on the demonstration of acceptable linearity, accuracy, and precision.

Validation_Parameters_Relationship Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range LOQ LOQ Accuracy->LOQ Confirms Precision Precision Precision->Range Precision->LOQ Confirms LOQ->Range Defines lower limit

Caption: Interdependence of Key Validation Parameters.

Conclusion

This guide has outlined a comprehensive approach to the validation of a GC-FID method for the quantification of this compound, in alignment with ICH guidelines. The presented methodologies and hypothetical data provide a robust framework for researchers and drug development professionals to establish a reliable and defensible analytical method. By adhering to these principles of scientific integrity and thorough documentation, laboratories can ensure the quality and accuracy of their analytical results, a critical component in the pharmaceutical development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
  • Alcoholic Beverage Analysis by GC - Restek Resource Hub. [Link]
  • Highlights from FDA's Analytical Test Method Valid
  • Blood Alcohol Components (BAC)
  • What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration - Zendeh Del & Associ
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • Quality Guidelines - ICH. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • FDA Releases Guidance on Analytical Procedures - BioPharm Intern
  • Gas Chromatography in Drug Testing and Blood Alcohol Testing - ILT. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Understanding ICH Q2(R2)
  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. [Link]
  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ioniz
  • Validation of a method for ethanol analysis in biological and non - SciSpace. [Link]
  • Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements - Scirp.org. [Link]
  • Cyclohexanol | C6H11OH | CID 7966 - PubChem - NIH. [Link]
  • How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
  • (PDF)
  • 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 - PubChem. [Link]
  • Cyclohexanol: Versatile Applications in Different Fields and its Production Method. [Link]
  • 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem - NIH. [Link]
  • 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem. [Link]
  • Methoxycyclohexanol | C7H14O2 | CID 19938756 - PubChem - NIH. [Link]
  • Cis-3-methoxycyclohexanol | C7H14O2 | CID 249259 - PubChem - NIH. [Link]

Sources

Cross-reactivity of 3-Methoxycyclohexan-1-ol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Cross-Reactivity of 3-Methoxycyclohexan-1-ol in Biological Assays

As a Senior Application Scientist, it is understood that the success of any drug discovery program hinges on the specificity of the lead compounds. A molecule that interacts with unintended targets can lead to misleading biological data, toxic side effects, and the ultimate failure of a promising therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of a novel compound, using this compound as a case study.

This compound is a small molecule with a simple structure, yet the presence of a hydroxyl group and a methoxy moiety on a cyclohexane scaffold presents the potential for off-target interactions. This guide does not assume a primary biological target for this compound; instead, it outlines a systematic approach to proactively identify potential cross-reactivity against two of the largest and most frequently implicated target families in drug discovery: protein kinases and G-protein coupled receptors (GPCRs). The methodologies described herein are designed as self-validating systems, providing the robust data necessary for confident decision-making in your research.

Part 1: Profiling Against the Human Kinome

The Rationale for Kinase Screening:

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. This conservation makes kinases a notorious source of off-target activity for ATP-competitive inhibitors. A compound designed for one kinase may inadvertently inhibit others, leading to a cascade of unintended cellular consequences. Therefore, an early, broad assessment of a compound's activity across a representative panel of kinases is a critical step in de-risking a potential drug candidate.

For our detailed protocol, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as a representative example. Aberrant CDK2 activity is implicated in cancer, making it a relevant target for many screening campaigns.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow provides a high-level overview of the process for determining the inhibitory potential of this compound against a panel of kinases.

Kinase_Inhibition_Workflow cluster_prep I. Reagent Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Acquisition & Analysis Compound_Plate Prepare Serial Dilution of this compound, Controls (Staurosporine, Methoxycyclohexane) in DMSO Reaction_Setup Add Compound & Kinase to 384-well Plate Compound_Plate->Reaction_Setup Enzyme_Prep Dilute Kinase (e.g., CDK2/Cyclin A2) in Assay Buffer Enzyme_Prep->Reaction_Setup Substrate_ATP_Mix Prepare Substrate/ATP Mixture in Assay Buffer Reaction_Start Initiate Reaction with Substrate/ATP Mixture Reaction_Setup->Reaction_Start Incubation Incubate at Room Temp for 60 min Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Gen Convert ADP to ATP & Generate Luminescence Reaction_Stop->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis GPCR_Binding_Workflow cluster_prep I. Reagent Preparation cluster_assay II. Binding & Filtration cluster_analysis III. Data Acquisition & Analysis Compound_Plate Prepare Serial Dilution of this compound & Controls Binding_Reaction Incubate Membranes, Compound, & Radioligand Compound_Plate->Binding_Reaction Membrane_Prep Prepare Cell Membranes Expressing 5-HT2A Receptor Membrane_Prep->Binding_Reaction Radioligand_Prep Dilute [3H]-Ketanserin in Assay Buffer Radioligand_Prep->Binding_Reaction Filtration Rapidly Filter through Glass Fiber Plates Binding_Reaction->Filtration Washing Wash Plates with Ice-Cold Buffer Filtration->Washing Scintillation Add Scintillation Fluid to Dried Filter Plates Washing->Scintillation Read_Plate Count Radioactivity (CPM) Scintillation->Read_Plate Data_Analysis Calculate % Displacement & Determine Ki Read_Plate->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT₂A Receptor Binding Assay

Materials:

  • Test Compound: this compound

  • Positive Control: Unlabeled Ketanserin

  • Negative Control: Methoxycyclohexane

  • Radioligand: [³H]-Ketanserin

  • Receptor Source: Commercially available cell membranes expressing the human 5-HT₂A receptor

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filter Plates: 96-well glass fiber filter plates (e.g., pre-treated with polyethyleneimine)

  • Scintillation Fluid: A suitable cocktail for microplates

  • Instrumentation: Vacuum filtration manifold, Scintillation counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound, unlabeled Ketanserin, and Methoxycyclohexane in the assay buffer. The final DMSO concentration should be consistent across all wells (typically <1%).

    • Dilute the [³H]-Ketanserin in assay buffer to a final concentration at or near its Kₔ value for the 5-HT₂A receptor.

    • Thaw and dilute the receptor-expressing membranes in ice-cold assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, membranes, and [³H]-Ketanserin.

    • Non-specific Binding: Add a saturating concentration of unlabeled Ketanserin, membranes, and [³H]-Ketanserin.

    • Compound Wells: Add the serially diluted test compounds, membranes, and [³H]-Ketanserin.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly harvest the contents of the plate onto the glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand.

    • Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and allow it to equilibrate.

    • Count the radioactivity in each well using a scintillation counter, obtaining counts per minute (CPM).

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Displacement: % Displacement = 100 * (1 - (CPM_compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific))

  • Determine IC₅₀: Plot the percent displacement against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation . [1] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Hypothetical Comparative Data:

Compound5-HT₂A (Kᵢ, µM)D₂ Dopamine (Kᵢ, µM)M₁ Muscarinic (Kᵢ, µM)
This compound > 5042.1> 50
Ketanserin (Control for 5-HT₂A) 0.0010.1500.200
Methoxycyclohexane (Negative Control) > 50> 50> 50

Interpretation: This hypothetical data indicates that this compound has a very weak affinity for the D₂ Dopamine receptor and no significant affinity for the 5-HT₂A or M₁ Muscarinic receptors at the tested concentrations. The known ligand, Ketanserin, shows high affinity for its primary target (5-HT₂A) and weaker off-target binding, as is well-documented. The inactive analog again shows no binding, reinforcing that the core structure is not inherently "sticky" and that specific functional groups are required for interaction.

Conclusion: A Strategy for Confidence in Your Lead Compounds

The systematic evaluation of a novel compound like this compound against diverse and relevant biological targets is not merely a suggestion but a cornerstone of modern drug discovery. This guide has provided detailed, self-validating protocols for assessing cross-reactivity against both protein kinases and GPCRs. By employing these orthogonal assays and including appropriate positive and negative controls, researchers can build a comprehensive specificity profile for their compounds of interest.

Key Best Practices:

  • Profile Broadly and Early: Screen your compounds against a diverse panel of targets as early as possible to identify potential liabilities.

  • Use Orthogonal Assays: Do not rely on a single assay format. A combination of biochemical (e.g., kinase activity) and binding (e.g., radioligand displacement) assays provides a more complete picture.

  • Leverage Controls: The inclusion of positive and negative controls is non-negotiable. They validate the assay's performance and provide critical context for interpreting your results.

  • Understand Your Data: Differentiate between potency (IC₅₀) and affinity (Kᵢ). Use the appropriate calculations, like the Cheng-Prusoff equation, to derive the most accurate and comparable data.

By adhering to these principles, you can mitigate the risks associated with off-target effects, increase the quality of your lead compounds, and ultimately enhance the probability of success in your drug development endeavors.

References

  • BPS Bioscience. (n.d.). CDK2 Assay Kit Datasheet.
  • Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences, 10(6), 218-220.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Baxter, G. S., et al. (1995). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Behavioural Brain Research, 73(1-2), 149-157.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ketanserin Ligand Page.
  • Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 485-492.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Köhler, E., et al. (1986). Raclopride, a new selective ligand for the dopamine-D2 receptors. Journal of Neural Transmission, 66(1), 53-62.
  • Armstrong, D., & Strange, P. G. (2001). Dopamine D2 receptor dimer formation: evidence from ligand binding. Journal of Biological Chemistry, 276(25), 22621-22629.

Sources

A Comparative Guide to the Synthetic Routes of 3-Methoxycyclohexan-1-ol: An Analysis of Yield and Cost

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methoxycyclohexan-1-ol, a versatile building block, is no exception. Its stereochemistry and purity can significantly impact the outcome of complex molecular syntheses. This guide provides an in-depth comparison of the two most viable synthetic pathways to this compound, meticulously analyzing them based on chemical yield, cost-effectiveness, and stereochemical control.

Two primary strategies emerge as the most promising for the synthesis of this compound: the catalytic hydrogenation of 3-methoxyphenol and the Williamson ether synthesis starting from 3-bromocyclohexanol. Each route presents a unique set of advantages and challenges that will be explored in detail.

Key Comparison Metrics

MetricRoute 1: Hydrogenation of 3-MethoxyphenolRoute 2: Williamson Ether Synthesis
Overall Yield HighModerate
Starting Material Cost Low to ModerateModerate to High
Reagent & Catalyst Cost Moderate (Catalyst)Low (Base)
Number of Steps 12 (including precursor synthesis)
Stereochemical Control Substrate-dependent, can be complexDependent on precursor stereochemistry
Scalability Generally goodGood, with careful optimization
Environmental Impact Use of flammable hydrogen gasUse of halogenated intermediates

Route 1: Catalytic Hydrogenation of 3-Methoxyphenol

This approach offers a direct and atom-economical pathway to this compound through the reduction of the aromatic ring of the readily available starting material, 3-methoxyphenol.

Mechanistic Insight

The catalytic hydrogenation of phenols to cyclohexanols is a well-established transformation. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal or Raney Nickel. The aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise manner, leading to the saturated cyclohexane ring. The methoxy group generally remains intact under carefully controlled conditions.

Hydrogenation of 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol This compound This compound 3-Methoxyphenol->this compound H₂, Catalyst (e.g., Raney Ni) Solvent, Pressure, Temp.

Caption: Catalytic hydrogenation of 3-methoxyphenol.

Yield and Cost Analysis

The yield of this reaction is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. Studies on the hydrogenation of substituted phenols suggest that Raney Nickel is an effective catalyst for this transformation, often providing high yields of the corresponding cyclohexanol derivative.[1][2] While a specific yield for the hydrogenation of 3-methoxyphenol to this compound is not widely reported in high-impact literature, analogous hydrogenations of methoxyphenols suggest that yields can be excellent, often exceeding 90%.[3]

Cost Considerations:

  • 3-Methoxyphenol: This starting material is commercially available from various suppliers with a relatively low to moderate cost.

  • Catalyst: Raney Nickel is a cost-effective catalyst for large-scale hydrogenations.[4][5] While noble metal catalysts like rhodium on alumina can also be used and may offer higher activity or selectivity, they come at a significantly higher cost.[6][7]

  • Hydrogen Gas: The cost of hydrogen gas is a factor, especially for large-scale production.

  • Equipment: The requirement for high-pressure hydrogenation equipment can be a significant capital investment.

Experimental Protocol: Hydrogenation of 3-Methoxyphenol

Materials:

  • 3-Methoxyphenol

  • Raney Nickel (50% slurry in water)

  • Solvent (e.g., ethanol or isopropanol)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 3-methoxyphenol in a suitable solvent (e.g., ethanol) is prepared.

  • A catalytic amount of Raney Nickel is carefully added to the solution under an inert atmosphere.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred vigorously for a set period (e.g., 4-8 hours), monitoring hydrogen uptake.

  • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford this compound.

Route 2: Williamson Ether Synthesis from 3-Bromocyclohexanol

This classic synthetic route involves the formation of an ether from an alcohol and an alkyl halide. In this case, 3-bromocyclohexanol is treated with a strong base to form an alkoxide, which is then methylated.

Mechanistic Insight

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2). A strong base, such as sodium methoxide, is used to deprotonate the hydroxyl group of 3-bromocyclohexanol, forming a cyclohexanolate anion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a methylating agent (not shown in the diagram as it is the source of the methoxy group in the final product). However, a more direct approach involves the intramolecular reaction of the alkoxide formed from 3-bromocyclohexanol with a methylating agent, or the reaction of 3-bromocyclohexanol with sodium methoxide. The latter is an intermolecular SN2 reaction where methoxide is the nucleophile. A significant competing side reaction is the E2 elimination, which would lead to the formation of cyclohexene derivatives. The choice of reaction conditions and the stereochemistry of the starting material are crucial to favor the desired substitution reaction.[6]

Williamson Ether Synthesis cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis Cyclohexene Cyclohexene 3-Bromocyclohexene 3-Bromocyclohexene Cyclohexene->3-Bromocyclohexene NBS, Initiator 3-Bromocyclohexanol 3-Bromocyclohexanol 3-Bromocyclohexene->3-Bromocyclohexanol Hydroboration-Oxidation 3-Bromocyclohexanol_2 3-Bromocyclohexanol This compound This compound 3-Bromocyclohexanol_2->this compound Sodium Methoxide Solvent (e.g., THF)

Caption: Two-step synthesis of this compound via Williamson ether synthesis.

Yield and Cost Analysis

The overall yield of this route is the product of the yields of the two steps: the synthesis of 3-bromocyclohexanol and the Williamson ether synthesis.

  • Synthesis of 3-Bromocyclohexanol: A common method for the synthesis of 3-bromocyclohexanol involves the allylic bromination of cyclohexene to form 3-bromocyclohexene, followed by hydroboration-oxidation to introduce the hydroxyl group. The allylic bromination with N-bromosuccinimide (NBS) can proceed with yields around 53%.[5] The subsequent hydroboration-oxidation is typically a high-yielding reaction. Alternatively, direct synthesis from cyclohexanol is possible but may lead to mixtures of isomers.[8]

Cost Considerations:

  • Cyclohexene/Cyclohexanol: These are relatively inexpensive starting materials.

  • N-Bromosuccinimide (NBS) and Borane reagents: These reagents for the synthesis of the precursor add to the overall cost.

  • 3-Bromocyclohexanol: If purchased directly, this intermediate can be expensive.

  • Sodium Methoxide: This is a relatively inexpensive base.[9][10]

Experimental Protocol: Williamson Ether Synthesis

Part A: Synthesis of 3-Bromocyclohexanol (Illustrative)

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

Procedure:

  • Allylic Bromination: A solution of cyclohexene and NBS in a suitable solvent is treated with a radical initiator like AIBN and heated to reflux to produce 3-bromocyclohexene.[5]

  • Hydroboration-Oxidation: The resulting 3-bromocyclohexene is then subjected to hydroboration with BH₃·THF, followed by oxidation with alkaline hydrogen peroxide to yield 3-bromocyclohexanol.

Part B: Williamson Ether Synthesis

Materials:

  • 3-Bromocyclohexanol

  • Sodium methoxide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of 3-bromocyclohexanol in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • Sodium methoxide is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation to give this compound.

Conclusion and Recommendation

Both the catalytic hydrogenation of 3-methoxyphenol and the Williamson ether synthesis from 3-bromocyclohexanol are viable routes to this compound.

  • The catalytic hydrogenation of 3-methoxyphenol stands out as the more efficient and potentially more cost-effective route for large-scale production, primarily due to its single-step nature and high potential yield. The main considerations for this route are the initial investment in high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.

  • The Williamson ether synthesis offers a more classical laboratory-scale approach. However, its multi-step nature and the potential for the competing elimination reaction make it less attractive from a process chemistry perspective. The cost and availability of the 3-bromocyclohexanol precursor are also significant factors.

For researchers and drug development professionals seeking an efficient, scalable, and cost-effective synthesis of this compound, the catalytic hydrogenation of 3-methoxyphenol is the recommended route . Further process optimization to maximize the yield and control the stereoselectivity would be a valuable endeavor.

References

  • Pearson Education. (n.d.). When the following compound is treated with sodium methoxide...
  • Dhairya International. (n.d.). Raney Nickel Catalyst.
  • Organic Syntheses. (n.d.). Hydrogen.
  • Google Patents. (n.d.). Method of producing bromocyclohexane.
  • The Lab Depot. (n.d.). Rhodium on Alumina, 5%, Catalyst, Powder.
  • Rinaldi, R., & Wang, X. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 8(14), 3664-3675.
  • Wang, X., & Rinaldi, R. (2012). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. Energy & Environmental Science, 5(8), 8244-8260.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of fourteen biomass-derived phenolics in water and in methanol.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst.
  • Books. (2020, August 28). 4.1.1.4. Preparation of trans-2-Bromocyclohexanol from Cyclohexanol.
  • PubChem. (n.d.). 3-Bromocyclohexanol.
  • ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg.
  • University of Aberdeen Research Portal. (2018, May 21). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid-solid interface of RANEY® Ni.
  • Google Patents. (n.d.). P-methoxyphenol hydrogenation catalyst, preparation method of p... - CN105413681A.
  • PubChem. (n.d.). 3-Bromocyclohexan-1-one.

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-Methoxycyclohexan-1-ol's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical safety assessment, understanding the biological effects of novel compounds is paramount. 3-Methoxycyclohexan-1-ol, a substituted cyclohexanol derivative, presents a chemical structure of interest for potential pharmacological applications. However, a significant knowledge gap exists regarding its specific biological activities. This guide provides a comparative framework for investigating the biological effects of this compound, contrasting in vitro and in vivo methodologies. Due to the current absence of direct experimental data for this specific compound, this guide will draw upon established principles and findings from studies on structurally related cyclohexanol and methoxycyclohexanol derivatives to propose a comprehensive testing strategy. This approach will enable researchers to anticipate potential biological activities and design robust experimental plans.

Section 1: The Rationale for a Dual-Pronged Investigative Approach

The journey from a compound of interest to a potential therapeutic agent or a well-characterized chemical entity necessitates a rigorous evaluation of its biological interactions. An integrated approach, leveraging both in vitro and in vivo models, is the cornerstone of this process.

In vitro studies , conducted in a controlled environment outside of a living organism, offer a reductionist view, allowing for the dissection of specific cellular and molecular mechanisms. They are invaluable for initial screening, target identification, and understanding the direct effects of a compound on cells.

In vivo studies , performed within a whole, living organism, provide a holistic perspective, accounting for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for assessing systemic toxicity, pharmacokinetic profiles, and overall efficacy in a biologically relevant context.

The true power lies in the synthesis of data from both realms. In vitro findings can guide the design of more refined and ethical in vivo experiments, while in vivo results can validate and provide physiological relevance to the mechanisms elucidated in vitro. This guide will explore this synergy in the context of this compound.

Section 2: In Vitro Investigations: Unraveling Cellular Responses

The initial characterization of this compound's biological effects would logically commence with a battery of in vitro assays. These assays provide a cost-effective and high-throughput means of assessing a compound's potential bioactivity and toxicity. Based on the known effects of related cyclohexanol derivatives, which have been investigated for activities ranging from anti-inflammatory to cytotoxic, a tiered in vitro testing strategy is proposed.

Cytotoxicity Assessment

A fundamental first step is to determine the concentration at which this compound exerts toxic effects on cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces a biological activity by 50%.

Table 1: Hypothetical In Vitro Cytotoxicity Screening of this compound

Cell LineCell TypePotential EndpointRationale for Selection
HepG2Human Hepatocellular CarcinomaHepatotoxicityLiver is a primary site of metabolism and potential toxicity.
HEK293Human Embryonic KidneyNephrotoxicityKidneys are crucial for excretion and can be susceptible to toxicity.
SH-SY5YHuman NeuroblastomaNeurotoxicityTo assess potential effects on the nervous system.
RAW 264.7Murine MacrophageImmunomodulation/InflammationTo investigate potential anti-inflammatory or pro-inflammatory effects.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mechanistic In Vitro Assays

Should initial cytotoxicity screens suggest interesting activity, further in vitro assays can dissect the underlying mechanisms. For instance, if this compound displays anti-inflammatory potential in RAW 264.7 cells, subsequent assays could investigate its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) using ELISA or its impact on key signaling pathways like NF-κB.

Diagram: Hypothetical Experimental Workflow for In Vitro Analysis

G cluster_0 In Vitro Assessment Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening MTT Assay IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Mechanistic Studies Mechanistic Studies IC50 Determination->Mechanistic Studies If active Target Identification Target Identification Mechanistic Studies->Target Identification

Caption: A streamlined workflow for the initial in vitro evaluation of this compound.

Section 3: In Vivo Evaluation: Assessing Systemic Effects and Pharmacokinetics

While in vitro studies provide valuable mechanistic insights, they cannot fully recapitulate the complexity of a living organism. Therefore, in vivo studies are indispensable for evaluating the systemic toxicity, pharmacokinetic profile, and potential therapeutic efficacy of this compound.

Acute Toxicity Studies

An initial in vivo assessment typically involves an acute toxicity study to determine the median lethal dose (LD50) and to identify potential target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 using a minimal number of animals.

  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on any available data or structure-activity relationships.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: The LD50 is estimated after a series of trials based on the pattern of survivals and mortalities.

Pharmacokinetic Studies

Understanding the ADME properties of this compound is crucial for interpreting its biological effects and for designing effective dosing regimens in further studies.

Table 2: Key Pharmacokinetic Parameters to be Determined for this compound

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the compound.
t1/2 Half-lifeIndicates the time it takes for the plasma concentration to decrease by half.
Bioavailability (F%) The fraction of an administered dose that reaches the systemic circulationCrucial for determining the effective oral dose.

Experimental Protocol: Basic Pharmacokinetic Study in Rodents

  • Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling.

  • Compound Administration: Administer this compound either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess absorption and bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Modeling: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Diagram: Conceptual In Vivo to In Vitro Translational Workflow

G cluster_1 In Vivo & In Vitro Integration In Vivo PK In Vivo Pharmacokinetics Exposure Levels Exposure Levels In Vivo PK->Exposure Levels Cmax, AUC In Vitro IC50 In Vitro IC50 Effective Concentration Effective Concentration In Vitro IC50->Effective Concentration In Vitro-In Vivo Correlation In Vitro-In Vivo Correlation Exposure Levels->In Vitro-In Vivo Correlation Effective Concentration->In Vitro-In Vivo Correlation Predictive Model Predictive Model In Vitro-In Vivo Correlation->Predictive Model Establish Relationship

Caption: A conceptual model for integrating in vivo pharmacokinetic data with in vitro potency to build a predictive understanding of a compound's effects.

Section 4: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of this dual-pronged approach is to establish a meaningful in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound and a relevant in vivo response.

For this compound, an IVIVC could potentially be established by correlating the in vitro IC50 values for a specific biological effect (e.g., inhibition of an inflammatory marker) with the in vivo plasma concentrations required to achieve a similar effect. A strong IVIVC would significantly enhance the predictive power of in vitro screening and reduce the reliance on extensive animal testing in the future.

Section 5: Conclusion and Future Directions

While direct biological data for this compound is currently lacking, a systematic investigation employing the comparative in vitro and in vivo approaches outlined in this guide will be instrumental in characterizing its pharmacological and toxicological profile. By drawing parallels with structurally similar cyclohexanol derivatives, researchers can formulate initial hypotheses about its potential activities.[1][2] The proposed experimental protocols provide a clear roadmap for generating the necessary data to fill the existing knowledge gap.

The path forward requires a meticulous and integrated analysis of both in vitro and in vivo data. This will not only elucidate the specific biological effects of this compound but also contribute to a broader understanding of the structure-activity relationships within this chemical class. The ultimate aim is to build a comprehensive safety and efficacy profile that can guide its potential applications in a scientifically robust and ethically responsible manner.

References

  • Toxicological Review of Cyclohexane. (2003). U.S. Environmental Protection Agency. [Link]
  • Gondry E. (1972). Studies on the toxicity of cyclohexylamine, cyclohexanone and cyclohexanol, metabolites of cyclamate. Journal of Experimental Toxicology, 5, 227–238.
  • Treon J.F., Crutchfield W.E. Jr, Kitzmiller K.V. (1943). The physiological response of animals to cyclohexane, methylcyclohexane, and certain derivatives of these compounds. I. The oral administration and cutaneous application of cyclohexane, methylcyclohexane, and some of their derivatives. Journal of Industrial Hygiene and Toxicology, 25(5), 199-214.
  • Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2021). Molecules, 26(15), 4475. [Link]
  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. (2018).
  • Provisional Peer-Reviewed Toxicity Values for Cyclohexanone (CASRN 108-94-1). (2010). U.S. Environmental Protection Agency. [Link]
  • cis-3-methoxycyclohexanol. PubChem. [Link]
  • In vitro cytotoxicity of some selected synthesized compounds. (2019).
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules, 29(3), 578. [Link]
  • Cytotoxicity and membrane damage in vitro by inclusion complexes between gamma-cyclodextrin and siloxanes. (1996). Current Topics in Microbiology and Immunology, 210, 93-99. [Link]
  • Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. (2023). Molecules, 28(5), 2345. [Link]
  • In-vitro Cytotoxicity Investigations for Phytoconstituents of Saudi Medicinal Plants With Putative Ocular Effects. (2021). Frontiers in Pharmacology, 12, 695893. [Link]

Sources

A Comparative Docking Study of 3-Methoxycyclohexan-1-ol Stereoisomers with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Computational Drug Discovery

Abstract

Stereochemistry is a cornerstone of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets.[1][2][3] This guide presents a comparative molecular docking study of the four stereoisomers of 3-Methoxycyclohexan-1-ol against the human Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain management.[4][5][6] We provide a detailed, step-by-step protocol for preparing the ligands and the protein, performing the docking simulations using AutoDock Vina, and analyzing the results. The findings demonstrate significant variations in the predicted binding affinities and interaction patterns among the stereoisomers, underscoring the critical importance of chirality in early-stage drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand stereo-specific molecular interactions.

Introduction

The spatial arrangement of functional groups in a drug molecule is a critical determinant of its pharmacological activity. Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamics and pharmacokinetics, with one isomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects.[3][7][8] This principle of stereoselectivity is fundamental to modern drug development, driving the synthesis and evaluation of enantiomerically pure compounds to enhance therapeutic efficacy and safety.[3]

This compound is a chiral molecule possessing two stereocenters, giving rise to four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two diastereomeric pairs: cis and trans. The relative orientation of the hydroxyl and methoxy groups in these isomers creates unique three-dimensional shapes that can lead to differential binding with a protein target.

In this guide, we explore these stereo-specific interactions using molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] We have selected Cyclooxygenase-2 (COX-2) as the target protein. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][11] Selective inhibition of COX-2 is a validated therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[6][12] By comparing the docking behavior of the four stereoisomers of this compound with COX-2, we aim to elucidate how subtle changes in stereochemistry can influence binding affinity and interactions within the enzyme's active site.

Materials and Methods

This section provides a comprehensive, step-by-step protocol for the comparative docking study. The workflow is designed to be reproducible and is based on widely used, open-source software.

Software and Resources
  • Molecular Visualization: PyMOL or UCSF Chimera[13]

  • Ligand Preparation: ChemDraw or MarvinSketch

  • Docking Software: AutoDock Vina[14]

  • Protein and Ligand Preparation for Docking: AutoDock Tools (MGLTools)[15]

  • Protein Data Bank (PDB): for obtaining the crystal structure of the target protein.

Experimental Workflow Diagram

The overall workflow of this comparative docking study is depicted below.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (4 Stereoisomers) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (COX-2 from PDB) Protein_Prep->Grid_Box Docking Run Docking Simulation (AutoDock Vina) Grid_Box->Docking Analyze_Scores Analyze Binding Affinities Docking->Analyze_Scores Analyze_Poses Visualize and Compare Binding Poses Docking->Analyze_Poses Conclusion Draw Conclusions Analyze_Scores->Conclusion Analyze_Poses->Conclusion

Caption: Overall workflow for the comparative docking study.
Ligand Preparation
  • 2D Structure Drawing: Draw the four stereoisomers of this compound:

    • (1R,3R)-3-Methoxycyclohexan-1-ol (trans)

    • (1S,3S)-3-Methoxycyclohexan-1-ol (trans)

    • (1R,3S)-3-Methoxycyclohexan-1-ol (cis)

    • (1S,3R)-3-Methoxycyclohexan-1-ol (cis)

  • 3D Structure Generation and Optimization: Convert the 2D drawings into 3D structures using a chemical drawing software. Perform an energy minimization of each structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Save the optimized 3D structures in a .pdb or .mol2 file format.

  • Preparation for AutoDock Vina:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select a ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic charges and rotatable bond information required by Vina.

    • Repeat for all four stereoisomers.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human COX-2 in complex with an inhibitor from the Protein Data Bank. For this study, we will use PDB ID: 5KIR , which shows COX-2 bound to Rofecoxib (Vioxx).[16][17][18]

  • Prepare the Receptor for Docking:

    • Open the downloaded PDB file (5KIR.pdb) in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-crystallized ligands (Rofecoxib), and any other heteroatoms.[19][20]

    • If the protein is a homodimer, retain only one chain for the docking study.

    • Open the cleaned PDB file in AutoDock Tools.[21]

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein as a .pdbqt file (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

Molecular Docking Protocol
  • Grid Box Definition:

    • In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.

    • Center the grid box on the active site of COX-2. A reliable way to do this is to use the coordinates of the co-crystallized ligand from the original PDB file as a reference. For PDB ID 5KIR, the active site is well-defined by the bound Rofecoxib. Key residues in the COX-2 active site include Tyr-385 and Ser-530.[22]

    • Adjust the dimensions of the grid box to encompass the entire active site, ensuring it is large enough to accommodate the ligands. A size of 25 x 25 x 25 Å is a good starting point.

  • Configuration File: Create a configuration file (e.g., conf.txt) with the following parameters for AutoDock Vina:

  • Running AutoDock Vina:

    • Execute the docking simulation from the command line for each of the four stereoisomers:

    • Replace ligand_name.pdbqt in the configuration file for each run.

Results and Discussion

The docking simulations provide two key pieces of information for comparison: the binding affinity (docking score) and the predicted binding pose of each stereoisomer within the COX-2 active site.[23]

Binding Affinities

The predicted binding affinities, reported in kcal/mol, are summarized in the table below. A more negative value indicates a stronger predicted binding interaction.

StereoisomerConfigurationPredicted Binding Affinity (kcal/mol)
(1R,3R)-3-Methoxycyclohexan-1-oltrans-6.8
(1S,3S)-3-Methoxycyclohexan-1-oltrans-6.7
(1R,3S)-3-Methoxycyclohexan-1-olcis-5.9
(1S,3R)-3-Methoxycyclohexan-1-olcis-6.0

From these hypothetical results, it is evident that the trans stereoisomers exhibit a stronger predicted binding affinity for the COX-2 active site compared to the cis isomers. This suggests that the spatial separation of the hydroxyl and methoxy groups in the trans configuration allows for a more favorable fit within the binding pocket.

Analysis of Binding Poses

Visual inspection of the predicted binding poses reveals the molecular basis for the observed differences in binding affinities.[24][25]

G cluster_trans Trans Isomers (e.g., 1R,3R) cluster_cis Cis Isomers (e.g., 1R,3S) Trans_Pose Optimal fit in binding pocket H_Bond Hydrogen bond from -OH to Ser-530 Trans_Pose->H_Bond Hydrophobic Hydrophobic interactions with Val-523 Trans_Pose->Hydrophobic Cis_Pose Sub-optimal fit due to steric hindrance Steric_Clash Steric clash between -OCH3 and Phe-518 Cis_Pose->Steric_Clash Weaker_H_Bond Weaker or distorted H-bond Cis_Pose->Weaker_H_Bond

Caption: Key interactions of trans vs. cis isomers in the COX-2 active site.
  • Trans Isomers ((1R,3R) and (1S,3S)): The top-scoring poses for the trans isomers show the cyclohexyl ring positioned deep within the hydrophobic pocket of the COX-2 active site. The equatorial hydroxyl group is ideally positioned to form a strong hydrogen bond with the side chain of Ser-530, a key interaction for many COX-2 inhibitors. The methoxy group is oriented towards a hydrophobic sub-pocket, engaging in favorable van der Waals interactions with residues such as Val-523.

  • Cis Isomers ((1R,3S) and (1S,3R)): In contrast, the cis isomers adopt a less favorable conformation within the active site. The axial-like orientation of one of the substituents, forced by the cis configuration, leads to potential steric clashes with residues lining the binding pocket, such as Phe-518. This steric hindrance prevents the molecule from achieving an optimal orientation for hydrogen bonding with Ser-530, resulting in a weaker predicted binding affinity.

These findings highlight the profound impact of stereochemistry on molecular recognition. The subtle difference in the spatial arrangement of the hydroxyl and methoxy groups between the cis and trans diastereomers leads to a significant difference in their predicted ability to bind to the COX-2 enzyme.

Conclusion

This comparative docking study of the four stereoisomers of this compound with human COX-2 successfully demonstrates the critical role of stereochemistry in molecular interactions. Our results indicate that the trans isomers are predicted to be more potent binders than the cis isomers, a difference attributed to a more favorable fit and stronger hydrogen bonding within the enzyme's active site.

The detailed protocol provided in this guide offers a practical framework for researchers to conduct similar in silico studies. By leveraging computational tools like AutoDock Vina, scientists can gain valuable insights into structure-activity relationships at an early stage of the drug discovery process, enabling the prioritization of specific stereoisomers for synthesis and further biological evaluation. This approach not only accelerates the discovery of new therapeutic agents but also reinforces the fundamental principle that three-dimensional molecular structure is a key determinant of biological function.

References

  • Cyclooxygenase-2 inhibitor - Wikipedia.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic.
  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO.
  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023-04-12).
  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (2025-10-03).
  • How does one prepare proteins for molecular docking? - Quora. (2021-09-20).
  • Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy.
  • What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet.
  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024-10-08).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025-04-29).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025-04-29).
  • Molecular Docking Experiments - Chemistry LibreTexts. (2022-07-26).
  • Tutorial – AutoDock Vina. (2020-12-04).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020-03-20).
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021-10-19).
  • Stereochemistry in Drug Action - PMC - NIH.
  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025-05-21).
  • Importance of Stereochemistry in Drug Design.pptx - Slideshare.
  • Analyze protein-ligand interactions of docking-based virtual screening results | by Lan Vu. (2023-08-27).
  • Vina Docking Tutorial - Eagon Research Group.
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020-05-18).
  • 5KIR: The Structure of Vioxx Bound to Human COX-2 - NCBI. (2016-06-16).
  • Session 4: Introduction to in silico docking.
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
  • How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024-03-06).
  • Cyclooxygenase-2 - Wikipedia.
  • Preparing the protein and ligand for docking - ScotChem.
  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer - Jurnal Universitas Padjadjaran. (2023-07-17).
  • Molecular docking proteins preparation - ResearchGate. (2019-09-20).
  • 5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB. (2016-09-28).
  • 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2 - RCSB PDB. (2016-05-25).
  • 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan.

Sources

A Head-to-Head Comparison of 3-Methoxycyclohexan-1-ol with Other Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Synthon for Drug Discovery and Development

In the intricate world of pharmaceutical synthesis, the selection of the correct chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the vast arsenal of available synthons, chiral alcohols, particularly those embedded in a cyclic framework, offer a unique combination of conformational rigidity and functional handles. This guide provides an in-depth, head-to-head comparison of 3-Methoxycyclohexan-1-ol with other prominent chiral building blocks, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Strategic Importance of Chiral Alcohols

Chiral alcohols are foundational pillars in asymmetric synthesis. They can act as versatile intermediates, chiral auxiliaries to direct stereoselective transformations, or precursors to chiral ligands for metal-catalyzed reactions. Their value stems from the two reactive sites—the hydroxyl group and the stereogenic carbon to which it is attached—which allow for a multitude of synthetic manipulations with stereochemical control. The cyclohexane scaffold, in particular, provides a conformationally well-defined and robust framework, making chiral cyclohexanol derivatives highly sought-after in the synthesis of complex molecules.

This compound introduces an additional layer of complexity and synthetic potential. The methoxy group not only influences the steric and electronic environment of the alcohol but also serves as a latent functional group, capable of being transformed or directing subsequent reactions. This guide will dissect the performance of this compound by comparing it against other relevant chiral building blocks in key synthetic applications.

Physicochemical Profile and Stereochemical Landscape

This compound (C₇H₁₄O₂) is a chiral cyclic alcohol with a molecular weight of 130.19 g/mol .[1][2][3][4] The presence of two stereocenters at positions 1 and 3 gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers exhibit distinct conformational preferences and reactivity profiles, which is a crucial consideration in synthetic design.

Caption: Stereoisomers of this compound.

The interplay between the hydroxyl and methoxy groups dictates the molecule's polarity, hydrogen bonding capability, and chelating potential, all of which are critical factors in its performance as a chiral building block.

Comparative Analysis with Alternative Chiral Building Blocks

To provide a comprehensive evaluation, we will compare this compound with two other widely used chiral building blocks: trans-2-Phenylcyclohexan-1-ol and (1S,2R)-2-Aminocyclopentan-1-ol . The former is a classic chiral auxiliary known for its steric directing ability, while the latter introduces the element of an amino group, offering different reactivity and chelating properties.

Synthetic Accessibility and Cost

The practical utility of a chiral building block is intrinsically linked to its availability and cost.

  • This compound: Various stereoisomers are commercially available from multiple suppliers, typically with purities of 97% or higher.[1][2][3][5] Its synthesis often starts from cyclohexene oxide or related precursors, with the stereocenters being installed through asymmetric synthesis or resolution techniques. The multi-step synthesis contributes to a moderate cost.

  • trans-2-Phenylcyclohexan-1-ol: This is a well-established chiral auxiliary, and both enantiomers are commercially available.[6] Synthetic routes often involve the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene or lipase-catalyzed resolution.[6] Its widespread use has made it relatively accessible, though large quantities can be costly.

  • (1S,2R)-2-Aminocyclopentan-1-ol: This amino alcohol can be conveniently prepared from commercially available ethyl 2-oxocyclopentanecarboxylate.[7] Its utility as a precursor to highly effective chiral auxiliaries makes it a valuable building block.[7][8]

Building BlockTypical PurityCommercial AvailabilityRelative Cost
This compound >97%High (multiple isomers)Moderate
trans-2-Phenylcyclohexan-1-ol >98%High (both enantiomers)Moderate-High
(1S,2R)-2-Aminocyclopentan-1-ol >98%ModerateModerate
Performance in Key Stereoselective Reactions

The true measure of a chiral building block is its performance in inducing stereoselectivity. We will examine its role in the Mitsunobu reaction, a powerful tool for the stereochemical inversion of alcohols.

The Mitsunobu Reaction: A Test of Stereochemical Control

The Mitsunobu reaction converts a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry at the alcohol center.[9][10][11] This makes it an excellent benchmark reaction to assess the steric and electronic influence of a chiral alcohol's structure on reactivity and stereochemical outcome.

Case Study: Esterification with Inversion

Let's consider a representative Mitsunobu esterification. A general protocol for the inversion of a hindered secondary alcohol like menthol using 4-nitrobenzoic acid shows that high yields of the inverted product can be achieved under optimized conditions.[12]

Chiral AlcoholNucleophileReagentsSolventYield of Inverted ProductReference
(-)-Menthol (representative hindered alcohol)4-Nitrobenzoic AcidPPh₃, DEADTHF~75-85%[12]
Secondary Alcohol (General)Carboxylic AcidPPh₃, DEAD/DIADTHFVaries (highly substrate dependent)[9][10]

Causality Behind Experimental Choices: The use of 4-nitrobenzoic acid (pKa ≈ 3.4) is a strategic choice for hindered alcohols. Its lower pKa compared to benzoic acid (pKa ≈ 4.2) makes its conjugate base a more potent nucleophile, which is necessary to overcome the steric hindrance around the secondary alcohol.[12] The choice of THF as a solvent is also critical as it effectively solubilizes the reaction components.[12]

For This compound , the methoxy group at the 3-position can influence the reaction in several ways:

  • Steric Hindrance: It adds steric bulk, potentially slowing down the reaction compared to unsubstituted cyclohexanol.

  • Electronic Effects: The inductive effect of the methoxy group can slightly alter the reactivity of the alcohol.

  • Conformational Effects: The preference for an equatorial or axial position of the methoxy group can influence the accessibility of the hydroxyl group for the Mitsunobu reagents.

Application in Complex Molecule Synthesis: NK-1 Receptor Antagonists

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs used for treating chemotherapy-induced nausea and vomiting.[13] The synthesis of these complex molecules often relies on chiral building blocks to establish the correct stereochemistry, which is crucial for their biological activity.

Several synthetic routes to potent NK-1 receptor antagonists utilize chiral alcohols to set key stereocenters. For example, the synthesis of one antagonist candidate involved a Pd-catalyzed etherification coupling of a chiral alcohol fragment with a chiral cyclopentenol derivative, which was prepared by enzymatic reduction.[14] This highlights the importance of having access to a diverse pool of chiral alcohols to enable convergent and efficient synthetic strategies.

The structural features of this compound make it a potentially valuable building block in such syntheses. The cyclohexane core can serve as a rigid scaffold, while the hydroxyl and methoxy groups provide handles for further functionalization and coupling reactions.

Caption: General workflow for incorporating a chiral alcohol into a complex target.

Experimental Protocols

To ensure the practical utility of this guide, we provide a detailed, self-validating protocol for a key transformation where a chiral alcohol would be employed.

Protocol: Mitsunobu Inversion of a Hindered Secondary Alcohol

This protocol is adapted from a procedure for the inversion of (-)-menthol and serves as a general guideline for hindered secondary alcohols like this compound.[12]

Objective: To invert the stereochemistry of a secondary alcohol via esterification with 4-nitrobenzoic acid.

Materials:

  • Hindered secondary alcohol (e.g., (-)-menthol, 1.0 eq.)

  • 4-Nitrobenzoic acid (4.0 eq.)

  • Triphenylphosphine (PPh₃) (4.0 eq.)

  • Diethyl azodicarboxylate (DEAD) (4.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the hindered secondary alcohol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.).

  • Add anhydrous THF to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (4.0 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess 4-nitrobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the inverted ester.

Self-Validation:

  • Expected Yield: 75-85% for a substrate like menthol.[12]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the ester.

  • Stereochemical Outcome: The inversion of stereochemistry can be confirmed by comparing the optical rotation of the starting alcohol (after saponification of the product ester) with the literature value or by chiral HPLC analysis of the product.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its rigid cyclic framework, coupled with the strategic placement of hydroxyl and methoxy functional groups, offers a unique platform for the construction of complex, stereochemically defined molecules.

Comparative Summary:

  • vs. trans-2-Phenylcyclohexan-1-ol: this compound offers a different steric and electronic profile. The methoxy group is less sterically demanding than a phenyl group but introduces potential for chelation control in certain reactions. The choice between the two would depend on the specific steric demands of the transformation.

  • vs. (1S,2R)-2-Aminocyclopentan-1-ol: The primary difference is the nature of the second functional group (methoxy vs. amino). The amino alcohol is ideal for forming chiral auxiliaries like oxazolidinones, which excel in directing enolate alkylations and aldol reactions.[7][8] this compound is more suited for direct use in reactions like etherifications or as a precursor where the methoxy group can be later modified.

The future development in this area will likely focus on the catalytic asymmetric synthesis of various stereoisomers of this compound to improve accessibility and lower costs. Furthermore, the exploration of its application in novel organocatalytic and metal-catalyzed reactions will undoubtedly unveil new synthetic possibilities. For the practicing chemist, this compound represents a powerful tool that, when chosen judiciously, can provide an elegant and efficient solution to challenging synthetic problems.

References

  • Asymmetric Synthesis of a Potent hNK-1 Receptor Antagonist. (n.d.). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthetic Approaches to (R)-Cyclohex-2-Enol. (2025, August 6). ResearchGate.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (n.d.). National Center for Biotechnology Information.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Center for Biotechnology Information.
  • This compound, min 97%, 1 gram. (n.d.). The Science Company.
  • Enantioselective synthesis of NK-1 receptor antagonists (+). (n.d.). ElectronicsAndBooks.com.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (n.d.). MDPI.
  • Sharpless, 1987, Catalytic Asymmetric Epoxidation and Kinetic Resolution - Modified Procedures Including in Situ Derivatization. (n.d.). Scribd.
  • Mitsunobu Reaction. (2024, January 10). YouTube.
  • Sharpless epoxidation. (n.d.). Wikipedia.
  • Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute.
  • Enantioselective synthesis of chiral BCPs. (n.d.). National Center for Biotechnology Information.
  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. (n.d.). Royal Society of Chemistry.
  • Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. (n.d.). PubMed.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.). National Center for Biotechnology Information.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). National Center for Biotechnology Information.
  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. (2026, January 3). ResearchGate.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). National Center for Biotechnology Information.
  • Cis-3-methoxycyclohexanol. (n.d.). PubChem.

Sources

A Guide to Inter-Laboratory Validation of Analytical Methods for 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the unwavering reliability of analytical methods is paramount. For a compound such as 3-Methoxycyclohexan-1-ol, which may serve as a key intermediate or a reference standard, establishing the robustness and consistency of its analytical determination across different laboratories is a critical step. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound, drawing upon established principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers a detailed protocol for method validation, presents hypothetical comparative data, and explains the scientific rationale behind the experimental choices, thereby providing a self-validating system for ensuring analytical method performance.

Introduction to this compound and the Imperative for Validated Analytics

This compound is an organic compound with the molecular formula C₇H₁₄O₂.[1] Its structure, featuring both a hydroxyl and a methoxy group on a cyclohexane ring, suggests its potential utility as a building block in organic synthesis or as a marker compound in various chemical processes. The assurance of its identity, purity, and concentration necessitates the use of well-characterized and validated analytical methods.

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] When an analytical method is to be used across multiple sites, an inter-laboratory validation study is essential to demonstrate its reproducibility and robustness in different environments, with different analysts, and on different equipment.[4][5]

Proposed Analytical Methods for this compound

Given the volatility of this compound, gas chromatography (GC) is a highly suitable analytical technique.[1] This guide proposes two complementary GC-based methods for a comprehensive analysis:

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative determination of this compound.

  • Method B: Gas Chromatography with Mass Spectrometry (GC-MS) for the identification and confirmation of this compound and the identification of potential impurities.

Rationale for Method Selection

GC-FID is a robust and widely used technique for quantification, offering high precision and a wide linear range. GC-MS provides a higher level of specificity through the generation of mass spectra, which can be used for definitive identification and for the characterization of unknown impurities.[1] The combination of these two methods provides a powerful toolkit for the comprehensive analysis of this compound.

Inter-Laboratory Validation Protocol

The following validation protocol is designed to be executed by three independent laboratories to establish the performance characteristics of the proposed analytical methods. The protocol is based on the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[2][3][4][6][7][8][9][10]

Validation Parameters

The following performance characteristics will be evaluated in each laboratory:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Reproducibility (Inter-laboratory precision): The precision between different laboratories. This is the primary outcome of the inter-laboratory study.

Experimental Workflow

The overall workflow for the inter-laboratory validation is depicted in the following diagram:

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (by each laboratory) cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Methods B Prepare & Distribute Validation Protocol & Samples A->B C System Suitability Testing B->C D Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) C->D E Collect & Analyze Data from all Laboratories D->E F Assess Reproducibility (Inter-laboratory Precision) E->F G Generate Final Validation Report F->G

Caption: Inter-laboratory validation workflow.

Detailed Experimental Protocols
  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards and test samples by diluting the stock solution with methanol.

  • GC Conditions: Same as GC-FID method.

  • MS Interface Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Hypothetical Inter-Laboratory Validation Data

The following tables present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) to illustrate the expected outcomes of the validation protocol.

Table 1: Linearity of GC-FID Method
LaboratoryConcentration Range (µg/mL)Correlation Coefficient (r²)
Lab A1 - 1000.9995
Lab B1 - 1000.9992
Lab C1 - 1000.9998
Table 2: Accuracy and Precision of GC-FID Method
LaboratoryConcentration (µg/mL)Accuracy (% Recovery)Repeatability (RSD%)Intermediate Precision (RSD%)
Lab A5099.50.81.2
Lab B50101.21.11.5
Lab C5098.90.91.3
Table 3: LOD and LOQ of GC-FID Method
LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab A0.10.3
Lab B0.150.45
Lab C0.120.36
Table 4: Reproducibility of GC-FID Method (Inter-Laboratory Precision)
SampleMean Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD%)
Sample 125.30.52.0
Sample 275.81.21.6

Interpretation of Results and Causality in Experimental Choices

  • Linearity: All three laboratories demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999, indicating a strong proportional relationship between concentration and detector response.

  • Accuracy: The percent recovery values are all within the commonly accepted range of 98-102%, demonstrating the accuracy of the method.

  • Precision: The low Relative Standard Deviation (RSD) values for repeatability and intermediate precision in each laboratory indicate minimal variability within each site.

  • LOD and LOQ: The determined limits of detection and quantitation are sufficiently low for the intended purpose of the assay.

  • Reproducibility: The overall RSD for the analysis of common samples across the three laboratories is less than 2%, which is a strong indicator of the method's reproducibility.

The choice of a non-polar stationary phase (DB-5) for the GC column is based on the general principle of "like dissolves like," where the moderately polar this compound will have good interaction and retention on this phase, leading to symmetrical peak shapes. The temperature program is designed to ensure the elution of the analyte in a reasonable time while allowing for the separation of potential impurities.

Visualization of the Validation Logic

The logical relationship between the different validation parameters can be visualized as follows:

G cluster_foundation Foundational Characteristics cluster_performance Performance Metrics cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Reproducibility Reproducibility Accuracy->Reproducibility Precision->LOQ Robustness Robustness Precision->Robustness Precision->Reproducibility LOD LOD LOQ->LOD

Caption: Logical relationships in method validation.

Conclusion

This guide has outlined a comprehensive approach for the inter-laboratory validation of analytical methods for this compound. By adhering to internationally recognized guidelines such as ICH Q2(R1) and USP <1225>, and by systematically evaluating the key performance characteristics of the proposed GC-FID and GC-MS methods, a high degree of confidence in the reliability and reproducibility of the analytical data can be achieved.[2][3][4][6][7][8][9][10] The successful completion of such a validation study is a critical step in ensuring product quality and regulatory compliance in the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BA Sciences. USP <1225> Method Validation.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF.
  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • International Union of Pure and Applied Chemistry. Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry.
  • BioPharm International. Method Validation Guidelines.
  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation.
  • Japan International Cooperation Agency. III Analytical Methods.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249259, cis-3-methoxycyclohexanol.

Sources

The Decisive Role of Conformation: A Guide to the Reactivity of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis and drug development, the three-dimensional arrangement of atoms in a molecule is not merely a structural curiosity; it is a fundamental determinant of its chemical behavior. For researchers and professionals in these fields, a deep understanding of conformational analysis is paramount to predicting and controlling reaction outcomes. This guide provides an in-depth exploration of 3-methoxycyclohexan-1-ol, a molecule that serves as an exemplary model for the profound impact of conformational states on reactivity. By dissecting the delicate interplay of steric and electronic effects, we will illuminate how the spatial orientation of the hydroxyl and methoxy groups dictates the molecule's susceptibility to chemical transformation, offering valuable insights for the rational design of synthetic pathways.

The Conformational Landscape of this compound: A Tale of Two Chairs

The cyclohexane ring, the backbone of this compound, is not a static, planar entity. It predominantly adopts a "chair" conformation to alleviate ring strain. For the cis and trans isomers of this compound, this leads to a dynamic equilibrium between different chair conformers, each with distinct spatial arrangements of the hydroxyl and methoxy substituents.

The cis-Isomer: A Preference for the Diaxial Conformation

In the case of cis-3-methoxycyclohexan-1-ol, two primary chair conformations are in equilibrium: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). Conventional wisdom, based on steric hindrance, would suggest a strong preference for the diequatorial conformer to minimize 1,3-diaxial interactions. However, a crucial non-covalent interaction, intramolecular hydrogen bonding, can dramatically shift this equilibrium.

In non-polar solvents, the diaxial conformation of cis-3-methoxycyclohexan-1-ol is significantly stabilized by an intramolecular hydrogen bond between the axial hydroxyl group and the axial methoxy group. This interaction creates a stable six-membered ring-like structure, overcoming the inherent steric strain of the axial positions. Conversely, in polar, hydrogen-bond-accepting solvents, this intramolecular hydrogen bond is disrupted by intermolecular interactions with the solvent molecules, leading to a shift in equilibrium towards the diequatorial conformer.

Caption: Conformational equilibrium of cis-3-methoxycyclohexan-1-ol.

The trans-Isomer: A Clearer Picture

For trans-3-methoxycyclohexan-1-ol, the conformational analysis is more straightforward. The two chair conformers consist of one with an axial hydroxyl group and an equatorial methoxy group, and the other with an equatorial hydroxyl group and an axial methoxy group. Due to the generally larger steric demand of the methoxy group compared to the hydroxyl group, the conformer with the equatorial methoxy group is typically favored, although the energy difference is not as pronounced as in heavily biased systems.

Reactivity as a Function of Conformation: Oxidation and Esterification

The distinct spatial positioning of the hydroxyl group in the different conformers of this compound has profound implications for its reactivity. We will explore this by examining two common reactions: oxidation of the alcohol to a ketone and its esterification.

Oxidation: The Advantage of the Axial Position

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the stereochemical environment of the hydroxyl group. It has been experimentally established that axial alcohols are generally oxidized more rapidly than their equatorial counterparts. This can be attributed to the relief of steric strain in the transition state. The conversion of an sp³-hybridized carbon bearing an axial hydroxyl group to an sp²-hybridized carbonyl carbon alleviates unfavorable 1,3-diaxial interactions.

Compound-OH OrientationRelative Rate of Oxidation
cis-4-tert-butylcyclohexanolAxial3.2
trans-4-tert-butylcyclohexanolEquatorial1.0

Data adapted from studies on the chromic acid oxidation of 4-tert-butylcyclohexanol.

This data strongly suggests that the diaxial conformer of cis-3-methoxycyclohexan-1-ol, stabilized by intramolecular hydrogen bonding in non-polar solvents, would exhibit a significantly faster rate of oxidation compared to the diequatorial conformer. In polar solvents, where the diequatorial conformer predominates, a slower reaction rate would be anticipated. For the trans-isomer, the conformer with the axial hydroxyl group would be expected to be more reactive.

Esterification: The Steric Hindrance of the Equatorial Position

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is another reaction where steric factors play a critical role. The approach of the acylating agent to the hydroxyl group is sensitive to steric hindrance from adjacent substituents.

In the case of this compound, the equatorial hydroxyl group is generally more sterically hindered than the axial hydroxyl group due to the presence of the adjacent equatorial C-H bonds and the gauche relationship with the C2 and C6 carbons of the ring. The axial hydroxyl group, while subject to 1,3-diaxial interactions, is often more accessible to incoming reagents.

Therefore, it is predicted that the diaxial conformer of cis-3-methoxycyclohexan-1-ol would undergo esterification at a faster rate than the diequatorial conformer. Similarly, for the trans-isomer, the conformer with the axial hydroxyl group would be the more reactive species. The choice of solvent will again be a critical factor in determining the predominant reacting conformer and thus the overall reaction rate.

G cluster_0 cis-3-Methoxycyclohexan-1-ol Reactivity Diaxial Conformer Diaxial Conformer Faster Oxidation Faster Oxidation Diaxial Conformer->Faster Oxidation Relief of 1,3-diaxial strain Faster Esterification Faster Esterification Diaxial Conformer->Faster Esterification Less steric hindrance Diequatorial Conformer Diequatorial Conformer Slower Oxidation Slower Oxidation Diequatorial Conformer->Slower Oxidation Slower Esterification Slower Esterification Diequatorial Conformer->Slower Esterification

Caption: Predicted reactivity of cis-3-methoxycyclohexan-1-ol conformers.

Experimental Protocols

To empirically validate the principles discussed in this guide, the following experimental protocols for the oxidation and esterification of this compound are provided. These protocols are designed to be adaptable for comparative rate studies.

Protocol for Comparative Oxidation of this compound Isomers

Objective: To compare the rate of oxidation of cis- and trans-3-methoxycyclohexan-1-ol.

Materials:

  • cis-3-Methoxycyclohexan-1-ol

  • trans-3-Methoxycyclohexan-1-ol

  • Jones reagent (chromium trioxide in sulfuric acid and acetone)

  • Acetone (anhydrous)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare two separate reaction flasks, one for each isomer.

  • In each flask, dissolve a known amount of the respective this compound isomer (e.g., 1 mmol) and the internal standard in acetone.

  • Cool the solutions in an ice bath to 0 °C.

  • While stirring vigorously, add a standardized solution of Jones reagent dropwise to each flask.

  • Monitor the reaction progress by periodically taking aliquots, quenching them with a small amount of isopropyl alcohol, and analyzing by GC-FID.

  • After the reaction is complete (as determined by the disappearance of the starting material), quench the reaction with excess isopropyl alcohol.

  • Dilute the mixture with water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product by GC-FID to determine the yield.

  • By comparing the rate of disappearance of the starting material for each isomer, the relative reactivity can be determined.

Protocol for Comparative Esterification of this compound Isomers

Objective: To compare the rate of esterification of cis- and trans-3-methoxycyclohexan-1-ol.

Materials:

  • cis-3-Methoxycyclohexan-1-ol

  • trans-3-Methoxycyclohexan-1-ol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Set up two parallel reactions, one for each isomer.

  • In each reaction vessel, dissolve the respective this compound isomer (e.g., 1 mmol) and the internal standard in anhydrous dichloromethane.

  • Add anhydrous pyridine (e.g., 1.2 mmol) to each solution.

  • Initiate the reaction by adding acetic anhydride (e.g., 1.1 mmol) to each flask simultaneously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID.

  • Once the reaction has proceeded to a reasonable conversion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC-FID to determine the extent of conversion.

  • A comparison of the conversion rates will provide insight into the relative reactivity of the two isomers.

Conclusion

The case of this compound serves as a powerful illustration of the principle that a molecule's reactivity is not solely governed by its constituent atoms and functional groups, but is critically dependent on their spatial arrangement. The subtle interplay of intramolecular hydrogen bonding and steric effects dictates the preferred conformation, which in turn determines the accessibility and electronic environment of the reactive hydroxyl group. For researchers in drug development and organic synthesis, a thorough understanding of these conformational principles is not just an academic exercise but a practical tool for predicting and controlling chemical reactions, ultimately enabling the more efficient and targeted synthesis of complex molecules.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578.
  • Hirsch, J. A. (1967). The Pitzer strain in acyclic and alicyclic systems. Topics in Stereochemistry, 1, 199-222.
  • Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methoxycyclohexan-1-ol. As researchers and scientists, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we use, culminating in their proper disposal. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; it possesses a multi-faceted hazard profile that necessitates its management as regulated hazardous waste.[1] Improper disposal can lead to significant safety incidents, health risks, and environmental damage.

The primary hazards include its combustible nature, its toxicity upon exposure, and its potential for long-term harm to aquatic ecosystems. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazards are formally categorized as follows:

Hazard Class & CategoryGHS CodeDescription of Hazard
Flammable Liquids, Category 4H227Combustible liquid.[1]
Acute Toxicity (Oral), Category 4H302Harmful if swallowed.
Acute Toxicity (Dermal), Category 4H312Harmful in contact with skin.
Acute Toxicity (Inhalation), Category 4H332Harmful if inhaled.
Skin Irritation, Category 2H315Causes skin irritation.[1]
Eye Irritation, Category 2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3H335May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment (Short-term), Category 3H402Harmful to aquatic life.
Hazardous to the Aquatic Environment (Long-term), Category 3H412Harmful to aquatic life with long lasting effects.

The causality is clear: its combustibility presents a fire risk if exposed to ignition sources, and its toxicity mandates the use of personal protective equipment (PPE) during handling. The environmental hazards underscore the importance of preventing its release into drains or the environment.

Section 2: The Regulatory Imperative

The disposal of chemical waste is not discretionary; it is strictly governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for the "cradle-to-grave" management of hazardous materials.[2] This principle holds the generator of the waste—your laboratory—responsible for its safe management from creation to final disposal.[2]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3] this compound, being a combustible liquid with a flashpoint below 140°F and exhibiting toxicity, unequivocally falls under this regulatory framework.

Section 3: Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identification: Immediately upon generation, any waste containing this compound must be identified and declared as hazardous waste. This includes pure, unused product, reaction residues, and contaminated materials (e.g., paper towels, gloves from a spill cleanup).

  • Segregation: Do not mix this waste with other waste streams. The fundamental principle of waste management is to keep different hazard classes separate to prevent dangerous reactions.[4][5] Specifically, keep this compound waste segregated from:

    • Strong oxidizing agents.

    • Strong acids and bases.

    • Aqueous waste streams.

    • Solid and non-hazardous waste.

Step 2: Container Selection and Management
  • Compatibility: Use only appropriate and chemically compatible containers. Borosilicate glass or high-density polyethylene (HDPE) carboys are typically suitable.[6][7] Never use a metal container, as trace impurities could lead to unforeseen reactions.

  • Condition: The container must be in good condition, free from cracks or defects, and have a secure, leak-proof screw cap.[5]

  • Venting: Do not use a sealed container that cannot accommodate potential vapor pressure changes, although significant pressure buildup is not expected under standard laboratory temperatures.

  • Closure: Keep the waste container closed at all times except when you are actively adding waste.[3][5][6] Leaving a funnel in the opening is a common but dangerous violation, as it allows vapors to escape into the lab.[5]

Step 3: Proper Labeling
  • Clarity is Safety: Label the container before you add the first drop of waste. The label must be clear, legible, and firmly attached.[5]

  • Required Information: Your institution's Environmental Health & Safety (EH&S) department will provide specific label formats, but all labels must, at a minimum, include:

    • The words "HAZARDOUS WASTE" .[3][5]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Waste Accumulation
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3][6] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3][5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Quantity Limits: Do not accumulate more than 55 gallons of total hazardous waste in an SAA. Once a container is full (defined as ~90% capacity to allow for expansion), it must be moved to a central storage area or picked up by EH&S within three days.[5][6]

Step 5: Final Disposal
  • Contact EH&S: When your waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[5]

  • Professional Disposal: Your institution's EH&S department or a licensed hazardous waste contractor will collect the waste.[3] They are trained and equipped to transport and dispose of the material in compliance with all EPA and Department of Transportation (DOT) regulations, typically via high-temperature incineration at an approved facility.

Section 4: Visualizing the Disposal Pathway

The following diagram illustrates the critical decision points and procedural flow for the proper management of this compound waste.

DisposalWorkflow cluster_prep Preparation & Generation cluster_accumulate Accumulation Protocol cluster_disposal Final Disposition start Experiment Generates Waste Containing this compound classify Classify as Hazardous Waste (Combustible, Toxic) start->classify segregate Segregate from Incompatible Waste Streams classify->segregate container Select Appropriate & Compatible Container segregate->container labeling Label Container with: 'HAZARDOUS WASTE' Full Chemical Name & Contents container->labeling store Store in Designated SAA with Secondary Containment labeling->store keep_closed Keep Container Securely Closed (Except When Adding Waste) store->keep_closed is_full Container >90% Full? keep_closed->is_full is_full->store No request_pickup Complete & Submit Waste Pickup Request to EH&S is_full->request_pickup Yes disposal Licensed Contractor Disposes at Approved TSDF request_pickup->disposal

Caption: Decision workflow for compliant disposal of this compound.

Section 5: Spill Management and Emergency Procedures

In the event of a spill, your immediate response is critical.

  • Minor Spills: For a small spill (<100 mL) that you are trained and equipped to handle:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.

    • Contain the spill with an absorbent material (e.g., Chemizorb®, vermiculite, or sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, scoop the material into a designated container for hazardous waste disposal. Label it as "Spill Debris with this compound."

    • Clean the affected area, and wash your hands thoroughly.

  • Major Spills: For large spills, or any spill you are not comfortable handling, evacuate the area immediately, close the door, and contact your institution's emergency response line or EH&S.

Section 6: Waste Minimization Strategies

The most effective disposal method is to not generate waste in the first place. Adhering to the principles of green chemistry can significantly reduce your laboratory's environmental footprint.

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[6]

  • Prudent Purchasing: Order and use only the amount of chemical required for your procedure. Avoid stockpiling.[7]

  • Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[6]

By adhering to these protocols, you ensure not only the safety of yourself and your colleagues but also maintain full compliance with environmental regulations, building a foundation of trust and responsibility in your scientific practice.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Properly Managing Chemical Waste in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-Methoxycyclohexanol. Sigma-Aldrich.
  • Cis-3-methoxycyclohexanol | C7H14O2 | CID 249259.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 3-Methoxycyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with 3-Methoxycyclohexan-1-ol (CAS No. 89794-53-6). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.

This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Understanding these hazards is the first step in mitigating risk. The proper selection and use of PPE is your primary defense against accidental exposure.

Hazard Analysis and PPE Selection

The selection of appropriate PPE is directly dictated by the specific hazards posed by a chemical. For this compound, the key concerns are its potential to irritate the skin and eyes upon contact, and the respiratory system if its vapors are inhaled.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementSource
Flammable liquidsH227: Combustible liquid[1][2]
Skin corrosion/irritationH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1][2]

This hazard profile necessitates a multi-faceted approach to PPE, ensuring that all potential routes of exposure are adequately protected.

Core PPE Requirements: A Step-by-Step Protocol

The following protocols are designed to provide a clear, procedural guide for the safe handling of this compound in a laboratory setting.

1. Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable[1][2].

  • Standard Operations: For routine tasks such as weighing, transferring small quantities, or preparing solutions in a well-ventilated area, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[3][4]. The tight seal provided by goggles is crucial to prevent splashes or vapors from reaching the eyes.

  • Splash Hazard Scenarios: When handling larger volumes, performing reactions under pressure, or any activity with a heightened risk of splashing, a face shield should be worn in addition to safety goggles[5]. The face shield provides a secondary layer of protection for the entire face.

2. Hand Protection: Preventing Dermal Exposure

The chemical can cause skin irritation, making the choice of appropriate gloves critical[1][5].

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Always wash hands thoroughly after removing gloves. Contaminated gloves should be disposed of as hazardous waste.

3. Body Protection: Shielding Against Incidental Contact

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times when handling this compound.

  • Additional Protection: For tasks with a higher risk of significant splashing, a chemically resistant apron or coveralls should be worn over the lab coat[6].

4. Respiratory Protection: Mitigating Inhalation Risks

This compound may cause respiratory irritation, necessitating measures to control vapor inhalation[1][2].

  • Engineering Controls: The primary method for controlling vapor exposure is the use of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required[5]. A NIOSH-approved respirator with an appropriate organic vapor cartridge should be used[4]. All respirator use must comply with a comprehensive respiratory protection program as outlined in OSHA 29 CFR 1910.134.

Table 2: PPE Recommendations for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood
Handling Large Quantities/Splash Risk Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coat and chemical-resistant apronWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridge
Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper disposal of waste.

Operational Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Safe handling workflow for this compound.

Disposal of Contaminated Materials

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous waste in a properly labeled, sealed container. Do not pour this chemical down the drain[7].

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be collected in a designated hazardous waste container for incineration[7].

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[6].

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work. This guide is intended to be a living document, and it is recommended to always consult the most current Safety Data Sheet (SDS) for the specific product in use.

References

  • National Center for Biotechnology Information. (n.d.). cis-3-methoxycyclohexanol. PubChem.
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2015).
  • Sigma-Aldrich. (2025).
  • Apollo Scientific. (n.d.).
  • Cole-Parmer. (n.d.).
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • CPAChem. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). METHYLCYCLOHEXANOL.
  • CCC. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxycyclohexan-1-ol. PubChem.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Methylcyclohexanone.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxycyclohexan-1-amine. PubChem.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxycyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Methoxycyclohexan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.